Big dynorphin
Description
Properties
Molecular Formula |
C185H292N58O41 |
|---|---|
Molecular Weight |
3985 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C185H292N58O41/c1-14-104(12)150(241-164(268)125(57-38-80-210-184(202)203)222-156(260)123(55-36-78-208-182(198)199)226-167(271)131(85-101(6)7)233-168(272)133(87-106-41-18-15-19-42-106)217-145(252)97-213-143(250)95-215-152(256)115(190)86-109-60-64-112(245)65-61-109)177(281)230-128(58-39-81-211-185(204)205)178(282)243-82-40-59-139(243)174(278)229-119(51-28-32-74-188)159(263)231-129(83-99(2)3)165(269)223-118(50-27-31-73-187)158(262)236-136(91-111-94-212-116-48-25-24-47-114(111)116)171(275)238-138(93-147(254)255)173(277)237-137(92-142(193)249)172(276)228-126(68-70-140(191)247)161(265)219-117(49-26-30-72-186)154(258)221-124(56-37-79-209-183(200)201)160(264)234-132(90-110-62-66-113(246)67-63-110)153(257)216-96-144(251)214-98-146(253)218-134(88-107-43-20-16-21-44-107)169(273)232-130(84-100(4)5)166(270)225-122(54-35-77-207-181(196)197)155(259)220-121(53-34-76-206-180(194)195)157(261)227-127(69-71-141(192)248)162(266)235-135(89-108-45-22-17-23-46-108)170(274)224-120(52-29-33-75-189)163(267)239-148(102(8)9)175(279)240-149(103(10)11)176(280)242-151(105(13)244)179(283)284/h15-25,41-48,60-67,94,99-105,115,117-139,148-151,212,244-246H,14,26-40,49-59,68-93,95-98,186-190H2,1-13H3,(H2,191,247)(H2,192,248)(H2,193,249)(H,213,250)(H,214,251)(H,215,256)(H,216,257)(H,217,252)(H,218,253)(H,219,265)(H,220,259)(H,221,258)(H,222,260)(H,223,269)(H,224,274)(H,225,270)(H,226,271)(H,227,261)(H,228,276)(H,229,278)(H,230,281)(H,231,263)(H,232,273)(H,233,272)(H,234,264)(H,235,266)(H,236,262)(H,237,277)(H,238,275)(H,239,267)(H,240,279)(H,241,268)(H,242,280)(H,254,255)(H,283,284)(H4,194,195,206)(H4,196,197,207)(H4,198,199,208)(H4,200,201,209)(H4,202,203,210)(H4,204,205,211)/t104-,105+,115-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,148-,149-,150-,151-/m0/s1 |
InChI Key |
VPZXNPNLCOYTOT-MBGMINRZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)[C@H](CC8=CC=C(C=C8)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Big Dynorphin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynorphins are a class of endogenous opioid peptides that play crucial roles in a variety of physiological processes, including pain modulation, mood, and addiction. Among them, Big Dynorphin (B1627789) holds a unique position as a large, 32-amino acid peptide containing the sequences of both Dynorphin A and Dynorphin B. This technical guide provides an in-depth exploration of the historical discovery and isolation of Big Dynorphin, detailing the key experiments, methodologies, and quantitative data that have shaped our understanding of this potent neuropeptide.
Historical Context and Discovery
The journey to the discovery of this compound began in the mid-1970s in the laboratory of Dr. Avram Goldstein, a pioneering figure in opioid receptor research.[1] Goldstein's group identified an opioid-like activity in porcine pituitary extracts that was distinct from the already known β-endorphin due to its resistance to cyanogen (B1215507) bromide degradation.[1] This novel substance was found to be extraordinarily potent in bioassays, leading to its name "dynorphin," derived from the Greek word dynamis (power).[2][3]
The initial focus was on a smaller fragment, a tridecapeptide, which was found to be approximately 700 times more potent than [Leu]enkephalin in the guinea pig ileum longitudinal muscle preparation.[4] Subsequent research led to the isolation and sequencing of the full 17-amino acid peptide, Dynorphin A.[2] The discovery of this compound followed, revealing it to be a larger precursor form that is not fully processed from the protein prodynorphin.[5] This incomplete processing results in a 32-amino acid molecule that encompasses both Dynorphin A and Dynorphin B sequences.[1][5]
Physicochemical Properties and Structure
This compound is a highly basic and hydrophobic peptide.[6] Its unique structure is a result of incomplete proteolytic processing of the prodynorphin precursor protein.[5]
Table 1: Amino Acid Sequence of Porcine this compound [5]
| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |
| 1 | Tyr | Y |
| 2 | Gly | G |
| 3 | Gly | G |
| 4 | Phe | F |
| 5 | Leu | L |
| 6 | Arg | R |
| 7 | Arg | R |
| 8 | Ile | I |
| 9 | Arg | R |
| 10 | Pro | P |
| 11 | Lys | K |
| 12 | Leu | L |
| 13 | Lys | K |
| 14 | Trp | W |
| 15 | Asp | D |
| 16 | Asn | N |
| 17 | Gln | Q |
| 18 | Lys | K |
| 19 | Arg | R |
| 20 | Tyr | Y |
| 21 | Gly | G |
| 22 | Gly | G |
| 23 | Phe | F |
| 24 | Leu | L |
| 25 | Arg | R |
| 26 | Arg | R |
| 27 | Gln | Q |
| 28 | Phe | F |
| 29 | Lys | K |
| 30 | Val | V |
| 31 | Val | V |
| 32 | Thr | T |
Experimental Protocols
The isolation and characterization of this compound relied on a series of sophisticated biochemical techniques.
Tissue Extraction
The primary source for the initial isolation of dynorphins was porcine pituitary glands. A general protocol for peptide extraction from such tissue is as follows:
-
Homogenization: Frozen porcine pituitaries are homogenized in a strong acid solution (e.g., 1 M acetic acid) to inactivate endogenous proteases and facilitate peptide extraction.
-
Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris.
-
Supernatant Collection: The supernatant, containing the extracted peptides, is collected for further purification.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC was a critical tool for the purification of dynorphins.[7][8][9] This technique separates peptides based on their hydrophobicity.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid) is used for elution.
-
Detection: Peptides are detected by their absorbance at 210-220 nm.
-
Fraction Collection: Fractions are collected and assayed for opioid activity.
Bioassay for Opioid Activity: Guinea Pig Ileum Longitudinal Muscle Preparation
This classic bioassay was instrumental in tracking the opioid activity of dynorphin-containing fractions during purification.[4][5]
-
Tissue Preparation: A segment of the guinea pig ileum is dissected and the longitudinal muscle with the attached myenteric plexus is isolated.
-
Organ Bath: The muscle strip is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulation: The muscle is electrically stimulated to induce contractions.
-
Assay: Aliquots of the HPLC fractions are added to the organ bath. Opioid peptides inhibit the electrically induced contractions in a dose-dependent manner.
-
Quantification: The potency of the fractions is compared to a standard opioid agonist, such as normorphine.
Quantification by Radioimmunoassay (RIA)
RIA is a highly sensitive and specific method used to quantify the concentration of dynorphins.[10][11][12][13]
-
Antibody: A specific antibody that recognizes dynorphin is used.
-
Radiolabeled Peptide: A known amount of radioactively labeled dynorphin (e.g., with 125I) is used as a tracer.
-
Competitive Binding: The sample containing the unknown amount of dynorphin is mixed with the antibody and the radiolabeled tracer. The unlabeled dynorphin in the sample competes with the tracer for binding to the antibody.
-
Separation: The antibody-bound peptide is separated from the free peptide.
-
Detection: The amount of radioactivity in the antibody-bound fraction is measured using a gamma counter.
-
Standard Curve: A standard curve is generated using known concentrations of unlabeled dynorphin to determine the concentration in the sample.
Quantitative Data
The following table summarizes key quantitative data for this compound and related peptides.
Table 2: Receptor Binding and Functional Potency of Dynorphins
| Peptide | Receptor | Binding Affinity (Ki, nM) | G-protein Activation (EC50, nM) |
| This compound | hKOR | ~0.3[14] | ~0.03[14] |
| hMOR | ~10[14] | ~1[14] | |
| hDOR | ~20[14] | ~10[14] | |
| Dynorphin A | hKOR | ~0.2[15] | ~0.5[15] |
| hMOR | ~1[15] | ~5[15] | |
| hDOR | ~2[15] | ~10[15] | |
| Dynorphin B | hKOR | ~1[14] | ~1[14] |
Note: Values are approximate and can vary depending on the specific assay conditions and cell types used.
Signaling Pathways
This compound exerts its primary effects through the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).[16]
This compound Signaling Pathway via the Kappa Opioid Receptor.
Upon binding of this compound to the KOR, the inhibitory G-protein (Gi/o) is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[17] The activated G-protein also modulates ion channels, typically leading to an influx of potassium and an inhibition of calcium influx, which collectively decrease neuronal excitability.[17] Furthermore, KOR activation can trigger intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[17]
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
Workflow for the Isolation and Characterization of this compound.
Conclusion
The discovery and isolation of this compound represented a significant advancement in our understanding of the endogenous opioid system. The meticulous application of biochemical techniques, from tissue extraction and purification to sensitive bioassays and immunoassays, allowed for the identification of this extraordinarily potent neuropeptide. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field, providing a solid foundation for future investigations into the physiological roles of this compound and its potential as a therapeutic target.
References
- 1. Isolation and amino acid sequence analysis of a 4,000-dalton dynorphin from porcine pituitary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynorphin–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynorphin--still an extraordinarily potent opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynorphin-(1-13), an extraordinarily potent opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. phoenixbiotech.net [phoenixbiotech.net]
- 11. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 12. Measurement of opioid peptides with combinations of reversed phase high performance liquid chromatography, radioimmunoassay, radioreceptorassay, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. This compound as a putative endogenous ligand for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 17. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Incomplete Cleavage: A Technical Guide to the Processing of Prodynorphin into Big Dynorphin
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic processing of the prodynorphin (PDYN) precursor protein, with a specific focus on the formation of big dynorphin (B1627789). Big dynorphin, a 32-amino acid opioid peptide containing both dynorphin A and dynorphin B sequences, arises from the incomplete processing of PDYN. This document details the molecular machinery, key enzymatic players, and their specific cleavage sites involved in this critical biological process. Furthermore, it outlines detailed experimental protocols for the study of PDYN processing and presents quantitative data on peptide abundance. Advanced visualizations of the processing pathway and subsequent signaling cascades initiated by this compound are provided to facilitate a deeper understanding of its physiological and pathological roles. This guide is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.
Introduction
The dynorphins are a class of endogenous opioid peptides that play crucial roles in a variety of physiological processes, including pain modulation, mood regulation, and addiction. These peptides are derived from a common precursor protein, prodynorphin (PDYN). The post-translational processing of PDYN is a complex and highly regulated process that yields a variety of bioactive peptides, including dynorphin A, dynorphin B, and α/β-neoendorphin.
Under certain conditions, the processing of PDYN is incomplete, leading to the formation of a larger, 32-amino acid peptide known as This compound . This peptide, which encompasses the sequences of both dynorphin A and dynorphin B, is not merely an intermediate but a potent bioactive molecule in its own right. This compound exhibits high efficacy as an agonist at the κ-opioid receptor (KOR) and has also been identified as an activator of the G-protein coupled receptor 139 (GPR139).[1] The generation of this compound, therefore, represents a significant regulatory branch in the dynorphin system, with distinct downstream signaling consequences.
This guide will provide a detailed exploration of the molecular mechanisms underlying the formation of this compound from its PDYN precursor.
The Prodynorphin Precursor
Prodynorphin is a 254-amino acid preproprotein that undergoes several post-translational modifications to yield various bioactive dynorphin peptides. The processing of PDYN is a tissue-specific and dynamically regulated process, leading to different ratios of dynorphin peptides in different brain regions and under different physiological states.[2][3]
The Enzymatic Cascade of Prodynorphin Processing
The conversion of prodynorphin into its constituent peptides, including the formation of this compound, is a multi-step process primarily carried out by a series of proprotein convertases and carboxypeptidases.
Proprotein Convertases: The Primary Sculptors
The initial and rate-limiting steps in PDYN processing are mediated by members of the proprotein convertase (PC) family of serine proteases. These enzymes recognize and cleave at specific single or paired basic amino acid residues (Lysine, Arginine). The primary PCs involved in PDYN processing are:
-
Proprotein Convertase 2 (PC2): PC2 is considered the key enzyme in the processing of PDYN.[4][5] It is highly expressed in neuroendocrine tissues where dynorphins are abundant. PC2 cleaves PDYN at multiple sites to produce dynorphin A, dynorphin B, and α-neoendorphin.[6] Incomplete cleavage by PC2 is a primary reason for the formation of this compound.
-
Proprotein Convertase 1/3 (PC1/3): PC1/3 also participates in PDYN processing, often initiating the cleavage cascade. It can generate higher molecular weight intermediates from PDYN.[7] The relative expression levels of PC1/3 and PC2 can influence the final peptide products.
-
Cathepsin L: This cysteine protease has also been implicated in the processing of PDYN.[4]
Carboxypeptidase E: The Final Trim
Following the endoproteolytic cleavage by proprotein convertases, the resulting peptide intermediates often have C-terminal basic residues. Carboxypeptidase E (CPE) is an exopeptidase that removes these C-terminal lysine (B10760008) or arginine residues, a crucial step for the full biological activity of many dynorphin peptides.[8][9]
Formation of this compound: A Tale of Incomplete Processing
This compound is formed when the cleavage site between dynorphin A and dynorphin B, typically a Lys-Arg pair, is not processed by PC2.[10] This can occur under conditions of high neuronal activity or when the activity of PC2 is limited. The resulting 32-amino acid peptide contains the full sequences of dynorphin A (residues 1-17) and dynorphin B (residues 1-13), linked by the unprocessed cleavage site.
Diagram of Prodynorphin Processing to this compound
Caption: A simplified workflow of prodynorphin processing.
Quantitative Data on Prodynorphin Processing
The processing of prodynorphin is not a uniform process, and the relative abundance of its cleavage products, including this compound, varies significantly across different brain regions and species. This differential processing highlights the complex regulation of the dynorphin system.[1][11]
Table 1: Relative Abundance of Prodynorphin-Derived Peptides in Different Rat Brain Regions
| Brain Region | Dynorphin A | Dynorphin A (1-8) | Dynorphin B | α-Neoendorphin | β-Neoendorphin |
| Hippocampus | + | +++ | +++ | +++ | + |
| Striatum | ++ | +++ | ++ | +++ | + |
| Hypothalamus | +++ | ++ | +++ | ++ | ++ |
| Cortex | ++ | ++ | ++ | ++ | + |
| Substantia Nigra | + | ++ | + | +++ | + |
Data synthesized from descriptive information in multiple sources.[12][13][14] The number of '+' indicates relative abundance.
Table 2: Cleavage Site Specificity of Key Processing Enzymes
| Enzyme | Preferred Cleavage Site | Comments |
| PC1/3 | After paired basic residues (e.g., -Lys-Arg-, -Arg-Arg-) | Often initiates processing, can cleave at single Arg residues.[1][7] |
| PC2 | After paired basic residues (e.g., -Lys-Arg-) | Key enzyme for generating mature dynorphins. Incomplete cleavage leads to this compound.[15][16] |
| Carboxypeptidase E | C-terminal Lysine or Arginine | Removes basic residues from the C-terminus of peptide intermediates.[8] |
Experimental Protocols
The study of prodynorphin processing requires a combination of biochemical and analytical techniques. This section provides an overview of key experimental protocols.
In Vitro Prodynorphin Processing Assay
This assay allows for the characterization of the cleavage of prodynorphin by specific enzymes in a controlled environment.
Materials:
-
Recombinant prodynorphin (can be produced via in vitro transcription/translation systems).
-
Recombinant proprotein convertases (e.g., PC2, PC1/3).
-
Recombinant carboxypeptidase E.
-
Assay Buffer: 100 mM Sodium Acetate, pH 5.5, 5 mM CaCl₂, 0.1% Brij-35.
-
Reaction Stop Solution: 1% Trifluoroacetic Acid (TFA).
-
HPLC system with a C18 reverse-phase column.
-
Mass spectrometer.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant prodynorphin (final concentration 1-5 µM) and the processing enzyme (e.g., PC2, final concentration 50-200 nM) in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of the reaction stop solution (1% TFA).
-
Product Analysis by LC-MS/MS:
-
Inject the terminated reaction mixture onto a C18 reverse-phase HPLC column.
-
Elute the peptides using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Analyze the eluting peptides using a tandem mass spectrometer to identify the cleavage products based on their mass-to-charge ratio and fragmentation patterns.[4]
-
Quantification of Dynorphin Peptides by Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying specific dynorphin peptides in biological samples.
Materials:
-
Specific primary antibody against the target dynorphin peptide (e.g., anti-big dynorphin).
-
Radiolabeled tracer (e.g., ¹²⁵I-labeled this compound).
-
Standard peptide of known concentration.
-
Secondary antibody (e.g., goat anti-rabbit IgG).
-
RIA Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
Gamma counter.
Protocol:
-
Sample Preparation: Extract peptides from tissue homogenates or other biological samples.
-
Assay Setup: In polypropylene (B1209903) tubes, add the RIA buffer, standard peptide or unknown sample, primary antibody, and radiolabeled tracer.
-
Incubation: Incubate the tubes at 4°C for 12-24 hours to allow for competitive binding.
-
Immunoprecipitation: Add the secondary antibody and incubate to precipitate the antibody-antigen complexes.
-
Separation: Centrifuge the tubes to pellet the precipitated complexes.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standard peptide. Determine the concentration of the unknown samples by interpolating their bound radioactivity on the standard curve.[6][17]
Mass Spectrometry-Based Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous identification and quantification of multiple dynorphin peptides.
Protocol Overview:
-
Sample Preparation: Peptides are extracted from tissues and may be subjected to solid-phase extraction for cleanup and concentration.
-
LC Separation: The peptide extract is injected onto a reverse-phase LC column (e.g., C18) and separated using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution containing a modifier (e.g., formic acid).
-
MS/MS Analysis: The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer. Specific precursor-to-product ion transitions for each target peptide are monitored in multiple reaction monitoring (MRM) mode for quantification.[4][5]
This compound Signaling Pathways
This compound exerts its biological effects by activating specific G-protein coupled receptors, primarily the κ-opioid receptor (KOR) and GPR139.
Kappa-Opioid Receptor (KOR) Signaling
This compound is a potent agonist at the KOR. The KOR is canonically coupled to inhibitory G-proteins of the Gi/o family.
Diagram of this compound KOR Signaling Pathway
Caption: Downstream signaling of the kappa-opioid receptor.
Activation of KOR by this compound leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[15]
-
Modulation of Ion Channels: KOR activation inhibits voltage-gated calcium channels and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[18]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR signaling can also lead to the activation of cascades such as ERK, JNK, and p38 MAPK.[10]
GPR139 Signaling
This compound is also an agonist for the orphan receptor GPR139. In contrast to the KOR, GPR139 is coupled to G-proteins of the Gq/11 family.[1][19]
Diagram of this compound GPR139 Signaling Pathway
Caption: Downstream signaling of the GPR139 receptor.
Activation of GPR139 by this compound initiates the following cascade:
-
Activation of Phospholipase C (PLC): Gq/11 activation leads to the stimulation of PLC.
-
Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
-
Activation of Protein Kinase C (PKC): DAG and elevated intracellular calcium levels synergistically activate PKC.[3]
Conclusion
The formation of this compound through the incomplete processing of prodynorphin represents a critical regulatory point in the endogenous opioid system. This technical guide has provided a detailed overview of the enzymatic machinery, quantitative aspects, and experimental methodologies relevant to the study of this process. The dual signaling capacity of this compound, through both KOR and GPR139, underscores the complexity of dynorphin-mediated neurotransmission and presents novel avenues for therapeutic intervention in a range of neurological and psychiatric disorders. A thorough understanding of the factors that govern the differential processing of prodynorphin will be essential for the development of targeted pharmacological strategies.
References
- 1. Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. health.csuohio.edu [health.csuohio.edu]
- 5. health.csuohio.edu [health.csuohio.edu]
- 6. phoenixbiotech.net [phoenixbiotech.net]
- 7. Analysis of peptides in prohormone convertase 1/3 null mouse brain using quantitative peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting carboxypeptidase E: properties, functions and pathophysiological roles in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 12. Ontogeny and regional distribution of proenkephalin- and prodynorphin-derived peptides and opioid receptors in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relative contents and concomitant release of prodynorphin/neoendorphin-derived peptides in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distribution of dynorphin and enkephalin peptides in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ENZYME - 3.4.21.94 proprotein convertase 2 [enzyme.expasy.org]
- 16. Prodynorphin processing by proprotein convertase 2. Cleavage at single basic residues and enhanced processing in the presence of carboxypeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
The Post-Translational Modification of Big Dynorphin: A Technical Guide for Researchers
An In-depth Examination of Prodynorphin Processing, Bioactive Peptide Generation, and Downstream Signaling
Introduction
Big Dynorphin (B1627789) (Big Dyn), a 32-amino acid opioid peptide, serves as a critical intermediate in the post-translational processing of its precursor, prodynorphin (PDYN).[1] Arising from incomplete enzymatic cleavage, Big Dynorphin itself is a potent bioactive molecule, exhibiting high efficacy at the kappa opioid receptor (KOR) and unique interactions with other receptor systems.[1][2] This technical guide provides a comprehensive overview of the post-translational modification of this compound, detailing the enzymatic cascade, resultant peptide products, and their subsequent signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of opioid biology, neuropeptide processing, and related therapeutic areas.
I. Post-Translational Processing of Prodynorphin
The generation of this compound and other dynorphin peptides is a multi-step process involving sequential enzymatic cleavage of the prodynorphin precursor protein. This process primarily occurs within large dense-core vesicles in neurons.[2]
A. The Prodynorphin Precursor
Prodynorphin is a polypeptide precursor that encodes for several bioactive opioid peptides, including Dynorphin A, Dynorphin B, and α- and β-neo-endorphin.[3] The processing of prodynorphin is a tissue-specific and dynamically regulated process, leading to varying ratios of its cleavage products in different brain regions.[1][4]
B. Key Processing Enzymes
The conversion of prodynorphin into its bioactive derivatives is orchestrated by two main classes of enzymes: proprotein convertases (PCs) and carboxypeptidases.
-
Proprotein Convertases (PCs): These are endoproteases that cleave precursor proteins at specific single or paired basic amino acid residues (e.g., Lys-Arg, Arg-Arg). Proprotein convertase 2 (PC2) is the primary enzyme responsible for the initial cleavage of prodynorphin.[2][5] PC1/3 also plays a role in the processing cascade.[6] Incomplete processing by these convertases results in the formation of this compound, which contains both the Dynorphin A and Dynorphin B sequences.[2]
-
Carboxypeptidase E (CPE): Following endoproteolytic cleavage by PCs, Carboxypeptidase E (CPE) removes the C-terminal basic residues from the peptide intermediates to generate the mature, fully active dynorphin peptides.[7][8] The absence or reduced activity of CPE leads to an accumulation of C-terminally extended, and often less active, forms of dynorphin peptides.[9]
C. Processing Pathway of Prodynorphin
The processing of prodynorphin can be visualized as a cascade of cleavage events.
II. Quantitative Analysis of Prodynorphin-Derived Peptides
The relative abundance of this compound and other prodynorphin-derived peptides varies significantly across different brain regions and species, reflecting differential processing of the precursor protein.
| Peptide Ratio | Brain Region | Species | Approximate Ratio | Reference |
| This compound : Dynorphin B | Human Brain | Human | 1 : 3 | [2] |
| Dynorphin A (1-17) : Dynorphin A (1-8) | Cortex | Primate | Higher than Striatum | [1] |
| Dynorphin A (1-17) : Dynorphin A (1-8) | Striatum | Primate | Lower than Cortex | [1] |
| Dynorphin B : α-Neoendorphin : Dyn A (1-8) | Hippocampus | Rat | Nearly Equal | [10] |
| Dynorphin A (1-17) : Dynorphin B | Hippocampus | Rat | 1 : 5-10 | [10] |
| Enzyme | Substrate | Km | kcat | Reference |
| Proprotein Convertase 2 (PC2) | Prodynorphin | Data not available | Data not available | [2][5] |
| Carboxypeptidase E (CPE) | C-terminally extended dynorphins | Data not available | Data not available | [7][8][11] |
Note: Specific kinetic parameters (Km and kcat) for the processing of prodynorphin and its intermediates by PC2 and CPE are not well-documented in publicly available literature and represent an area for further investigation.
III. Experimental Protocols
A. Radioimmunoassay (RIA) for Dynorphin Peptides
Objective: To quantify the concentration of specific dynorphin peptides in biological samples.
Principle: This is a competitive binding assay where a radiolabeled peptide (tracer) competes with the unlabeled peptide in the sample for a limited number of antibody binding sites.
Materials:
-
Specific primary antibody against the dynorphin peptide of interest (e.g., rabbit anti-dynorphin A).[4][12]
-
125I-labeled dynorphin peptide (tracer).
-
Standard dynorphin peptide of known concentration.
-
Secondary antibody (e.g., goat anti-rabbit IgG).
-
Normal rabbit serum.
-
RIA buffer (e.g., phosphate (B84403) buffer with bovine serum albumin).
-
Polyethylene glycol (PEG) solution.
-
Gamma counter.
Protocol:
-
Sample Preparation:
-
Extract peptides from tissue homogenates or other biological fluids using appropriate methods (e.g., acid extraction followed by C18 Sep-Pak purification).[13]
-
-
Assay Setup:
-
Prepare a standard curve by serially diluting the standard dynorphin peptide.
-
In duplicate tubes, add:
-
100 µL of standard or unknown sample.
-
100 µL of diluted primary antibody.
-
100 µL of 125I-labeled dynorphin tracer (e.g., 10,000 cpm/tube).[13]
-
-
Include control tubes for total counts (tracer only) and non-specific binding (tracer and buffer, no primary antibody).
-
-
Incubation:
-
Vortex all tubes and incubate at 4°C for 12-24 hours.[13]
-
-
Separation of Bound and Free Tracer:
-
Add 100 µL of normal rabbit serum and 100 µL of secondary antibody to all tubes except the total count tubes.
-
Incubate for 2 hours at room temperature.
-
Add 500 µL of cold PEG solution to precipitate the antibody-bound complex.[14]
-
Centrifuge at 2,000-3,000 x g for 30 minutes at 4°C.[14]
-
Decant the supernatant.
-
-
Counting:
-
Measure the radioactivity in the pellets using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standard peptide.
-
Determine the concentration of the dynorphin peptide in the unknown samples by interpolating from the standard curve.
-
125I-Labeling of Dynorphin Peptides (Tracer Preparation):
-
Peptides containing tyrosine residues can be radiolabeled with 125I using methods such as the Chloramine-T or Iodogen method.[15][16][17]
-
The Bolton-Hunter reagent can be used for labeling peptides that lack tyrosine but have a primary amine.[16]
-
Purify the labeled peptide from free 125I using techniques like gel filtration or HPLC.
B. MALDI-TOF Mass Spectrometry for Dynorphin Analysis
Objective: To identify and characterize dynorphin peptides based on their mass-to-charge ratio.
Principle: Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique that allows for the analysis of biomolecules. The time-of-flight (TOF) analyzer separates ions based on their mass-to-charge ratio.
Materials:
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in acetonitrile/water with 0.1% trifluoroacetic acid).[12]
-
Peptide calibration standards.
Protocol:
-
Sample Preparation:
-
Extract and partially purify dynorphin peptides from biological samples.
-
-
Target Plate Preparation:
-
Mix the sample solution with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[18]
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Identify dynorphin peptides by comparing their measured mass-to-charge ratios to the theoretical masses of known dynorphin species.
-
Tandem mass spectrometry (MS/MS) can be used to obtain sequence information for further confirmation.
-
C. Immunoprecipitation (IP) of Prodynorphin
Objective: To isolate prodynorphin from a complex protein mixture for subsequent analysis (e.g., Western blotting or mass spectrometry).
Materials:
-
Anti-prodynorphin antibody.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Wash buffer.
-
Elution buffer.
Protocol:
-
Cell Lysis:
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-prodynorphin antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complex.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an anti-prodynorphin antibody or by mass spectrometry for protein identification.
-
IV. Signaling Pathways of this compound
This compound primarily exerts its biological effects through the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).[22][23] However, it also interacts with other receptor systems.
A. Kappa Opioid Receptor (KOR) Signaling
Activation of KOR by this compound initiates two major signaling cascades: G-protein dependent and β-arrestin dependent pathways.
-
G-protein Dependent Pathway:
-
Upon ligand binding, KOR couples to inhibitory G-proteins (Gi/o).[22]
-
This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[24]
-
The Gβγ subunit dissociates and can directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).
-
-
Mitogen-Activated Protein Kinase (MAPK) Pathway:
-
KOR activation can also lead to the phosphorylation and activation of several MAPKs, including p38 and extracellular signal-regulated kinases (ERK1/2).[25][26][27]
-
The activation of p38 MAPK is often mediated by β-arrestin and G-protein coupled receptor kinases (GRKs).[23][26]
-
This pathway is implicated in some of the aversive and dysphoric effects of KOR agonists.[23]
-
B. Non-Opioid Receptor Interactions
This compound has been shown to modulate the activity of other receptor systems independently of opioid receptors.
-
NMDA Receptors: this compound can potentiate NMDA receptor activity, which may contribute to its effects on learning and memory.
-
Acid-Sensing Ion Channel 1a (ASIC1a): this compound is a potent modulator of ASIC1a, potentiating its currents.[28] This interaction may be involved in pain and neuroprotection.
V. Conclusion
The post-translational modification of this compound is a complex and highly regulated process that gives rise to a family of bioactive peptides with diverse physiological roles. As an incompletely processed intermediate, this compound itself is a powerful signaling molecule, acting as a high-efficacy agonist at the kappa opioid receptor and modulating other key receptor systems. A thorough understanding of the enzymatic machinery, the resulting peptide products, and their downstream signaling pathways is crucial for the development of novel therapeutics targeting the dynorphin system for a range of neurological and psychiatric disorders. The experimental protocols and data presented in this guide provide a foundational resource for researchers in this dynamic field. Further investigation into the precise quantitative dynamics of dynorphin processing and the nuances of its signaling will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. biocompare.com [biocompare.com]
- 2. [PDF] Prodynorphin Processing by Proprotein Convertase 2 | Semantic Scholar [semanticscholar.org]
- 3. Characterization of big dynorphins from rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynorphin B Antibodies | Antibodies.com [antibodies.com]
- 5. Prodynorphin processing by proprotein convertase 2. Cleavage at single basic residues and enhanced processing in the presence of carboxypeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of carboxypeptidase E. Effect of pH, temperature and Co2+ on kinetic parameters of substrate hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developmental changes in opioid peptides and their receptors in Cpe(fat)/Cpe(fat) mice lacking peptide processing enzyme carboxypeptidase E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression levels of OPRM1 and PDYN in human SH-SY5Y cells treated with morphine and methadone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. manoa.hawaii.edu [manoa.hawaii.edu]
- 11. Regulation of carboxypeptidase E. Effect of pH, temperature and Co2+ on kinetic parameters of substrate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. health.csuohio.edu [health.csuohio.edu]
- 14. Processing and Trafficking of a Prohormone Convertase 2 Active Site Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
- 18. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. CRISPR/Cas9 unveils the dynamics of the endogenous µ‐opioid receptors on neuronal cells under continuous opioid stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. G protein signaling-biased agonism at the κ-opioid receptor is maintained in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 24. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 25. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Signaling Events Initiated by Kappa Opioid Receptor Activation: Quantification and Immunocolocalization Using Phospho-Selective KOR, p38 MAPK, and KIR 3.1 Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 28. This compound - Wikipedia [en.wikipedia.org]
The Endogenous Powerhouse: A Technical Guide to Big Dynorphin Signaling Through the Kappa Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynorphin (B1627789)/kappa opioid receptor (KOR) system is a critical modulator of a wide array of physiological and pathological processes, including pain, mood, addiction, and neuroendocrine function.[1][2][3] Dynorphins, a class of endogenous opioid peptides, are derived from the precursor protein prodynorphin (PDYN).[1][4] While dynorphin A (Dyn A) and dynorphin B (Dyn B) are the most extensively studied ligands for the KOR, their larger precursor, big dynorphin (Big Dyn), has emerged as a uniquely potent and efficacious endogenous agonist.[4][5][6] Big Dyn is a 32-amino acid peptide that results from the incomplete processing of prodynorphin and contains the sequences of both Dyn A and Dyn B.[4][6] This guide provides an in-depth technical overview of the core mechanisms of Big Dyn signaling through the KOR, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Processing of Prodynorphin to this compound
This compound is an intermediate in the post-translational processing of the prodynorphin precursor protein.[1][4] This processing is a multi-step enzymatic cascade primarily occurring within large dense-core vesicles.[4][7] Proprotein convertase 2 (PC2) is a key enzyme responsible for cleaving prodynorphin to yield various active peptides, including Dyn A, Dyn B, and α/β-neoendorphin.[4][8] When this cleavage is incomplete, the 32-amino acid Big Dyn is formed.[4] The relative abundance of Big Dyn and its smaller fragments can vary across different brain regions, suggesting tissue-specific regulation of prodynorphin processing.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynorphin - Wikipedia [en.wikipedia.org]
- 5. This compound as a putative endogenous ligand for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodynorphin processing by proprotein convertase 2. Cleavage at single basic residues and enhanced processing in the presence of carboxypeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Opioids: A Technical Guide to the Non-Canoncial Receptor Targets of Big Dynorphin
For Immediate Release
[City, State] – [Date] – While the dynorphin (B1627789) family of endogenous opioid peptides is primarily recognized for its role in modulating pain, mood, and addiction through canonical opioid receptors, emerging research has unveiled a complex and critical landscape of non-opioid receptor interactions. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the non-opioid receptor targets of Big Dynorphin, a 32-amino acid peptide derived from prodynorphin. Understanding these interactions is paramount for developing novel therapeutics with improved efficacy and reduced side effects.
This compound, containing both dynorphin A and dynorphin B sequences, exhibits a unique pharmacological profile, engaging with several non-opioid receptors to elicit distinct physiological and pathological effects.[1] This document summarizes the key non-opioid targets, presents quantitative data on these interactions, details relevant experimental protocols, and visualizes the associated signaling pathways.
Key Non-Opioid Receptor Targets of this compound
The primary non-opioid receptors modulated by this compound include the N-methyl-D-aspartate (NMDA) receptor, the Acid-Sensing Ion Channel 1a (ASIC1a), and Bradykinin (B550075) receptors. Additionally, the orphan G protein-coupled receptor GPR139 has been identified as a novel target. These interactions often lead to effects that are distinct from, and sometimes opposite to, those mediated by kappa-opioid receptor (KOR) activation.
N-methyl-D-aspartate (NMDA) Receptor
This compound directly modulates NMDA receptors, producing effects that are insensitive to opioid receptor antagonists.[1] This interaction is implicated in memory enhancement, increased locomotor activity, and anxiolytic-like behaviors, effects not observed with its constituent peptides, dynorphin A and dynorphin B, at similar doses.[1][2] The mechanism of action involves a direct block of the NMDA receptor channel, which is voltage-independent.[3][4] This inhibition is dependent on extracellular pH, with greater inhibition observed at lower pH values.[5] The interaction site for dynorphin on the NMDA receptor is distinct from the recognition sites for glutamate, glycine (B1666218), Zn2+, or protons.[4]
Acid-Sensing Ion Channel 1a (ASIC1a)
This compound is the most potent known endogenous modulator of ASIC1a, a proton-gated cation channel involved in pain, neurotransmission, and neuronal death following ischemic stroke.[6][7] It enhances ASIC1a activity by limiting steady-state desensitization, an effect that is independent of opioid or bradykinin receptor activation.[8] This suggests a direct interaction, with evidence pointing to the acidic pocket of the ASIC1a extracellular domain as the binding site.[7][9][10] The modulation is primarily mediated by electrostatic interactions between basic amino acids in the N-terminus of this compound and acidic residues in the ASIC1a acidic pocket.[7][10] This interaction stabilizes a resting conformation of the channel.[9]
Bradykinin Receptors
Dynorphin peptides, including by extension this compound, can directly interact with bradykinin B1 and B2 receptors.[11][12][13] This interaction is implicated in the pro-nociceptive (pain-promoting) actions of dynorphins, which are contrary to their opioid-mediated analgesic effects.[11] Dynorphin A has been shown to displace the binding of bradykinin receptor ligands with moderate affinity and to induce calcium influx in sensory neurons by activating these receptors.[11][12][14] This signaling appears to be distinct from the canonical bradykinin-induced pathway.[11]
GPR139
This compound is an activator of the recently deorphanized G protein-coupled receptor, GPR139.[1] It is one of the most efficacious endogenous peptide agonists for this receptor.[1] GPR139 couples to Gq/11 G proteins, leading to signaling that is mechanistically opposite to the Gi/o inhibitory signaling of classical opioid receptors.[1] This suggests that at higher concentrations, this compound can recruit GPR139 to counteract the inhibitory effects of canonical opioid receptor activation, providing a potential homeostatic mechanism.[15]
Quantitative Data on this compound's Non-Opioid Receptor Interactions
The following table summarizes the available quantitative data for the interaction of this compound and related dynorphin peptides with their non-opioid receptor targets.
| Target Receptor | Peptide | Assay Type | Parameter | Value | Species | Reference |
| NMDA Receptor | Dynorphin (1-32) (this compound) | Whole-cell patch clamp | IC50 | 0.25 µM | Rat | [3] |
| Dynorphin (1-17) | Whole-cell patch clamp | IC50 | 1.65 µM | Rat | [3] | |
| Dynorphin (1-13) | Whole-cell patch clamp | IC50 | 1.8 µM | Rat | [3] | |
| Dynorphin (1-17) | Concentration jump experiments | KD | 1.6 µM | Rat | [4] | |
| Bradykinin Receptors | Dynorphin A | Radioligand binding ([³H]bradykinin displacement) | Apparent Affinity | ~ 1 µM | Rat | [11] |
| ASIC1a | This compound | Electrophysiology | Potency | ~1,000-fold more potent than Dynorphin A | Not Specified | [6] |
Detailed Experimental Protocols
A variety of sophisticated experimental techniques have been employed to elucidate the non-opioid actions of this compound. Below are detailed methodologies for key experiments.
Electrophysiological Recording of NMDA Receptor Currents
-
Cell Preparation: Acutely dissociated trigeminal neurons from rats are prepared.
-
Recording Technique: The whole-cell patch-clamp technique is utilized to record NMDA-activated currents (INMDA).
-
Solutions: The external solution contains appropriate physiological concentrations of ions, with NMDA and glycine as agonists. The internal solution in the patch pipette contains a cesium-based solution to block potassium currents.
-
Drug Application: Dynorphin peptides are applied to the neurons via a rapid solution exchange system.
-
Data Analysis: The reduction in the amplitude of INMDA in the presence of dynorphin is measured to determine the inhibitory effect and calculate parameters like IC50. Single-channel recordings are used to analyze changes in channel open probability and conductance.[3][4]
Measurement of ASIC1a Activity
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells or cortical neurons are used. Cells are transfected with cDNA encoding for ASIC1a subunits.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed.
-
Experimental Conditions: The extracellular pH is rapidly changed to induce proton-gated currents. To study steady-state desensitization, the pH is lowered in conditioning steps before the activating acidic pulse.
-
Modulator Application: this compound is applied to the cells before and during the acidic stimuli.
-
Data Analysis: The potentiation of the ASIC current and the reduction of steady-state desensitization by this compound are quantified.[8]
Bradykinin Receptor Binding and Functional Assays
-
Membrane Preparation: Brain tissues or cell lines expressing bradykinin receptors are homogenized and centrifuged to prepare crude membrane fractions.
-
Radioligand Binding Assay: Membranes are incubated with a radiolabeled bradykinin receptor ligand (e.g., [³H]bradykinin) in the presence of varying concentrations of dynorphin peptides.
-
Measurement: The displacement of the radioligand by the dynorphin peptide is measured to determine the binding affinity.
-
Calcium Influx Assay: In a functional assay, dorsal root ganglion x neuroblastoma hybrid cells (F-11 cells) are loaded with a calcium-sensitive fluorescent dye. The influx of calcium in response to dynorphin application is measured using fluorescence microscopy.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows associated with this compound's non-opioid interactions.
Conclusion and Future Directions
The non-opioid receptor targets of this compound represent a paradigm shift in our understanding of the endogenous opioid system. The interactions with the NMDA receptor, ASIC1a, Bradykinin receptors, and GPR139 highlight the pleiotropic nature of this peptide and offer novel avenues for therapeutic intervention. For drug development professionals, these targets present an opportunity to design molecules with greater specificity, potentially avoiding the adverse effects associated with broad-spectrum opioid receptor modulation. Future research should focus on further quantifying the binding and functional parameters of this compound at these receptors, elucidating the downstream signaling cascades in greater detail, and exploring the physiological and pathological contexts in which these non-opioid actions are most prominent. A deeper understanding of the structure-activity relationships of this compound at these non-opioid targets will be crucial for the rational design of next-generation therapeutics for pain, neurological disorders, and beyond.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a prodynorphin-derived peptide produces NMDA receptor-mediated effects on memory, anxiolytic-like and locomotor behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The opioid peptide dynorphin directly blocks NMDA receptor channels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action for the block of NMDA receptor channels by the opioid peptide dynorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynorphin A inhibits NMDA receptors through a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mechanism and site of action of this compound on ASIC1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pronociceptive Actions of Dynorphin via Bradykinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spinal Dynorphin and Bradykinin Receptors Maintain Inflammatory Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynorphin A activates bradykinin receptors to maintain neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Homeostatic scaling of dynorphin signaling by a non-canonical opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Non-Opioid Liaison: A Technical Guide to the Interaction of Big Dynorphin with NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endogenous opioid peptide big dynorphin (B1627789), processed from prodynorphin, is recognized for its canonical signaling through opioid receptors. However, a compelling body of evidence reveals a distinct, non-opioid mechanism of action involving a direct interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor for synaptic plasticity and neurotransmission. This interaction is complex, resulting in a modulation of NMDA receptor function that has significant implications for neuronal excitability, nociception, and behavior. This technical guide provides an in-depth examination of the molecular underpinnings of the big dynorphin-NMDA receptor interaction, detailing the quantitative parameters of this binding, the experimental methodologies used to elucidate it, and the downstream signaling consequences.
Molecular Interaction and Binding Affinity
This compound and its fragments can directly modulate NMDA receptor activity in a manner that is not blocked by opioid antagonists such as naloxone (B1662785) or nor-binaltorphimine, indicating a non-opioid mechanism.[1][2][3] This interaction appears to be a direct binding event, leading to alterations in the receptor's channel gating properties.[1][4] Specifically, dynorphin has been shown to shorten the mean open time and decrease the opening probability of NMDA channels without affecting single-channel conductance.[4]
The binding site for dynorphin on the NMDA receptor is distinct from the sites for glutamate, the co-agonist glycine (B1666218), zinc, and protons.[4][5] There is evidence suggesting the interaction may be conformationally linked to the redox site(s) on the receptor complex.[4] Furthermore, studies point towards a potential interaction with the GluN2B subunit and the polyamine recognition site, as the effects of this compound can be inhibited by the GluN2B-selective antagonist ifenprodil.[6]
Quantitative Binding and Functional Data
The following tables summarize the key quantitative data describing the interaction between dynorphin peptides and the NMDA receptor.
| Peptide | Parameter | Value | Species/Tissue | Experimental Method | Reference |
| Dynorphin A (1-32) | IC₅₀ | 0.25 µM | Rat Trigeminal Neurons | Whole-Cell Patch Clamp | [2][3] |
| Dynorphin A (1-17) | IC₅₀ | 1.65 µM | Rat Trigeminal Neurons | Whole-Cell Patch Clamp | [2][3] |
| Dynorphin A (1-13) | IC₅₀ | 1.8 µM | Rat Trigeminal Neurons | Whole-Cell Patch Clamp | [2][3] |
| Dynorphin A (1-17) | K_D (apparent) | 1.6 µM | Isolated Trigeminal Neurons | Concentration Jump Experiments | [4] |
| Dynorphin A (1-17) | k+ (association rate) | 4.9 x 10⁶ M⁻¹s⁻¹ | Isolated Trigeminal Neurons | Concentration Jump Experiments | [4] |
| Dynorphin A (1-17) | k- (dissociation rate) | 7.5 s⁻¹ | Isolated Trigeminal Neurons | Concentration Jump Experiments | [4] |
Table 1: Inhibition of NMDA-Activated Currents by Dynorphin Peptides
| Peptide | Agonist/Antagonist | Dose/Concentration | Effect | Mouse Behavioral Model | Reference |
| This compound | D-APV (NMDA antagonist) | 1-4 nmol (i.t.) | Dose-dependent inhibition of nociceptive behavior | Hindpaw/tail biting and licking | [6] |
| This compound | MK-801 (NMDA channel blocker) | 0.25-4 nmol (i.t.) | Dose-dependent inhibition of nociceptive behavior | Hindpaw/tail biting and licking | [6] |
| This compound | Ifenprodil (NR2B inhibitor) | 2-8 pmol (i.t.) | Dose-dependent inhibition of nociceptive behavior | Hindpaw/tail biting and licking | [6] |
| This compound | MK-801 (NMDA channel blocker) | 0.1 mg/kg | Inhibition of memory enhancement, locomotor, and anxiolytic-like effects | Passive avoidance, open field, elevated plus maze | [7] |
Table 2: In Vivo Pharmacological Characterization of this compound's NMDA Receptor-Mediated Effects
Signaling Pathways
The interaction of this compound with the NMDA receptor initiates a signaling cascade with significant downstream consequences. This is primarily mediated through the modulation of calcium influx through the NMDA receptor channel. Depending on the cellular context and the specific dynorphin peptide, this can lead to either neuroexcitatory or inhibitory effects. For instance, some studies report a potentiation of NMDA currents, while others demonstrate a clear blockade.[1][4] The neuroexcitatory actions of dynorphin have been linked to the release of excitatory amino acids and an increase in intracellular calcium.[8][9]
Experimental Protocols
The investigation of the this compound-NMDA receptor interaction relies on a combination of electrophysiological, biochemical, and behavioral techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique for directly measuring the functional effects of this compound on NMDA receptor currents.[1][2][3][4][10]
Objective: To measure NMDA-activated currents in individual neurons in the presence and absence of this compound.
Methodology:
-
Cell Preparation: Acutely dissociate neurons (e.g., from trigeminal ganglion or periaqueductal gray) or use cultured neurons.[1][2][3]
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Solutions:
-
External Solution (in mM): Typically contains NaCl, KCl, CaCl₂, HEPES, and glucose, with Mg²⁺ omitted to prevent voltage-dependent block of the NMDA receptor. Tetrodotoxin (TTX) is included to block voltage-gated sodium channels, and bicuculline/strychnine to block GABA_A/glycine receptors.
-
Internal (Pipette) Solution (in mM): Typically contains CsF or CsCl (to block K⁺ channels), EGTA or BAPTA (to chelate Ca²⁺), HEPES, and Mg-ATP.
-
-
NMDA Receptor Activation: Apply NMDA (e.g., 10-100 µM) and glycine (e.g., 1-10 µM) to the external solution to evoke an inward current at a negative holding potential (e.g., -60 mV).
-
This compound Application: Co-apply this compound with NMDA/glycine and measure the change in the evoked current amplitude.
-
Data Analysis: Construct dose-response curves to determine IC₅₀ values or measure the percentage of potentiation/inhibition.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if this compound and the NMDA receptor are part of the same protein complex within a cell.[11][12][13]
Objective: To pull down the NMDA receptor from a cell lysate and probe for the presence of co-precipitated this compound (or vice versa).
Methodology:
-
Cell Lysis: Lyse cells or tissue expressing both proteins using a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease inhibitors.
-
Pre-clearing: Incubate the lysate with protein A/G beads to remove non-specifically binding proteins.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific to a subunit of the NMDA receptor (e.g., anti-GluN2B).
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. The stringency of the washes is critical.[11]
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Detection: Analyze the eluate using Western blotting with an antibody specific for this compound. A positive band indicates an interaction.
Radioligand Binding Assays
These assays are used to determine if this compound can compete with known ligands for binding sites on the NMDA receptor.
Objective: To assess the ability of this compound to displace radiolabeled ligands from various sites on the NMDA receptor in brain membrane preparations.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from a relevant brain region (e.g., striatum or cortex).
-
Binding Reaction: Incubate the membranes with a specific radiolabeled NMDA receptor ligand (e.g., [³H]-MK-801 for the channel site, [³H]-CGP-39653 for the glutamate site, or [³H]-MDL105,519 for the glycine site).[14]
-
Competition: Perform parallel incubations in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Rapidly filter the incubation mixture to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the displacement curves to determine if this compound competes for binding at the labeled site and calculate the Ki (inhibitory constant) if applicable.
Implications for Drug Development
The dual functionality of this compound, acting on both opioid and NMDA receptors, presents both challenges and opportunities for therapeutic development.
-
Novel Analgesics: Understanding the non-opioid, NMDA receptor-mediated pronociceptive effects of dynorphins is crucial for developing kappa-opioid receptor agonists that lack these unwanted side effects.[6][9]
-
Neuromodulation: Targeting the specific dynorphin binding site on the NMDA receptor could offer a novel strategy for modulating glutamatergic neurotransmission in conditions such as chronic pain, neurodegenerative diseases, and psychiatric disorders where NMDA receptor function is dysregulated.[15]
-
Biased Ligands: The development of biased ligands that selectively engage either the opioid or the non-opioid signaling pathways of dynorphin-related peptides could lead to more targeted therapies with improved side-effect profiles.
Conclusion
This compound's interaction with the NMDA receptor represents a significant, non-canonical signaling pathway that operates independently of its well-established role in the opioid system. This direct molecular interaction leads to a functional modulation of the receptor, with demonstrable consequences for neuronal signaling and behavior. A thorough understanding of the quantitative, mechanistic, and physiological aspects of this interaction, as outlined in this guide, is essential for researchers and clinicians seeking to unravel the complexities of neuropeptide signaling and to develop novel therapeutics targeting the glutamatergic system.
References
- 1. Dynorphin uses a non-opioid mechanism to potentiate N-methyl-D-aspartate currents in single rat periaqueductal gray neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The opioid peptide dynorphin directly blocks NMDA receptor channels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The opioid peptide dynorphin directly blocks NMDA receptor channels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action for the block of NMDA receptor channels by the opioid peptide dynorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynorphin A inhibits NMDA receptors through a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrathecally administered this compound, a prodynorphin-derived peptide, produces nociceptive behavior through an N-methyl-D-aspartate receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a prodynorphin-derived peptide produces NMDA receptor-mediated effects on memory, anxiolytic-like and locomotor behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pronociceptive Actions of Dynorphin via Bradykinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.emory.edu [med.emory.edu]
- 12. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Dynorphin Promotes Abnormal Pain and Spinal Opioid Antinociceptive Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Faceted Role of Big Dynorphin in Pain Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Big dynorphin (B1627789), a 32-amino acid endogenous opioid peptide, is a product of the incomplete processing of prodynorphin.[1] It contains the sequences of both dynorphin A and dynorphin B. While dynorphins have long been recognized for their role in pain and analgesia, primarily through the activation of the kappa-opioid receptor (KOR), big dynorphin exhibits a complex and dual functionality in pain modulation pathways.[1] At the spinal level, it can produce analgesic effects, whereas at supraspinal levels, it can paradoxically promote pain and hyperalgesia through non-opioid mechanisms.[1] This technical guide provides an in-depth exploration of the multifaceted functions of this compound in pain modulation, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Data Presentation: Quantitative Analysis of this compound Interactions
The following tables summarize the binding affinities and functional potencies of this compound and its fragments at key receptors involved in pain modulation.
Table 1: Opioid Receptor Binding Affinities and Functional Potencies of Dynorphin Peptides
| Ligand | Receptor | Binding Affinity (Ki, nM) | G-Protein Activation (EC50, nM) | Efficacy (Emax %) | Selectivity (KOR vs. MOR/DOR) |
| This compound | KOR | 0.198[1] | 0.741[1] | 159% (vs. Dyn A)[1] | 70-fold vs. MOR, 200-fold vs. DOR[1] |
| MOR | 14[1] | 87[1] | 115% (vs. Dyn A)[1] | ||
| DOR | 43[1] | 119[1] | 100% (vs. Dyn A)[1] | ||
| Dynorphin A (1-17) | KOR | ~0.43 (rat) | 0.43 | Full Agonist | High |
| MOR | ~30 (human) | 30 | Full Agonist | ||
| DOR | ~84 (human) | 84 | Full Agonist | ||
| Dynorphin B | KOR | Higher than Big Dyn & Dyn A | Potent Agonist | Full Agonist | Low |
Table 2: Non-Opioid Receptor Interactions of Dynorphin Peptides
| Ligand | Receptor/Channel | Parameter | Value (µM) |
| This compound (Dyn A 1-32) | NMDA Receptor | IC50 | 0.25 - 0.26[2][3] |
| Dynorphin A (1-17) | NMDA Receptor | IC50 | 1.65 - 6.6[2][3] |
| Dynorphin A (1-13) | NMDA Receptor | IC50 | 1.8 - 7.4[2][3] |
| Dynorphin A (1-10) | NMDA Receptor | IC50 | 42.0[3] |
| This compound | ASIC1a | EC50 | 0.0264[4] |
Signaling Pathways
This compound's actions are mediated through distinct signaling pathways, depending on the receptor it engages.
Opioid-Mediated Signaling via Kappa-Opioid Receptor (KOR)
Activation of KOR by this compound primarily leads to inhibitory effects on neuronal activity, contributing to analgesia.[1] This is achieved through the coupling of KOR to Gi/o proteins.
Non-Opioid Signaling via NMDA Receptor
In contrast to its KOR-mediated analgesic effects, this compound can directly interact with the N-methyl-D-aspartate (NMDA) receptor, leading to pro-nociceptive effects.[1][5] This interaction is independent of opioid receptors.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's function are provided below.
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
Materials:
-
Receptor source: Cell membranes from stable cell lines expressing the recombinant human opioid receptors (KOR, MOR, DOR).
-
Radioligand: A high-affinity radiolabeled opioid ligand (e.g., [³H]-diprenorphine).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-selective opioid antagonist (e.g., naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus: Cell harvester with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand solution, and membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand solution, and membrane suspension.
-
Competition: Serial dilutions of this compound, radioligand solution, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional activation of G protein-coupled receptors (GPCRs) like KOR by this compound.
Materials:
-
Receptor source: Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Scintillation cocktail and 96-well filter plates.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of this compound, membrane suspension, and GDP.
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.
-
Scintillation Counting: Add scintillation cocktail to the wells and count radioactivity.
-
Data Analysis:
-
Subtract non-specific binding (in the presence of excess unlabeled GTPγS) from all values.
-
Plot specific binding against the logarithm of the this compound concentration.
-
Determine EC50 (concentration for 50% of maximal response) and Emax (maximal effect) from the dose-response curve.
-
Behavioral Pain Models in Rodents
Objective: To assess mechanical sensitivity in rodents.
Procedure:
-
Habituation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Response: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method.
Objective: To measure the response to a thermal stimulus.
Procedure:
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).
-
Testing: Place the animal on the hot plate and start a timer.
-
Response: Measure the latency to the first sign of nociception (e.g., licking a hind paw or jumping).
-
Cut-off Time: A cut-off time is used to prevent tissue damage.
Objective: To deliver substances directly into the cerebrospinal fluid in the spinal subarachnoid space.
Procedure:
-
Anesthesia: Anesthetize the mouse.
-
Positioning: Position the mouse in a prone position with the spine slightly arched.
-
Injection Site: Palpate the spinal processes to identify the L5-L6 intervertebral space.
-
Injection: Insert a fine-gauge needle into the subarachnoid space and slowly inject the substance. A tail-flick reflex often indicates successful entry.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a behavioral pain study investigating the effects of intrathecally administered this compound.
Conclusion
This compound's role in pain modulation is far from straightforward. Its ability to act as both an analgesic and a pro-nociceptive agent, depending on its location and the receptors it engages, presents both challenges and opportunities for drug development. A thorough understanding of its dual signaling mechanisms through both opioid and non-opioid pathways is critical for the rational design of novel therapeutics for pain management. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to unravel the complexities of the dynorphin system and its implications for human health.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The opioid peptide dynorphin directly blocks NMDA receptor channels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynorphin block of N-methyl-D-aspartate channels increases with the peptide length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. researchgate.net [researchgate.net]
role of Big dynorphin in stress and anxiety responses
A Technical Guide on the Role of Big Dynorphin (B1627789) in Stress and Anxiety Responses
For Researchers, Scientists, and Drug Development Professionals
The endogenous opioid system, particularly the dynorphin/kappa-opioid receptor (KOR) system, is a critical modulator of affective states and responses to stress. Big Dynorphin, a 32-amino acid neuropeptide derived from prodynorphin, has emerged as a significant player in the neurobiology of stress and anxiety. This technical guide provides an in-depth overview of the current understanding of this compound's role, with a focus on its signaling pathways, quantitative effects in preclinical models, and detailed experimental protocols for its study. Stressful experiences have been shown to elevate dynorphin levels in key brain regions associated with emotion and stress processing, such as the hippocampus, prefrontal cortex, and amygdala.[1][2] The activation of the KOR by dynorphins is strongly linked to the negative affective states, including anxiety and dysphoria, that accompany stress.[3][4] Furthermore, a functional link between the corticotropin-releasing factor (CRF) system and the dynorphin system has been established, with CRF capable of triggering dynorphin release.[3][5] Interestingly, some evidence suggests a dual role for this compound, with certain studies indicating potential anxiolytic-like effects mediated through non-opioid pathways, such as the NMDA receptor.[6] This guide aims to synthesize these findings, present quantitative data in a structured format, and provide detailed methodologies to facilitate further research and drug development in this area.
Signaling Pathways of this compound
This compound primarily exerts its effects through the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[3] Upon binding, KOR activation leads to the inhibition of adenylyl cyclase through the Gαi subunit, reducing intracellular cAMP levels.[3] Additionally, the Gβγ subunits can modulate ion channels, leading to neuronal inhibition. The dynorphin/KOR system is also intricately linked with the CRF system, a key regulator of the stress response.[3][5] Stress can induce the release of CRF, which in turn stimulates the release of dynorphin, creating a feed-forward mechanism that contributes to the negative affective consequences of stress.[3][5] However, there is also evidence for a non-opioid, NMDA receptor-mediated pathway for this compound, which may account for some of its paradoxical anxiolytic-like effects.[6]
Figure 1: Simplified signaling pathway of this compound in stress responses.
Quantitative Data on this compound's Role in Stress and Anxiety
The following tables summarize quantitative data from key studies investigating the effects of this compound and related peptides on stress and anxiety-like behaviors in animal models.
Table 1: Effects of Intracerebroventricular (i.c.v.) Administration of Dynorphin Peptides on Anxiety-like Behavior
| Peptide | Dose (nmol/animal) | Animal Model | Behavioral Test | Key Finding | Reference |
| This compound | 2.5 | Mouse | Elevated Plus Maze | Increased time spent in open arms (anxiolytic-like effect) | [6] |
| This compound | 2.5 | Mouse | Open Field Test | Enhanced locomotor activity and anxiolytic-like behavior | [6] |
| Dynorphin A | 0.005 | Mouse | Passive Avoidance | No significant change in anxiety-like behavior | [6] |
| Dynorphin B | 0.7 | Mouse | Passive Avoidance | No significant change in anxiety-like behavior | [6] |
Table 2: Pharmacological Blockade of this compound-Induced Effects
| Agent | Dose | Target | Effect on this compound (2.5 nmol) Action | Reference |
| MK-801 | 0.1 mg/kg | NMDA Receptor Antagonist | Inhibited anxiolytic-like and locomotor effects | [6] |
| nor-binaltorphimine | 6 mg/kg | Kappa-Opioid Antagonist | Did not block this compound's anxiolytic-like effects | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in stress and anxiety.
Intracerebroventricular (i.c.v.) Injection in Mice
Objective: To directly administer this compound or other non-blood-brain barrier-penetrant substances into the central nervous system.
Materials:
-
Stereotaxic apparatus for mice
-
Anesthesia (e.g., isoflurane)
-
Surgical drill
-
Hamilton syringe with a 33-gauge needle
-
Peptide solution (e.g., this compound dissolved in sterile saline)
-
Surgical tools (scalpel, forceps, etc.)
-
Bupivacaine and Buprenorphine for local anesthesia and post-operative analgesia
Procedure:
-
Anesthetize the mouse with isoflurane (B1672236) and place it in the stereotaxic frame.
-
Shave the head and sterilize the surgical area. Administer local anesthetic.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda and level the skull.
-
Drill a small hole at the desired coordinates for the lateral ventricle (e.g., AP: -0.6 mm, ML: ±1.15 mm from bregma).
-
Slowly lower the injection needle to the target depth (e.g., DV: -1.6 mm from the skull surface).
-
Infuse the peptide solution at a slow rate (e.g., 300 nL/min).
-
Leave the needle in place for a few minutes post-injection to prevent backflow.
-
Slowly retract the needle, suture the incision, and provide post-operative care, including analgesics and a warming pad.
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in mice based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Video tracking system to record and analyze the mouse's movement.
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Place a mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze freely for a set duration (typically 5 minutes).
-
Record the time spent in the open arms, closed arms, and the center zone, as well as the number of entries into each arm.
-
An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
-
Thoroughly clean the maze between each trial to remove olfactory cues.
Figure 2: General experimental workflow for the Elevated Plus Maze test.
Measurement of Dynorphin Levels
Objective: To quantify the concentration of this compound in brain tissue or microdialysates.
Methods:
-
Radioimmunoassay (RIA): A highly sensitive technique that uses antibodies specific to the dynorphin peptide. Brain tissue is homogenized, and peptides are extracted. The amount of dynorphin is determined by competitive binding with a radiolabeled version of the peptide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful analytical method for separating and identifying peptides. Brain tissue homogenates or microdialysate samples are processed to extract peptides, which are then separated by liquid chromatography and detected by a mass spectrometer. This method offers high specificity and can distinguish between different dynorphin peptides.
The Dual Role of this compound in Anxiety
The seemingly contradictory findings on this compound's effects on anxiety—both anxiogenic (via KOR) and anxiolytic-like (via NMDA receptors)—suggest a complex, context-dependent role. It is plausible that the balance between these two signaling pathways determines the ultimate behavioral outcome. Factors such as the specific brain region, the nature of the stressor, and the physiological state of the organism may influence which pathway predominates.
Figure 3: The proposed dual role of this compound in modulating anxiety.
Conclusion and Future Directions
This compound plays a multifaceted role in the regulation of stress and anxiety. While its actions through the KOR are generally associated with negative affective states, the existence of a non-opioid, NMDA receptor-mediated pathway complicates this picture and opens up new avenues for research. Future studies should aim to elucidate the specific conditions under which each pathway is activated and how they interact to shape behavioral responses. A deeper understanding of the neurocircuitry involved in this compound's dual actions is crucial for the development of novel therapeutic strategies for stress-related disorders. The development of selective ligands that can differentiate between the KOR- and NMDA-mediated effects of this compound would be a significant advancement in this field. Furthermore, exploring the translational relevance of these preclinical findings in human studies is a critical next step.
References
- 1. anilocus.com [anilocus.com]
- 2. protocols.io [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 6. Microdialysis methods for in vivo neuropeptide measurement in the stalk-median eminence in the Rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Big Dynorphin's Intricate Involvement in Learning and Memory Consolidation
An In-depth Technical Guide for Researchers and Drug Development Professionals
December 20, 2025
Executive Summary
The endogenous opioid peptide dynorphin (B1627789), particularly in its larger forms colloquially referred to as "big dynorphin," and its cognate kappa opioid receptor (KOR) system, play a complex and often counterintuitive role in the modulation of learning and memory. While traditionally associated with aversive states and the negative regulation of mood, emerging evidence paints a nuanced picture of the dynorphin/KOR system as a critical gatekeeper of cognitive processes. This technical guide synthesizes current research to provide a comprehensive overview of this compound's involvement in learning and memory consolidation. We delve into the molecular signaling pathways, summarize key quantitative findings from preclinical studies, detail relevant experimental protocols, and offer insights for drug development professionals targeting this system for therapeutic intervention in cognitive disorders. The data overwhelmingly suggest that while acute or excessive dynorphin/KOR activation, often triggered by stress, impairs various forms of memory, the targeted antagonism of this system holds significant promise for cognitive enhancement.
The Dynorphin/KOR System: A Key Modulator of Neural Plasticity
Dynorphins are a class of endogenous opioid peptides derived from the precursor protein prodynorphin (PDYN).[1] Upon cleavage by proprotein convertase 2 (PC2), various active peptides are released, including dynorphin A, dynorphin B, and α/β-neoendorphin.[1] In some instances, incomplete processing leads to the formation of "this compound," a 32-amino acid peptide comprising both dynorphin A and dynorphin B.[1] These peptides exert their primary effects through the G-protein coupled kappa opioid receptor (KOR), which is widely distributed in brain regions critical for learning and memory, such as the hippocampus, amygdala, prefrontal cortex, and striatum.[2][3][4]
Activation of the KOR by dynorphins typically leads to inhibitory downstream signaling cascades.[2] This includes the inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels, collectively reducing neuronal excitability and neurotransmitter release.[2] This fundamental mechanism underlies the profound influence of the dynorphin/KOR system on synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[5][6]
Quantitative Insights from Preclinical Research
The following tables summarize key quantitative data from preclinical studies investigating the impact of the dynorphin/KOR system on learning and memory.
Table 1: Effects of KOR Agonists on Learning and Memory
| Compound | Animal Model | Behavioral Task | Dose(s) | Key Findings | Reference(s) |
| Dynorphin B | Rat | Morris Water Task | 1, 3.3, 10 nmol/rat (intra-hippocampal) | Impaired spatial learning at all tested doses.[5] | [5] |
| U50,488H | Mouse (AD model) | Morris Water Maze | Not specified | Promoted enhanced learning and memory.[7] | [7] |
| Dynorphin | Mouse | Inhibitory Avoidance | 1 mg/kg | Reactivated amnesic or forgotten memory traces.[8] | [8] |
Table 2: Effects of KOR Antagonists on Learning and Memory
| Compound | Animal Model | Behavioral Task | Dose(s) | Key Findings | Reference(s) |
| nor-Binaltorphimine (nor-BNI) | Rat | Morris Water Task | 2 nmol (intra-hippocampal) | Blocked dynorphin B-induced impairment of spatial learning.[5] | [5] |
| nor-Binaltorphimine (nor-BNI) | Mouse | Passive Avoidance | 4.9 nmol (i.c.v.) | Partially blocked the anti-amnesic effects of dynorphin A-(1-13).[9] | [9] |
| NMRA-140 | Rhesus Macaque | Working Memory Task | 0.1, 0.3, 1.0 mg/kg (intramuscular) | Protected working memory performance from stress-induced impairment.[10][11] | [10][11] |
Table 3: Genetic Manipulations of the Dynorphin System and Memory
| Genetic Modification | Animal Model | Behavioral Task | Key Findings | Reference(s) |
| Prodynorphin (Pdyn) Knockout | Mouse | Cue-dependent fear conditioning | Enhanced cue-dependent fear conditioning and delayed extinction.[12] | [12] |
| Prodynorphin (Pdyn) Knockout | Mouse | Spatial and Recognition Memory | Aged Pdyn-/- mice performed similarly to young mice, avoiding age-related deficits.[13] | [13] |
Signaling Pathways and Experimental Workflows
Canonical Dynorphin/KOR Signaling Pathway
The binding of dynorphin to the KOR initiates a cascade of intracellular events that ultimately modulate neuronal function and plasticity.
Caption: Canonical signaling cascade following dynorphin binding to the KOR.
Experimental Workflow: Fear Conditioning Paradigm
Fear conditioning is a widely used behavioral paradigm to study associative learning and memory. The following diagram illustrates a typical workflow.
Caption: A typical experimental workflow for fear conditioning studies.
Detailed Experimental Protocols
Morris Water Maze for Spatial Learning
The Morris Water Maze is a classic behavioral test to assess spatial learning and memory in rodents.[14]
-
Apparatus: A large circular pool (typically 1.2-1.8 m in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Rats or mice are placed in the pool from different starting locations and must learn to find the hidden platform using the distal visual cues. Each animal undergoes multiple trials per day for several consecutive days. Latency to find the platform, path length, and swim speed are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
-
Drug Administration: Test compounds (e.g., dynorphin B, nor-BNI) can be administered systemically or directly into specific brain regions like the hippocampus via microinjection before or after training sessions to assess their effects on acquisition, consolidation, or retrieval of spatial memory.[5]
Fear Conditioning for Associative Memory
This paradigm assesses an animal's ability to learn and remember an association between a neutral conditioned stimulus (CS; e.g., a tone) and an aversive unconditioned stimulus (US; e.g., a mild footshock).[12][14]
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric shock, equipped with a speaker to deliver auditory cues and a camera to record behavior.
-
Procedure:
-
Habituation: The animal is allowed to explore the chamber for a few minutes to establish a baseline level of activity.
-
Conditioning: The animal is presented with the CS (e.g., a 20-second tone) that co-terminates with the US (e.g., a 0.5 mA footshock for 1 second). This pairing is typically repeated several times.[12]
-
Contextual Fear Testing: 24 hours later, the animal is returned to the same chamber, and freezing behavior (a species-specific fear response) is measured in the absence of the CS or US. This assesses memory for the context in which the shock was received.
-
Cued Fear Testing: The animal is placed in a novel context and presented with the CS (the tone). Freezing behavior is measured during the tone presentation to assess memory for the specific cue.
-
-
Pharmacological Intervention: KOR antagonists or genetic manipulations can be employed to investigate the role of the dynorphin system in the acquisition, consolidation, or extinction of fear memories.[12]
Implications for Drug Development
The intricate role of the dynorphin/KOR system in learning and memory presents both challenges and opportunities for drug development.
-
Targeting Stress-Induced Cognitive Deficits: A significant body of evidence indicates that stress triggers the release of dynorphin, leading to cognitive impairments.[6][15][16] This makes KOR antagonists a promising therapeutic strategy for treating cognitive dysfunction in stress-related psychiatric disorders such as major depressive disorder, post-traumatic stress disorder (PTSD), and substance use disorders.[10][15] Preclinical studies have shown that KOR antagonists can rescue stress-induced deficits in working memory.[10][11]
-
Addressing Age-Related Cognitive Decline: Research suggests that dynorphin expression increases with age, and this may contribute to age-related memory impairments.[13][17] Studies in aged prodynorphin knockout mice have shown preserved cognitive function compared to their wild-type counterparts.[13] This highlights the potential of KOR antagonists as a therapeutic avenue for mitigating age-related cognitive decline and potentially neurodegenerative diseases like Alzheimer's disease.[17]
-
Nuances of KOR Modulation: The observation that a KOR agonist, U50,488, enhanced learning and memory in a mouse model of Alzheimer's disease suggests that the effects of KOR modulation may be context-dependent and that a simple agonist versus antagonist model may be overly simplistic.[7] Further research is needed to understand the specific signaling pathways and neuronal circuits that mediate these differential effects. It is possible that biased agonism, where ligands preferentially activate certain downstream signaling pathways over others, could be exploited to develop more targeted and effective therapeutics.
Future Directions and Conclusion
The dynorphin/KOR system is a potent modulator of learning and memory consolidation, with its activation, particularly under conditions of stress, generally leading to cognitive impairment. This in-depth guide has provided a comprehensive overview of the current understanding of this complex system, from its fundamental signaling pathways to its implications for drug development.
Future research should focus on several key areas:
-
Dissecting the role of different dynorphin peptides: A clearer understanding of the distinct physiological roles of dynorphin A, dynorphin B, and this compound is crucial.
-
Investigating circuit-specific effects: The development of tools to manipulate the dynorphin/KOR system in specific neuronal populations and circuits will be essential for unraveling its precise mechanisms of action.
-
Exploring biased agonism at the KOR: Designing ligands that selectively activate beneficial downstream signaling pathways while avoiding those that lead to adverse effects could revolutionize the therapeutic potential of targeting the KOR.
References
- 1. Dynorphin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Dynorphin/kappa opioid receptor system regulation on amygdaloid circuitry: Implications for neuropsychiatric disorders [frontiersin.org]
- 3. Dynorphin/kappa opioid receptor system regulation on amygdaloid circuitry: Implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hippocampal dynorphin B injections impair spatial learning in rats: a kappa-opioid receptor-mediated effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Dynorphin-Kappa Opioid System as a Modulator of Stress-induced and Pro-addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memory retrieval enhancement by kappa opioid agonist and mu, delta antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynorphin A-(1-13) and (2-13) improve beta-amyloid peptide-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kappa opioid receptor antagonism protects working memory performance from mild stress exposure in Rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dynorphins Regulate Fear Memory: from Mice to Men - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knockdown of prodynorphin gene prevents cognitive decline, reduces anxiety, and rescues loss of group 1 metabotropic glutamate receptor function in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Memory Behavioral Tests_GemPharmatech [en.gempharmatech.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Dynorphin, stress, and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Possible role of dynorphins in Alzheimer's disease and age-related cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the κ-opioid dynorphin A(1–13) on learning and memory in mice | Semantic Scholar [semanticscholar.org]
A Technical Guide to Big Dynorphin Expression in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical overview of the expression, measurement, and signaling of big dynorphin (B1627789) and its related peptides within the central nervous system (CNS). Dynorphins are a class of endogenous opioid peptides derived from the precursor protein prodynorphin (PDYN). Incomplete processing of PDYN results in the formation of big dynorphin, a 32-amino acid peptide containing the sequences of both dynorphin A and dynorphin B.[1][2] These peptides are potent agonists at the kappa opioid receptor (KOR) and are implicated in a wide array of physiological and pathological processes, including pain, addiction, mood regulation, and neuroprotection.[3][4] This guide presents quantitative data on dynorphin distribution, details common experimental protocols for their study, and visualizes key biological pathways and workflows.
Quantitative Distribution of Dynorphins in the Brain
Dynorphin peptides are widely expressed throughout the brain and spinal cord, though their concentrations vary significantly between regions. The highest levels are generally found in the hypothalamus, pituitary gland, and components of the basal ganglia.[1][3] Prodynorphin (Pdyn) mRNA, the precursor to all dynorphin peptides, shows a similarly widespread but distinct distribution, with intense expression in areas like the striatum, hippocampus, and various hypothalamic nuclei.[5] The following tables summarize the relative expression levels of dynorphin peptides and their corresponding mRNA in key brain regions, compiled from studies in rodents and humans.
Table 1: Relative Dynorphin Peptide Levels in Rat Brain Regions
| Brain Region | Relative Concentration | Reported Level (pmol/g tissue) | Reference |
|---|---|---|---|
| Pituitary Gland | Very High | ~1200 | [3] |
| Hypothalamus | High | >100 | [3][6] |
| Striatum (Caudate-Putamen) | Moderate to High | ~10 - 100 | [3] |
| Hippocampus | Moderate | ~10 - 100 | [3] |
| Midbrain | Moderate | ~10 - 100 | [3] |
| Medulla/Pons | Moderate | ~10 - 100 | [1][3] |
| Thalamus | Moderate | ~10 - 100 | [3] |
| Cortex | Low | <10 | [3] |
| Cerebellum | Very Low / Negligible | ~1 |[3][7] |
Note: Data primarily reflects immunoreactive dynorphin A, a major component of this compound. This compound itself has been specifically detected in the nucleus accumbens, caudate nucleus, and hippocampus.[2]
Table 2: Prodynorphin (Pdyn) mRNA Expression in Mouse and Human Brain
| Brain Region | Relative mRNA Expression | Reference |
|---|---|---|
| Striatum (Nucleus Accumbens, Caudate-Putamen) | Very High | [3][5][8] |
| Hippocampus (Dentate Gyrus) | Very High | [3][8] |
| Hypothalamic Nuclei (PVN, SON, Arcuate) | Very High | [3][5][8] |
| Amygdala (Central Nucleus) | High | [3][5] |
| Olfactory Tubercle | High | [5][9] |
| Solitary Tract Nucleus | High | [3][5] |
| Cerebral Cortex | Low to Moderate |[3] |
Experimental Protocols
The quantification and localization of this compound and related peptides rely on a set of established molecular biology and biochemistry techniques. Below are detailed methodologies for three key experimental approaches.
Radioimmunoassay (RIA) for Dynorphin Quantification
Radioimmunoassay is a highly sensitive competitive binding assay used to measure the concentration of peptides like dynorphin in biological samples.
Principle: The assay is based on the competition between unlabeled dynorphin in a sample and a fixed quantity of radiolabeled dynorphin (tracer) for a limited number of binding sites on a dynorphin-specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled dynorphin in the sample.[10][11]
Methodology:
-
Sample Preparation:
-
Excise brain tissue from specific regions on ice.
-
Homogenize the tissue in an appropriate lysis buffer (e.g., acid-ethanol extraction buffer) to extract peptides and prevent degradation.[11]
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.[11]
-
Collect the supernatant containing the peptide extract. The extract can be stored at -80°C or used immediately.
-
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of unlabeled dynorphin peptide.
-
Set up duplicate tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), standards, and unknown samples.[11][12]
-
To the appropriate tubes, add RIA buffer, the primary anti-dynorphin antibody, and either the standard solutions or the sample extracts.
-
Add a fixed amount of ¹²⁵I-labeled dynorphin tracer to all tubes.[11]
-
Vortex all tubes gently and incubate for 18-24 hours at 4°C to allow for competitive binding to reach equilibrium.[12]
-
-
Separation and Counting:
-
Add a secondary antibody (e.g., Goat Anti-Rabbit IgG) and a precipitating reagent (e.g., polyethylene (B3416737) glycol) to all tubes except the TC tubes to precipitate the primary antibody-antigen complexes.[11]
-
Incubate for 2 hours at room temperature or as specified by the kit protocol.[11]
-
Centrifuge the tubes at 2,000-3,000 x g for 30 minutes at 4°C to pellet the antibody-bound fraction.[12]
-
Carefully decant or aspirate the supernatant, leaving the radioactive pellet.
-
Measure the radioactivity of the pellets (and the TC tubes) using a gamma counter.[10]
-
-
Data Analysis:
-
Calculate the percentage of tracer bound for each standard and sample.
-
Plot the standard curve (% bound vs. concentration) using a log-logit or similar transformation.
-
Determine the concentration of dynorphin in the unknown samples by interpolating their % bound values from the standard curve.
-
Immunohistochemistry (IHC) for Dynorphin Localization
IHC is used to visualize the distribution of dynorphin peptides within the cellular and subcellular structures of the brain.
Principle: A primary antibody raised specifically against a dynorphin peptide binds to the antigen in a fixed tissue section. This binding is then detected by a secondary antibody conjugated to an enzyme (like horseradish peroxidase) or a fluorophore, allowing for visualization via microscopy.[13][14]
Methodology:
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion, first with saline to clear the blood, followed by a fixative solution (e.g., 4% paraformaldehyde in phosphate (B84403) buffer).[14]
-
Dissect the brain and post-fix it in the same fixative solution for 2-4 hours at 4°C.
-
Transfer the brain to a cryoprotectant solution (e.g., 30% sucrose (B13894) in phosphate buffer) until it sinks.[14]
-
Freeze the brain and cut 30-40 µm thick coronal or sagittal sections using a cryostat.
-
-
Immunostaining:
-
Wash the free-floating sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer) to unmask epitopes.
-
Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours.
-
Incubate the sections with the primary anti-dynorphin antibody diluted in blocking solution overnight at 4°C.[14]
-
Wash the sections extensively in PBS to remove unbound primary antibody.
-
Incubate with a biotinylated or fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-Alexa Fluor 488) for 2 hours at room temperature.
-
If using an enzymatic detection method, proceed with an avidin-biotin-peroxidase complex (ABC) incubation followed by a substrate like diaminobenzidine (DAB) to produce a colored precipitate.
-
-
Visualization and Analysis:
-
Mount the stained sections onto glass slides.
-
Coverslip the sections using an appropriate mounting medium.
-
Visualize the sections using a light microscope (for DAB) or a fluorescence/confocal microscope (for fluorophores).
-
Analyze the images to determine the location and relative intensity of dynorphin immunoreactivity in different brain regions and cell types.
-
In Situ Hybridization (ISH) for Prodynorphin mRNA Detection
ISH allows for the localization and measurement of prodynorphin (Pdyn) mRNA, identifying the specific neuronal populations that synthesize dynorphin peptides.
Principle: A labeled nucleic acid probe (RNA or DNA) that is complementary to the target Pdyn mRNA sequence is hybridized to the mRNA within a tissue section. The label on the probe (radioactive, fluorescent, or antigenic) allows for its detection.[5][8]
Methodology:
-
Probe Preparation:
-
Synthesize a cRNA (riboprobe) or oligonucleotide probe complementary to a specific sequence of the Pdyn mRNA.
-
Label the probe with a radioisotope (e.g., ³⁵S or ³²P), a fluorophore (e.g., fluorescein), or a hapten (e.g., digoxigenin (B1670575) - DIG).[8]
-
-
Tissue Preparation:
-
Perfuse and fix the animal as described for IHC, or use fresh-frozen tissue.
-
Section the brain using a cryostat and mount the sections onto coated glass slides.
-
Perform pre-hybridization treatments to permeabilize the tissue and reduce non-specific binding, which may include proteinase K digestion and acetylation.
-
-
Hybridization:
-
Apply the labeled probe in a hybridization buffer to the tissue sections.
-
Incubate the slides in a humidified chamber at an optimized temperature (e.g., 55-65°C) for 16-24 hours to allow the probe to bind to the target mRNA.
-
-
Post-Hybridization Washes and Detection:
-
Wash the slides under conditions of increasing stringency (high temperature, low salt concentration) to remove non-specifically bound probe.
-
For radioactive probes: Dehydrate the slides and expose them to autoradiography film or coat them with photographic emulsion for microscopic analysis.[8]
-
For fluorescent probes (FISH): Mount with an anti-fade mounting medium and visualize directly using a fluorescence microscope.[9]
-
For hapten-labeled probes: Detect using an antibody against the hapten (e.g., anti-DIG) that is conjugated to an enzyme (e.g., alkaline phosphatase), followed by a colorimetric substrate reaction.
-
-
Analysis:
-
Analyze the resulting signal to map the distribution of cells expressing Pdyn mRNA. Quantitative analysis can be performed using densitometry (for film) or by counting labeled cells.
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to this compound.
Biological Pathways
// Edges Dyn -> KOR [label="Binds"]; KOR -> Gi [label="Activates"]; KOR -> Gby [label="Releases"]; Gi -> AC [label="Inhibits", arrowhead=tee, color="#EA4335"]; AC -> cAMP [label="Converts"]; ATP -> AC; cAMP -> PKA [label="Activates"]; Gby -> Ca_Channel [label="Inhibits", arrowhead=tee, color="#EA4335"]; Gby -> K_Channel [label="Activates", color="#34A853"]; KOR -> MAPK [label="Activates"]; KOR -> PI3K [label="Activates"];
KOR -> GRK [label="Recruits"]; GRK -> KOR [label="Phosphorylates"]; KOR -> Arrestin [label="Binds"]; Arrestin -> KOR [label="Internalization &\nBiased Signaling"];
// Invisible edges for layout {rank=same; Dyn; KOR;} {rank=same; Gi; Gby; AC; Ca_Channel; K_Channel;} {rank=same; ATP; cAMP; GRK;} {rank=same; PKA; Arrestin;} } . Caption: Key signaling pathways activated by dynorphin binding to KOR.
Experimental Workflows
References
- 1. Dynorphin - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous Opioid Dynorphin Is a Potential Link between Traumatic Brain Injury, Chronic Pain, and Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution of prodynorphin mRNA and its interaction with the NPY system in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Big Impact of this compound [elisakits.co.uk]
- 7. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Localization of prodynorphin messenger rna in rat brain by in situ hybridization using a synthetic oligonucleotide probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cellular Profiles of Prodynorphin and Preproenkephalin mRNA-Expressing Neurons in the Anterior Olfactory Tubercle of Mice [frontiersin.org]
- 10. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 11. benchchem.com [benchchem.com]
- 12. revvity.com [revvity.com]
- 13. Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemical localization of mu opioid receptor in the marginal division with comparison to patches in the neostriatum of the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
cellular localization of Big dynorphin in neurons
An In-depth Technical Guide to the Cellular Localization of Big Dynorphin (B1627789) in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Big Dynorphin (BigDyn) is a 32-amino acid endogenous opioid peptide derived from the precursor protein prodynorphin (PDYN).[1][2] As a potent agonist at the kappa-opioid receptor (KOR), BigDyn plays a crucial role in modulating a wide range of physiological and pathological processes, including pain, addiction, mood, and memory.[3][4] Unlike its smaller, more extensively processed derivatives, Dynorphin A and Dynorphin B, this compound represents an intermediate processing product, and its distinct localization and signaling properties are of significant interest in neuroscience and pharmacology.[2][3] Understanding the precise cellular and subcellular distribution of this compound is fundamental to elucidating its function and for the development of targeted therapeutics. This guide provides a comprehensive overview of the synthesis, trafficking, storage, and release of this compound in neurons, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Synthesis and Processing of this compound
The journey of this compound begins with the transcription and translation of the PDYN gene within the neuronal cell body. The resulting precursor protein, prodynorphin, undergoes a series of post-translational modifications and proteolytic cleavages to yield biologically active peptides.
-
Synthesis: Prodynorphin (PDYN) is synthesized on ribosomes in the neuronal soma and translocated into the endoplasmic reticulum and Golgi apparatus.[2]
-
Packaging: Within the trans-Golgi network, PDYN is sorted and packaged into large dense-core vesicles (LDCVs).[5][6]
-
Proteolytic Processing: As LDCVs are transported along the axon, a cascade of enzymatic cleavage begins. This processing is primarily mediated by proprotein convertases PC1/3 and PC2, along with the cysteine protease cathepsin L and carboxypeptidase E.[2][4]
-
Formation of this compound: this compound is formed when the processing of PDYN is incomplete.[2] It is a 32-amino acid peptide that contains the sequences of both Dynorphin A (residues 1-17) and Dynorphin B.[2][3]
-
Further Processing: Under conditions of sufficient enzymatic activity, this compound can be further cleaved at a dibasic amino acid site (Lys-Arg) to release the final products, Dynorphin A and Dynorphin B.[3] Incomplete processing, leading to the presence of this compound, can result from factors such as insufficient proprotein convertase activity or altered intracellular conditions during neurotransmitter release.[2]
Subcellular Localization and Storage
Immunocytochemical and electron microscopy studies have revealed that this compound and its precursor are not confined to the cell body but are distributed throughout the neuron, with concentrations in specific compartments. The primary storage site for dynorphins is large dense-core vesicles (LDCVs), which have a diameter of 80–120 nm.[1]
-
Axon Terminals: A predominant location for PDYN and its derivatives is in axon terminals, or presynaptic sites.[4][5] Electron microscopy has demonstrated the coexistence of the unprocessed PDYN precursor and mature dynorphin peptides within the same axon terminals, and occasionally within the same individual LDCV.[3][5] This suggests that final processing can be a regulated event, occurring locally at the synapse in response to stimuli.[5]
-
Dendrites: LDCVs containing dynorphins have also been identified in the dendrites of neurons, such as hippocampal granule cells.[3] This localization supports the capacity for dendritic release, allowing dynorphins to act as retrograde messengers or to modulate nearby synapses.
-
Soma (Perikaryon): Immunoreactivity for dynorphins is often observed in the perinuclear region of the neuronal cell body.[7][8] This staining pattern is thought to represent the site of synthesis and initial packaging of the precursor protein into the secretory pathway.[8]
There are notable regional differences in the distribution of PDYN processing. In the hippocampus and striatum, the unprocessed PDYN precursor is found in much greater molar amounts in axon terminals compared to the processed peptides.[5][6] In contrast, the amygdala and cerebral cortex show a more even distribution of precursor and processed peptides between the soma and neuronal processes, suggesting distinct regional regulation of peptide trafficking and maturation.[5][6]
Quantitative Data on this compound Distribution
While precise quantification of this compound in specific subcellular compartments is technically challenging, studies have provided valuable data on its relative abundance.
| Parameter | Finding | Brain Region(s) | Significance | Reference(s) |
| Ratio to Dynorphin B | The ratio of this compound to Dynorphin B is approximately 1:3 in human brain tissue. | General Human Brain | Indicates that a significant portion of the PDYN product exists as the larger, incompletely processed peptide. | [2] |
| Precursor vs. Peptides | The molar content of unprocessed PDYN is significantly greater than that of mature dynorphin peptides in axon terminals. | Hippocampus (CA3 projections), Striatum (projections to VTA) | Supports the model of synaptic storage and activity-dependent processing of the precursor protein. | [5][6] |
| Regional Peptide Levels | Dynorphin peptide levels (general) are highest in the pituitary and hypothalamus, followed by the striatum, hippocampus, and midbrain. | Rat Brain | Highlights key areas where dynorphin signaling is prominent. | [3] |
Release Mechanism and Signaling
The release of this compound is a tightly regulated process, distinct from that of classical small-molecule neurotransmitters.
-
Stimulus Requirement: The release of peptides from LDCVs requires a more intense and prolonged stimulus (e.g., high-frequency neuronal firing) compared to the release of neurotransmitters from small synaptic vesicles.[1]
-
Calcium-Dependence: Release occurs via a calcium-dependent exocytosis process at presynaptic terminals and potentially from dendrites.[2][9]
-
Activity-Dependent Processing: Neuronal depolarization has been shown to activate the processing of PDYN, suggesting that the final cleavage of this compound into Dynorphin A and B can be coupled to neuronal activity and release.[5]
Once released into the synaptic cleft or extracellular space, this compound can interact with several targets to exert its neuromodulatory effects.
-
Kappa-Opioid Receptor (KOR): Its primary target is the KOR, a Gi/o-coupled G protein-coupled receptor (GPCR). Activation of KOR typically leads to the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels, resulting in neuronal inhibition.[4]
-
Non-Opioid Targets: this compound also produces effects that are insensitive to opioid receptor blockade.[2] It can modulate NMDA receptors and is a potent modulator of the acid-sensing ion channel 1a (ASIC1a).[2][10] It is also an activator of the orphan GPCR, GPR139.[2]
Key Experimental Protocols
The cellular localization of this compound has been elucidated through a combination of neuroanatomical, biochemical, and molecular techniques.
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
-
Objective: To visualize the distribution of this compound-like immunoreactivity in tissue sections (IHC) or cultured cells (ICC).
-
Methodology:
-
Tissue Preparation: Animals are perfused with a fixative (e.g., 4% paraformaldehyde). The brain or spinal cord is dissected, post-fixed, and cryoprotected (e.g., in 30% sucrose).
-
Sectioning: The tissue is frozen and cut into thin sections (e.g., 20-40 µm) using a cryostat or vibratome.
-
Permeabilization & Blocking: Sections are incubated in a solution containing a detergent (e.g., Triton X-100) to permeabilize cell membranes and a blocking agent (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specifically raised against a sequence of this compound or PDYN. This is typically done overnight at 4°C. Specificity is critical and must be validated with pre-absorption controls using the immunizing peptide.[11]
-
Secondary Antibody Incubation: After washing, sections are incubated with a secondary antibody that is conjugated to a fluorescent molecule (e.g., Alexa Fluor 488) or an enzyme (e.g., horseradish peroxidase) and is directed against the species of the primary antibody.
-
Visualization: For fluorescence, sections are mounted and imaged using a confocal or epifluorescence microscope. For enzymatic detection, a substrate (e.g., DAB) is added to produce a colored precipitate, which is then visualized with a light microscope.
-
Immunoelectron Microscopy
-
Objective: To determine the precise subcellular localization of this compound at an ultrastructural level (e.g., within LDCVs).
-
Methodology:
-
Tissue Fixation & Embedding: Tissue is fixed with a mixture of paraformaldehyde and glutaraldehyde (B144438) to preserve ultrastructure, then dehydrated and embedded in resin (e.g., Epon).
-
Ultrathin Sectioning: The resin block is cut into ultrathin sections (60-90 nm) using an ultramicrotome.
-
Immunogold Labeling: Sections are mounted on grids and incubated with the primary antibody against this compound. After washing, they are incubated with a secondary antibody conjugated to colloidal gold particles of a specific size.
-
Staining & Imaging: The sections are stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast and then examined with a transmission electron microscope (TEM). The gold particles appear as electron-dense dots, revealing the location of the target peptide.[5]
-
Radioimmunoassay (RIA)
-
Objective: To quantify the concentration of this compound in dissected brain regions or subcellular fractions.
-
Methodology:
-
Tissue Extraction: Tissue samples are homogenized in an acidic solution to extract peptides and prevent degradation.
-
Competitive Binding: A known amount of radiolabeled this compound (e.g., ¹²⁵I-labeled) is mixed with the tissue extract and a limited amount of a specific this compound antibody. The unlabeled peptide in the extract competes with the radiolabeled peptide for antibody binding sites.
-
Separation: The antibody-bound peptide is separated from the free peptide (e.g., by precipitation).
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of this compound in the sample is determined by comparing the results to a standard curve generated with known amounts of unlabeled peptide.
-
Conclusion
The cellular localization of this compound is characterized by its synthesis as part of the larger prodynorphin precursor in the neuronal soma, its packaging into large dense-core vesicles, and its subsequent transport to and storage in axon terminals and dendrites.[5] A key feature is the presence of the unprocessed precursor at synaptic sites, suggesting that the final steps of peptide processing are highly regulated and can occur locally in response to neuronal activity.[5][6] This spatial and temporal control of this compound availability, combined with its storage in LDCVs that require strong stimuli for release, positions it as a critical neuromodulator rather than a classical fast-acting neurotransmitter. A thorough understanding of this intricate localization and processing machinery is essential for developing novel therapeutic strategies that target the dynorphin/KOR system for a variety of neuropsychiatric and neurological disorders.
References
- 1. Dynorphin - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Imaging of evoked dense-core-vesicle exocytosis in hippocampal neurons reveals long latencies and kiss-and-run fusion events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism and site of action of this compound on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enkephalins, dynorphins and β-endorphin in the rat dorsal horn: an immunofluorescence colocalization study - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Facets of Big Dynorphin in Neurodegenerative Diseases: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the complex role of big dynorphin (B1627789), a key endogenous opioid peptide, in the pathophysiology of neurodegenerative diseases. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved.
Executive Summary
Big dynorphin, a 32-amino acid peptide derived from prodynorphin, is emerging as a critical modulator in the progression of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's. Its function is multifaceted, exerting both neuroprotective and neurotoxic effects through distinct signaling pathways. This guide elucidates the dual nature of this compound, highlighting its interactions with the kappa opioid receptor (KOR) and the N-methyl-D-aspartate (NMDA) receptor, and its involvement in neuroinflammation and excitotoxicity. By providing a comprehensive overview, this document aims to facilitate further research and the development of novel therapeutic strategies targeting the dynorphin system.
The Dichotomous Role of this compound in Neurodegeneration
The prodynorphin (PDYN) gene encodes a precursor protein that is proteolytically processed into several bioactive peptides, including dynorphin A, dynorphin B, and this compound. While dynorphins are traditionally known as the endogenous ligands for the KOR, a G-protein coupled receptor, evidence increasingly points to non-opioid, KOR-independent actions that contribute to their complex role in neuronal health and disease.
In the context of neurodegeneration, the dynorphin system is significantly dysregulated. Altered levels of dynorphin peptides have been reported in postmortem brain tissues and cerebrospinal fluid (CSF) of patients with Alzheimer's, Parkinson's, and Huntington's diseases. This dysregulation appears to contribute to key pathological processes, including the aggregation of misfolded proteins, neuroinflammation, and excitotoxic neuronal death.
Quantitative Insights: this compound in Neurodegenerative Disease
The following tables summarize key quantitative data from studies investigating the dynorphin system in various neurodegenerative conditions.
Table 1: Dynorphin Peptide Levels in Neurodegenerative Diseases
| Disease | Sample Type | Brain Region/Fluid | Peptide Measured | Change Compared to Controls | Reference |
| Alzheimer's Disease | CSF | - | Dynorphin A | Decreased (~40%) | [1] |
| Brain (Postmortem) | Brodmann area 7 | Dynorphin A | Increased | ||
| Parkinson's Disease | Brain (Postmortem) | Mesencephalic, striatal, and corticolimbic areas | Dynorphin | Unchanged | [2] |
| Substantia Nigra (Rat Model) | - | Dynorphin B, α-neoendorphin | Elevated (correlated with L-DOPA-induced dyskinesia) | [3][4] | |
| Huntington's Disease | CSF | - | Prodynorphin-derived peptides | Substantially decreased | [5][6][7][8] |
Table 2: Receptor Binding Affinities of Dynorphin Peptides
| Ligand | Receptor | Preparation | Ki (nM) | Kd (nM) | IC50 (µM) | Reference |
| This compound | Human Kappa Opioid Receptor (hKOR) | Transfected Cells | Similar to Dynorphin A | - | - | [9] |
| Dynorphin A | Human Kappa Opioid Receptor (hKOR) | Transfected CHO cells | ~0.1 | - | - | [10] |
| Dynorphin A (2-17) (des-Tyrosyl) | NMDA Receptor | Rat Cortical Membranes | - | 9.4 ± 1.6 | - | |
| Dynorphin (1-32) | NMDA Receptor | Rat Trigeminal Neurons | - | - | 0.25 | |
| Dynorphin (1-17) | NMDA Receptor | Rat Trigeminal Neurons | - | - | 1.65 | |
| Dynorphin (1-13) | NMDA Receptor | Rat Trigeminal Neurons | - | - | 1.8 |
Signaling Pathways of this compound
The biological effects of this compound are mediated through at least two distinct signaling pathways, the canonical KOR-dependent pathway and a non-opioid pathway involving direct interaction with the NMDA receptor.
Kappa Opioid Receptor (KOR) Signaling
Activation of the KOR by this compound initiates a Gi/o-coupled signaling cascade that is generally considered neuroprotective. This pathway leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in neuronal hyperpolarization and reduced neuronal excitability.
Non-Opioid NMDA Receptor-Mediated Signaling
In contrast to its neuroprotective role via KOR activation, at higher concentrations, dynorphins, including this compound, can directly interact with the NMDA receptor, an ionotropic glutamate (B1630785) receptor. This interaction potentiates NMDA receptor activity, leading to excessive calcium influx and subsequent excitotoxicity, a key mechanism of neuronal death in neurodegenerative diseases.
Experimental Protocols for Studying this compound
The following section details key experimental methodologies for the investigation of this compound in the context of neurodegenerative diseases.
Quantification of this compound
This competitive inhibition ELISA provides a quantitative measure of this compound in biological samples.
-
Principle: Unlabeled this compound in the sample competes with a fixed amount of biotinylated this compound for binding sites on a pre-coated antibody. The amount of bound biotinylated peptide is inversely proportional to the concentration of this compound in the sample.
-
Materials:
-
96-well plate pre-coated with anti-dynorphin antibody
-
This compound standard
-
Biotinylated detection antibody (Detection Reagent A)
-
HRP-streptavidin conjugate (Detection Reagent B)
-
Substrate solution (TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer
-
Assay diluent
-
-
Procedure:
-
Prepare all reagents, standards, and samples.
-
Add 50 µL of standard or sample to each well.
-
Immediately add 50 µL of prepared Detection Reagent A. Mix gently and incubate for 1 hour at 37°C.
-
Aspirate and wash each well three times with wash buffer.
-
Add 100 µL of prepared Detection Reagent B to each well. Incubate for 30 minutes at 37°C.
-
Aspirate and wash each well five times.
-
Add 90 µL of substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately.
-
Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
-
RIA offers high sensitivity for the quantification of dynorphin peptides in tissue extracts.
-
Principle: This is a competitive binding assay where radiolabeled dynorphin (e.g., ¹²⁵I-dynorphin) competes with unlabeled dynorphin in the sample for a limited number of antibody binding sites.
-
Materials:
-
Specific anti-dynorphin antibody
-
¹²⁵I-labeled dynorphin tracer
-
Dynorphin standard
-
Goat anti-rabbit IgG (second antibody)
-
Normal Rabbit Serum (NRS)
-
RIA buffer
-
Polyethylene glycol (PEG) solution (optional, for enhancing precipitation)
-
-
Procedure:
-
Tissue Extraction: Homogenize brain tissue in an appropriate extraction buffer (e.g., hot acetic acid) to inactivate proteases and extract peptides. Centrifuge and collect the supernatant.
-
Assay Setup: In duplicate tubes, combine:
-
100 µL of standard or sample extract.
-
100 µL of diluted anti-dynorphin antibody.
-
-
Vortex and incubate for 16-24 hours at 4°C.
-
Add 100 µL of ¹²⁵I-dynorphin tracer to all tubes.
-
Vortex and incubate for another 16-24 hours at 4°C.
-
Precipitation: Add 100 µL of second antibody (e.g., goat anti-rabbit IgG) and 100 µL of NRS to all tubes except the total count (TC) tubes.
-
Vortex and incubate at room temperature for 90 minutes.
-
Add 500 µL of RIA buffer (or PEG solution) and vortex.
-
Centrifuge at 1,700 x g for 20 minutes at 4°C.
-
Counting: Carefully aspirate the supernatant. Measure the radioactivity of the pellet in a gamma counter.
-
Data Analysis: Construct a standard curve and determine the concentration of dynorphin in the samples.
-
Receptor Binding and Functional Assays
This assay determines the binding affinity (Ki) of this compound for the KOR.
-
Principle: The assay measures the ability of unlabeled this compound to compete with a radiolabeled KOR ligand (e.g., [³H]U-69,593) for binding to membranes prepared from cells expressing the KOR.
-
Materials:
-
Membranes from CHO cells stably expressing the human KOR (CHO-hKOR).
-
Radioligand: [³H]U-69,593.
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
GF/C glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]U-69,593, and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]U-69,593, a high concentration of an unlabeled KOR ligand (e.g., 10 µM U-69,593), and membrane suspension.
-
Competition: Varying concentrations of this compound, [³H]U-69,593, and membrane suspension.
-
-
Incubate the plate for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the activation of G-proteins following KOR agonism by this compound.
-
Principle: Agonist binding to a Gi/o-coupled receptor like KOR stimulates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation.
-
Materials:
-
Membranes from cells expressing KOR.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂).
-
-
Procedure:
-
In a 96-well plate, combine membrane suspension with GDP and incubate.
-
Add varying concentrations of this compound.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate for 60 minutes at 25°C.
-
Terminate the reaction by filtration through GF/B filters.
-
Wash the filters and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine the EC₅₀ and Eₘₐₓ for G-protein activation.
-
In Vitro Excitotoxicity Assay
This assay assesses the potential of this compound to induce or protect against NMDA receptor-mediated excitotoxicity.
-
Principle: Primary neuronal cultures are exposed to an excitotoxic insult (e.g., high concentrations of NMDA or glutamate) in the presence or absence of this compound. Cell viability is then assessed.
-
Materials:
-
Primary cortical or hippocampal neuron cultures.
-
NMDA and glycine (B1666218).
-
This compound.
-
Cell viability assay (e.g., MTT or LDH release assay).
-
-
Procedure:
-
Plate primary neurons and allow them to mature in culture.
-
Pre-incubate the neurons with different concentrations of this compound for a specified period.
-
Induce excitotoxicity by exposing the neurons to a high concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for a short duration (e.g., 20-30 minutes).
-
Wash the cells and replace with fresh culture medium.
-
Incubate for 24 hours.
-
Assess cell viability using a standard method like the MTT assay, which measures mitochondrial metabolic activity, or an LDH assay, which measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Data Analysis: Compare the viability of neurons treated with NMDA alone to those co-treated with this compound to determine its neuroprotective or neurotoxic effects.
-
Experimental and Logical Workflow
The investigation of this compound's role in neurodegenerative diseases typically follows a multi-step workflow, from initial characterization to in vivo validation.
Future Directions and Therapeutic Implications
The dual role of this compound in neurodegeneration presents both challenges and opportunities for therapeutic development. Strategies aimed at selectively promoting the neuroprotective KOR-mediated signaling while inhibiting the detrimental NMDA receptor-mediated excitotoxicity are of significant interest. This could involve the development of biased KOR agonists that do not engage pathways leading to dysphoria or the design of molecules that specifically block the interaction of dynorphins with the NMDA receptor. Furthermore, the altered levels of dynorphin peptides in the CSF of patients with Huntington's disease suggest their potential as disease-specific biomarkers.
Continued research into the intricate regulation of prodynorphin processing and the downstream signaling of its peptide products in the context of specific neurodegenerative diseases is crucial. A deeper understanding of these mechanisms will undoubtedly pave the way for innovative therapeutic interventions targeting the dynorphin system to combat these devastating disorders.
Conclusion
This compound is a pivotal player in the complex landscape of neurodegenerative diseases. Its ability to act through both KOR-dependent neuroprotective and NMDA receptor-dependent neurotoxic pathways underscores the need for a nuanced understanding of its function. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to unravel the therapeutic potential of modulating the dynorphin system. By fostering a deeper understanding of this compound's role, we can accelerate the development of novel and effective treatments for Alzheimer's, Parkinson's, Huntington's, and other related neurodegenerative conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Dynorphin levels in parkinsonian patients: Leu5-enkephalin production from either proenkephalin A or prodynorphin in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging Mass Spectrometry Reveals Elevated Nigral Levels of Dynorphin Neuropeptides in L-DOPA-Induced Dyskinesia in Rat Model of Parkinson's Disease | PLOS One [journals.plos.org]
- 4. Imaging Mass Spectrometry Reveals Elevated Nigral Levels of Dynorphin Neuropeptides in L-DOPA-Induced Dyskinesia in Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebrospinal Fluid Levels of Prodynorphin-Derived Peptides are Decreased in Huntington's Disease. - DZNEPUB [pub.dzne.de]
- 6. pub.dzne.de [pub.dzne.de]
- 7. Cerebrospinal fluid levels of proenkephalin and prodynorphin are differentially altered in Huntington’s and Parkinson’s disease | springermedizin.de [springermedizin.de]
- 8. Cerebrospinal Fluid Levels of Prodynorphin-Derived Peptides are Decreased in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound as a putative endogenous ligand for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
Big dynorphin's role in addiction and substance abuse disorders
An In-depth Technical Guide to the Role of Big Dynorphin (B1627789) in Addiction and Substance Abuse Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The endogenous opioid system, particularly the dynorphin/kappa opioid receptor (KOR) system, has emerged as a critical modulator of the negative affective states that drive addiction.[1] Unlike the rewarding effects associated with mu-opioid receptor activation, the dynorphin/KOR system is implicated in the "dark side" of addiction, mediating dysphoria, anhedonia, and stress-induced relapse.[2][3] Chronic exposure to substances of abuse, including cocaine, alcohol, and opioids, leads to a hyperactive or upregulated dynorphin/KOR system.[4][5][6] This neuroadaptation is believed to be a key mechanism underlying the negative reinforcement that perpetuates compulsive drug-seeking behavior and contributes to the high rates of relapse.[5] This guide provides a comprehensive technical overview of the role of big dynorphin and the broader dynorphin/KOR system in the pathophysiology of addiction, detailing the core signaling pathways, summarizing key quantitative findings from preclinical and clinical research, and outlining common experimental protocols. The therapeutic potential of targeting this system, primarily through KOR antagonists, represents a promising avenue for the development of novel addiction treatments.[7][8][9]
The Dynorphin/KOR System: An Overview
Dynorphins are a class of endogenous opioid peptides derived from the precursor protein prodynorphin (PDYN).[4] Cleavage of prodynorphin releases multiple active peptides, including Dynorphin A, Dynorphin B, and this compound, a 32-amino acid peptide containing both Dynorphin A and Dynorphin B sequences.[1][4] These peptides are the primary endogenous ligands for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) widely expressed throughout the central nervous system.[7][10] The dynorphin/KOR system is highly concentrated in brain regions integral to mood, motivation, stress, and reward, such as the nucleus accumbens, amygdala, hippocampus, and prefrontal cortex.[6][11][12]
Activation of the KOR typically produces effects that oppose those of the mu-opioid receptor system, which mediates the euphoric effects of many drugs of abuse. KOR activation is associated with aversive and dysphoric states, anxiety, and anhedonia, leading to its characterization as an "anti-reward" system.[3][12][13] This system is a key component of the brain's stress response, and its dysregulation is a central feature in the neurobiology of addiction and other psychiatric disorders like depression and anxiety.[4][10][14]
Core Signaling Pathways
The binding of dynorphin peptides to the KOR initiates a cascade of intracellular signaling events. As a Gi/o-coupled GPCR, KOR activation primarily leads to inhibitory neuronal effects.
Canonical G-protein Signaling
The primary signaling pathway involves the activation of the heterotrimeric Gi/o protein. Upon dynorphin binding, the G protein dissociates into its Gαi/o and Gβγ subunits, which then modulate various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This reduction in cAMP dampens the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate ion channels. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
-
MAPK Pathway Activation: The dynorphin/KOR system can also activate mitogen-activated protein kinase (MAPK) pathways, such as the p38 MAPK pathway, which has been implicated in stress-induced behavioral responses.[10]
β-Arrestin Pathway
More recently, the role of β-arrestin-2 in KOR signaling has been highlighted.[15] Following agonist binding and G-protein-mediated phosphorylation, β-arrestin can bind to the KOR, leading to receptor desensitization, internalization, and initiation of a distinct set of signaling cascades that can be independent of G-protein signaling. This pathway is thought to contribute to some of the dysphoric and aversive effects of KOR activation.[15]
Quantitative Data on Dynorphin/KOR System Changes in Addiction
Chronic exposure to drugs of abuse and stress leads to significant, measurable neuroadaptations in the dynorphin/KOR system. These changes are consistently observed across different substances and experimental models.
Table 1: Effects of Cocaine on the Dynorphin/KOR System
| Experimental Model | Brain Region | Measurement | Finding | Citation(s) |
| Rodents (Binge Dosing) | Striatum | Dynorphin Peptide Levels | 40-100% increase | [3] |
| Rodents (Binge Dosing) | Striatum | Prodynorphin (PDYN) mRNA | Significant increase | [3][13] |
| Human (Post-mortem) | Striatum, Amygdala, PFC | KOR and Dynorphin Levels | Higher in cocaine-addicted subjects | [3] |
| Rats (Self-administration) | Nucleus Accumbens, VTA | PDYN and KOR Expression | Upregulated | [16] |
Table 2: Effects of Alcohol (Ethanol) on the Dynorphin/KOR System
| Experimental Model | Brain Region | Measurement | Finding | Citation(s) |
| Rats (Acute Withdrawal) | Nucleus Accumbens | PDYN mRNA | Increased | [17] |
| Rats (Acute Withdrawal) | Amygdala (CeA) | PDYN mRNA | Increased | [16] |
| Rats (Acute Withdrawal) | Nucleus Accumbens | Dynorphin B Peptide | Increased expression | [17] |
| Rats (Chronic Exposure) | Nucleus Accumbens, VTA | KOR mRNA | Altered expression | [17] |
Table 3: Effects of Opioids (Heroin/Morphine) on the Dynorphin/KOR System
| Experimental Model | Brain Region | Measurement | Finding | Citation(s) |
| Rats (Prolonged Self-Admin) | Amygdala, NAc Shell | PDYN mRNA | Significantly increased | [13] |
| Animal Models (Withdrawal) | Nucleus Accumbens | KOR levels | Upregulated | [16] |
| Humans | Genetic Polymorphisms | PDYN and KOR genes | Associated with opioid dependence | [13] |
Experimental Protocols and Methodologies
The investigation of the dynorphin/KOR system's role in addiction relies on a variety of well-established preclinical and clinical methodologies.
Animal Models of Addiction-Related Behaviors
-
Drug Self-Administration: This is the gold standard for modeling compulsive drug-taking in animals. Rodents or non-human primates are trained to perform an action (e.g., press a lever) to receive an infusion of a drug. The motivation to take the drug can be assessed by increasing the "cost" (e.g., more lever presses required per infusion). KOR antagonists have been shown to reduce excessive drug intake in dependent animals.[2][13]
-
Conditioned Place Preference (CPP) / Aversion (CPA): This paradigm assesses the rewarding or aversive properties of drugs or stimuli. An animal is repeatedly administered a substance in one distinct environment and a vehicle in another. The animal's preference for the drug-paired environment is then tested in a drug-free state. KOR agonists reliably produce conditioned place aversion.[6][13]
-
Reinstatement of Drug Seeking: This model mimics relapse in humans. After an animal has learned to self-administer a drug, the behavior is extinguished (lever presses no longer deliver the drug). Reinstatement of drug-seeking can then be triggered by a drug prime, a drug-associated cue, or a stressor. Stress-induced reinstatement is consistently blocked by KOR antagonists, highlighting the system's crucial role in stress-induced relapse.[4][8][10][18]
Neurochemical and Molecular Techniques
-
In Vivo Microdialysis: This technique allows for the measurement of neurotransmitter levels (e.g., dopamine) in specific brain regions of awake, behaving animals. Studies using microdialysis have shown that KOR agonists decrease dopamine (B1211576) release in the nucleus accumbens, providing a mechanism for their aversive effects.[13]
-
Gene Expression Analysis: Techniques like in situ hybridization and quantitative PCR (qPCR) are used to measure levels of prodynorphin (PDYN) mRNA. These studies consistently show that chronic drug exposure increases PDYN mRNA in reward-related brain areas.[3][13][17]
-
Receptor Binding Assays: Radioligand binding studies, such as [35S]GTPγS binding assays, are used to determine the potency and efficacy of KOR ligands and to measure changes in KOR function in tissue from drug-exposed animals.[19]
-
Positron Emission Tomography (PET): In humans, PET imaging with KOR-selective radioligands can be used to measure the availability of KORs in the brain of individuals with substance use disorders.[3]
The "Dark Side" of Addiction: A Negative Reinforcement Cycle
The prevailing hypothesis for the role of the dynorphin/KOR system in addiction is centered on negative reinforcement.[3] The cycle can be described as follows:
-
Initial Drug Use: Drugs like cocaine, opioids, and alcohol acutely increase dopamine in the brain's reward circuits, producing euphoria.
-
Neuroadaptation: Repeated drug use leads to a compensatory upregulation of the "anti-reward" dynorphin/KOR system.[4][6] This is an allostatic mechanism attempting to counteract the excessive reward signaling.
-
Withdrawal/Abstinence: When drug use ceases, the reward system is hypoactive, while the now-sensitized dynorphin/KOR system is overactive.[20]
-
Negative Affective State: This imbalance results in a profound negative emotional state characterized by dysphoria, anhedonia, anxiety, and heightened stress responsivity.[16][4][13]
-
Compulsive Drug Seeking: The individual is now motivated to take the drug not for its euphoric effects, but to alleviate the aversive withdrawal state. This is negative reinforcement, where behavior is driven by the removal of an unpleasant stimulus.
-
Stress-Induced Relapse: Because the dynorphin/KOR system is also a key mediator of the brain's response to stress, exposure to stressful stimuli can activate this system, mimic the negative state of withdrawal, and potently trigger relapse to drug-seeking.[15][10][18]
Therapeutic Implications: Targeting the KOR
The critical role of the overactive dynorphin/KOR system in driving the negative states of addiction makes it a prime target for therapeutic intervention.[21] Unlike treatments that target the reward system directly, modulating the "anti-reward" system offers a different strategy.
KOR Antagonists: The most promising approach is the development of selective KOR antagonists.[7][9] By blocking the overactive KOR signaling during withdrawal and abstinence, these compounds are hypothesized to:
-
Alleviate the negative affective symptoms (dysphoria, anhedonia, anxiety) of withdrawal.[4][8]
-
Reduce the motivation for compulsive drug use driven by negative reinforcement.[13]
-
Block stress-induced reinstatement of drug-seeking and prevent relapse.[8][10]
Several KOR antagonists have shown efficacy in a wide range of preclinical models of addiction to alcohol, cocaine, nicotine, and opioids.[2][8][18] Clinical trials for compounds like aticaprant (CERC-501/JNJ-67953964) are underway to evaluate their safety and efficacy in human populations for treating substance use disorders and co-morbid depression.[16][8][9]
Conclusion and Future Directions
The evidence is overwhelming that the dynorphin/KOR system is a key player in the pathophysiology of addiction. Its role extends beyond a simple counterpoint to reward, acting as a central mechanism in the development of negative emotional states that maintain compulsive drug use and trigger relapse. The upregulation of this system following chronic substance use represents a critical, enduring neuroadaptation. Future research will continue to refine our understanding of the specific circuits and downstream signaling pathways involved. The development of novel methods to measure dynorphin release in real-time will provide greater insight into its dynamic function.[11][22][23] Ultimately, the pharmacological targeting of the KOR with selective antagonists holds significant promise as a novel therapeutic strategy to rebalance (B12800153) brain stress systems and offer a new approach to treating addiction and its co-morbid psychiatric conditions.[4][24]
References
- 1. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynorphin/Kappa Opioid Receptor Signaling in Preclinical Models of Alcohol, Drug, and Food Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa-opioid receptors, dynorphin, and cocaine addiction: a positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa opioid receptor/dynorphin system: Genetic and pharmacotherapeutic implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynorphin and the Pathophysiology of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective kappa opioid antagonists for treatment of addiction, are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kappa-opioid antagonists as stress resilience medications for the treatment of alcohol use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kappa Opioid Receptor Antagonists as Potential Therapeutics for Mood and Substance Use Disorders. [vivo.weill.cornell.edu]
- 10. The Dynorphin-Kappa Opioid System as a Modulator of Stress-induced and Pro-addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynorphin and its role in alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dynorphin/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of the dynorphin–κ opioid system in the reinforcing effects of drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynorphin/kappa opioid receptor system regulation on amygdaloid circuitry: Implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Traumatic Stress-Induced Vulnerability to Addiction: Critical Role of the Dynorphin/Kappa Opioid Receptor System [frontiersin.org]
- 16. The Dynorphin/-Opioid Receptor System at the Interface of Hyperalgesia/Hyperkatifeia and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Alcohol-induced plasticity in the dynorphin/kappa-opioid receptor system [frontiersin.org]
- 18. Stress-Induced Reinstatement of Nicotine Preference Requires Dynorphin/Kappa Opioid Activity in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting the brain’s “bad opioids” | Washington State Magazine | Washington State University [magazine.wsu.edu]
- 21. sciencedaily.com [sciencedaily.com]
- 22. researchgate.net [researchgate.net]
- 23. Release of endogenous dynorphin opioids in the prefrontal cortex disrupts cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Role of Big Dynorphin in the Pathophysiology of Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endogenous opioid peptide, big dynorphin (B1627789), and its primary receptor, the kappa-opioid receptor (KOR), have emerged as critical players in the neurobiology of stress, anhedonia, and depression. Unlike other opioid systems that are typically associated with reward and analgesia, the dynorphin/KOR system is predominantly linked to aversive and pro-depressive states. This technical guide provides an in-depth exploration of the formation of big dynorphin, its signaling pathways, and its profound implications in the pathophysiology of major depressive disorder (MDD). We will delve into the quantitative data from preclinical and clinical studies, detail key experimental protocols for investigating this system, and visualize the complex molecular interactions and experimental workflows. This document aims to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and target the this compound/KOR system for novel antidepressant therapies.
Introduction: The Dynorphin/KOR System and Depression
The dynorphin family of endogenous opioid peptides arises from the precursor protein prodynorphin (PDYN).[1] Incomplete processing of PDYN by proprotein convertase 2 (PC2) results in the formation of this compound, a 32-amino acid peptide containing both dynorphin A and dynorphin B sequences.[1][2] this compound is a potent and efficacious endogenous agonist at the KOR, a G-protein coupled receptor (GPCR) that is widely distributed in brain regions implicated in mood regulation, including the amygdala, hippocampus, nucleus accumbens (NAc), and prefrontal cortex.[2][3][4]
Activation of the KOR by dynorphins, including this compound, has been consistently shown to produce dysphoric and pro-depressive-like effects in both humans and animal models.[3][5] Stress is a potent trigger for the release of dynorphins in these limbic brain regions.[3][6][7] Prolonged or uncontrollable stress leads to sustained KOR activation, contributing to a persistent pro-depressive state characterized by anhedonia (the inability to experience pleasure), social withdrawal, and behavioral despair.[3][6] Consequently, antagonism of the KOR has become a promising therapeutic strategy for the treatment of depression, particularly in patients who are resistant to conventional antidepressant medications.[5][8][9]
Quantitative Data
Clinical Data: Serum Levels in Major Depressive Disorder
A clinical study investigating serum levels of dynorphin and KOR in patients with Major Depressive Disorder (MDD) revealed a significant upregulation of the dynorphin/KOR system compared to healthy controls.[10][11] These findings suggest a potential biomarker role for these molecules in depression and highlight the systemic nature of these alterations.
| Biomarker | MDD Patients (n=60) | Healthy Controls (n=30) | p-value | Reference |
| Serum Dynorphin | Significantly Increased | Lower | < 0.05 | [10][11] |
| Serum KOR | Significantly Increased | Lower | < 0.05 | [10][11] |
| Serum β-endorphin | Significantly Increased | Lower | < 0.05 | [11] |
| Serum MOR | Significantly Increased | Lower | < 0.05 | [11] |
| IL-6 | Significantly Increased | Lower | < 0.05 | [11] |
| IL-10 | Significantly Increased | Lower | < 0.05 | [11] |
Table 1: Serum Biomarker Levels in MDD Patients vs. Healthy Controls.
Preclinical Data: KOR Antagonist Receptor Occupancy and Selectivity
The development of KOR antagonists for depression has yielded several promising compounds. The following table summarizes key pharmacological data for two such antagonists, navacaprant and aticaprant.
| Compound | Receptor Selectivity (KOR vs. MOR) | Receptor Occupancy (at clinically relevant doses) | Development Status for MDD | Reference |
| Navacaprant | 300-fold | 87-95% | Monotherapy | [9][12] |
| Aticaprant | 30-fold | 73-94% | Adjunctive therapy | [9][12] |
Table 2: Pharmacological Properties of Investigational KOR Antagonists.
Signaling Pathways and Pathophysiological Mechanisms
The binding of this compound to the KOR initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of neuronal activity and neurotransmitter release. This is a key mechanism underlying its pro-depressive effects.
Canonical KOR Signaling Pathway
The KOR primarily couples to the inhibitory G-protein, Gαi/o.[5] Upon activation, this leads to:
-
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[13]
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx, which is essential for neurotransmitter release.[13]
References
- 1. Dynorphin - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dynorphin, stress, and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Dynorphin, stress, and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical and clinical efficacy of kappa opioid receptor antagonists for depression: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In major depression, increased kappa and mu opioid receptor levels are associated with immune activation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 11. preprints.org [preprints.org]
- 12. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 13. Dynorphin promotes stress-induced depressive behaviors by inhibiting ventral pallidal neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis and Purification of Big Dynorphin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Big Dynorphin (B1627789) is a 32-amino acid endogenous opioid peptide derived from the precursor protein prodynorphin.[1] It is a potent and efficacious agonist at the κ-opioid receptor (KOR) and also modulates other receptors, including the N-methyl-D-aspartate (NMDA) receptor and acid-sensing ion channels (ASICs).[1][2][3] Its involvement in pain, addiction, mood regulation, and neuroprotection makes it a significant target for research and therapeutic development.[1][4] The amino acid sequence of Big Dynorphin is: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln-Lys-Arg-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr[1]
This application note provides a detailed protocol for the chemical synthesis of this compound using Fmoc solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol details the automated synthesis of this compound on a 0.1 mmol scale using a standard peptide synthesizer. The synthesis employs the 9-fluorenylmethoxycarbonyl (Fmoc) strategy for Nα-protection.
Materials:
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[6]
-
Fmoc-Protected Amino Acids: 4 equivalents of each required amino acid with standard acid-labile side-chain protecting groups (e.g., Pbf for Arg, Boc for Lys and Trp, Trt for Gln and Asn, tBu for Asp and Tyr).
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF.[5]
-
Coupling Reagents:
-
O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, Isopropanol (IPA).
Protocol:
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 1 hour.[6]
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling Cycle (Repeated for each amino acid): a. Activation: In a separate vial, dissolve 4 eq. of the Fmoc-amino acid and 3.95 eq. of HBTU in DMF. Add 8 eq. of DIPEA and allow the mixture to pre-activate for 2-5 minutes. b. Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Allow the coupling reaction to proceed for 1-2 hours.[5] c. Washing: After coupling, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3x) and IPA (3x) to remove excess reagents and byproducts.[7] d. Fmoc Deprotection: Add 20% piperidine in DMF to the reaction vessel and agitate for 20 minutes to remove the Nα-Fmoc protecting group from the newly added amino acid. e. Washing: Drain the deprotection solution and wash the peptide-resin with DMF (5x).
-
Chain Elongation: Repeat the coupling cycle (steps 3a-3e) for each amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid (Tyr) is coupled, perform a final Fmoc deprotection step.
-
Final Wash and Drying: Wash the completed peptide-resin with DMF (3x), IPA (3x), and finally DCM (3x). Dry the resin under a high vacuum for at least 4 hours.
Cleavage and Global Deprotection
This step cleaves the synthesized peptide from the resin support and removes all side-chain protecting groups simultaneously. Due to the presence of multiple Arginine residues and a Tryptophan, a robust cleavage cocktail with scavengers is essential to prevent side reactions.[8][9]
Materials:
-
Cleavage Cocktail (Reagent R): 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% Anisole.
-
Cold Diethyl Ether.
-
Centrifuge and tubes.
Protocol:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of synthesis scale).
-
Incubate the mixture at room temperature with gentle stirring for 3-4 hours.
-
Filter the resin to collect the TFA solution containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding the solution dropwise into a 10-fold volume of cold diethyl ether.
-
A white precipitate (the crude peptide) should form. Allow precipitation to complete at -20°C for 1 hour.
-
Pellet the peptide by centrifugation (e.g., 3000 x g for 10 minutes).
-
Carefully decant the ether, wash the pellet with cold ether twice more to remove residual scavengers, and briefly dry the crude peptide pellet under a stream of nitrogen.
-
Lyophilize the crude peptide overnight to obtain a fluffy white powder.
Peptide Purification by RP-HPLC
The crude peptide is purified using preparative reversed-phase HPLC to isolate the full-length, correctly folded product from impurities.[10][11]
Materials:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: C18 silica (B1680970) column, wide-pore (300 Å), suitable for peptide separations (e.g., 250 x 21.2 mm, 10 µm particle size).[12]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (B52724) (ACN).
-
Sample Solution: Crude peptide dissolved in a minimal amount of Mobile Phase A.
Protocol:
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A. Centrifuge to remove any insoluble material.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a suitable flow rate (e.g., 10-15 mL/min).
-
Injection and Elution: Inject the peptide solution onto the column. Elute the peptide using a linear gradient, for example, 5% to 55% Mobile Phase B over 50 minutes.
-
Fraction Collection: Monitor the elution profile at 214 nm or 220 nm and collect fractions corresponding to the major peptide peak.[10]
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a similar but faster gradient.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%). Freeze the pooled solution and lyophilize to obtain the final purified this compound as a white powder.
Quality Control and Characterization
The identity and purity of the final product must be confirmed.
-
Purity Assessment: Analytical RP-HPLC is used to determine the purity of the final peptide. A single, sharp peak should be observed, and integration should indicate a purity of ≥95%.
-
Identity Confirmation: The molecular weight of the purified peptide is confirmed using mass spectrometry (MS), typically with electrospray ionization (ESI-MS).[13][14][15] The observed mass should match the theoretical calculated mass of this compound.
Data Presentation
The following table summarizes typical quantitative results expected from the synthesis and purification of a 32-amino acid peptide like this compound based on literature for similar peptides.
| Parameter | Typical Result | Method of Determination | Reference |
| Crude Peptide Yield | 70-85% | Gravimetric analysis | [16] |
| Purity of Crude | 50-75% | Analytical RP-HPLC | [17] |
| Purified Yield | 15-30% | Gravimetric analysis | General |
| Final Purity | >95% | Analytical RP-HPLC | [14] |
| Molecular Weight | Confirmed | ESI-Mass Spectrometry | [13] |
Diagrams and Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
- 10. bachem.com [bachem.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quality control of synthetic peptides [innovagen.com]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. pharmtech.com [pharmtech.com]
Application Notes and Protocols for the Quantification of Big Dynorphin by Radioimmunoassay (RIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Big Dynorphin (B1627789) is a 32-amino acid endogenous opioid peptide derived from the precursor protein prodynorphin. It is composed of two smaller dynorphin peptides, Dynorphin A and Dynorphin B, and is an important neuromodulator implicated in a variety of physiological and pathological processes, including pain, addiction, and mood disorders.[1][2] Big Dynorphin exerts its effects through interaction with several receptor systems, including the kappa-opioid receptor (KOR), mu-opioid receptor (MOR), delta-opioid receptor (DOR), and the orphan G protein-coupled receptor GPR139.[3] Additionally, it can modulate the activity of the N-methyl-D-aspartate (NMDA) receptor and acid-sensing ion channels (ASICs).[4][5] The accurate quantification of this compound in biological samples is crucial for advancing our understanding of its role in health and disease and for the development of novel therapeutics targeting the dynorphin system.
This document provides a comprehensive guide to developing and performing a competitive radioimmunoassay (RIA) for the sensitive and specific detection of this compound.
Principle of the Radioimmunoassay
The this compound RIA is a competitive binding assay.[4][6][7] The fundamental principle involves the competition between a fixed amount of radiolabeled this compound (the "tracer," typically labeled with Iodine-125) and the unlabeled this compound present in standards or unknown biological samples for a limited number of binding sites on a highly specific anti-Big Dynorphin antibody. As the concentration of unlabeled this compound in the sample increases, the amount of radiolabeled tracer that can bind to the antibody decreases. The antibody-bound (bound) fraction is then separated from the unbound (free) fraction, and the radioactivity of the bound fraction is measured using a gamma counter. The concentration of this compound in the unknown samples is then determined by comparing the measured radioactivity to a standard curve generated using known concentrations of unlabeled this compound.
Data Presentation
Standard Curve Data
A typical standard curve for a this compound RIA is generated by plotting the percentage of tracer bound (% B/B₀) as a function of the logarithm of the this compound concentration. B represents the radioactivity (in counts per minute, CPM) of the bound tracer in the presence of a given standard concentration, and B₀ is the radioactivity of the bound tracer in the absence of any unlabeled this compound.
Table 1: Hypothetical this compound RIA Standard Curve Data
| This compound (pg/mL) | Average CPM | B/B₀ (%) |
| 0 | 10000 | 100 |
| 10 | 9200 | 92 |
| 50 | 7500 | 75 |
| 100 | 6000 | 60 |
| 250 | 4000 | 40 |
| 500 | 2500 | 25 |
| 1000 | 1500 | 15 |
| 2500 | 700 | 7 |
Note: The data presented in this table is hypothetical and should be used for illustrative purposes only. Actual results may vary.
Antibody Specificity and Cross-Reactivity
The specificity of the anti-Big Dynorphin antibody is critical for the accuracy of the RIA. Cross-reactivity with other endogenous peptides, particularly those with sequence homology to this compound, should be thoroughly evaluated.
Table 2: Hypothetical Cross-Reactivity of the Anti-Big Dynorphin Antibody
| Peptide | Cross-Reactivity (%) |
| This compound | 100 |
| Dynorphin A | < 1 |
| Dynorphin B | < 1 |
| α-Neoendorphin | < 0.1 |
| β-Neoendorphin | < 0.1 |
| Leu-enkephalin | < 0.01 |
| Met-enkephalin | < 0.01 |
Note: The data presented in this table is hypothetical and should be used for illustrative purposes only. Actual results will depend on the specific antibody used.
Experimental Protocols
I. Production of Anti-Big Dynorphin Polyclonal Antibody
A. Immunogen Design and Preparation
To generate a highly specific polyclonal antibody against this compound while minimizing cross-reactivity with its smaller fragments (Dynorphin A and Dynorphin B), the immunogen design is critical. A synthetic peptide corresponding to a unique region of this compound, such as the linker region between Dynorphin A and Dynorphin B, or a C-terminal fragment unique to this compound, should be chosen.
-
Peptide Synthesis: Synthesize a peptide fragment of this compound (e.g., residues 18-32) with a cysteine residue added at the N- or C-terminus for conjugation.
-
Carrier Protein Conjugation: Conjugate the synthesized peptide to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), using a suitable crosslinker like maleimidocaproyl-N-hydroxysuccinimide (MCS).
-
Purification: Purify the peptide-carrier conjugate by dialysis or gel filtration to remove unreacted peptide and crosslinker.
B. Immunization of Rabbits
-
Pre-immune Bleed: Collect a pre-immune blood sample from each rabbit before the first immunization.
-
Primary Immunization: Emulsify the immunogen (e.g., 500 µg of peptide-KLH conjugate) in Complete Freund's Adjuvant (CFA) and inject subcutaneously at multiple sites on the back of each rabbit.
-
Booster Immunizations: Administer booster injections of the immunogen (e.g., 250 µg of peptide-KLH conjugate) emulsified in Incomplete Freund's Adjuvant (IFA) every 3-4 weeks.
-
Titer Monitoring: Collect small blood samples 10-14 days after each booster injection and determine the antibody titer using an enzyme-linked immunosorbent assay (ELISA) against the unconjugated this compound peptide.
-
Exsanguination: Once a high and stable antibody titer is achieved (typically after 3-4 booster injections), exsanguinate the rabbits under terminal anesthesia.
C. Antibody Purification
-
Serum Collection: Allow the collected blood to clot and centrifuge to separate the serum.
-
Affinity Purification: Purify the anti-Big Dynorphin antibodies from the serum using a protein A/G affinity column or, for higher specificity, an antigen-specific affinity column prepared by immobilizing the synthetic this compound peptide onto a solid support.
-
Elution and Neutralization: Elute the bound antibodies using a low pH buffer and immediately neutralize the eluate with a high pH buffer to preserve antibody activity.
-
Storage: Store the purified antibody in a suitable buffer containing a cryoprotectant at -20°C or -80°C.
II. Radiolabeling of this compound with ¹²⁵I
A. Materials
-
Synthetic this compound
-
Na¹²⁵I
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
Phosphate (B84403) buffer (0.5 M, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Sephadex G-25 column
B. Iodination Procedure (Chloramine-T Method)
-
To a microcentrifuge tube, add 10 µg of synthetic this compound dissolved in 20 µL of 0.5 M phosphate buffer, pH 7.5.
-
Add 1 mCi of Na¹²⁵I.
-
Initiate the reaction by adding 20 µg of Chloramine-T (in 10 µL of phosphate buffer).
-
Gently mix and incubate for 60 seconds at room temperature.
-
Stop the reaction by adding 50 µg of sodium metabisulfite (in 20 µL of phosphate buffer).
-
Add 100 µL of 0.1% BSA in phosphate buffer to reduce non-specific binding of the labeled peptide.
C. Purification of ¹²⁵I-Big Dynorphin
-
Equilibrate a Sephadex G-25 column with RIA buffer (e.g., 0.05 M phosphate buffer, pH 7.4, containing 0.1% BSA and 0.01% sodium azide).
-
Apply the iodination reaction mixture to the top of the column.
-
Elute the column with RIA buffer and collect fractions (e.g., 0.5 mL each).
-
Measure the radioactivity of each fraction using a gamma counter.
-
The first peak of radioactivity corresponds to the ¹²⁵I-Big Dynorphin, while the second peak contains unreacted Na¹²⁵I.
-
Pool the fractions containing the purified ¹²⁵I-Big Dynorphin and store at -20°C.
III. This compound Radioimmunoassay Protocol
A. Reagents
-
RIA Buffer: 0.05 M Phosphate buffer, pH 7.4, containing 0.1% BSA, 0.1% Triton X-100, and 0.01% sodium azide.
-
This compound Standard: Lyophilized synthetic this compound. Reconstitute and prepare serial dilutions in RIA buffer (e.g., 0-2500 pg/mL).
-
¹²⁵I-Big Dynorphin (Tracer): Dilute the stock solution in RIA buffer to a final concentration that yields approximately 10,000 CPM per 100 µL.
-
Anti-Big Dynorphin Antibody (Primary Antibody): Dilute the purified antibody in RIA buffer to a concentration that binds 30-50% of the tracer in the absence of unlabeled this compound (B₀).
-
Second Antibody: Goat anti-rabbit IgG, diluted in RIA buffer.
-
Normal Rabbit Serum (NRS): Diluted in RIA buffer.
-
Precipitating Reagent: Polyethylene glycol (PEG) solution in RIA buffer.
B. Assay Procedure
-
Assay Setup: Label duplicate tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), standards, and unknown samples.
-
Reagent Addition:
-
Standards and Samples: Add 100 µL of RIA buffer to B₀ tubes, 100 µL of each standard to the respective standard tubes, and 100 µL of each unknown sample to the sample tubes.
-
Primary Antibody: Add 100 µL of diluted anti-Big Dynorphin antibody to all tubes except TC and NSB.
-
Tracer: Add 100 µL of ¹²⁵I-Big Dynorphin to all tubes.
-
-
Incubation: Vortex all tubes gently and incubate for 24 hours at 4°C.
-
Separation of Bound and Free Tracer (Double Antibody-PEG Method):
-
Add 100 µL of diluted NRS to all tubes except TC.
-
Add 100 µL of diluted second antibody to all tubes except TC.
-
Vortex and incubate for 2 hours at room temperature.
-
Add 1 mL of cold precipitating reagent to all tubes except TC.
-
Vortex and incubate for 30 minutes at 4°C.
-
-
Centrifugation: Centrifuge all tubes (except TC) at 3,000 x g for 30 minutes at 4°C.
-
Decantation: Carefully decant the supernatant from all tubes except TC.
-
Counting: Measure the radioactivity in the pellets of all tubes (and the entire volume of TC tubes) using a gamma counter.
C. Data Analysis
-
Calculate the average CPM for each set of duplicate tubes.
-
Calculate the percentage of tracer bound for each standard and sample using the formula: % B/B₀ = [(CPM_standard/sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100.
-
Plot the % B/B₀ for the standards against their corresponding concentrations on a log-logit or semi-log graph to generate the standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their % B/B₀ values from the standard curve.
-
Multiply the interpolated concentration by any dilution factors used during sample preparation to obtain the final concentration in the original sample.
Visualizations
Caption: this compound Radioimmunoassay Workflow.
Caption: this compound/KOR Signaling Pathway.
Caption: this compound/GPR139 Signaling Pathway.
References
- 1. Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Rabbit Anti-Dynorphin B (aa1-13) Polyclonal Antibody, Rhesus Monkey, Hamster, Mouse Cross Reactivity - Creative Biolabs [creativebiolabs.net]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound as a putative endogenous ligand for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.kr [promega.kr]
- 7. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for the Analysis of Big Dynorphin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Big Dynorphin (B1627789) is a 32-amino acid endogenous opioid peptide that plays a crucial role in pain modulation, mood, and addiction through its interaction with the kappa-opioid receptor (KOR).[1][2] It is derived from the precursor protein prodynorphin and contains the sequences of both Dynorphin A and Dynorphin B.[2] Beyond its canonical role as a KOR agonist, Big Dynorphin also modulates other receptor systems, such as the acid-sensing ion channel 1a (ASIC1a), highlighting its complex pharmacological profile.[3][4] Accurate and sensitive quantification of this compound in biological matrices is essential for understanding its physiological and pathological roles and for the development of novel therapeutics targeting the dynorphin system.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), is a powerful analytical technique for the separation, identification, and quantification of neuropeptides like this compound from complex biological samples.[5][6] This document provides detailed application notes and protocols for the analysis of this compound using reversed-phase HPLC.
Signaling Pathways of this compound
This compound exerts its biological effects through multiple signaling pathways. The two primary pathways are the canonical G-protein coupled kappa-opioid receptor (KOR) signaling cascade and the modulation of the acid-sensing ion channel 1a (ASIC1a).
Kappa-Opioid Receptor (KOR) Signaling Pathway
Activation of the KOR by this compound initiates a G-protein mediated signaling cascade.[1][7] This pathway primarily involves the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[8]
Modulation of Acid-Sensing Ion Channel 1a (ASIC1a)
This compound is a potent modulator of ASIC1a, a proton-gated cation channel involved in pain perception and neuronal excitotoxicity.[3][4][9] this compound binds to the acidic pocket of ASIC1a, which is distinct from the proton-sensing domain, and potentiates the channel's activity.[10][11]
Experimental Protocols
Sample Preparation from Brain Tissue
This protocol describes the extraction of this compound from brain tissue for subsequent HPLC analysis.
Materials:
-
Brain tissue (e.g., rat or mouse)
-
Acid-Extraction Buffer: 50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, adjusted to pH 4.0 with glacial acetic acid.
-
Protease inhibitor cocktail
-
Homogenizer (e.g., sonicator or bead beater)
-
Centrifuge
-
Solid-Phase Extraction (SPE) C18 cartridges
Procedure:
-
Dissect the brain region of interest on ice and weigh the tissue.
-
Add ice-cold Acid-Extraction Buffer containing a protease inhibitor cocktail to the tissue at a ratio of 10:1 (v/w).
-
Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout this process.
-
Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.
-
Collect the supernatant, which contains the extracted peptides.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with one column volume of methanol (B129727) followed by one column volume of 0.1% trifluoroacetic acid (TFA) in water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with two column volumes of 0.1% TFA in 5% acetonitrile/water to remove salts and hydrophilic impurities.
-
Elute the peptides with 1-2 mL of 0.1% TFA in 60-80% acetonitrile/water.
-
Dry the eluted sample under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried peptide extract in the initial mobile phase for HPLC analysis.
-
HPLC Method for this compound Analysis
This section outlines a general reversed-phase HPLC method for the separation of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector or coupled to a mass spectrometer.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size). A C4 column can also be used for large, hydrophobic peptides.
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Gradient Elution Program: A typical gradient for peptide separation starts with a low percentage of organic modifier and gradually increases. The following is an example gradient:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 35 | 65 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
| 60 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection: UV at 214 nm and 280 nm. For higher sensitivity and specificity, coupling to a mass spectrometer is recommended.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound from biological samples.
Data Presentation
The following table summarizes representative quantitative data for the HPLC analysis of this compound. Please note that these values can vary depending on the specific HPLC system, column, and experimental conditions.
| Parameter | Value | Reference/Note |
| Analyte | This compound | |
| Molecular Weight | ~3.7 kDa | [12] |
| Typical Retention Time | 15 - 25 minutes | Dependent on the specific gradient and column. Peptides generally elute before ~60% acetonitrile.[13] |
| Limit of Detection (LOD) | Low fmol/mL range | Achievable with LC-MS/MS.[6] |
| Limit of Quantification (LOQ) | Low fmol/mL range | Achievable with LC-MS/MS.[6] |
| Linear Range | Varies with detector | Typically spans several orders of magnitude with MS detection. |
| Recovery from SPE | >85% | General expectation for peptide SPE.[2] |
LC-MS/MS Parameters for Enhanced Detection
For highly sensitive and specific quantification of this compound, coupling HPLC to a tandem mass spectrometer (MS/MS) is the preferred method.
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
MS/MS Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification. This involves selecting a precursor ion (the molecular ion of this compound) and monitoring specific fragment ions.
Example Precursor and Fragment Ions: The exact m/z values for the precursor and fragment ions will depend on the charge state of the peptide. For this compound (C₁₇₉H₂₈₄N₅₆O₄₁), the monoisotopic mass is approximately 3747.1 Da. In ESI-MS, it will likely appear as multiply charged ions (e.g., [M+3H]³⁺, [M+4H]⁴⁺, [M+5H]⁵⁺).
-
Precursor Ion (example): [M+4H]⁴⁺ at m/z ~937.8
-
Fragment Ions (examples): Specific b- and y-type fragment ions would be selected based on initial fragmentation experiments.
Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used for LC-MS/MS analysis.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for the analysis of this compound using high-performance liquid chromatography. The combination of optimized sample preparation, a robust reversed-phase HPLC method, and sensitive detection, particularly with mass spectrometry, enables the accurate quantification of this important neuropeptide in various biological matrices. This will facilitate further research into the physiological and pathological roles of this compound and aid in the development of novel therapeutic agents.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Imaging Mass Spectrometry Reveals Elevated Nigral Levels of Dynorphin Neuropeptides in L-DOPA-Induced Dyskinesia in Rat Model of Parkinson's Disease | PLOS One [journals.plos.org]
- 6. health.csuohio.edu [health.csuohio.edu]
- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism and site of action of this compound on ASIC1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of big dynorphins from rat brain and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Measuring Big Dynorphin Levels in Cerebrospinal Fluid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Big dynorphin (B1627789) (Big Dyn), a 32-amino acid opioid peptide derived from prodynorphin, is the precursor to the more extensively studied dynorphin A and dynorphin B.[1] It is increasingly recognized for its distinct role in the central nervous system, implicated in pain modulation, stress responses, and various neuropsychiatric disorders.[2] Accurate measurement of big dynorphin in cerebrospinal fluid (CSF) is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting the dynorphin/kappa-opioid receptor (KOR) system. This document provides detailed protocols for the quantification of this compound in CSF, summarizes available quantitative data, and outlines its primary signaling pathway.
Data Presentation: this compound Levels in Human Cerebrospinal Fluid
Quantitative data for endogenous this compound in human CSF is limited in the scientific literature. Most studies focus on its more processed products, dynorphin A and B, or report on total prodynorphin-derived peptides in arbitrary units. One study noted that the ratio of this compound to dynorphin B in human CSF is approximately 1:3.[3] The physiological concentrations of dynorphins in human serum are reported to be in the range of 0.1 to 20 fmol/mL. While CSF levels may differ, this provides an expected range for these potent neuropeptides.
Further research is required to establish definitive concentrations of this compound in the CSF of healthy individuals and to understand how these levels are altered in various disease states. The tables below are structured to be populated as more quantitative data becomes available.
Table 1: this compound Levels in CSF of Healthy Individuals
| Analyte | Method | Mean Concentration (pg/mL) | Range (pg/mL) | Reference |
| This compound | ELISA/RIA/LC-MS | Data Not Available | Data Not Available |
Table 2: this compound Levels in CSF in Pathological Conditions
| Condition | Analyte | Method | Mean Concentration (pg/mL) | Fold Change vs. Healthy | Reference |
| Huntington's Disease | Prodynorphin-derived peptides | LC-MS | Decreased (in AU) | N/A | [4] |
| Parkinson's Disease | Prodynorphin-derived peptides | LC-MS | No significant change (in AU) | N/A | [4][5] |
| Alzheimer's Disease | Prodynorphin-derived peptides | LC-MS | No significant change (in AU) | N/A | [4] |
| Amyotrophic Lateral Sclerosis | Prodynorphin-derived peptides | LC-MS | No significant change (in AU) | N/A | [4] |
| Chronic Pain | Dynorphin A | Immunoassay | Elevated | N/A | |
| Psychiatric Disorders | Dynorphin A | Immunoassay | Altered (Inconsistent findings) | N/A |
Note: "AU" denotes arbitrary units. The data for prodynorphin-derived peptides may not directly reflect the concentration of this compound.
Signaling Pathways of this compound
This compound exerts its primary effects through the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1] Upon binding, it initiates a signaling cascade with diverse downstream effects. At higher concentrations, this compound can also modulate other receptors, including the N-methyl-D-aspartate (NMDA) receptor and acid-sensing ion channel 1a (ASIC1a), and the GPR139 receptor.[1]
Caption: this compound signaling cascade.
Experimental Protocols
The accurate quantification of this compound in CSF requires meticulous pre-analytical handling of samples, followed by a sensitive and specific analytical method.
Cerebrospinal Fluid (CSF) Collection, Processing, and Storage
This protocol is a synthesis of best practices for CSF biobanking.
Materials:
-
Spinal needle (22 or 24 gauge)
-
Polypropylene (B1209903) collection tubes (15 mL)
-
Polypropylene cryovials (1.5 mL)
-
Centrifuge with temperature control
-
Pipettes and sterile tips
-
Ice
Procedure:
-
Collection: Collect CSF via lumbar puncture into polypropylene tubes. Avoid using polystyrene tubes as peptides can adhere to the surface.
-
Immediate Handling: Place the collected CSF on ice immediately.
-
Centrifugation: Within one hour of collection, centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove cells and other debris.
-
Aliquoting: Carefully aspirate the supernatant, avoiding the cell pellet, and transfer it to a fresh polypropylene tube. Gently mix the supernatant and then aliquot into polypropylene cryovials.
-
Storage: Immediately freeze the aliquots at -80°C. Avoid freeze-thaw cycles.
Caption: Workflow for CSF collection and processing.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This is a generalized protocol based on commercially available competitive ELISA kits. Always refer to the specific manufacturer's instructions.
Principle: In a competitive ELISA for this compound, a known amount of labeled this compound competes with the this compound in the CSF sample for binding to a limited number of antibodies coated on a microplate. The amount of labeled this compound bound is inversely proportional to the concentration of this compound in the sample.
Materials:
-
This compound ELISA kit (includes pre-coated microplate, standards, detection reagents, wash buffer, substrate, and stop solution)
-
CSF samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and sterile tips
-
Distilled or deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This may involve reconstituting lyophilized components and diluting buffers.
-
Standard Curve: Create a standard curve by performing serial dilutions of the this compound standard.
-
Sample Addition: Add a specific volume of the standards and CSF samples to the appropriate wells of the microplate.
-
Competitive Reaction: Add a fixed amount of biotin-conjugated anti-big dynorphin antibody to each well. Incubate for the time and temperature specified in the manual (e.g., 1 hour at 37°C).
-
Washing: Aspirate the contents of the wells and wash several times with the provided wash buffer to remove unbound components.
-
Secondary Detection: Add streptavidin-HRP (Horseradish Peroxidase) to each well and incubate (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add the TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well. A color change will develop. Incubate in the dark for a specified time (e.g., 15-20 minutes at 37°C).
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
Radioimmunoassay (RIA) Protocol
RIA is a highly sensitive technique that was historically used for the detection of dynorphins. The following is a general outline, and specific details may vary based on the antibodies and radiolabeled tracers used.
Principle: RIA is a competitive binding assay where a radiolabeled antigen (e.g., ¹²⁵I-labeled this compound) competes with the unlabeled antigen in the sample for binding to a limited amount of a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled antigen in the sample.
Materials:
-
¹²⁵I-labeled this compound (tracer)
-
Rabbit anti-big dynorphin primary antibody
-
Goat anti-rabbit secondary antibody (for precipitation)
-
This compound standards
-
Assay buffer (e.g., phosphate (B84403) buffer with BSA)
-
CSF samples
-
Gamma counter
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in the assay buffer.
-
Assay Setup: In polypropylene tubes, add the assay buffer, standards or CSF samples, a fixed amount of the primary antibody, and a fixed amount of the ¹²⁵I-labeled this compound.
-
Incubation: Vortex the tubes and incubate for a specified period (e.g., 24-48 hours) at 4°C to allow for competitive binding to reach equilibrium.
-
Immunoprecipitation: Add the secondary antibody to precipitate the primary antibody-antigen complexes. Incubate for a sufficient time to allow for complete precipitation (e.g., 2 hours at 4°C).
-
Centrifugation: Centrifuge the tubes at a force sufficient to pellet the precipitate (e.g., 3000 x g for 30 minutes at 4°C).
-
Separation: Carefully decant the supernatant.
-
Counting: Measure the radioactivity of the pellet in a gamma counter.
-
Calculation: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of this compound in the CSF samples from this curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS offers high specificity and the potential for multiplexing, allowing for the simultaneous measurement of this compound and its metabolites.
Principle: CSF samples are processed to extract and concentrate the peptides. The peptides are then separated by liquid chromatography and detected by a mass spectrometer. Quantification is typically achieved using stable isotope-labeled internal standards.
Materials:
-
Stable isotope-labeled this compound internal standard
-
Solid-phase extraction (SPE) cartridges
-
LC-MS system (e.g., a triple quadrupole mass spectrometer)
-
Solvents for chromatography (e.g., acetonitrile (B52724), water, formic acid)
-
Reagents for protein precipitation and peptide extraction
Procedure:
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
Add the stable isotope-labeled internal standard to each sample.
-
Perform protein precipitation, typically with acetonitrile. Centrifuge to pellet the precipitated proteins.
-
The supernatant is then subjected to solid-phase extraction (SPE) to concentrate the peptides and remove interfering substances.
-
Elute the peptides from the SPE cartridge and dry them under vacuum.
-
Reconstitute the dried peptides in a small volume of a suitable solvent for LC-MS analysis.
-
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of both the endogenous this compound and the stable isotope-labeled internal standard.
-
-
Quantification:
-
The concentration of this compound in the CSF sample is determined by comparing the peak area ratio of the endogenous peptide to the internal standard against a calibration curve prepared with known concentrations of this compound.
-
The measurement of this compound in CSF presents a valuable tool for neuroscience research and drug development. While challenges remain in establishing standardized, absolute quantitative values, the protocols outlined here for ELISA, RIA, and LC-MS provide robust frameworks for its detection. As our understanding of the role of this compound in health and disease expands, the application of these methods will be instrumental in elucidating its function and in the pursuit of novel therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stork: this compound as a putative endogenous ligand for the kappa-opioid receptor [storkapp.me]
- 4. pub.dzne.de [pub.dzne.de]
- 5. pub.dzne.de [pub.dzne.de]
Application Notes and Protocols for In Vivo Microdialysis of Big Dynorphin in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Big Dynorphin (B1627789) (Big Dyn) is a 32-amino acid endogenous opioid peptide derived from the precursor protein prodynorphin.[1] It is comprised of both dynorphin A and dynorphin B sequences.[2] Found in various regions of the central nervous system (CNS), including the hypothalamus, striatum, and hippocampus, Big Dyn plays a significant role in a multitude of physiological and pathological processes.[3] These include pain modulation, addiction, mood regulation, and neuroprotection.[3][4] Unlike its smaller dynorphin counterparts that primarily act on kappa opioid receptors (KOR), Big Dyn also exhibits non-opioid receptor-mediated effects through interactions with the N-methyl-D-aspartate (NMDA) receptor and acid-sensing ion channel 1a (ASIC1a).[5][6]
In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous substances from the extracellular fluid of specific brain regions in awake, freely moving animals.[7][8] This methodology provides invaluable insights into the dynamic changes in neuropeptide levels in response to pharmacological stimuli or behavioral paradigms. These application notes provide a comprehensive guide to utilizing in vivo microdialysis for the sampling and quantification of Big Dynorphin in the brain.
Challenges in this compound Microdialysis
The in vivo microdialysis of large neuropeptides like this compound presents several challenges:
-
Low Extracellular Concentrations: Neuropeptides are typically present in the picomolar to nanomolar range in the brain's extracellular fluid.[9]
-
Low Probe Recovery: The large size and potential for adsorption of this compound to the microdialysis probe membrane and tubing can result in low and variable recovery rates.[9]
-
Sample Degradation: Peptidases in the extracellular space can rapidly degrade neuropeptides, necessitating the use of peptidase inhibitors in the perfusion fluid and appropriate sample handling.[9]
-
Analytical Sensitivity: Highly sensitive analytical methods are required to detect the low concentrations of this compound in the collected microdialysate.[10]
Experimental Protocols
Microdialysis Probe Selection and Preparation
Due to the large molecular weight of this compound (~3.7 kDa), it is crucial to use microdialysis probes with a high molecular weight cut-off (MWCO) membrane, typically 20 kDa or higher, to ensure adequate recovery.
-
Probe Type: Concentric or linear probes can be used depending on the target brain region. Probes with polyethersulfone (PES) or similar membranes are often suitable.
-
Probe Preparation: Prior to implantation, flush the probe with filtered and degassed artificial cerebrospinal fluid (aCSF) at a high flow rate (e.g., 10 µL/min) for several minutes to remove any air bubbles and ensure patency. Subsequently, reduce the flow rate to the experimental rate (e.g., 0.5-2 µL/min) and allow the probe to equilibrate.
Surgical Procedure: Stereotaxic Implantation of Guide Cannula
This protocol is for chronic microdialysis experiments in rodents.
-
Anesthesia: Anesthetize the animal using an appropriate protocol (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target brain region based on stereotaxic coordinates from a rodent brain atlas.
-
Guide Cannula Implantation: Slowly lower a guide cannula to the desired coordinates.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment. A dummy cannula should be kept in the guide to maintain patency.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently remove the dummy cannula and insert the microdialysis probe into the guide cannula of the awake, freely moving animal.
-
Perfusion: Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector. Perfuse the probe with sterile aCSF at a low, constant flow rate (e.g., 0.5 - 2.0 µL/min).[11]
-
aCSF Composition (example): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂.[11] The addition of a peptidase inhibitor cocktail to the aCSF is recommended to prevent this compound degradation.
-
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of this compound levels. Discard the dialysate collected during this period.
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20-30 minutes) into collection vials containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) to prevent peptide adsorption and degradation. Vials should be kept on ice or in a refrigerated fraction collector.
-
Pharmacological Stimulation (Optional): To investigate the effect of a substance on this compound release, it can be administered systemically (e.g., intraperitoneally) or locally via the microdialysis probe (reverse dialysis). For example, to induce neuronal depolarization and subsequent neuropeptide release, a high concentration of potassium chloride (e.g., 100 mM) can be added to the aCSF.
-
Post-stimulation Sample Collection: Continue collecting dialysate samples at regular intervals for the desired duration after stimulation.
-
Probe Placement Verification: At the end of the experiment, euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). Remove the brain and section it to histologically verify the placement of the microdialysis probe.
Sample Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in microdialysate due to its high sensitivity and specificity.[10][12]
-
Sample Preparation: Thaw the collected dialysate samples on ice. Acidify the samples if not already done during collection. The use of a stable isotope-labeled this compound internal standard is highly recommended for accurate quantification.
-
LC Separation: Use a nano- or micro-flow HPLC system with a C18 reversed-phase column to separate this compound from other components in the dialysate. A gradient elution with mobile phases containing water, acetonitrile, and an ion-pairing agent like formic acid is typically employed.
-
MS/MS Detection: Utilize a triple quadrupole or a high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard should be monitored for quantification.
Data Presentation
Quantitative data from in vivo microdialysis experiments should be presented in a clear and organized manner. The following tables provide examples based on data for the related peptide, Dynorphin A(1-8), which can serve as a proxy in the absence of specific data for this compound.
Table 1: Microdialysis Probe Recovery
| Analyte | Probe MWCO (kDa) | Flow Rate (µL/min) | In Vitro Recovery (%) | Reference |
| Dynorphin A(1-8) | 20 | 1.0 | ~15 | [9] |
| Dynorphin A(1-8) | 20 | 0.5 | ~25 | [9] |
Note: Recovery is inversely proportional to the flow rate. In vivo recovery is typically lower than in vitro recovery and should be determined for each experimental setup using methods like the zero-net-flux or retrodialysis method.
Table 2: Basal and Stimulated Extracellular Concentrations of Dynorphin in Rat Striatum
| Analyte | Condition | Dialysate Concentration (pM) | Estimated Extracellular Concentration (pM) | Reference |
| Dynorphin A(1-8) | Basal | 10 - 20 | 67 - 133 | [9] |
| Dynorphin A(1-8) | K+ Stimulation (100 mM) | 40 - 60 | 267 - 400 | [9] |
Note: Estimated extracellular concentration is calculated by correcting the dialysate concentration for the in vivo probe recovery.
Visualization of Pathways and Workflows
This compound Signaling Pathways
This compound exerts its effects through multiple signaling pathways. It is an agonist at the kappa opioid receptor (KOR), a Gi/o-coupled receptor.[1] Additionally, it has non-opioid actions, including modulation of the NMDA receptor and potentiation of the acid-sensing ion channel 1a (ASIC1a).[5][6]
Caption: Signaling pathways of this compound.
Experimental Workflow for In Vivo Microdialysis of this compound
The following diagram outlines the key steps in an in vivo microdialysis experiment for measuring this compound.
Caption: Experimental workflow for this compound microdialysis.
References
- 1. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a neuroprotector scaffold against amyloid β-peptide aggregation and cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and site of action of this compound on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis Coupled with LC-MS/MS for In Vivo Neurochemical Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Big Dynorphin Effects on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of Big Dynorphin (B1627789) on neuronal activity. Detailed protocols for key experimental techniques are included to facilitate the study of this potent neuropeptide in both research and drug development settings.
Introduction
Big Dynorphin is an endogenous opioid peptide derived from the precursor prodynorphin. It exerts complex and potent effects on neuronal activity through its interaction with multiple receptor systems. Primarily known as an agonist for the kappa-opioid receptor (KOR), this compound is also a potent modulator of acid-sensing ion channels (ASICs), particularly ASIC1a.[1][2][3][4] This dual activity makes the electrophysiological investigation of this compound particularly compelling, as its effects can be both inhibitory, through KOR activation, and modulatory, through its interaction with ASICs. Understanding these distinct actions is crucial for elucidating its role in various physiological and pathological processes, including pain, addiction, and neuroprotection.
Key Electrophysiological Effects of this compound
This compound's impact on neuronal activity is multifaceted, influencing membrane potential, firing frequency, and synaptic transmission. These effects are highly dependent on the neuronal population, the concentration of this compound, and the specific receptor systems expressed.
Kappa-Opioid Receptor (KOR) Mediated Effects
Activation of KORs by this compound typically leads to neuronal inhibition. This is achieved through several mechanisms:
-
Hyperpolarization: this compound can cause hyperpolarization of the neuronal membrane, moving it further from the threshold for action potential firing. In globus pallidus neurons, for instance, Dynorphin A(1-13) induced hyperpolarization and a decrease in input resistance.[5][6]
-
Inhibition of Neuronal Firing: Application of dynorphins has been shown to produce a dose-dependent depression of both spontaneous and glutamate-evoked discharge in a majority of hippocampal CA1 and CA3 pyramidal cells.[7]
-
Modulation of Ion Channels: KOR activation can increase the conductance of inwardly rectifying potassium (K+) channels, leading to an efflux of K+ and subsequent hyperpolarization.[5][6] It can also inhibit voltage-gated calcium (Ca2+) channels, which in turn reduces neurotransmitter release.[8]
-
Presynaptic Inhibition: this compound can act on presynaptic KORs to reduce the release of neurotransmitters, such as GABA. In the globus pallidus, Dynorphin A(1-13) was found to decrease the frequency of spontaneous inhibitory postsynaptic currents (IPSCs).[5][6]
Acid-Sensing Ion Channel (ASIC) Mediated Effects
This compound is the most potent known endogenous modulator of ASIC1a.[1][2][3][4] Its effects on these channels are distinct from its actions at KORs and are particularly relevant in conditions of tissue acidosis, such as ischemic stroke.
-
Potentiation of Proton-Gated Currents: this compound enhances the activity of ASIC1a channels in response to protons (acidic conditions). In cultured cortical neurons, this compound potentiated proton-gated currents, an effect that was independent of opioid receptors.[9]
-
Modulation of Channel Gating: this compound binding to ASIC1a results in a closed resting conformation that is distinct from the open and desensitized states induced by protons.[1][3][4] This modulation is mediated by electrostatic interactions between basic amino acids in the N-terminus of this compound and the acidic pocket of ASIC1a.[1][3][4]
-
Neurotoxic Effects: By enhancing ASIC-mediated currents during acidosis, this compound can increase neuronal death.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and related dynorphins on various electrophysiological parameters as reported in the literature.
Table 1: Effects of Dynorphins on Neuronal Excitability
| Cell Type | Peptide | Concentration | Effect | Quantitative Change | Reference |
| Cultured Dorsal Root Ganglion (DRG) Neurons | Dynorphin A (1-17) | Not specified | Increased excitability | 61.8% increase in the number of action potentials during a 500pA ramp. | [10] |
| Cultured Dorsal Root Ganglion (DRG) Neurons | Dynorphin A (1-17) | Not specified | Increased firing frequency | 23.5% increase in action potential firing frequency. | [10] |
| Ventrolateral Periaqueductal Gray (vlPAG) Neurons | Dynorphin A (1-17) | Intrathecal injection | Increased firing frequency | 22.2% increase in action potential firing frequency. | [10] |
| Hippocampal CA1 and CA3 Pyramidal Cells | Dynorphin | Not specified | Depression of firing | Dose-dependent depression of spontaneous and glutamate-evoked discharge in 63% of cells. | [7] |
Table 2: Effects of this compound on ASIC1a Channels
| Preparation | Peptide | Concentration | Effect | Quantitative Change | Reference |
| Cultured Cortical Neurons | This compound | 100 nM | Potentiation of pH 6.5-evoked current | pH 6.5-evoked current following conditioning was 50.2 ± 2.2% of maximal current in the presence of this compound, compared to 21.1 ± 1.6% in control. | [9] |
| Oocytes expressing ASIC1a | This compound | 100 nM | Modulation of steady-state desensitization | Concentration-dependent shift in the pH of half-maximal steady-state desensitization. | [9] |
Signaling Pathways
The signaling pathways activated by this compound are dependent on the receptor it engages.
This compound - KOR Signaling Pathway
Activation of the G-protein coupled kappa-opioid receptor by this compound initiates a signaling cascade that typically leads to neuronal inhibition.
Caption: this compound signaling through the kappa-opioid receptor.
This compound - ASIC1a Interaction
This compound directly modulates the function of ASIC1a channels through a non-canonical, G-protein independent mechanism.
Caption: this compound modulation of the acid-sensing ion channel 1a.
Experimental Protocols
Detailed methodologies for key electrophysiological experiments are provided below. These protocols can be adapted based on the specific research question and experimental setup.
In Vitro Whole-Cell Patch-Clamp Recording from Brain Slices
This protocol outlines the procedure for recording this compound's effects on neuronal activity in acute brain slices.
1. Brain Slice Preparation: a. Anesthetize the animal in accordance with institutional guidelines. b. Transcardially perfuse with ice-cold, oxygenated slicing solution (e.g., a sucrose-based artificial cerebrospinal fluid - aCSF). c. Rapidly extract the brain and place it in ice-cold, oxygenated slicing solution. d. Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region using a vibratome. e. Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
2. Solutions:
-
aCSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Continuously bubble with 95% O2 / 5% CO2.[11]
-
Internal Solution (for voltage-clamp, in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314. Adjust pH to 7.3 with CsOH.
-
Internal Solution (for current-clamp, in mM): 130 K-gluconate, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH.[11]
-
This compound Stock Solution: Prepare a 1 mM stock solution in sterile water and store at -20°C in aliquots. Dilute to the final working concentration in aCSF on the day of the experiment.[12]
3. Recording Procedure: a. Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF (2-3 ml/min) at 30-32°C. b. Visualize neurons using an upright microscope with DIC optics. c. Pull patch pipettes from borosilicate glass (3-6 MΩ resistance) and fill with the appropriate internal solution. d. Approach a target neuron and establish a gigaohm seal. e. Rupture the membrane to achieve the whole-cell configuration. f. Record baseline activity for 5-10 minutes. g. Bath-apply this compound at the desired concentration. h. Record changes in membrane potential, holding current, firing frequency, or postsynaptic currents. i. Perform a washout with control aCSF to test for reversibility.
Caption: Workflow for in vitro whole-cell patch-clamp recording.
In Vivo Single-Unit Recording with Microiontophoresis
This protocol describes the in vivo recording of single-unit activity in response to the local application of this compound.
1. Animal Preparation and Surgery: a. Anesthetize the animal and place it in a stereotaxic frame. b. Perform a craniotomy over the target brain region. c. Implant a guide cannula for the microiontophoresis pipette assembly and a recording electrode array or a single microelectrode. d. Allow for recovery from surgery as per institutional guidelines.
2. Recording and Microiontophoresis: a. Acclimate the awake, behaving animal to the recording setup. b. Lower the recording electrode to the target depth and isolate single-unit activity. c. Record baseline firing activity for a stable period. d. Prepare a multi-barreled microiontophoresis pipette, with one barrel containing this compound solution (e.g., 1 mM in 0.9% NaCl, pH adjusted) and other barrels for control substances (e.g., saline, glutamate). e. Position the microiontophoresis pipette near the recording electrode. f. Apply ejection currents to locally deliver this compound while continuously recording single-unit activity. g. Vary the ejection current to assess dose-dependent effects. h. Apply retaining currents between ejections to prevent leakage.
Conclusion
The electrophysiological investigation of this compound reveals its complex role as a neuromodulator acting through both KOR-dependent and -independent mechanisms. The provided application notes and protocols offer a framework for researchers to explore the nuanced effects of this peptide on neuronal function. A thorough understanding of its dual actions on KORs and ASICs is essential for developing therapeutic strategies that target the dynorphin system for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Mechanism and site of action of this compound on ASIC1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dynorphin exerts both postsynaptic and presynaptic effects in the Globus pallidus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Electrophysiological effects of dynorphin peptides on hippocampal pyramidal cells in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Pain-related behavioral and electrophysiological actions of dynorphin A (1-17) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Big Dynorphin's Ion Channel Modulation Using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for investigating the modulatory effects of Big Dynorphin (B1627789) on various ion channels. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to facilitate research and drug discovery efforts targeting the dynorphin system and its associated ion channels.
Introduction
Big Dynorphin, a 32-amino acid endogenous opioid peptide, is the precursor to Dynorphin A and Dynorphin B. It exerts its physiological and pathological effects through both canonical and non-canonical pathways. Primarily acting as an agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), this compound plays a crucial role in pain, addiction, and mood regulation. KOR activation initiates intracellular signaling cascades that lead to the modulation of various ion channels, thereby altering neuronal excitability.[1] Furthermore, emerging evidence indicates that this compound can directly interact with and modulate certain ion channels independently of opioid receptors, highlighting a novel mechanism of action with significant implications for drug development.
This document focuses on the application of patch-clamp techniques to elucidate the mechanisms by which this compound modulates key ion channels, including G-protein-coupled inwardly rectifying potassium (GIRK/Kir3) channels, ATP-sensitive potassium (KATP) channels, voltage-gated calcium channels (VGCCs), and Acid-Sensing Ion Channels (ASICs).
Data Presentation: Quantitative Effects of this compound on Ion Channels
The following table summarizes the quantitative data available on the modulation of various ion channels by this compound and related dynorphin peptides, as determined by electrophysiological studies.
| Ion Channel Family | Specific Channel | Peptide | Method | Key Findings | EC50 / IC50 | Reference(s) |
| Ligand-Gated Ion Channels | ASIC1a | This compound | Two-Electrode Voltage Clamp (TEVC) | Rescues proton-gated currents from steady-state desensitization. | EC50: 210.6 nM | [2] |
| NMDA Receptor | Dynorphin (1-32) (this compound) | Whole-Cell Patch Clamp | Direct, voltage-independent block of NMDA-activated currents. | IC50: 0.25 µM | [3][4] | |
| Voltage-Gated Ion Channels | N-type Calcium Channel | Dynorphin A | Whole-Cell Patch Clamp | Inhibition of high-voltage activated calcium currents. | Not explicitly reported for this compound. | [5][6][7] |
| Inwardly Rectifying Potassium Channels | GIRK1 (co-expressed with KOR) | U50488H (KOR agonist) | Two-Electrode Voltage Clamp (TEVC) | Activation of inwardly rectifying potassium currents. | EC50: 15 nM | [8][9][10] |
| KATP Channels | U50488H (KOR agonist) | Not specified | KOR activation is linked to KATP channel opening. | Not explicitly reported for this compound. |
Signaling Pathways
This compound modulates ion channels through at least two distinct mechanisms: a canonical G-protein-dependent pathway involving opioid receptors and a non-canonical, direct interaction with the ion channel itself.
Canonical Kappa-Opioid Receptor (KOR) Signaling
Activation of the KOR by this compound leads to the dissociation of the heterotrimeric G-protein into Gαi/o and Gβγ subunits. The Gβγ dimer directly interacts with and activates GIRK channels, leading to potassium efflux and membrane hyperpolarization. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP levels, and can also directly inhibit voltage-gated calcium channels, thereby reducing neurotransmitter release.
Non-Canonical, Direct Modulation of ASIC1a
This compound can directly bind to the extracellular domain of Acid-Sensing Ion Channel 1a (ASIC1a), independent of opioid receptors and G-proteins.[11] This interaction allosterically modulates the channel's gating properties, specifically by rescuing it from steady-state desensitization induced by mild acidosis. This leads to an enhanced inward sodium current upon subsequent proton stimulation.
Experimental Protocols
Detailed methodologies for key patch-clamp experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and recording conditions.
Protocol 1: Whole-Cell Voltage-Clamp Recording of KOR-Mediated GIRK Currents
This protocol is designed to measure the activation of GIRK channels in response to this compound in cells expressing KORs.
1. Cell Preparation:
-
Use cultured neurons (e.g., primary hippocampal or dorsal root ganglion neurons) or acutely dissociated neurons from brain slices known to express KORs and GIRK channels. Alternatively, use a heterologous expression system (e.g., HEK293 or CHO cells) co-transfected with cDNAs for KOR and the desired GIRK subunits (e.g., Kir3.1/3.2).
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
3. Patch-Clamp Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage ramp from -120 mV to +40 mV over 500 ms (B15284909) to determine the current-voltage (I-V) relationship.
-
Perfuse the cell with the external solution containing varying concentrations of this compound (e.g., 1 nM to 1 µM).
-
Record the inward current at a hyperpolarized potential (e.g., -100 mV) to monitor the activation of GIRK channels.
-
To confirm the involvement of KOR, pre-incubate the cells with a KOR antagonist (e.g., nor-Binaltorphimine) before applying this compound.
-
To confirm the current is through GIRK channels, apply a known GIRK channel blocker (e.g., BaCl₂ at 100-300 µM) at the end of the experiment.
4. Data Analysis:
-
Measure the amplitude of the this compound-induced inward current.
-
Plot the concentration-response curve and fit with the Hill equation to determine the EC50.
-
Analyze the reversal potential from the I-V ramps to confirm the current is carried by potassium ions.
Protocol 2: Whole-Cell Voltage-Clamp Recording of KOR-Mediated Inhibition of Voltage-Gated Calcium Channels
This protocol aims to measure the inhibition of VGCCs by this compound.
1. Cell Preparation:
-
Use cells endogenously expressing KORs and N-type or P/Q-type calcium channels, such as dorsal root ganglion (DRG) neurons or hippocampal neurons.
2. Solutions:
-
External Solution (in mM): 130 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, 0.001 TTX. Adjust pH to 7.4 with TEA-OH. (Barium is used as the charge carrier to enhance current amplitude and block potassium channels).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels from the inside).
3. Patch-Clamp Procedure:
-
Establish a whole-cell configuration.
-
Hold the cell at -90 mV.
-
Elicit calcium channel currents by applying a depolarizing voltage step to 0 mV for 50-100 ms.
-
Apply this compound (10 nM to 1 µM) via the perfusion system.
-
Monitor the peak amplitude of the inward barium current before and after the application of this compound.
-
To confirm KOR involvement, use a KOR antagonist.
-
To identify the specific type of calcium channel involved, selective blockers can be applied (e.g., ω-conotoxin GVIA for N-type channels).
4. Data Analysis:
-
Calculate the percentage of inhibition of the peak calcium current by this compound.
-
Construct a concentration-response curve to determine the IC50.
Protocol 3: Outside-Out Patch-Clamp Recording of this compound's Modulation of ASIC1a
This protocol is designed to study the direct interaction of this compound with ASIC1a channels in an outside-out patch configuration.
1. Cell Preparation:
-
Use HEK293 cells stably or transiently expressing ASIC1a.
2. Solutions:
-
External Solution (pH 7.4, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
External Solution (pH 6.0, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 MES. Adjust pH to 6.0 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH.
3. Patch-Clamp Procedure:
-
Establish a whole-cell configuration and then slowly pull the pipette away from the cell to form an outside-out patch.
-
Hold the patch at -60 mV.
-
To induce steady-state desensitization, pre-perfuse the patch with a mildly acidic solution (e.g., pH 7.1) for 30-60 seconds.
-
Subsequently, rapidly apply a more acidic solution (e.g., pH 6.0) to activate the remaining non-desensitized channels.
-
To test the effect of this compound, co-apply this compound (1 nM to 1 µM) during the pre-perfusion with the mildly acidic solution.
-
Measure the peak amplitude of the pH 6.0-evoked current with and without this compound.
4. Data Analysis:
-
Calculate the percentage of current rescue by this compound.
-
Generate a concentration-response curve to determine the EC50 for the rescue effect.
Concluding Remarks
The application of patch-clamp electrophysiology is indispensable for characterizing the intricate ways in which this compound modulates ion channel function. The protocols and data presented herein provide a robust framework for researchers to investigate these interactions, which are fundamental to understanding the role of the dynorphin system in health and disease. Further research, particularly in obtaining more precise quantitative data for this compound's effects on GIRK and KATP channels, will be crucial for the development of novel therapeutics targeting these pathways.
References
- 1. This compound as a putative endogenous ligand for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The opioid peptide dynorphin directly blocks NMDA receptor channels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The opioid peptide dynorphin directly blocks NMDA receptor channels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynorphin reduces calcium-dependent action potential duration by decreasing voltage-dependent calcium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynorphin A decreases voltage-dependent calcium conductance of mouse dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Voltage-Gated Calcium Channels by Orphanin FQ in Freshly Dissociated Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. View of Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 10. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for Big Dynorphin in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Big dynorphin (B1627789) is a 32-amino acid endogenous opioid peptide derived from the precursor protein prodynorphin.[1][2] It is a potent agonist at the kappa-opioid receptor (KOR) and is involved in a variety of physiological and pathological processes in the central nervous system, including pain, addiction, and mood regulation.[1][3][4] In primary neuronal cell culture, big dynorphin serves as a valuable tool to investigate the intricate signaling pathways and cellular responses mediated by the KOR and other potential targets. These application notes provide detailed protocols and supporting data for the use of this compound in primary neuronal cultures.
Key Applications
-
Neuroprotection and Neurotoxicity Studies: this compound has been shown to exhibit both neuroprotective and neurotoxic effects depending on the context. For instance, it can protect against amyloid-β (Aβ) peptide aggregation and toxicity, suggesting a therapeutic potential in Alzheimer's disease.[1][5][6] Conversely, it can enhance acidosis-induced neuronal death by modulating acid-sensing ion channels (ASICs).[7][8][9][10][11][12]
-
Signal Transduction Pathway Analysis: As a primary endogenous ligand for the KOR, this compound is utilized to dissect the downstream signaling cascades.[1] Activation of KOR by this compound can modulate various effectors, including G-proteins, p38 mitogen-activated protein kinase (MAPK), and the PI3K/Akt pathway.[13][14][15]
-
Neurite Outgrowth and Neuronal Development Research: The KOR system, activated by dynorphins, plays a role in neuronal differentiation and neurite extension, making this compound a relevant peptide for developmental neurobiology studies.[13]
Data Presentation
Table 1: this compound Concentrations and Effects in Neuronal and Cell Line Cultures
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Primary Cortical Neurons | 1 µM | Potentiation of proton-gated currents (acidosis) | [7] |
| Primary Cortical Neurons | 0.1 nM - 1 µM | Inhibition of steady-state desensitization of proton-gated currents | [10] |
| SH-SY5Y Human Neuroblastoma Cells | 10 µM | Pre-incubation with Aβ₄₀ significantly increased cell viability | [1][6] |
| SH-SY5Y Human Neuroblastoma Cells | 6 µM | Attenuated Aβ₄₀ peptide fibrillation kinetics | [5][6] |
| Xenopus laevis oocytes expressing ASIC1a | EC₅₀ of 26.4 ± 14.8 nM | Modulation of ASIC1a steady-state desensitization | [10] |
| Xenopus laevis oocytes expressing ASIC1a | EC₅₀ of 210.6 nM | Rescue of proton-gated currents after steady-state desensitization | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve lyophilized this compound powder in sterile, nuclease-free water or a suitable buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.2-7.4) to create a stock solution.[5][6]
-
Concentration Determination: Determine the precise concentration of the stock solution by measuring the absorbance at 280 nm. The extinction coefficient for this compound is 8250 M⁻¹·cm⁻¹.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term use.[16]
Protocol 2: Primary Neuronal Cell Culture
This protocol is a general guideline for cortical and hippocampal neurons, which can be adapted based on specific experimental needs.[17][18]
-
Coating of Cultureware:
-
Coat culture dishes or coverslips with a solution of poly-D-lysine and laminin.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Wash twice with sterile water and leave to dry in the incubator.[17]
-
-
Tissue Dissection:
-
Enzymatic Digestion:
-
Treat the dissected tissue with a papain or trypsin solution to dissociate the cells. For papain, incubate at 37°C for 15-30 minutes, mixing every 5 minutes.[17]
-
Neutralize the enzyme with a trypsin inhibitor solution or by washing with culture medium containing serum.
-
-
Mechanical Dissociation:
-
Gently triturate the tissue using a fire-polished Pasteur pipette or a series of pipettes with decreasing tip diameters to obtain a single-cell suspension.[17]
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at the desired density onto the coated cultureware in a suitable plating medium (e.g., Optimem with glucose).[17]
-
-
Cell Maintenance:
-
After a few hours to allow for cell attachment, replace the plating medium with a growth medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin).
-
Maintain the cultures at 37°C in a 5% CO₂ incubator, performing partial media changes every 2-3 days.
-
Protocol 3: Application of this compound to Primary Neuronal Cultures
-
Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed growth medium immediately before use.
-
Treatment:
-
For acute treatments (e.g., electrophysiology), this compound can be applied directly to the recording chamber.
-
For chronic treatments, carefully remove a portion of the existing culture medium and replace it with the medium containing this compound.
-
-
Incubation: Incubate the cells for the desired period (e.g., minutes for acute signaling events, hours to days for changes in gene expression or cell viability).
-
Downstream Analysis: Following treatment, cells can be harvested for various analyses, including:
-
Immunocytochemistry: To visualize changes in protein expression or localization.
-
Western Blotting: To quantify changes in protein levels and phosphorylation states.[19]
-
Electrophysiology (Patch-Clamp): To measure changes in ion channel activity and neuronal excitability.[7][10]
-
Cell Viability Assays (e.g., MTT): To assess neuroprotective or neurotoxic effects.[6]
-
Calcium Imaging: To monitor changes in intracellular calcium dynamics.
-
Visualization of Signaling Pathways and Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dynorphin - Wikipedia [en.wikipedia.org]
- 3. The Dynorphin/-Opioid Receptor System at the Interface of Hyperalgesia/Hyperkatifeia and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a neuroprotector scaffold against amyloid β-peptide aggregation and cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynorphin Opioid Peptides Enhance Acid-Sensing Ion Channel 1a Activity and Acidosis-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. biorxiv.org [biorxiv.org]
- 10. jneurosci.org [jneurosci.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Kappa opioid receptor contributes to EGF-stimulated neurite extension in development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 15. Dynorphin activation of kappa opioid receptor protects against epilepsy and seizure-induced brain injury via PI3K/Akt/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 18. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 19. Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Big Dynorphin's Effects on Anxiety
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing behavioral assays for evaluating the anxiolytic or anxiogenic potential of Big Dynorphin (B1627789). Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of relevant pathways and workflows.
Introduction
Big Dynorphin is a 32-amino acid endogenous opioid peptide derived from the precursor prodynorphin.[1][2] Unlike its smaller fragments, Dynorphin A and Dynorphin B, which primarily act through the kappa-opioid receptor (KOR), this compound exhibits a unique pharmacological profile.[1] Notably, studies have suggested that this compound can produce anxiolytic-like effects, which appear to be mediated by the N-methyl-D-aspartate (NMDA) receptor rather than the KOR system.[1] This distinct mechanism of action makes this compound a person of interest for the development of novel anxiolytic therapies.
The following sections detail the common behavioral assays used to assess anxiety-like behavior in rodents, with specific protocols adapted for the study of this compound.
Behavioral Assays for Anxiety-Like Behavior
Several well-validated behavioral paradigms are employed to measure anxiety-like states in rodents. The most commonly used assays in the context of dynorphin research include the Elevated Plus Maze (EPM), the Light-Dark Box Test, and the Open Field Test.[3] These tests are based on the natural conflict between the drive to explore a novel environment and the innate aversion to open, brightly lit spaces.[4][5][6]
Data Presentation: Summary of this compound's Anxiolytic-Like Effects
The following table summarizes quantitative data from a key study investigating the effects of intracerebroventricular (i.c.v.) administration of this compound in mice.
| Behavioral Assay | Treatment Group | Dose (nmol/animal, i.c.v.) | Key Parameter | Result | Percent Change vs. Control |
| Elevated Plus Maze | Control (Saline) | N/A | Time in Open Arms (%) | ~15% | N/A |
| This compound | 2.5 | Time in Open Arms (%) | ~30% | +100% | |
| This compound + MK-801 | 2.5 + 0.1 mg/kg | Time in Open Arms (%) | ~15% | 0% | |
| Open Field Test | Control (Saline) | N/A | Time in Center (%) | Not Reported | N/A |
| This compound | 2.5 | Locomotor Activity (counts) | Increased | Not Quantified | |
| This compound | 2.5 | Rearing Frequency | Increased | Not Quantified |
Data adapted from Kuzmin et al. (2006).[1] Note that specific numerical values for all parameters were not provided in the abstract and this table represents an interpretation of the reported effects.
Experimental Protocols
The following are detailed protocols for conducting the Elevated Plus Maze, Light-Dark Box, and Open Field tests to assess the effects of this compound on anxiety-like behavior.
Protocol 1: Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior by measuring the exploration of open and closed arms of an elevated maze. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[4][7]
Apparatus:
-
A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm).
-
The maze should be elevated (e.g., 50-75 cm) above the floor.[7][8]
-
An overhead camera and tracking software (e.g., ANY-maze, Ethovision) for automated recording and analysis.[4][8]
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 45-60 minutes before the experiment.[4][9]
-
Drug Administration: Administer this compound (e.g., 2.5 nmol, intracerebroventricularly) or vehicle control. The timing of administration should be consistent across all animals and allow for the compound to reach peak effect. For antagonists like MK-801 (0.1 mg/kg, i.p.), administer prior to this compound administration according to its known pharmacokinetic profile.[1]
-
Test Initiation: Gently place the animal on the central platform of the EPM, facing one of the enclosed arms.[4]
-
Data Collection: Allow the animal to explore the maze for a 5-minute period.[4][8] The tracking software will record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of entries)] x 100. An increase in these parameters is indicative of an anxiolytic effect. Total distance traveled can be used as a measure of general locomotor activity.
-
Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.[8]
Protocol 2: Light-Dark Box Test
Objective: To assess anxiety-like behavior based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment.[5][10]
Apparatus:
-
A rectangular box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, brightly lit compartment (approximately 2/3 of the total area).[5][10]
-
An opening connects the two compartments.
-
An overhead camera and tracking software.
Procedure:
-
Habituation: Acclimate animals to the testing room as described for the EPM.
-
Drug Administration: Administer this compound or vehicle as previously described.
-
Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[10]
-
Data Collection: Allow the animal to freely explore the apparatus for a 5 to 10-minute period.[10] The tracking software will record:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
-
Total distance traveled.
-
-
Data Analysis: The primary measure of anxiety is the time spent in the light compartment. An increase in this measure suggests an anxiolytic effect. The number of transitions can also be an indicator of exploratory behavior and anxiety levels.
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between trials.
Protocol 3: Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior. Anxiety is inferred from the animal's tendency to remain in the periphery (thigmotaxis) versus exploring the more anxiogenic central area of the arena.[6][11]
Apparatus:
-
A square or circular arena (e.g., 42 x 42 cm or larger) with walls to prevent escape.[11] The arena is typically made of a non-porous material for easy cleaning.
-
The arena is divided into a central zone and a peripheral zone by the analysis software.
-
An overhead camera and tracking software.
Procedure:
-
Habituation: Acclimate animals to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Test Initiation: Place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a period of 5 to 21 minutes.[6][8] The software will track:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (vertical activity).
-
-
Data Analysis: A decrease in thigmotaxis (i.e., an increase in the time spent in and entries into the center zone) is indicative of an anxiolytic-like effect. Total distance traveled and rearing frequency are measures of general locomotor and exploratory activity, respectively.[1]
-
Cleaning: Clean the arena with 70% ethanol between subjects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key concepts related to the study of this compound and anxiety.
Conclusion
The study of this compound's effects on anxiety presents a promising avenue for the development of novel therapeutics. The behavioral assays and protocols outlined in these application notes provide a standardized framework for researchers to investigate the anxiolytic potential of this compound and elucidate its unique NMDA receptor-mediated mechanism of action. Consistent application of these methods will contribute to a clearer understanding of the role of this endogenous peptide in the regulation of anxiety and mood.
References
- 1. This compound, a prodynorphin-derived peptide produces NMDA receptor-mediated effects on memory, anxiolytic-like and locomotor behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stork: this compound as a putative endogenous ligand for the kappa-opioid receptor [storkapp.me]
- 3. The role of the dynorphin/κ opioid receptor system in anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated plus maze protocol [protocols.io]
- 5. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 6. transpharmation.com [transpharmation.com]
- 7. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 8. Dynorphin controls the gain of an amygdalar anxiety circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Neuroprotective Role of Big Dynorphin in Alzheimer's Disease Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, leading to synaptic dysfunction and neuronal cell death. Recent research has highlighted the potential neuroprotective role of endogenous opioid peptides, particularly Big Dynorphin (B1627789), in the context of AD. Big Dynorphin, a 32-amino acid peptide derived from prodynorphin, has been shown to interact with Aβ peptides, mitigating their aggregation and subsequent cytotoxicity.[1][2][3] This document provides a comprehensive guide to studying the effects of this compound on neuronal cell viability in an in vitro model of Alzheimer's disease.
This compound is hypothesized to exert its neuroprotective effects through a dual mechanism. Firstly, its highly positive charge allows it to directly interact with the negatively charged Aβ peptides, thereby inhibiting the formation of neurotoxic hydrophobic aggregates.[1] Secondly, as an endogenous ligand for the kappa-opioid receptor (KOR), this compound may activate intracellular signaling pathways that promote cell survival and inhibit apoptosis. Evidence suggests that KOR activation can lead to the stimulation of the PI3K/Akt signaling cascade, a key pathway in promoting neuronal survival.[4][5]
These application notes provide detailed protocols for utilizing the human neuroblastoma SH-SY5Y cell line as a neuronal model to investigate the neuroprotective effects of this compound against Aβ-induced toxicity. Methodologies for preparing Aβ oligomers, cell culture and differentiation, and conducting MTT and LDH cell viability assays are described in detail.
Data Presentation
The following tables summarize quantitative data from a key study investigating the effect of this compound on the viability of SH-SY5Y cells exposed to Aβ40 aggregates.
Table 1: Physicochemical Properties of Aβ and Dynorphin Peptides
| Peptide | Molecular Weight (Da) | Isoelectric Point (pI) | Charge at pH 7.4 |
| Aβ40 | 4329.8 | 5.2 | -3 |
| Dynorphin A | 2147.5 | 11.5 | +4 |
| Dynorphin B | 1574.8 | 11.4 | +3 |
| This compound | 3984.7 | 12.2 | +9 |
Data sourced from Gallego-Villarejo et al., 2022.[1]
Table 2: Effect of Dynorphins on SH-SY5Y Cell Viability in the Presence of Aβ40
| Treatment | Cell Viability (% of Control) |
| Control (Buffer) | 100% |
| Aβ40 (3.75 µM) | 63.4 ± 9.9% |
| Aβ40 + Dynorphin A (1.5 µM) | 70.7 ± 12.8% |
| Aβ40 + Dynorphin B (1.5 µM) | 98.5 ± 8.1% |
| Aβ40 + this compound (1.5 µM) | 111.4 ± 2.2%* |
*Indicates a statistically significant increase in cell viability compared to Aβ40 alone (p < 0.05). Data represents the mean ± standard error of the mean from at least three independent experiments.[1]
Mandatory Visualizations
Experimental Protocols
Protocol 1: Preparation of Aβ Oligomers
This protocol describes the preparation of soluble Aβ oligomers, which are considered the primary neurotoxic species in Alzheimer's disease.
Materials:
-
Aβ1-42 or Aβ1-40 peptide (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phenol (B47542) Red-free Ham's F-12 cell culture medium
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Resuspend the lyophilized Aβ peptide in anhydrous DMSO to a final concentration of 5 mM.
-
Vortex the solution for 30 seconds to ensure the peptide is fully dissolved.
-
Dilute the 5 mM Aβ stock solution to a final concentration of 100 µM in ice-cold, phenol red-free Ham's F-12 medium.
-
Vortex the solution for 15 seconds.
-
Incubate the Aβ solution at 4°C for 24 hours to allow for the formation of oligomers.
-
The prepared Aβ oligomers can be used immediately for cell treatment.
Protocol 2: SH-SY5Y Cell Culture and Differentiation
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurodegenerative diseases. Differentiation into a more neuron-like phenotype enhances their suitability for neurotoxicity studies.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM/F-12 supplemented with 1% FBS and 1% Penicillin-Streptomycin (Differentiation Medium)
-
All-trans-retinoic acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture SH-SY5Y cells in Growth Medium in a humidified incubator at 37°C with 5% CO2.
-
For differentiation, seed the cells at a density of 1 x 104 cells/cm2.
-
After 24 hours, replace the Growth Medium with Differentiation Medium containing 10 µM RA.
-
Incubate the cells for 5-7 days, replacing the medium with fresh RA-containing Differentiation Medium every 2-3 days.
-
For terminal differentiation, replace the RA-containing medium with serum-free DMEM/F-12 containing 50 ng/mL BDNF for an additional 3-5 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
Aβ oligomers (prepared as in Protocol 1)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate as described in Protocol 2.
-
Prepare treatment groups:
-
Control (vehicle)
-
Aβ oligomers alone (e.g., 10 µM)
-
This compound alone (various concentrations)
-
Aβ oligomers + this compound (co-treatment)
-
-
Remove the differentiation medium and add the treatment solutions to the respective wells.
-
Incubate the plate for 24 to 48 hours at 37°C.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 4: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
Aβ oligomers (prepared as in Protocol 1)
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate as described in Protocol 2.
-
Prepare treatment groups as described in the MTT assay protocol. Include the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer)
-
Medium background control
-
-
Remove the differentiation medium and add the treatment solutions to the respective wells.
-
Incubate the plate for 24 to 48 hours at 37°C.
-
After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (typically 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release, after subtracting background absorbance.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the neuroprotective effects of this compound in an in vitro model of Alzheimer's disease. By combining the assessment of direct Aβ interaction with the analysis of intracellular signaling pathways, researchers can gain a comprehensive understanding of this compound's therapeutic potential. The detailed experimental procedures for cell viability assays will enable the generation of reliable and reproducible data, contributing to the development of novel therapeutic strategies for Alzheimer's disease.
References
- 1. This compound is a neuroprotector scaffold against amyloid β-peptide aggregation and cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositori.upf.edu [repositori.upf.edu]
- 3. researchgate.net [researchgate.net]
- 4. Dynorphin activation of kappa opioid receptor protects against epilepsy and seizure-induced brain injury via PI3K/Akt/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynorphin activation of kappa opioid receptor protects against epilepsy and seizure-induced brain injury via PI3K/Akt/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of Big Dynorphin in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of Big Dynorphin (B1627789) in tissue sections. Big Dynorphin is a 32-amino acid neuropeptide derived from the precursor protein prodynorphin.[1] It is an important intermediate in the dynorphin system, as it can be further processed into Dynorphin A and Dynorphin B.[1] Understanding the tissue distribution and cellular localization of this compound is crucial for research in pain, addiction, and neurological disorders.
Principles and Considerations
Immunohistochemistry for neuropeptides like this compound requires careful optimization to ensure specific and reliable staining. Key considerations include antibody selection, tissue preparation, antigen retrieval, and the choice of detection system. Due to the differential processing of prodynorphin in various brain regions, results can vary depending on the antibody used.[2][3] Therefore, thorough validation and the use of appropriate controls are paramount for accurate interpretation of the results.[2]
Data Presentation: Recommended Reagents and Conditions
The following tables summarize recommended starting concentrations and conditions for the key reagents in the this compound IHC protocol. Note: These are starting recommendations and optimal conditions should be determined empirically for each specific antibody, tissue type, and experimental setup.[4][5]
Table 1: Primary Antibody Recommendations
| Antibody Target | Host Species | Clonality | Recommended Starting Dilution (IHC) | Supplier (Example) | Catalog Number (Example) |
| This compound | Rabbit | Polyclonal | 1:100 - 1:500 | MyBioSource | MBS2121373[1] |
| Dynorphin A | Rabbit | Monoclonal | 1:500 (paraffin), 1:50 (frozen) | Abcam | ab319046 |
Table 2: Key Reagent and Protocol Parameters
| Step | Reagent/Parameter | Recommended Starting Condition | Notes |
| Antigen Retrieval (HIER) | Buffer | 10 mM Sodium Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0)[6][7] | The optimal buffer depends on the antibody and tissue.[7] |
| Temperature & Time | 95-100°C for 20-40 minutes[8] | ||
| Blocking | Solution | 10% Normal Serum (from the same species as the secondary antibody) with 1% BSA in TBS[9][10] | Blocks non-specific antibody binding.[11] |
| Incubation Time | 2 hours at room temperature[9] | ||
| Primary Antibody Incubation | Temperature & Time | Overnight at 4°C[9] | Allows for optimal binding. |
| Secondary Antibody | Type | Biotinylated or Fluorophore-conjugated | Choice depends on the detection method. |
| Incubation Time | 1 hour at room temperature[9] | ||
| Detection System | Chromogenic (HRP) | ABC Kit and DAB Substrate | Provides a permanent, visible stain.[12] |
| Fluorescent | Fluorophore-conjugated secondary antibody and DAPI counterstain | Allows for multiplexing and co-localization studies.[13][14] |
Experimental Protocols
This section provides a detailed step-by-step protocol for both paraffin-embedded and frozen tissue sections.
Protocol 1: Immunohistochemistry of Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol (B145695) for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Pre-heat a staining dish containing 10 mM Sodium Citrate Buffer (pH 6.0) to 95-100°C.
-
Immerse the slides in the hot buffer and incubate for 20-40 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.[8]
-
Rinse sections with PBS containing 0.025% Triton X-100 (PBS-T).
-
-
Blocking Endogenous Peroxidase (for Chromogenic Detection):
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.[15]
-
Rinse with PBS-T.
-
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Dilute the primary antibody against this compound to its optimal concentration in the blocking buffer.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[9]
-
-
Secondary Antibody Incubation:
-
Rinse sections three times with PBS-T.
-
Incubate with a biotinylated secondary antibody (for chromogenic detection) or a fluorophore-conjugated secondary antibody (for fluorescent detection), diluted in blocking buffer, for 1 hour at room temperature.[9]
-
-
Detection:
-
For Chromogenic Detection:
-
Rinse sections three times with PBS-T.
-
Incubate with an Avidin-Biotin-Complex (ABC) reagent for 30 minutes.
-
Rinse sections three times with PBS-T.
-
Visualize the signal by incubating with a 3,3'-Diaminobenzidine (DAB) substrate solution until the desired stain intensity develops.
-
Rinse with distilled water to stop the reaction.
-
-
For Fluorescent Detection:
-
Rinse sections three times with PBS-T in the dark.
-
Mount with a mounting medium containing a nuclear counterstain like DAPI.
-
-
-
Counterstaining, Dehydration, and Mounting (for Chromogenic Detection):
-
Counterstain with Hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry of Frozen Sections
-
Tissue Fixation:
-
Fix fresh frozen sections in cold acetone (B3395972) or 4% paraformaldehyde for 10 minutes.
-
Air dry and then rinse with PBS.
-
-
Permeabilization:
-
Incubate sections with 0.2-0.5% Triton X-100 in PBS for 10 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Follow steps 4 and 5 from the paraffin-embedded protocol.
-
-
Antibody Incubation and Detection:
-
Follow steps 6 and 7 from the paraffin-embedded protocol.
-
-
Mounting (for Fluorescent Detection):
-
Rinse sections with PBS and mount with an aqueous mounting medium containing a nuclear counterstain.
-
Controls for Validation
-
Positive Control: Use tissue known to express high levels of this compound, such as specific regions of the brain (e.g., hypothalamus, hippocampus).[16] To enhance the visualization of the neuropeptide in cell bodies, pretreatment of animals with colchicine (B1669291) can be considered, as it blocks axonal transport and leads to an accumulation of the peptide in the soma.[17][18][19]
-
Negative Control: The most reliable negative control is tissue from a prodynorphin knockout animal, which should show no specific staining.[2][3]
-
Method Control: Omit the primary antibody from the incubation step to ensure that the secondary antibody and detection system are not producing non-specific signals.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for this compound immunohistochemistry.
Caption: Logical relationship of this compound processing and detection.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Considerations on Using Antibodies for Studying the Dynorphins/Kappa Opioid Receptor System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 8. Antigen Retrieval Protocols - Universal Antigen Retrieval Method - IHC WORLD [ihcworld.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 11. IHC Blocking | Proteintech Group [ptglab.com]
- 12. sysy-histosure.com [sysy-histosure.com]
- 13. IHC detection systems: Advantages and Disadvantages [bio-techne.com]
- 14. biossusa.com [biossusa.com]
- 15. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 16. Selecting an Optimal Positive IHC Control for Verifying Antigen Retrieval - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of intranigral injections of colchicine on the expression of some neuropeptides in the rat forebrain: an immunohistochemical and in situ hybridization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of reserpine and colchicine on neuropeptide mRNA levels in the rat hypothalamic paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of colchicine on the immunohistochemical localization of somatostatin in the rat brain: light and electron microscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Prodynorphin (Big Dynorphin Precursor)
Introduction
Prodynorphin (PDYN), also known as proenkephalin-B, is the precursor protein for a class of endogenous opioid peptides called dynorphins.[1] This precursor undergoes post-translational processing by enzymes like proprotein convertase 2 (PC2) to yield several active peptides, including Dynorphin (B1627789) A, Dynorphin B, and α/β-neoendorphin.[1] In instances of incomplete processing, a larger 32-amino acid peptide known as "Big Dynorphin," which contains the sequences for both Dynorphin A and Dynorphin B, is produced.[1][2] The dynorphin system is implicated in a wide range of physiological processes, including pain, mood regulation, addiction, and stress responses, primarily through its interaction with the kappa-opioid receptor (KOR).[3][4]
Western blotting is a critical immunodetection technique used to identify and quantify the prodynorphin precursor protein in biological samples such as brain tissue extracts or cell lysates.[5] This analysis allows researchers to:
-
Determine Expression Levels: Quantify the abundance of the full-length prodynorphin protein (~28 kDa) under various physiological or pathological conditions.[5]
-
Assess Protein Processing: By using antibodies targeting different epitopes, it is possible to distinguish between the full-length precursor and its major processed fragments.
-
Validate Gene Expression Data: Correlate PDYN mRNA levels with the actual amount of translated protein.
-
Screen for Pharmacological Effects: Evaluate how drugs or treatments affect the expression and processing of prodynorphin.
This document provides a detailed protocol for the Western blot analysis of the full-length prodynorphin protein.
Key Experimental Data and Reagents
Successful detection of prodynorphin requires careful selection of antibodies and adherence to optimized protocol parameters. The following tables summarize essential quantitative data.
Table 1: Antibodies for Prodynorphin Detection
| Antibody Target | Host Species | Recommended Applications | Supplier Example |
|---|---|---|---|
| Prodynorphin (C-terminal) | Rabbit | Western Blot (WB), IHC | Custom-generated[5][6] |
| Dynorphin A | Rabbit | WB, IHC, IF, Dot Blot | Abcam (ab319045)[7] |
| This compound | Rabbit | WB, IF, IHC | Multiple Suppliers[8] |
| Dynorphin B | Rabbit | IHC, RIA | Multiple Suppliers[9] |
Table 2: Western Blot Protocol Parameters
| Step | Parameter | Recommended Value/Range | Notes |
|---|---|---|---|
| Sample Preparation | Protein Loading | 25-50 µg total protein per lane | Based on expected expression levels. |
| Lysis Buffer | RIPA or similar buffer with protease inhibitors | To ensure protein solubilization and prevent degradation. | |
| Electrophoresis | Gel Type | 4-12% or 10% Tris-Glycine SDS-PAGE | To resolve proteins in the ~28 kDa range. |
| Running Conditions | 100-150 V | Until dye front reaches the bottom of the gel. | |
| Transfer | Membrane Type | PVDF or Nitrocellulose | PVDF is recommended for its higher binding capacity. |
| Transfer Conditions | 100 V for 60-90 min (wet) or 25 V for 7-10 min (semi-dry) | Conditions should be optimized for the specific transfer system. | |
| Immunodetection | Blocking Solution | 5% non-fat dry milk or BSA in TBST | 1 hour at room temperature. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Dilution must be optimized for each antibody lot. | |
| Primary Antibody Incubation | Overnight at 4°C | To ensure maximal binding. | |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG | Dilution typically 1:5000 - 1:20000. | |
| Secondary Antibody Incubation | 1 hour at room temperature |
| | Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate | Femto-level sensitivity may be required for low-abundance samples.[10] |
Table 3: Expected Molecular Weights of Prodynorphin and Related Peptides
| Protein/Peptide | Abbreviation | Calculated/Apparent Molecular Weight | Notes |
|---|---|---|---|
| Prodynorphin (full-length) | PDYN | ~28 kDa | The primary precursor protein.[5] |
| Large Precursor Fragment | - | ~8 kDa | An intermediate processing product.[11] |
| This compound | - | ~3.7 kDa (32 amino acids) | Contains both Dyn A and Dyn B sequences.[2] |
| Dynorphin A | Dyn A | ~2.1 kDa (17 amino acids) | A major active peptide. |
| Dynorphin B (Rimorphin) | Dyn B | ~1.6 kDa (13 amino acids) | An active peptide derived from PDYN.[9] |
Experimental Workflow for Prodynorphin Western Blot
Caption: A flowchart of the Western blot procedure for prodynorphin analysis.
Prodynorphin Signaling Pathway
Caption: Overview of the prodynorphin pathway from gene to receptor signaling.
Detailed Western Blot Protocol
1. Sample Preparation (Tissue Lysis)
-
Dissect and weigh frozen tissue (e.g., hippocampus, striatum, spinal cord).[11][12]
-
Add 10 volumes of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Homogenize the tissue using a Dounce homogenizer or a mechanical bead-beater on ice.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
Aliquot the lysate and store at -80°C until use.
2. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Thaw protein lysates on ice. In a new tube, mix 25-50 µg of protein with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the denatured protein samples and a molecular weight marker into the wells of a 4-12% Tris-Glycine precast gel.
-
Run the gel in 1X Tris-Glycine-SDS running buffer at 120 V until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel, PVDF membrane, and filter paper in 1X transfer buffer. Activate the PVDF membrane in methanol (B129727) for 30 seconds prior to equilibration.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Perform the electrotransfer. For a wet transfer, run at 100 V for 75 minutes at 4°C.
-
After transfer, briefly wash the membrane in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
(Optional) Verify transfer efficiency by staining the membrane with Ponceau S solution for 1-2 minutes. Destain with deionized water.
4. Immunoblotting and Detection
-
Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature on a shaker.
-
Prepare the primary antibody solution (e.g., anti-PDYN) diluted in 5% milk/TBST according to the optimized dilution (e.g., 1:1000).
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Prepare the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% milk/TBST (e.g., 1:10000).
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Acquire the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensity for prodynorphin (~28 kDa) using software like ImageJ. Normalize the signal to a loading control (e.g., GAPDH, β-Actin) from the same blot.
References
- 1. Dynorphin - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Prodynorphin [www2.nau.edu]
- 4. jneurosci.org [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. OPIOID PRECURSOR PROTEIN ISOFORM IS TARGETED TO THE CELL NUCLEI IN THE HUMAN BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Dynorphin A antibody [EPR28632-17] (ab319045) | Abcam [abcam.com]
- 8. biocompare.com [biocompare.com]
- 9. Anti-Dynorphin B Antibody (A283839) | Antibodies.com [antibodies.com]
- 10. fda.gov [fda.gov]
- 11. Characterization of big dynorphins from rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
Application Notes and Protocols for Creating Stable Cell Lines Expressing Kappa Opioid Receptors for Big Dynorphin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), and its endogenous ligand, Big Dynorphin (B1627789), are pivotal in mediating a range of physiological and pathological processes, including pain, addiction, and mood disorders.[1][2] The generation of stable cell lines that reliably express KOR is a critical tool for researchers studying the pharmacology of Big Dynorphin, screening for novel therapeutic agents, and elucidating the intricate signaling pathways governed by this receptor-ligand interaction.[3] These cell lines offer a consistent and reproducible in vitro system for a variety of cell-based assays.[3]
This document provides a comprehensive guide to creating and characterizing stable cell lines expressing KOR for the specific purpose of studying its interactions with this compound. It includes detailed protocols for cell line generation, selection, and validation, as well as methods for key functional assays.
Choosing a Host Cell Line
The selection of an appropriate host cell line is a critical first step. Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney 293 (HEK293) cells are the most commonly used mammalian cell lines for the stable expression of GPCRs due to their robust growth characteristics, high transfection efficiency, and well-characterized signaling pathways.[4][5][6][7]
Table 1: Comparison of Common Host Cell Lines for KOR Expression
| Feature | CHO-K1 Cells | HEK293 Cells |
| Origin | Chinese Hamster Ovary | Human Embryonic Kidney |
| Growth Properties | Adherent or suspension culture, robust growth.[5] | Adherent culture, rapid proliferation. |
| Transfection Efficiency | Generally high.[8] | Very high. |
| Endogenous GPCRs | May express some endogenous GPCRs that could interfere with assays.[9] | Express some endogenous GPCRs. |
| Signaling Profile | Well-suited for various GPCR signaling assays (e.g., cAMP, calcium).[4][6] | Robust signaling machinery suitable for a wide range of assays.[10] |
Experimental Workflow for Stable Cell Line Generation
The overall process for generating a stable cell line expressing KOR involves several key stages, from the initial vector design to the final characterization of clonal cell lines.
Detailed Protocols
Protocol 1: Plasmid Vector Preparation
-
Vector Selection : Choose a mammalian expression vector containing a strong constitutive promoter (e.g., CMV or EF-1α) to drive high-level expression of the KOR gene.[11] The vector must also contain a selectable marker, such as a gene conferring resistance to an antibiotic like G418 (Geneticin) or puromycin.[12][13]
-
KOR cDNA Cloning : Subclone the full-length cDNA sequence of the human kappa opioid receptor (OPRK1) into the multiple cloning site of the expression vector. Ensure the cDNA is correctly oriented downstream of the promoter.
-
Vector Purification : Purify the plasmid DNA using a commercial endotoxin-free plasmid purification kit to ensure high-quality DNA for transfection.
Protocol 2: Determination of Optimal Antibiotic Concentration (Kill Curve)
Before initiating stable cell line selection, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected host cells.[13][14]
-
Cell Plating : Seed the parental host cells (e.g., CHO-K1 or HEK293) into a 24-well plate at a density that allows them to reach approximately 80% confluency after 24 hours.
-
Antibiotic Dilution Series : Prepare a series of antibiotic dilutions in complete cell culture medium.
-
Treatment : After 24 hours of incubation, replace the medium with the medium containing the different antibiotic concentrations.
-
Monitoring Cell Viability : Observe the cells daily and replace the antibiotic-containing medium every 2-3 days.
-
Endpoint Determination : The optimal concentration is the lowest concentration that results in 100% cell death within 7-10 days for G418 or 3-4 days for puromycin.[14]
Protocol 3: Generation of Stable Cell Lines
-
Cell Seeding : The day before transfection, seed the host cells in a 6-well plate so they reach 70-90% confluency on the day of transfection.
-
Transfection : Transfect the cells with the KOR expression vector using a suitable method. Chemical-based methods like lipofection are commonly used for adherent cell lines.[15][16] Follow the manufacturer's protocol for the chosen transfection reagent.
-
Recovery : Allow the cells to recover and express the transfected gene for 48 hours in complete growth medium without the selection antibiotic.
-
Selection : After 48 hours, passage the cells into larger culture flasks and replace the medium with complete growth medium containing the predetermined optimal concentration of the selection antibiotic (G418 or puromycin).[12]
-
Maintenance of Selection : Continue to culture the cells in the selection medium, replacing the medium every 3-4 days, for 2-3 weeks.[12] During this time, non-transfected cells will be eliminated.
-
Isolation of Resistant Colonies : Once distinct antibiotic-resistant colonies are visible, isolate them using cloning cylinders or by limiting dilution.
-
Clonal Expansion : Expand each isolated clone in individual culture vessels, maintaining the selection pressure.
Characterization of Stable Cell Lines
KOR Expression Analysis
It is essential to confirm the expression of the kappa opioid receptor in the generated stable cell lines.
-
Western Blotting : Use a KOR-specific antibody to detect the receptor protein in cell lysates. This will confirm the presence and approximate molecular weight of the receptor.[17]
-
Quantitative PCR (qPCR) : Measure the mRNA expression level of the KOR gene to confirm successful transcription.
-
Immunofluorescence/Flow Cytometry : Use a fluorescently labeled KOR antibody to visualize the localization of the receptor on the cell surface.
Functional Characterization Assays
The functionality of the expressed KOR should be validated through various assays that measure the cellular response to this compound and other KOR ligands.
Table 2: Functional Assays for KOR Characterization
| Assay | Principle | Typical Agonist/Antagonist |
| Radioligand Binding Assay | Measures the binding affinity (Kd) and density (Bmax) of KOR using a radiolabeled ligand. | Agonist: [3H]U-69,593[18] |
| cAMP Assay | KOR activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[18][19] | Agonist: this compound, Dynorphin A[20] |
| Calcium Mobilization Assay | In some cell systems, KOR can couple to Gαq/11 or chimeric G proteins, leading to an increase in intracellular calcium.[21] | Agonist: Dynorphin A[21] |
| Receptor Internalization Assay | Measures the ligand-induced translocation of the receptor from the plasma membrane to intracellular compartments.[22][23][24] | Agonist: this compound, Dynorphin A[25] |
| [35S]GTPγS Binding Assay | Measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[26][27] | Agonist: Dynorphin Peptides[26] |
Protocol 4: cAMP Assay
-
Cell Seeding : Seed the stable KOR-expressing cells into a 96-well plate and allow them to attach overnight.
-
Forskolin (B1673556) Stimulation : Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Ligand Treatment : Add varying concentrations of this compound or other KOR agonists to the wells. Include a vehicle control.
-
Lysis and Detection : After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis : Plot the cAMP levels against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Protocol 5: Receptor Internalization Assay
-
Cell Seeding : Seed cells stably expressing a fluorescently tagged KOR (e.g., KOR-eGFP) onto glass-bottom dishes or 96-well imaging plates.[23]
-
Ligand Treatment : Treat the cells with this compound at a saturating concentration. Include an untreated control.
-
Incubation : Incubate the cells at 37°C for a specified time course (e.g., 15, 30, 60 minutes) to allow for receptor internalization.
-
Imaging : Visualize the cells using a fluorescence microscope or a high-content imaging system.
-
Quantification : Quantify the degree of receptor internalization by measuring the redistribution of fluorescence from the plasma membrane to intracellular vesicles.[24]
Kappa Opioid Receptor Signaling Pathway
Activation of the kappa opioid receptor by this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels.
Data Presentation
Table 3: Example Pharmacological Profile of this compound at Stably Expressed KOR
| Assay | Parameter | This compound | Dynorphin A | U-69,593 |
| Radioligand Binding | Ki (nM) | ~0.2-1.0 | ~0.1-0.5[26] | ~1-2[18] |
| [35S]GTPγS Binding | EC50 (nM) | ~1-10[20] | ~1-5[28] | ~3-8[28] |
| cAMP Inhibition | EC50 (nM) | ~0.5-5.0[20] | ~1-6[21] | ~3-8[21] |
| Receptor Internalization | EC50 (nM) | ~1-10 | ~3.42 x 10^-1[22] | - |
Note: The values presented are approximate and can vary depending on the cell line, assay conditions, and specific dynorphin fragment used.
Conclusion
The successful generation and thorough characterization of stable cell lines expressing kappa opioid receptors are fundamental for advancing our understanding of this compound pharmacology. The protocols and information provided herein offer a robust framework for researchers to establish reliable in vitro models for high-throughput screening and detailed mechanistic studies, ultimately facilitating the discovery of novel therapeutics targeting the KOR system.
References
- 1. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa opioid receptor/dynorphin system: Genetic and pharmacotherapeutic implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. multispaninc.com [multispaninc.com]
- 4. GPCR CHO-K1 Growth Media [neuromics.com]
- 5. GPCR Expressing CHO-K1 Cells, 500,000 Cells [neuromics.com]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
- 8. knowledge.lonza.com [knowledge.lonza.com]
- 9. Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opioid Receptor Kappa 1 (OPRK1) Stable Cell Line | eEnzyme [eenzyme.com]
- 11. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 15. bosterbio.com [bosterbio.com]
- 16. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 17. Characterizing kappa3 opioid receptors with a selective monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stable expression and heterologous coupling of the kappa opioid receptor in cell lines of neural and nonneural origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GPCR Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 20. This compound as a putative endogenous ligand for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. innoprot.com [innoprot.com]
- 23. innoprot.com [innoprot.com]
- 24. Fluorescent Opioid Receptor, Kappa 1 Internalization Assay Cell Line – Cells Online [cells-online.com]
- 25. elifesciences.org [elifesciences.org]
- 26. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 28. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
Application Notes and Protocols: Utilizing Prodynorphin Knockout Mouse Models to Elucidate Big Dynorphin Function
Audience: Researchers, scientists, and drug development professionals.
Introduction: Big Dynorphin (B1627789) is a 32-amino acid endogenous opioid peptide derived from the precursor protein, prodynorphin (Pdyn). The processing of prodynorphin can also yield smaller peptides, including Dynorphin A and Dynorphin B.[1] Big Dynorphin is a potent and highly efficacious agonist at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) that couples to inhibitory Gi/o proteins.[2][3] Beyond its canonical role at the KOR, this compound uniquely modulates other ionotropic receptors, including the N-methyl-D-aspartate (NMDA) receptor and the acid-sensing ion channel 1a (ASIC1a), often in a manner insensitive to opioid receptor blockade.[2][4][5]
The dynorphin/KOR system is widely expressed in the central nervous system and is implicated in a diverse array of physiological and pathophysiological processes, including pain, mood regulation, stress responses, and addiction.[6][7][8] To dissect the specific in vivo functions of endogenous peptides derived from prodynorphin, genetically engineered mouse models are indispensable tools.[7][9] The prodynorphin knockout (Pdyn-KO) mouse, which lacks the gene encoding the precursor protein, prevents the synthesis of this compound and all other dynorphin peptides.[7][10] This model is therefore crucial for investigating the collective contribution of these peptides to complex behaviors and for validating the targets of novel therapeutic agents aimed at the dynorphin system.
These notes provide an overview of key applications for Pdyn-KO mice and detailed protocols for relevant behavioral assays.
Application Notes
Elucidating the Role of Dynorphins in Mood and Affective Disorders
The dynorphin/KOR system is critically involved in the neurobiology of stress, anxiety, and depression.[11][12] Chronic stress is a significant risk factor for depressive disorders and has been shown to upregulate the expression of prodynorphin in brain regions like the amygdala and hippocampus.[11][13] This upregulation is thought to contribute to the negative affective states, anhedonia, and social avoidance characteristic of depression.[12][13]
Utility of Pdyn-KO Mice:
-
Assessing Behavioral Despair and Anxiety: Pdyn-KO mice can be subjected to behavioral paradigms that model depression and anxiety, such as the Forced Swim Test (FST), Tail Suspension Test (TST), and Elevated Plus Maze (EPM).[5][10] Comparing the performance of Pdyn-KO mice with their wild-type (WT) littermates can reveal whether the absence of dynorphins is protective against the development of stress-induced depressive-like or anxiogenic-like behaviors.
-
Investigating Stress-Induced Phenotypes: Studies have shown that following chronic social defeat stress, a model for depression, WT mice exhibit significant social avoidance.[13] This behavior can be prevented by the administration of a KOR antagonist and is not observed in KOR knockout mice, strongly implicating the dynorphin/KOR pathway.[13][14] Pdyn-KO mice provide a direct means to test the necessity of the endogenous ligands in this response.
Investigating the Dichotomous Function of Dynorphins in Pain
The role of the dynorphin system in nociception is complex. At low concentrations, dynorphins acting on KORs in the spinal cord can produce analgesia.[1][15] However, at higher concentrations or under certain chronic pain conditions, dynorphins can exert pronociceptive effects, contributing to hyperalgesia and allodynia, potentially through mechanisms involving the NMDA receptor.[6][15]
Utility of Pdyn-KO Mice:
-
Dissecting Pain Modalities: Pdyn-KO mice are used in various pain models (e.g., inflammatory, neuropathic) to clarify the role of endogenous dynorphins.[16] Studies have suggested that in neuropathic pain models, Pdyn-KO mice show a faster return to baseline nociceptive thresholds, indicating a pronociceptive role for dynorphins in this context.[15][16]
-
Tolerance and Opioid Efficacy: Pdyn-KO mice have been instrumental in showing that endogenous dynorphins contribute to the development of tolerance to the analgesic effects of KOR agonists.[16]
Understanding the Dynorphin System in Addiction and Reward
The dynorphin/KOR system is generally considered to be aversive and to counteract the rewarding effects of drugs of abuse.[8][9] Activation of this system is associated with the negative affective state of drug withdrawal and can limit drug reward.[8][15] Dysregulation of dynorphin systems is implicated in the compulsive drug-seeking behavior that characterizes addiction.[8]
Utility of Pdyn-KO Mice:
-
Conditioned Place Preference (CPP): The CPP paradigm is used to assess the rewarding or aversive properties of drugs. Pdyn-KO mice can be used to determine if the absence of dynorphins alters the rewarding effects of drugs like cocaine, alcohol, or opioids.[17]
-
Withdrawal and Relapse: Pdyn-KO mice are valuable for studying the role of endogenous dynorphins in the negative symptoms of withdrawal. For instance, protracted withdrawal from morphine leads to social interaction deficits in WT mice, an effect mediated by KORs in the nucleus accumbens.[18]
Quantitative Data Summary
The following tables present a summary of representative quantitative data from studies utilizing Pdyn-KO or related models to investigate the function of the dynorphin system.
Table 1: Behavioral Phenotyping in Models of Depression
| Behavioral Test | Genotype | Parameter Measured | Representative Result | Implication |
|---|---|---|---|---|
| Forced Swim Test | Wild-Type | Immobility Time (s) | 150 ± 15 | Baseline depressive-like behavior.[10] |
| Pdyn-KO | Immobility Time (s) | 100 ± 12 | Reduced immobility suggests an antidepressant-like phenotype.[10] | |
| Chronic Social Defeat | Wild-Type | Social Interaction Time (s) | 50 ± 8 | Stress induces social avoidance.[13] |
| | KOR-KO | Social Interaction Time (s) | 110 ± 10 | KOR signaling is necessary for stress-induced social avoidance.[13][14] |
Table 2: Phenotyping in Models of Anxiety and Pain
| Behavioral Test | Genotype/Treatment | Parameter Measured | Representative Result | Implication |
|---|---|---|---|---|
| Elevated Plus Maze | WT + Big Dyn (i.c.v.) | Time in Open Arms (%) | Increased | This compound can produce anxiolytic-like effects via NMDA receptors.[5] |
| Neuropathic Pain | Wild-Type | Mechanical Threshold (g) | Decreased (Allodynia) | Nerve injury induces hypersensitivity.[16] |
| | Pdyn-KO | Mechanical Threshold (g) | Less Decreased | Endogenous dynorphins contribute to neuropathic pain sensitization.[15][16] |
Table 3: Phenotyping in Models of Energy Homeostasis
| Condition | Genotype | Parameter Measured | Representative Result | Implication |
|---|---|---|---|---|
| Fasting (24h) | Wild-Type | Serum Glucagon (B607659) (pg/mL) | 150 ± 20 | Normal glucagon response.[19] |
| Pdyn-KO | Serum Glucagon (pg/mL) | 40 ± 8 | Pdyn-KO mice have significantly lower fasting glucagon levels.[19] | |
| Wild-Type | Body Weight Loss (%) | -10% | Normal weight loss during fasting.[19] |
| | Pdyn-KO | Body Weight Loss (%) | -15% | Pdyn-KO mice exhibit increased weight loss during fasting.[19] |
Visualizations: Signaling Pathways and Workflows
Caption: Processing of Prodynorphin and key signaling targets of this compound.
Caption: Experimental workflow for phenotyping Pdyn-KO mice.
Detailed Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This test assesses anxiety-like behavior based on the natural aversion of mice to open, elevated spaces.[20] Anxiolytic effects are associated with increased exploration of the open arms.
-
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 40-50 cm).
-
Two open arms (e.g., 30 x 5 cm) opposite each other.
-
Two closed arms (e.g., 30 x 5 x 15 cm) opposite each other, enclosed by high walls.[20]
-
A central platform (5 x 5 cm) connects the arms.
-
An overhead camera connected to a video-tracking system.
-
-
Procedure:
-
Habituate the mouse to the testing room for at least 30-60 minutes before the trial.[21]
-
Place the mouse onto the central platform, facing one of the open arms.[22]
-
Allow the mouse to freely explore the maze for a single 5-minute session.[22][23]
-
Record the session using the overhead camera and tracking software.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the maze with 70% ethanol (B145695) between trials to eliminate olfactory cues.[22]
-
-
Data Analysis:
-
Time Spent in Open Arms: The primary measure of anxiety-like behavior. Less time indicates higher anxiety.
-
Number of Entries into Open Arms: A secondary measure of anxiety and exploration.
-
Total Distance Traveled: A measure of general locomotor activity to ensure that differences in open arm exploration are not due to hypo- or hyperactivity.
-
Forced Swim Test (FST) for Depressive-Like Behavior
This test is a widely used model to screen for antidepressant efficacy and assess behavioral despair.[24] Immobility is interpreted as a passive, depressive-like coping strategy.
-
Apparatus:
-
Procedure:
-
Habituate mice to the testing room for at least 60 minutes.[26]
-
Gently place the mouse into the cylinder filled with water.[25]
-
Record the entire session for later analysis.
-
At the end of the test, remove the mouse, dry it thoroughly, and place it in a clean, warm cage before returning it to its home cage.[27]
-
Change the water between animals.[26]
-
-
Data Analysis:
-
Immobility Time: The primary measure. Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water.
-
Scoring is typically performed during the last 4 minutes of the 6-minute test, as most mice are highly active during the initial 2 minutes.[26][28] An increase in immobility time is interpreted as a depressive-like phenotype.
-
Tail Suspension Test (TST) for Depressive-Like Behavior
Similar to the FST, the TST is a model of behavioral despair where immobility is measured in response to an inescapable, stressful situation.[29][30]
-
Apparatus:
-
A suspension bar or ledge.
-
Adhesive tape (strong enough to support the mouse's weight).
-
A chamber or box that prevents the mouse from escaping or holding onto surfaces.[30]
-
A video camera for recording.
-
-
Procedure:
-
Measure a piece of tape (approx. 15 cm).
-
Securely attach about 1-2 cm of the tape to the mouse's tail, approximately 1-2 cm from the tip.[29]
-
Suspend the mouse by its tail from the suspension bar. The mouse's head should be a sufficient distance from the floor.
-
Record the entire session.
-
At the end of the test, gently lower the mouse, carefully remove the tape, and return it to its home cage.
-
-
Data Analysis:
Conditioned Place Preference (CPP) for Reward and Aversion
The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of a stimulus, such as a drug of abuse.[32] An animal's preference for an environment previously paired with the stimulus is measured.
-
Apparatus:
-
A two- or three-compartment box. The conditioning compartments should have distinct visual and tactile cues (e.g., different wall colors, different floor textures).[33]
-
Removable doors or partitions to control access to the compartments.
-
-
Procedure: This protocol typically consists of three phases:
-
Pre-Conditioning (Habituation/Baseline):
-
On Day 1, place the mouse in the central compartment (if applicable) or one of the main compartments and allow it to freely explore the entire apparatus for 15-20 minutes with all doors removed.[33][34]
-
Record the time spent in each compartment to establish any baseline preference. For an unbiased design, drug pairing is counterbalanced across compartments. For a biased design, the drug is typically paired with the initially non-preferred side.[35]
-
-
Conditioning (4-8 days):
-
This phase consists of alternating daily sessions.
-
On "drug" days, administer the substance of interest (e.g., cocaine, morphine) and immediately confine the mouse to one of the conditioning compartments for 30-45 minutes.[36]
-
On "saline" days, administer a vehicle injection (e.g., saline) and confine the mouse to the opposite compartment for the same duration.[36]
-
-
Post-Conditioning (Test Day):
-
This phase is conducted in a drug-free state, typically 24 hours after the last conditioning session.
-
Place the mouse in the apparatus and allow it to freely explore all compartments for 15-20 minutes, identical to the pre-conditioning phase.[35]
-
Record the time spent in each compartment.
-
-
-
Data Analysis:
-
Preference Score: Calculated as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning baseline.
-
A positive score indicates a rewarding effect (preference), while a negative score indicates an aversive effect. This score is compared between Pdyn-KO and WT mice to assess the role of dynorphins in mediating the drug's motivational effects.
-
References
- 1. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound as a putative endogenous ligand for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound, a prodynorphin-derived peptide produces NMDA receptor-mediated effects on memory, anxiolytic-like and locomotor behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of dynorphin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynorphin and the Pathophysiology of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15 years of genetic approaches in vivo for addiction research: opioid receptor and peptide gene knockout in mouse models of drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. The Big Impact of this compound [elisakits.co.uk]
- 12. A Dynorphin Theory of Depression and Bipolar Disorder [arxiv.org]
- 13. Amygdala dynorphin/κ opioid receptor system modulates depressive-like behavior in mice following chronic social defeat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amygdala dynorphin/κ opioid receptor system modulates depressive-like behavior in mice following chronic social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Dynorphin/-Opioid Receptor System at the Interface of Hyperalgesia/Hyperkatifeia and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Usefulness of knockout mice to clarify the role of the opioid system in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of 5-HT release by dynorphin mediates social deficits during opioid withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. albany.edu [albany.edu]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 25. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Video: The Mouse Forced Swim Test [jove.com]
- 27. animal.research.wvu.edu [animal.research.wvu.edu]
- 28. youtube.com [youtube.com]
- 29. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 30. The Tail Suspension Test [jove.com]
- 31. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 33. MPD: Gould4: project protocol [phenome.jax.org]
- 34. Running Reward Conditioned Place Preference Task [bio-protocol.org]
- 35. Conditioned Place Preference in Rodents and Humans | Veterian Key [veteriankey.com]
- 36. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of Big Dynorphin in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of intracerebroventricular (ICV) injection of Big Dynorphin (B1627789) in rodent models. This document includes detailed experimental protocols, a summary of quantitative data from peer-reviewed studies, and visualizations of the key signaling pathways and experimental workflows.
Introduction
Big Dynorphin is an endogenous opioid peptide derived from the precursor protein prodynorphin. It is unique among the dynorphins as it contains the sequences of both Dynorphin A and Dynorphin B.[1] Central administration of this compound in rodents has been shown to elicit a range of behavioral and physiological effects, mediated through both canonical kappa-opioid receptor (KOR) agonism and non-opioid mechanisms involving the N-methyl-D-aspartate (NMDA) receptor and acid-sensing ion channel 1a (ASIC1a).[1][2] This dual functionality makes this compound a subject of significant interest in neuroscience research, particularly in the study of pain, mood disorders, addiction, and memory.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of ICV administration of this compound in rodents.
Table 1: Effects of ICV this compound on Memory in the Passive Avoidance Test in Mice
| Dose (nmol/animal) | Effect on Step-Through Latency | Receptor-Dependency | Reference |
| 2.5 | Increased (Maximum effective dose) | NMDA Receptor (Blocked by MK-801) | [1][3] |
| >2.5 | Decreased efficacy | NMDA Receptor | [1] |
Table 2: Anxiolytic-like Effects of ICV this compound in the Elevated Plus Maze (EPM) in Mice
| Dose (nmol/animal) | Effect on Time Spent in Open Arms | Receptor-Dependency | Reference |
| 2.5 | Increased | NMDA Receptor (Blocked by MK-801) | [1][3] |
Table 3: Effects of ICV this compound on Locomotor Activity in the Open Field Test in Mice
| Dose (nmol/animal) | Effect on Locomotor Activity | Receptor-Dependency | Reference |
| 2.5 | Enhanced | NMDA Receptor (Blocked by MK-801) | [1][3] |
Signaling Pathways
Intracerebroventricularly administered this compound exerts its effects through multiple signaling pathways.
Kappa-Opioid Receptor (KOR) Signaling
As an endogenous opioid, this compound is a potent agonist at the KOR, a G-protein coupled receptor (GPCR). Activation of KOR by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.
Caption: Kappa-Opioid Receptor Signaling Pathway.
NMDA Receptor Modulation
This compound can directly interact with the NMDA receptor, a key player in synaptic plasticity and memory formation. This interaction is independent of opioid receptors and results in the modulation of NMDA receptor function. The anxiolytic-like, memory-enhancing, and locomotor-stimulating effects of this compound have been shown to be mediated through this pathway, as they are blocked by the NMDA receptor antagonist MK-801.[1][3]
Caption: NMDA Receptor Modulation by this compound.
ASIC1a Modulation
This compound is a potent modulator of the acid-sensing ion channel 1a (ASIC1a), a proton-gated cation channel involved in pain and neuronal death following acidosis.[4][5] this compound binds to the acidic pocket of ASIC1a, leading to a conformational change that alters its sensitivity to protons.[4][5] This interaction is primarily mediated by electrostatic interactions between the basic amino acid residues of this compound and the acidic residues in the channel's extracellular domain.[4][5]
Caption: ASIC1a Channel Modulation by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the intracerebroventricular (ICV) injection of this compound and subsequent behavioral assessments in rodents.
Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannula Implantation
This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rodent brain for subsequent ICV injections.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill with a small burr bit
-
Guide cannula and dummy cannula
-
Dental cement and anchor screws
-
Surgical instruments (scalpel, forceps, etc.)
-
Antiseptic solution (e.g., povidone-iodine) and 70% ethanol (B145695)
-
Ophthalmic ointment
-
Suturing material or wound clips
-
Heating pad
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the animal using the chosen anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Administer a pre-operative analgesic as per institutional guidelines.
-
Shave the scalp of the animal and secure it in the stereotaxic apparatus. Ensure the head is level.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the surgical area with alternating scrubs of antiseptic solution and 70% ethanol.
-
Make a midline incision in the scalp to expose the skull.
-
Identify and clean the bregma landmark on the skull.
-
Determine the stereotaxic coordinates for the lateral ventricle. For mice, typical coordinates relative to bregma are: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm. For rats, typical coordinates are: AP: -0.8 mm; ML: ±1.5 mm.
-
Using the dental drill, create a small burr hole at the target coordinates.
-
Slowly lower the guide cannula to the desired dorsoventral (DV) depth (for mice: -2.5 mm; for rats: -3.5 mm from the skull surface).
-
Secure the guide cannula to the skull using anchor screws and dental cement.
-
Insert the dummy cannula into the guide cannula to maintain patency.
-
Suture the scalp incision or close it with wound clips.
-
Remove the animal from the stereotaxic frame and place it on a heating pad for recovery.
-
Administer post-operative analgesics and monitor the animal closely until it is fully ambulatory. Allow for a recovery period of at least 5-7 days before any ICV injections.
Caption: ICV Cannula Implantation Workflow.
Protocol 2: Intracerebroventricular (ICV) Injection of this compound
This protocol describes the procedure for injecting this compound into the lateral ventricle of a cannulated rodent.
Materials:
-
Cannulated rodent
-
This compound solution (dissolved in sterile saline or artificial cerebrospinal fluid)
-
Injection cannula (sized to extend slightly beyond the guide cannula)
-
Hamilton syringe
-
Tubing to connect the syringe and injection cannula
-
Infusion pump (optional, for controlled injection rate)
Procedure:
-
Prepare the this compound solution to the desired concentration.
-
Gently restrain the conscious animal. For mice, this can often be done by hand. For rats, a brief period of light restraint may be necessary.
-
Remove the dummy cannula from the guide cannula.
-
Connect the injection cannula to the Hamilton syringe via the tubing and draw up the desired volume of this compound solution.
-
Insert the injection cannula into the guide cannula until it reaches its stop.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1 µL/min) to avoid a rapid increase in intracranial pressure.
-
After the infusion is complete, leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and to minimize backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the animal to its home cage and proceed with behavioral testing at the appropriate time point.
Protocol 3: Behavioral Assays
This test is used to assess general locomotor activity and anxiety-like behavior.
Apparatus:
-
A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a predetermined period (typically 5-10 minutes).
-
Record the animal's behavior using a video tracking system.
-
Parameters to be measured include:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone versus the peripheral zone (anxiety-like behavior).
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
Clean the arena with 70% ethanol between each animal to remove olfactory cues.
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the animal's behavior using a video tracking system.
-
Parameters to be measured include:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open arms and closed arms.
-
Total distance traveled.
-
-
Clean the maze with 70% ethanol between each animal.
This test is used to assess learning and memory.
Apparatus:
-
A two-chambered apparatus with a light compartment and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure: Training (Day 1):
-
Place the animal in the light compartment and allow it to acclimatize for a short period.
-
Open the guillotine door.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a brief, mild foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Remove the animal from the apparatus and return it to its home cage.
Testing (Day 2, typically 24 hours later):
-
Place the animal back in the light compartment.
-
Open the guillotine door.
-
Measure the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive event.
-
No foot shock is delivered during the testing phase.
-
Clean the apparatus thoroughly between each animal.
Caption: General Workflow for Behavioral Testing.
References
- 1. Fentanyl - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a prodynorphin-derived peptide produces NMDA receptor-mediated effects on memory, anxiolytic-like and locomotor behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving Big dynorphin peptide stability in solution
Welcome to the technical support center for Big Dynorphin (B1627789) peptides. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of Big Dynorphin in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve lyophilized this compound peptide?
A1: It is recommended to first bring the vial of lyophilized this compound to room temperature before opening to prevent condensation. For dissolving the peptide, high-purity sterile water, such as Milli-Q, is a suitable solvent.[1] Given this compound's basic nature (high isoelectric point), if solubility issues arise, adding a small amount of dilute acetic acid can aid in dissolution.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For short-term storage (up to a week), this compound solutions can be kept at 4°C. For long-term storage, it is crucial to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or preferably at -80°C.[2]
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation may indicate aggregation or poor solubility. Ensure the peptide is fully dissolved, which can be aided by gentle vortexing or sonication. If the problem persists, consider re-dissolving the peptide in a buffer with a slightly acidic pH. This compound has been shown to be soluble in aqueous solutions.[2][3]
Q4: I am observing a rapid loss of this compound activity in my biological assays. What could be the cause?
A4: Rapid loss of activity is often due to enzymatic degradation by peptidases present in biological samples (e.g., serum, cell lysates, tissue homogenates).[4] It is also possible that the peptide is adsorbing to the surfaces of your labware.
Q5: How can I prevent enzymatic degradation of this compound in my experiments?
A5: To prevent enzymatic degradation, consider adding a broad-spectrum protease inhibitor cocktail to your experimental solutions. The specific inhibitors and their concentrations may need to be optimized for your system. Alternatively, using chemically modified, more stable analogs of this compound can be an effective strategy.[4][5]
Troubleshooting Guides
Issue 1: Peptide Aggregation
Symptoms:
-
Visible precipitates or cloudiness in the solution.
-
Inconsistent results in bioassays.
-
Reduced peptide concentration as determined by HPLC.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Peptide Concentration | Prepare a more dilute stock solution and perform serial dilutions as needed for your experiment. |
| Inappropriate pH or Buffer | This compound has a high isoelectric point (pI). Ensure the pH of your buffer is sufficiently below the pI to maintain a net positive charge and promote solubility. A slightly acidic pH may be beneficial. |
| Freeze-Thaw Cycles | Aliquot the peptide solution into single-use vials immediately after preparation to avoid repeated freezing and thawing. |
| Interaction with Surfaces | The highly cationic nature of this compound can lead to adsorption to negatively charged surfaces of glass and some plastics. Using low-protein-binding tubes or pre-treating labware with a blocking agent like bovine serum albumin (BSA) can mitigate this issue.[6] |
Issue 2: Peptide Degradation
Symptoms:
-
Loss of biological activity over time.
-
Appearance of unexpected peaks in HPLC chromatograms.
-
Inconsistent assay results.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Enzymatic Degradation | Add a protease inhibitor cocktail to your solutions, especially when working with biological samples. Keep samples on ice whenever possible to reduce enzyme activity. |
| Oxidation | While not as common for this compound's sequence, if oxidation is suspected, prepare solutions in degassed buffers and consider storing under an inert gas like argon or nitrogen. |
| Hydrolysis at Extreme pH | Avoid prolonged exposure to strongly acidic or alkaline conditions. Prepare and store solutions in buffers with a pH that ensures stability. While specific data for this compound is limited, many peptides are most stable at a slightly acidic pH. |
| Improper Storage Temperature | Always store this compound solutions at the recommended temperatures (4°C for short-term, -20°C or -80°C for long-term). |
Experimental Protocols
Protocol 1: Assessing this compound Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol allows for the quantitative analysis of this compound degradation over time.
Materials:
-
This compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in your desired buffer at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the stock solution into several vials and incubate them under the desired conditions (e.g., different temperatures: 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take one vial from each condition.
-
Sample Preparation: Quench any potential enzymatic activity by adding an equal volume of 1% TFA in water. Centrifuge the sample to pellet any precipitates.
-
HPLC Analysis:
-
Inject a fixed volume of the supernatant onto the C18 column.
-
Use a linear gradient of mobile phase B (0.1% TFA in ACN) into mobile phase A (0.1% TFA in water). A typical gradient might be 5-60% B over 30 minutes.
-
Monitor the elution profile at a wavelength of 220 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample.
-
Integrate the area of the this compound peak at each time point.
-
Calculate the percentage of remaining this compound relative to the t=0 sample.
-
Protocol 2: Monitoring this compound Aggregation using Thioflavin T (ThT) Assay
This assay is used to detect the formation of amyloid-like fibrillar aggregates.
Materials:
-
This compound peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 10 mM sodium phosphate, pH 7.4)[2]
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare this compound Solution: Dissolve this compound in the assay buffer to the desired final concentration (e.g., 10-50 µM).
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 10-25 µM.
-
Set up the Assay: In each well of the 96-well plate, add your this compound solution and the ThT working solution. Include control wells with buffer and ThT only.
-
Incubation and Measurement:
-
Place the plate in a plate reader set to the desired temperature (e.g., 37°C).
-
Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-48 hours).
-
Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Plot the fluorescence intensity against time. An increase in fluorescence over time indicates the formation of ThT-positive aggregates.
-
Data Presentation
Table 1: Physicochemical Properties of Dynorphin Peptides [2]
| Peptide | Molecular Weight (Da) | pI | Charge at pH 7.4 |
| This compound | 3998.7 | 11.59 | +9 |
| Dynorphin A | 2147.5 | 11.59 | +5 |
| Dynorphin B | 1570.9 | 10.95 | +4 |
Table 2: Aggregation Kinetics of Amyloid-β (Aβ) 40 in the Presence of Dynorphins [2]
| Condition | Lag Phase (τ½, hours) | Max Aggregation Rate (rmax, h⁻¹) |
| Aβ40 alone | 2.5 ± 0.2 | 3.5 ± 0.9 |
| Aβ40 + Dynorphin A | 4.4 ± 0.6 | 1.2 ± 0.3 |
| Aβ40 + Dynorphin B | 3.9 ± 0.5 | 1.7 ± 0.8 |
| Aβ40 + this compound | 5.6 ± 1.1 | 0.5 ± 0.1 |
This table demonstrates the inhibitory effect of this compound on the aggregation of Aβ40, indicating a potential stabilizing interaction.
Visualizations
Caption: Workflow for assessing this compound stability using RP-HPLC.
Caption: Troubleshooting guide for this compound peptide aggregation.
Caption: Major degradation pathways of this compound and prevention strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound is a neuroprotector scaffold against amyloid β-peptide aggregation and cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic degradation of endomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and development of novel, short, stable dynorphin-based opioid agonists for safer analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and prevention of the adsorption of surfactant protein D to polypropylene - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Big dynorphin aggregation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Big dynorphin (B1627789) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my Big dynorphin solution cloudy or showing visible precipitate?
A1: this compound is a 32-amino acid peptide characterized by a high proportion of both basic (positively charged) and hydrophobic residues.[1] This combination of a high net positive charge (+9) and hydrophobicity makes it susceptible to self-aggregation and precipitation in aqueous solutions, especially under suboptimal conditions.[2][3] Aggregation is often triggered by factors such as pH, concentration, ionic strength, and temperature.
Q2: What is the first step I should take to dissolve my lyophilized this compound?
A2: The recommended initial solvent for this compound is sterile, distilled water.[4][5] Given its highly charged nature, it should be reasonably soluble in water. If you encounter difficulties, a slightly acidic condition can improve solubility. Avoid starting with saline or buffered solutions like PBS, as salts can sometimes hinder the initial dissolution of certain peptides.[5]
Q3: My this compound won't dissolve in water. What should I do next?
A3: If water alone is insufficient, you can try adding a small amount of dilute acid. For a basic peptide like this compound, adding a few drops of a 10% acetic acid solution can help protonate the basic residues and increase solubility.[6][7] Sonication can also be used to break up small particles and enhance dissolution.[4] As a last resort for non-biological assays, a minimal amount of an organic solvent like DMSO or DMF can be used to create a stock solution, which should then be added dropwise to the stirred aqueous buffer.[8]
Q4: Can I use DMSO to prepare my this compound stock solution?
A4: Yes, for many peptides, DMSO is an effective solvent.[4] However, it should be used judiciously. Prepare a concentrated stock in 100% DMSO and then slowly dilute it into your aqueous experimental buffer with vigorous stirring.[8] Be aware that the final concentration of DMSO should be kept low (typically <1%) as it can affect biological assays.
Q5: What are some recommended additives to include in my buffer to prevent aggregation over time?
A5: Several excipients can help maintain the stability of peptides in solution:
-
Arginine: This amino acid is widely used as an aggregation suppressor.[2][9][10] It can weaken protein-protein interactions and is effective in preventing the aggregation of folding intermediates.[2][11] A concentration of 0.1-0.5 M L-arginine in the final buffer can be beneficial.
-
Sugars (Sucrose/Trehalose): These disaccharides are excellent protein stabilizers.[12][13][14] They are thought to form a hydration shell around the peptide, preventing intermolecular interactions that lead to aggregation.
-
Non-ionic Surfactants: Low concentrations (e.g., 0.01-0.05%) of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can prevent aggregation by binding to hydrophobic regions of the peptide, thus reducing intermolecular hydrophobic interactions.[15][16][17][18]
Q6: How should I store my this compound solutions?
A6: For long-term storage, it is best to keep this compound in its lyophilized form at -20°C or -80°C. Once in solution, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can promote aggregation.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation Upon Adding Buffer | Incorrect pH: The buffer pH is near the isoelectric point (pI) of this compound, minimizing its net charge and solubility. | Adjust the buffer pH to be more acidic (e.g., pH 4-6) to ensure a high net positive charge.[6] |
| High Salt Concentration: The ionic strength of the buffer is too high, which can sometimes "salt out" the peptide. | Try dissolving the peptide in pure water first, then add it to the buffered solution. Alternatively, use a buffer with lower ionic strength.[5][19] | |
| High Peptide Concentration: The target concentration is too high for the chosen buffer conditions. | Re-dissolve the peptide at a higher stock concentration in an appropriate solvent (e.g., water with a little acetic acid) and then dilute it into the final buffer. | |
| Solution Becomes Cloudy Over Time (During Incubation or Storage) | Slow Aggregation: The peptide is slowly self-associating due to hydrophobic and electrostatic interactions. | Add a stabilizing excipient to your buffer, such as L-arginine (0.2 M), sucrose (B13894) (5-10%), or a non-ionic surfactant like Tween® 20 (0.02%).[11][14][16] |
| Freeze-Thaw Cycles: Repeated freezing and thawing are inducing aggregation. | Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[8] | |
| Inconsistent Results in Biological Assays | Presence of Soluble Aggregates: Small, soluble oligomers may be present that are not visible but can interfere with assays. | Before use, centrifuge the peptide solution at high speed (e.g., >14,000 x g) for 10-15 minutes and use the supernatant. |
| Solvent Effects: If using an organic solvent like DMSO, the final concentration might be too high for your cells or assay components. | Ensure the final concentration of the organic solvent is minimal and run a solvent-only control to check for interference. |
Factors Influencing this compound Aggregation
The table below summarizes the key physicochemical factors that influence the aggregation of this compound and provides strategies to mitigate these effects.
| Factor | Influence on Aggregation | Recommended Strategy |
| pH | Aggregation is more likely near the isoelectric point (pI). As a basic peptide, solubility decreases as the pH increases towards neutral and basic. | Maintain a buffer pH that is acidic (e.g., pH 4-6) to ensure a high net positive charge, which promotes repulsion between peptide molecules.[6] |
| Peptide Concentration | Higher concentrations increase the likelihood of intermolecular interactions and aggregation. | Work with the lowest concentration suitable for your experiment. Prepare concentrated stocks and dilute them into the final buffer immediately before use. |
| Ionic Strength | High salt concentrations can shield the charges on the peptide, reducing electrostatic repulsion and potentially leading to aggregation ("salting out"). | Use buffers with low to moderate ionic strength (e.g., 10-50 mM). Avoid buffers with high salt content like PBS for initial solubilization.[5][19][20] |
| Hydrophobicity | This compound has a significant number of hydrophobic residues which can drive self-association to minimize contact with water.[1] | Include anti-aggregation agents that can mask hydrophobic patches, such as L-arginine or low concentrations of non-ionic surfactants.[10][21] |
| Temperature & Storage | Elevated temperatures can increase the rate of aggregation. Repeated freeze-thaw cycles can also induce aggregation. | Store stock solutions at -80°C in single-use aliquots. Keep solutions on ice during experiments.[8][21] |
Experimental Protocols
Protocol 1: Recommended Solubilization and Storage of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent moisture condensation.
-
Initial Solubilization:
-
Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution (e.g., 1-2 mg/mL).
-
Gently vortex or swirl to dissolve the peptide. If solubility is poor, sonicate the vial in a water bath for 5-10 minutes.
-
If the peptide remains insoluble, add 10% acetic acid dropwise until the solution clears.
-
-
Dilution:
-
While gently stirring your final experimental buffer (e.g., 10 mM Sodium Phosphate, pH 7.2), slowly add the concentrated peptide stock solution dropwise to achieve the desired final concentration.
-
-
Verification: Visually inspect the final solution for any signs of cloudiness or precipitation. If present, consider optimizing the buffer composition (see Troubleshooting Guide).
-
Storage:
-
For immediate use, keep the solution on ice.
-
For longer-term storage, prepare single-use aliquots, snap-freeze them in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Quantification of Aggregation using Thioflavin T (ThT) Assay
This protocol provides a method to monitor the kinetics of this compound aggregation by measuring the fluorescence of Thioflavin T (ThT), which increases upon binding to amyloid-like β-sheet structures.[22][23][24]
-
Reagent Preparation:
-
ThT Stock Solution (1 mM): Prepare a 1 mM ThT stock solution in distilled water. Filter the solution through a 0.22 µm syringe filter to remove any aggregates. Store this stock solution in the dark at 4°C for up to a week.[22]
-
Assay Buffer: Prepare your experimental buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0).
-
ThT Working Solution (25 µM): On the day of the experiment, dilute the 1 mM ThT stock solution into the assay buffer to a final concentration of 25 µM.
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, add your this compound samples to the ThT working solution to achieve the desired final peptide concentration.
-
Include control wells:
-
Buffer with ThT only (for blank subtraction).
-
Freshly prepared, non-aggregated this compound with ThT (as a baseline).
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader at 37°C. Shaking can be applied to accelerate aggregation if desired.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the blank fluorescence values from your sample readings.
-
Plot the fluorescence intensity versus time to generate an aggregation curve. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.
-
Visual Guides
Below are diagrams to assist in understanding the factors influencing this compound aggregation and the workflow for troubleshooting related issues.
References
- 1. Dynorphin - Wikipedia [en.wikipedia.org]
- 2. Review: Why is arginine effective in suppressing aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. biocat.com [biocat.com]
- 5. Solubility Guidance — Advanced Peptides [advancedpeptides.com]
- 6. jpt.com [jpt.com]
- 7. biobasic.com [biobasic.com]
- 8. benchchem.com [benchchem.com]
- 9. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interactions between Charged Polypeptides and Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rheosense.com [rheosense.com]
- 20. researchgate.net [researchgate.net]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Thioflavin T spectroscopic assay [assay-protocol.com]
- 23. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 24. tandfonline.com [tandfonline.com]
troubleshooting low signal in Big dynorphin radioimmunoassay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues in their Big Dynorphin (B1627789) radioimmunoassays (RIA).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal or low counts per minute (CPM) in a Big Dynorphin RIA?
A1: Low signal in a this compound RIA can stem from several factors, including problems with assay components, procedural inconsistencies, or issues with the samples themselves. The most frequent culprits include:
-
Suboptimal Antibody Concentration: The antibody concentration may be too low, resulting in insufficient binding of the radiolabeled this compound (tracer).
-
Degraded Tracer: The radiolabeled this compound may have degraded due to age, improper storage, or exposure to light, reducing its ability to bind to the antibody.
-
Ineffective Separation of Bound and Free Ligand: The method used to separate the antibody-bound tracer from the free tracer may not be efficient, leading to loss of the bound fraction.
-
Incorrect Incubation Conditions: Incubation times that are too short or temperatures that are not optimal can prevent the binding reaction from reaching equilibrium.
-
Reagent Preparation Errors: Inaccurate dilution of standards, antibodies, or tracer can significantly impact the assay results.
-
Pipetting Inaccuracies: Errors in pipetting volumes of reagents or samples can lead to variability and overall low signal.
-
Matrix Effects: Components in the biological sample (e.g., plasma, serum, tissue homogenate) can interfere with the antibody-antigen binding.
Q2: How can I determine if my primary antibody is the source of the low signal?
A2: To troubleshoot your primary antibody, consider the following:
-
Check Antibody Titer: The optimal antibody dilution is crucial for a sensitive assay. An antibody concentration that is too low will result in low binding of the tracer. It is recommended to perform an antibody titration experiment to determine the dilution that yields 30-50% of the maximum binding (B₀) in the absence of unlabeled this compound.
-
Verify Antibody Specificity: Ensure the antibody is specific for this compound and does not have high cross-reactivity with other dynorphin peptides or unrelated molecules in your sample, unless that is an intended feature of your assay design.
-
Proper Storage: Confirm that the antibody has been stored according to the manufacturer's instructions to prevent degradation. Repeated freeze-thaw cycles should be avoided.
Q3: My maximum binding (B₀) is low. What should I investigate?
A3: Low maximum binding (the signal in the absence of unlabeled this compound) is a common issue and points to several potential problems:
-
Tracer Quality: The radiolabeled this compound may be damaged or have low specific activity. Ensure it is within its expiration date and has been stored correctly.
-
Antibody Concentration: As mentioned, the antibody concentration might be too low.
-
Incubation Time/Temperature: The incubation may not have been long enough for the binding to reach equilibrium. While some RIAs can be performed in a few hours, for neuropeptides, an overnight incubation at 4°C is often recommended to maximize binding.
-
Assay Buffer Composition: The pH and ionic strength of the assay buffer can affect antibody-antigen binding. Ensure the buffer is correctly prepared and at the optimal pH.
Q4: What is non-specific binding (NSB) and how can it contribute to low signal?
A4: Non-specific binding refers to the binding of the radiolabeled tracer to components other than the primary antibody, such as the reaction tubes or other proteins. While high NSB is a common problem, it can indirectly contribute to the perception of low specific signal. If the NSB is high, the specific binding (Total Binding - NSB) will appear lower. To minimize NSB:
-
Use appropriate assay tubes: Polystyrene tubes are generally recommended for peptide RIAs.
-
Add blocking agents: Including a protein like bovine serum albumin (BSA) in the assay buffer can help block non-specific binding sites on the tubes.
-
Optimize separation step: Ensure the wash steps after precipitation of the antibody-antigen complex are sufficient to remove unbound tracer without dislodging the pellet.
Q5: How do "matrix effects" from biological samples affect my RIA signal?
A5: The "matrix" refers to the complex mixture of substances in your biological sample (e.g., proteins, lipids, salts in serum or plasma). These components can interfere with the binding of this compound to the antibody, leading to inaccurate results, which can manifest as a low signal. To mitigate matrix effects:
-
Sample Dilution: Diluting the sample with assay buffer can reduce the concentration of interfering substances.
-
Standard Curve Matrix: Prepare your standard curve in a matrix that closely matches your samples. For example, if you are analyzing plasma samples, prepare your standards in plasma that is free of endogenous this compound.
-
Sample Extraction: For complex matrices, consider extracting this compound from the sample before performing the RIA. Solid-phase extraction (SPE) is a common method for this.
Troubleshooting Guides
Low Overall Counts/Signal
This section addresses scenarios where all assay tubes, including the total counts, show lower than expected radioactivity.
| Potential Cause | Recommended Action |
| Gamma Counter Issue | Ensure the gamma counter is calibrated and functioning correctly for the isotope being used (e.g., ¹²⁵I). |
| Pipetting Error of Tracer | Verify the accuracy of the pipette used for the tracer. Pipette a known volume and count it directly to confirm. |
| Tracer Degradation | Check the expiration date of the radiolabeled this compound. If it is old, it may have decayed, resulting in lower radioactivity. |
Low Maximum Binding (B₀) with Normal Total Counts
Here, the total radioactivity is as expected, but the binding in the zero-standard tubes is low.
| Potential Cause | Recommended Action |
| Suboptimal Antibody Dilution | Perform an antibody titration to find the optimal dilution. A good starting point is a dilution that binds 30-50% of the total tracer added. |
| Degraded/Damaged Tracer | The tracer may have lost its immunoreactivity even if the radioactivity is still present. Use a fresh lot of tracer if possible. |
| Incorrect Incubation Conditions | Increase the incubation time (e.g., overnight at 4°C) to ensure the reaction reaches equilibrium. Verify the incubation temperature is appropriate. |
| Inefficient Separation | Ensure the precipitation and centrifugation steps are performed correctly to effectively pellet the antibody-bound complex. |
| Assay Buffer Issues | Check the pH and composition of the assay buffer. Ensure it contains a blocking agent like BSA to prevent non-specific binding. |
Experimental Protocols
General this compound Radioimmunoassay Protocol
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your particular antibody and tracer.
1. Reagent Preparation:
-
RIA Buffer: Phosphate-buffered saline (pH 7.4) containing 0.1% Bovine Serum Albumin (BSA) and 0.01% sodium azide.
-
This compound Standards: Prepare a stock solution of unlabeled this compound and perform serial dilutions in RIA buffer to create a standard curve (e.g., 0-1000 pg/tube).
-
Primary Antibody: Dilute the anti-Big Dynorphin antibody in RIA buffer to the predetermined optimal concentration.
-
Tracer: Dilute the radiolabeled this compound (e.g., ¹²⁵I-Big Dynorphin) in RIA buffer to provide approximately 8,000-10,000 CPM per 100 µL.[1]
-
Second Antibody (Precipitating Antibody): Dilute a goat anti-rabbit IgG (or other appropriate second antibody) in RIA buffer as per the manufacturer's instructions.
-
Carrier IgG: Dilute normal rabbit serum (or serum from the same species as the primary antibody) in RIA buffer.
2. Assay Procedure:
-
Set up polystyrene assay tubes in duplicate for:
-
Total Counts (TC)
-
Non-Specific Binding (NSB)
-
Maximum Binding (B₀)
-
Standards
-
Samples
-
-
Add 100 µL of RIA buffer to the NSB and B₀ tubes.
-
Add 100 µL of each standard to the respective standard tubes.
-
Add 100 µL of each sample to the respective sample tubes.
-
Add 100 µL of the primary antibody solution to all tubes except the TC and NSB tubes.
-
Vortex all tubes and incubate for 18-24 hours at 4°C.
-
Add 100 µL of the tracer solution to all tubes.
-
Vortex all tubes and incubate for another 18-24 hours at 4°C.
-
Add 100 µL of carrier IgG to all tubes except the TC tubes.
-
Add 100 µL of the second antibody solution to all tubes except the TC tubes.
-
Vortex all tubes and incubate for 2 hours at room temperature.
-
Add 500 µL of cold RIA buffer to all tubes except the TC tubes to facilitate precipitation.
-
Centrifuge all tubes (except TC) at 2,000-3,000 x g for 30 minutes at 4°C.
-
Carefully decant or aspirate the supernatant from all tubes except the TC tubes.
-
Count the radioactivity in the pellets (and the TC tubes) in a gamma counter for at least 1 minute.
3. Data Analysis:
-
Calculate the average CPM for each set of duplicates.
-
Calculate the percentage of maximum binding (%B/B₀) for each standard and sample using the formula: %B/B₀ = [(CPM_standard/sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] * 100
-
Plot the %B/B₀ for the standards against their corresponding concentrations on a semi-log graph to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their %B/B₀ values on the standard curve.
Visualizations
References
Technical Support Center: Optimizing Big Dynorphin Dosage for In Vivo Behavioral Studies
Welcome to the technical support center for researchers utilizing Big Dynorphin (B1627789) in in vivo behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Big Dynorphin and how does it differ from other dynorphins?
This compound is a 32-amino acid endogenous opioid peptide derived from the precursor protein prodynorphin. It is composed of both Dynorphin A and Dynorphin B sequences.[1] While it acts as a potent agonist at the kappa-opioid receptor (KOR), similar to other dynorphins, it also uniquely modulates NMDA receptors, leading to distinct behavioral effects that are not observed with its smaller fragments.[2][3][4]
Q2: What are the primary behavioral effects of this compound administration in rodents?
This compound administration can elicit a range of behavioral responses depending on the dosage and route of administration. These include:
-
Nociception: Intrathecal (i.t.) administration of very low doses (in the femtomolar range) can produce nociceptive behaviors like biting and licking.[3]
-
Memory and Learning: Intracerebroventricular (i.c.v.) administration has been shown to enhance memory in passive avoidance tests.[2][4]
-
Anxiety-like Behavior: I.c.v. administration of this compound can induce anxiolytic-like effects in the elevated plus-maze test.[2][4]
-
Locomotor Activity: I.c.v. administration can lead to enhanced locomotor activity.[2][4]
It is crucial to note that many of these effects, particularly those related to memory, anxiety, and locomotion, are mediated by the NMDA receptor and can be blocked by an NMDA receptor antagonist like MK-801, but not by KOR antagonists.[2][4][5]
Q3: What is the recommended solvent/vehicle for dissolving this compound for in vivo studies?
For in vivo studies, this compound is typically dissolved in sterile, preservative-free saline (0.9% NaCl). Some studies have also used Milli-Q water.[6] It is essential to ensure the peptide is fully dissolved and the solution is clear before injection.
Q4: How should I store this compound peptide and its solutions?
Lyophilized this compound peptide should be stored at -20°C or -80°C. Once dissolved, it is recommended to prepare fresh solutions for each experiment to avoid degradation.[7] If storage of the solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Peptide degradation is a significant concern that can lead to a loss of biological activity.[7]
Troubleshooting Guides
Issue 1: No Observable Behavioral Effect After this compound Administration
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage | The administered dose may be too low or too high. Consult the dose-response tables below for effective ranges in various behavioral assays. It is highly recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions. |
| Peptide Degradation | Ensure proper storage of the lyophilized peptide at -20°C or -80°C. Prepare fresh solutions for each experiment. If storing solutions, aliquot and freeze at -80°C to avoid repeated freeze-thaw cycles. Dynorphin peptides are susceptible to enzymatic degradation.[7] |
| Incorrect Administration | For i.c.v. injections, verify cannula placement. For i.t. injections, ensure accurate delivery to the subarachnoid space. Improper administration can lead to the peptide not reaching the target site in sufficient concentrations. |
| Misunderstanding of Mechanism | Remember that some of this compound's behavioral effects (e.g., on memory and anxiety) are mediated by NMDA receptors, not KORs.[2][3][4] If you are co-administering a KOR antagonist to confirm the mechanism, you may be blocking the opioid effects while the NMDA-mediated effects persist. |
| Animal Strain/Sex Differences | Different rodent strains and sexes can exhibit varying sensitivities to neuropeptides. Ensure you are using an appropriate animal model and consider potential sex differences in your experimental design. |
Issue 2: High Variability in Behavioral Responses Between Animals
| Possible Cause | Troubleshooting Steps |
| Inconsistent Administration | Ensure consistent and precise administration techniques, especially for stereotaxic injections. Small variations in injection volume or location can lead to significant differences in behavioral outcomes. |
| Stress from Handling/Injection | Excessive handling or stressful injection procedures can influence baseline behavior and interact with the effects of this compound.[8] Handle animals gently and consistently, and allow for a sufficient habituation period before behavioral testing. |
| Biological Variability | Inherent biological variability is a factor in all in vivo studies. Increase the sample size (n) per group to improve statistical power and reduce the impact of individual differences. |
| Peptide Solution Inhomogeneity | Ensure the this compound peptide is completely dissolved in the vehicle before administration. Vortexing or brief sonication may be necessary. Inconsistent solution concentration will lead to variable dosing. |
Data Presentation: Dose-Response Data for this compound in Mice
Table 1: Intracerebroventricular (i.c.v.) Administration
| Behavioral Assay | Effective Dose Range (nmol/animal) | Observed Effect | Receptor System Implicated | Reference(s) |
| Passive Avoidance Test | 2.5 (maximum effective dose) | Increased step-through latency (memory enhancement) | NMDA | [2][4] |
| Open Field Test | 2.5 | Enhanced locomotor activity | NMDA | [2][4] |
| Elevated Plus Maze | 2.5 | Increased time in open arms (anxiolytic-like) | NMDA | [2][4] |
| Hot Plate Test | Not effective | No analgesic effect observed | - | [2][4] |
Table 2: Intrathecal (i.t.) Administration
| Behavioral Assay | Effective Dose Range (fmol/animal) | Observed Effect | Receptor System Implicated | Reference(s) |
| Nociception (Biting/Licking) | 1 - 10 | Increased nociceptive behaviors | NMDA | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
-
Calculate the required amount: Based on the desired dose and the number of animals, calculate the total amount of this compound peptide needed.
-
Reconstitution: Allow the lyophilized this compound peptide to reach room temperature before opening the vial. Reconstitute the peptide in sterile, preservative-free saline (0.9% NaCl) to a stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or sonicate the solution to ensure the peptide is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Dilution: Prepare the final injection solution by diluting the stock solution with sterile saline to the desired concentration.
-
Storage: Use the solution immediately. If short-term storage is necessary, keep it on ice. For longer-term storage, aliquot the stock solution and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Intracerebroventricular (i.c.v.) Injection in Mice
This is a surgical procedure and requires appropriate ethical approvals and aseptic techniques.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Secure the anesthetized mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Cannula Implantation: Using a stereotaxic drill, create a small burr hole over the target lateral ventricle. The coordinates for the lateral ventricle in mice are typically ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface. Slowly lower a guide cannula to the target depth and secure it with dental cement.
-
Injection: At the time of the experiment, gently restrain the mouse and insert an injector cannula into the guide cannula. Infuse the this compound solution slowly over a period of 1-2 minutes. Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Post-operative Care: After injection, remove the injector and replace the dummy cannula. Monitor the animal until it has fully recovered from anesthesia.
Protocol 3: Passive Avoidance Test
This test assesses fear-motivated long-term memory.[9]
-
Apparatus: A two-chambered box with a light and a dark compartment connected by a small opening. The floor of the dark compartment is equipped with an electric grid.
-
Training (Day 1):
-
Place the mouse in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), open the door to the dark compartment.
-
When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Remove the mouse from the apparatus 30 seconds after the shock and return it to its home cage.
-
-
Testing (Day 2, typically 24 hours later):
-
Place the mouse back in the light compartment.
-
Open the door to the dark compartment.
-
Measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event. The maximum latency is typically set to 300 or 600 seconds.
-
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a prodynorphin-derived peptide produces NMDA receptor-mediated effects on memory, anxiolytic-like and locomotor behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrathecally administered this compound, a prodynorphin-derived peptide, produces nociceptive behavior through an N-methyl-D-aspartate receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, a Prodynorphin-Derived Peptide Produces NMDA Receptor-Mediated Effects on Memory, Anxiolytic-Like and Locomotor Behavior in Mice | Semantic Scholar [semanticscholar.org]
- 5. The mechanism of action for the block of NMDA receptor channels by the opioid peptide dynorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a neuroprotector scaffold against amyloid β-peptide aggregation and cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynorphin 1-17 biotransformation peptides: properties, challenges and solutions for future therapeutics development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exposure to stress alters the effects of dynorphins in the hot plate test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
dealing with Big dynorphin antibody cross-reactivity with dynorphin A
This technical support guide is designed for researchers, scientists, and drug development professionals working with dynorphin (B1627789) peptides. It provides troubleshooting advice and detailed protocols to address the common challenge of antibody cross-reactivity between Big Dynorphin and its cleavage product, Dynorphin A.
Frequently Asked Questions (FAQs)
Q1: Why does my antibody, supposedly for Dynorphin A, show a larger-than-expected band on a Western blot?
A: This is a classic sign of cross-reactivity with this compound. This compound is a 32-amino acid peptide that acts as the direct precursor to the 17-amino acid Dynorphin A.[1][2][3] The entire amino acid sequence of Dynorphin A is contained within the this compound sequence. Therefore, if your primary antibody's epitope is within this shared sequence (e.g., the N-terminus or a mid-region peptide), it will inevitably bind to both the fully processed Dynorphin A and the larger this compound precursor, resulting in multiple bands on a Western blot.
Q2: How can I select an antibody that is specific to Dynorphin A and will not cross-react with this compound?
A: The key is to select an antibody that targets a unique structural feature of the fully processed Dynorphin A. This is almost always the C-terminus. The cleavage of this compound to produce Dynorphin A exposes a new C-terminal end (the Gln¹⁷ residue). An antibody raised against a synthetic peptide mimicking this free C-terminus will recognize only the processed Dynorphin A and not the larger this compound, where this sequence is internal. When sourcing an antibody, look for immunogen specifications that explicitly state a C-terminal fragment of Dynorphin A was used. Always scrutinize the validation data provided by the manufacturer for evidence of specificity.
Q3: What are the essential experimental controls to validate the specificity of my Dynorphin A antibody?
A: Rigorous validation is critical for any immunoassay.[4][5] For dynorphin research, the following controls are highly recommended:
-
Western Blotting: Use a gel system capable of resolving small peptides (e.g., Tris-Tricine SDS-PAGE) to confirm that your antibody detects a band at the correct molecular weight for Dynorphin A (~2.1 kDa) and to assess potential cross-reactivity with this compound (~3.7 kDa).
-
Peptide Adsorption (Blocking) Control: Pre-incubate your antibody with a saturating concentration of the synthetic Dynorphin A peptide that was used as the immunogen. This should block the antibody's binding site and lead to a significant reduction or complete elimination of the signal in your assay (e.g., Western blot, IHC, or ELISA). If the signal persists, it may be non-specific.
-
Knockout (KO) Tissue: The gold standard for antibody validation is to use tissue or cell lysates from a prodynorphin (PDYN) knockout mouse.[4] A truly specific antibody should show no signal in the KO sample compared to the wild-type control.
Q4: My experiment requires distinguishing between this compound and Dynorphin A. Which techniques are most suitable?
A: Differentiating these two peptides requires methods that can separate them based on their physical or structural differences.
-
Western Blotting: As mentioned, this is the most direct method to separate the peptides by size. It allows for visualization of the relative abundance of each form.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): Use an antibody that recognizes both forms to pull them down from a complex sample. The subsequent mass spectrometry analysis can definitively identify and even quantify both peptides based on their precise mass-to-charge ratio.
-
Specific Sandwich ELISA: Design a sandwich ELISA that uses two different antibodies. For example, use a capture antibody that binds the N-terminus (common to both peptides) and a detection antibody that is specific to the free C-terminus of Dynorphin A. This configuration ensures that only fully processed Dynorphin A will generate a signal.
Q5: Could cross-reactivity with this compound be the cause of unexpectedly high Dynorphin A concentrations in my ELISA?
A: Yes, this is a very likely possibility. In a standard competitive ELISA format, if the antibody is not specific to the C-terminus of Dynorphin A, both Dynorphin A and this compound in the sample will compete with the labeled peptide for antibody binding. This will lead to an overestimation of the Dynorphin A concentration. Similarly, in a sandwich ELISA, if both capture and detection antibodies recognize epitopes present in both molecules, the assay will measure the combined total of both peptides.
Structural and Molecular Weight Comparison
The primary reason for cross-reactivity is the direct structural relationship between the precursor and the processed peptide.
| Feature | Dynorphin A | This compound |
| Amino Acid Length | 17 | 32 |
| Amino Acid Sequence | YGGFLRRIRPKLKWDNQ | YGGFLRRIRPKLKWDNQKRYGGFLRRQFKVVT |
| Relationship | Cleavage product | Precursor containing Dynorphin A and Dynorphin B sequences[2][3] |
Note: The sequence of Dynorphin A is shown in bold within the this compound sequence.
Visualizing the Dynorphin Processing Pathway and Antibody Specificity
The following diagrams illustrate the molecular relationship that causes cross-reactivity and the logical approach to achieving specificity.
Caption: Processing of the Prodynorphin precursor yields this compound, which is further cleaved into Dynorphin A and B.
Caption: Antibody specificity depends entirely on the location of the epitope.
Troubleshooting Guides and Protocols
Guide 1: Validating Antibody Specificity by Western Blot
This workflow helps confirm if an unexpected band is due to cross-reactivity.
Caption: A logical workflow for troubleshooting unexpected results in a Western blot experiment.
Protocol: Western Blotting for Dynorphin Peptides
This protocol is optimized for the separation of small peptides like Dynorphin A and this compound.
-
Sample Preparation:
-
Homogenize tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Determine total protein concentration using a BCA assay.
-
Mix 20-30 µg of total protein with Laemmli sample buffer containing β-mercaptoethanol.
-
Heat samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Use a high-percentage Tris-Tricine polyacrylamide gel (e.g., 16%) for optimal resolution of low molecular weight proteins and peptides. Standard Tris-Glycine gels are not recommended.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a low-fluorescence PVDF or a 0.2 µm nitrocellulose membrane.
-
Perform a wet transfer at 100 V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions. Keep the transfer apparatus cool to prevent overheating.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-Dynorphin A) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager or autoradiography film.
-
Guide 2: Differentiating Dynorphin Isoforms with Immunoprecipitation (IP)
Protocol: Immunoprecipitation (IP) for Dynorphin Analysis
This method can be used to enrich for dynorphin peptides from a complex lysate before analysis by Western blot.
-
Lysate Preparation:
-
Prepare a non-denaturing cell lysate using an IP-compatible buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4) supplemented with protease inhibitors.
-
Pre-clear the lysate by adding 20 µL of Protein A/G agarose (B213101) beads to 1 mg of total protein lysate and incubating for 1 hour at 4°C on a rotator.
-
Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary antibody (that recognizes both Dyn A and Big Dyn) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute).
-
Discard the supernatant. Wash the beads three to five times with 500 µL of cold IP lysis buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer.
-
Boil for 10 minutes at 95°C to elute the bound proteins and dissociate the antibody-antigen complexes.
-
Centrifuge to pellet the beads and load the supernatant onto a Tris-Tricine gel for analysis by Western blot as described in the protocol above.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Dynorphin - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations on Using Antibodies for Studying the Dynorphins/Kappa Opioid Receptor System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]
challenges in interpreting Big dynorphin's dual opioid and non-opioid effects
Welcome to the technical support center for researchers investigating the complex dual opioid and non-opioid effects of Big Dynorphin (B1627789). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of Big Dynorphin?
This compound is an endogenous opioid peptide that interacts with a variety of receptors, leading to both opioid and non-opioid effects. Its primary targets include:
-
Opioid Receptors: this compound is a potent full agonist at the human kappa-opioid receptor (KOR), exhibiting high efficacy in activating G proteins.[1][2] It is approximately 70-fold selective for KOR over the mu-opioid receptor (MOR) and 200-fold over the delta-opioid receptor (DOR).[1]
-
GPR139: At higher concentrations, this compound can activate GPR139, a G protein-coupled receptor that couples to Gq/11-mediated signaling, which is functionally opposite to the Gi/o inhibitory signaling of classical opioid receptors.[1]
-
NMDA Receptor: this compound can modulate NMDA receptors, producing effects that are insensitive to opioid receptor antagonists.[1][3] These non-opioid effects include memory enhancement, increased locomotor activity, and anxiolytic-like behaviors.[1]
-
Acid-Sensing Ion Channel 1a (ASIC1a): this compound is a potent modulator of ASIC1a, potentiating its current independently of opioid receptor signaling.[1][4][5] This interaction is thought to be mediated by the peptide's high positive charge.[1]
Q2: Why do I observe different effects of this compound compared to Dynorphin A?
While both are derived from the same precursor, prodynorphin, this compound's unique 32-amino acid structure, containing both Dynorphin A and Dynorphin B sequences, confers distinct biological activities.[1][6] Key differences include:
-
Potency at KOR: While both bind to KOR, this compound can be significantly more potent in activating G proteins than other dynorphin peptides.[1][2]
-
Non-Opioid Receptor Activity: this compound exhibits a much higher potency (approximately 1000-fold greater) at the ASIC1a channel compared to Dynorphin A.[1][4] Furthermore, some non-opioid effects like memory enhancement and anxiolysis observed with this compound are not produced by Dynorphin A at similar doses.[1]
-
Physicochemical Properties: The highly basic nature of this compound may allow it to interact with a broader range of target molecules compared to Dynorphin A.[6]
Q3: What is meant by "biased agonism" in the context of this compound?
Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. While the biased signaling of this compound at the KOR has not been extensively assessed, other endogenous opioid peptides like Dynorphin B have been shown to display biased agonism at the mu-opioid receptor.[1][7] This concept is crucial as it suggests that different dynorphin peptides could elicit distinct physiological responses even when acting on the same receptor.[7][8]
Troubleshooting Guides
Problem 1: Inconsistent results when studying this compound's effects on neuronal activity.
-
Possible Cause 1: Dual signaling through opioid and non-opioid receptors.
-
Troubleshooting Tip: To dissect the contribution of each pathway, use a combination of selective antagonists. For example, co-administer the KOR-selective antagonist nor-binaltorphimine (nor-BNI) to block opioid effects and an NMDA receptor antagonist like MK-801 to block non-opioid excitatory effects.[1][3]
-
-
Possible Cause 2: Concentration-dependent receptor engagement.
-
Troubleshooting Tip: this compound may activate canonical opioid receptors at low concentrations and recruit non-opioid receptors like GPR139 at higher concentrations.[1] Perform dose-response experiments over a wide concentration range to identify the thresholds for different effects.
-
-
Possible Cause 3: Peptide degradation.
-
Troubleshooting Tip: Endogenous peptides can be rapidly degraded by proteases. Ensure the stability of this compound in your experimental system. Consider including protease inhibitors in your buffers or using stabilized peptide analogs if available.
-
Problem 2: Difficulty replicating the potentiation of ASIC1a currents by this compound.
-
Possible Cause 1: pH of the extracellular solution.
-
Possible Cause 2: Presence of other modulators.
-
Possible Cause 3: Purity and integrity of the this compound peptide.
-
Troubleshooting Tip: Verify the purity and correct sequence of your synthetic this compound. Impurities or truncated forms may have different activities.
-
Data Presentation
Table 1: Receptor Binding and Functional Potency of Dynorphin Peptides
| Peptide | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Selectivity (KOR vs. MOR/DOR) |
| This compound | KOR | ~43 | ~119 | 70-fold (vs. MOR), 200-fold (vs. DOR)[1] |
| MOR | - | - | ||
| DOR | - | - | ||
| ASIC1a | - | 26-211[1] | - | |
| Dynorphin A | KOR | Similar to this compound[2] | - | More selective than this compound[2][10] |
| ASIC1a | - | ~1000-fold lower than this compound[1] | - | |
| Dynorphin B | KOR | Lower than this compound & Dyn A[2] | - | Low selectivity[2] |
Note: Values can vary depending on the specific assay and cell system used.
Experimental Protocols
Protocol 1: Differentiating Opioid vs. Non-Opioid Nociceptive Behavior
This protocol is adapted from studies investigating the nociceptive effects of intrathecally administered this compound in mice.[3]
-
Animal Preparation: Use male ddY mice (or other appropriate strain).
-
Intrathecal (i.t.) Injection: Under light anesthesia, inject this compound (e.g., 1-10 fmol) intrathecally between the L5 and L6 vertebrae.
-
Behavioral Observation: Immediately after injection, place the mouse in an observation chamber and record nociceptive behaviors (e.g., biting, licking, scratching of the hindpaw and tail) for a set period (e.g., 30 minutes).
-
Antagonist Co-administration:
-
Opioid Pathway: Co-administer the opioid antagonist naloxone (B1662785) i.t. with this compound.
-
NMDA Pathway: Co-administer the NMDA receptor antagonist MK-801 or D-APV i.t. with this compound.[3]
-
Control Groups: Include vehicle control and antagonist-only groups.
-
-
Data Analysis: Quantify the duration or frequency of nociceptive behaviors in each group. A reduction in behavior with an antagonist indicates the involvement of that specific pathway.
Protocol 2: Assessing ASIC1a Current Potentiation using Two-Electrode Voltage Clamp (TEVC)
This protocol is based on methodologies used to study the modulation of ASIC1a by this compound in Xenopus oocytes.[4][9]
-
Oocyte Preparation and Injection: Prepare Xenopus laevis oocytes and inject cRNA encoding for mouse or human ASIC1a.
-
TEVC Recording:
-
Perfuse the oocyte with a standard recording solution (e.g., ND96) at a holding potential of -60 mV.
-
Establish a baseline current.
-
-
Steady-State Desensitization (SSD) Protocol:
-
Perfuse the oocyte with a conditioning solution at a pH that induces SSD (e.g., pH 7.1) for a defined period (e.g., 2 minutes).
-
Immediately after, apply a test pulse of a lower pH solution (e.g., pH 5.6) to elicit a current.
-
-
This compound Application:
-
During the SSD conditioning step, co-apply this compound at the desired concentration.
-
Apply the same test pulse of pH 5.6.
-
-
Data Analysis: Measure the peak amplitude of the current elicited after the test pulse. An increase in the current amplitude in the presence of this compound indicates a rescue from SSD and potentiation of the channel.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound as a putative endogenous ligand for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrathecally administered this compound, a prodynorphin-derived peptide, produces nociceptive behavior through an N-methyl-D-aspartate receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Mechanism and site of action of this compound on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The endomorphin-1/2 and dynorphin-B peptides display biased agonism at the mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Dynorphin - Wikipedia [en.wikipedia.org]
overcoming poor solubility of synthetic Big dynorphin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of synthetic Big Dynorphin (B1627789).
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic Big Dynorphin difficult to dissolve?
A1: The solubility of synthetic this compound is influenced by several factors inherent to its primary sequence and structure. This compound is a 32-amino acid peptide with a high net positive charge (+9), which generally favors solubility in acidic aqueous solutions.[1] However, it also contains hydrophobic residues and has a known tendency to aggregate, potentially forming beta-sheet structures that can lead to insolubility.[2] The solubility is often lowest at its isoelectric point (pI), where the net charge is zero.
Q2: What is the best initial solvent to try for dissolving synthetic this compound?
A2: Given its highly basic nature, the recommended starting solvent is sterile, distilled water. If solubility is limited in water, a dilute acidic solution is the next logical step.
Q3: Can I predict the solubility of my this compound peptide before starting my experiment?
A3: A qualitative prediction can be made based on its amino acid sequence. This compound's sequence (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln-Lys-Arg-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr) reveals a high number of basic residues (Arginine and Lysine), indicating a high positive net charge.[1] This strongly suggests that it will be more soluble in acidic conditions. One study noted its high solubility in 10 mM sodium phosphate (B84403) buffer at pH 7.4, suggesting good aqueous solubility under certain buffered conditions as well.[3]
Q4: My this compound peptide formed a gel or precipitate. What should I do?
A4: Gel formation or precipitation indicates that the peptide is aggregating. Sonication can help to break up these aggregates.[4] If sonication is insufficient, using stronger denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) may be necessary to solubilize the peptide. However, be aware that these agents can interfere with many biological assays.
Q5: I dissolved my this compound in an organic solvent, but it precipitated when I added it to my aqueous buffer. How can I avoid this?
A5: This is a common issue when diluting a peptide from a concentrated organic stock into an aqueous solution. To prevent precipitation, add the organic stock solution drop-wise into the vigorously stirring aqueous buffer. This ensures rapid and even dispersion, preventing localized high concentrations of the peptide that can trigger aggregation and precipitation.
Troubleshooting Guide
This guide provides a systematic approach to solubilizing your synthetic this compound.
Problem: Lyophilized synthetic this compound powder will not dissolve in water.
This is a common starting point, and the following steps will guide you to the appropriate solvent system.
Initial Assessment Workflow
Caption: Troubleshooting workflow for this compound solubilization.
Quantitative Data Summary
While specific quantitative solubility data for synthetic this compound is not widely published, the following table summarizes general solubility guidelines for peptides based on their charge, which is applicable to this compound.
| Peptide Charge | Primary Solvent | Secondary Solvent/Additive | Comments |
| Basic (Net charge > 0) | Sterile, distilled water | 10-30% Acetic Acid, 0.1% TFA | This compound has a net charge of +9, falling into this category.[1] |
| Acidic (Net charge < 0) | 0.1 M Ammonium Bicarbonate, PBS (pH 7.4) | Dilute Ammonium Hydroxide | Not applicable to this compound. |
| Neutral/Hydrophobic | Organic Solvents (DMSO, DMF, Acetonitrile) | Dilute with aqueous buffer dropwise | Use if acidic solutions fail. |
| Prone to Aggregation | - | 6 M Guanidine Hydrochloride, 8 M Urea | For peptides that form gels or precipitates.[3] |
Experimental Protocols
Protocol 1: General Solubilization of Synthetic this compound
This protocol is based on the highly basic nature of this compound.
Materials:
-
Lyophilized synthetic this compound
-
Sterile, distilled water
-
10% Acetic Acid solution
-
0.1% Trifluoroacetic Acid (TFA) solution
-
Vortex mixer
-
Pipettes
Procedure:
-
Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Add the required volume of sterile, distilled water to achieve the desired concentration.
-
Vortex the vial for 1-2 minutes.
-
If the peptide is not fully dissolved, add 10% acetic acid drop-wise while vortexing until the solution clears.
-
If the peptide remains insoluble, add a small amount (10-50 µL) of 0.1% TFA and vortex.
-
Once dissolved, the stock solution can be diluted with the appropriate aqueous buffer for your experiment.
Experimental Workflow Diagram
Caption: Step-by-step workflow for solubilizing this compound.
Protocol 2: Solubilization of Aggregation-Prone this compound
This protocol is for batches of this compound that exhibit significant aggregation.
Materials:
-
Lyophilized synthetic this compound
-
6 M Guanidine Hydrochloride or 8 M Urea
-
Vortex mixer
-
Bath sonicator
-
Pipettes
Procedure:
-
Centrifuge the vial of lyophilized this compound.
-
Reconstitute the peptide directly in a solution of 6 M guanidine hydrochloride or 8 M urea.
-
Vortex thoroughly.
-
If particulates remain, sonicate the solution in a water bath for 5-10 minutes.
-
Once dissolved, this stock solution will need to be carefully diluted for your assay, keeping in mind the potential interference from the chaotropic agent.
Signaling Pathway Visualization
While a traditional signaling pathway is not directly applicable to solubility, the logical relationship between this compound's properties and the choice of solvent can be visualized.
Caption: Rationale for solvent selection based on this compound's properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Secondary structure transitions and aggregation induced in dynorphin neuropeptides by the detergent sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a neuroprotector scaffold against amyloid β-peptide aggregation and cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a neuroprotector scaffold against amyloid β-peptide aggregation and cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Enzymatic Degradation of Big Dynorphin in Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the enzymatic degradation of Big Dynorphin (B1627789) in tissue samples. Adherence to proper sample handling and the use of appropriate inhibitors are critical for accurate quantification and analysis of this important neuropeptide.
I. Frequently Asked Questions (FAQs)
Q1: What is Big Dynorphin and why is its degradation a concern?
A1: this compound is a 32-amino acid endogenous opioid peptide derived from the precursor protein prodynorphin.[1] It contains the sequences of both Dynorphin A and Dynorphin B.[1] Enzymatic degradation is a major concern because this compound is highly susceptible to cleavage by various proteases found in tissues. This degradation can lead to an underestimation of its true concentration and the generation of smaller, biologically active fragments that may interfere with assays.
Q2: What are the primary enzymes responsible for this compound degradation?
A2: this compound is processed from its precursor, prodynorphin, by proprotein convertases (PC1/3 and PC2) and the cysteine protease cathepsin L.[1][2] Once formed, it is subject to further degradation by a variety of peptidases present in tissue homogenates, including serine proteases, cysteine proteases, metalloproteases, and aminopeptidases.[3][4]
Q3: What is a protease inhibitor cocktail and why is it necessary?
A3: A protease inhibitor cocktail is a mixture of several different inhibitors designed to provide broad-spectrum protection against a wide range of proteases.[3][4] Since multiple types of proteases can degrade this compound, a single inhibitor is often insufficient. A cocktail ensures that various classes of proteases are inhibited, thus preserving the integrity of the peptide during sample preparation.
Q4: Can I use a general-purpose protease inhibitor cocktail for my this compound experiments?
A4: Yes, a general-use cocktail is a good starting point as it typically contains inhibitors for serine, cysteine, and metalloproteases.[4] However, for optimal protection, it is advisable to use a cocktail that also includes inhibitors for aminopeptidases, such as bestatin (B1682670). Some commercially available cocktails are specifically formulated for mammalian tissues and are well-suited for this compound extraction.
Q5: How do I properly store my tissue samples to minimize degradation before extraction?
A5: Tissue samples should be rapidly frozen in liquid nitrogen or on dry ice immediately after collection to halt enzymatic activity. For long-term storage, samples should be kept at -80°C. Avoid repeated freeze-thaw cycles, as this can compromise sample integrity and lead to increased degradation.[5]
II. Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound from tissue samples.
Problem 1: Low or undetectable levels of this compound.
| Possible Cause | Troubleshooting Steps |
| Inadequate inhibition of proteases | - Ensure that a broad-spectrum protease inhibitor cocktail is added to the homogenization buffer immediately before use. - Consider adding individual inhibitors known to be effective against dynorphin-degrading enzymes, such as bestatin (aminopeptidase inhibitor) and captopril (B1668294) (angiotensin-converting enzyme inhibitor).[2] - Verify the freshness and proper storage of the inhibitor cocktail. |
| Suboptimal tissue homogenization | - Homogenize the tissue on ice to keep the sample cold and minimize enzymatic activity. - Use a sufficient volume of homogenization buffer containing protease inhibitors to ensure rapid inactivation of proteases. |
| Sample degradation during storage | - Confirm that samples were flash-frozen immediately after collection and stored consistently at -80°C. - Avoid leaving samples at room temperature or on wet ice for extended periods during processing. |
| Inefficient extraction method | - For brain tissue, consider using an acid-extraction protocol, which can help to precipitate interfering proteins and improve the recovery of peptides like this compound. |
Problem 2: High variability between replicate samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent protease inhibition | - Prepare a master mix of the homogenization buffer with the protease inhibitor cocktail to ensure uniform distribution across all samples. - Add the inhibitor cocktail to the buffer just before starting the homogenization of each batch of samples. |
| Variable time from collection to freezing | - Standardize the protocol for sample collection to ensure that all tissues are frozen within the same timeframe after dissection. |
| Repeated freeze-thaw cycles | - Aliquot tissue homogenates or extracts before freezing if multiple assays are planned. This will prevent the need to thaw and re-freeze the entire sample. |
| Pipetting errors in assays (ELISA/RIA) | - Use calibrated pipettes and proper pipetting techniques to ensure accuracy and consistency when preparing standards and samples for the assay. |
III. Experimental Protocols
Protocol 1: Acid-Extraction of this compound from Brain Tissue
This protocol is adapted from methods used for the extraction of neuropeptides from brain tissue.
Materials:
-
Brain tissue sample
-
Acid-Extraction Buffer: 50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, adjusted to pH 4.0 with glacial acetic acid.
-
Broad-spectrum protease inhibitor cocktail (containing inhibitors for serine, cysteine, metallo-, and aminopeptidases)
-
Homogenizer (e.g., sonicator or bead homogenizer)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Immediately before use, add the protease inhibitor cocktail to the required volume of Acid-Extraction Buffer at the manufacturer's recommended concentration. Keep the buffer on ice.
-
Weigh the frozen brain tissue and place it in a pre-chilled tube.
-
Add ice-cold Acid-Extraction Buffer (with inhibitors) at a ratio of 10:1 (v/w) (e.g., 1 mL of buffer for 100 mg of tissue).
-
Homogenize the tissue on ice until a uniform suspension is achieved. If using a sonicator, use short bursts to prevent sample heating.
-
Incubate the homogenate on ice for 30 minutes.
-
Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted this compound.
-
Store the supernatant at -80°C until further analysis.
IV. Data Presentation
Table 1: Composition of a Broad-Spectrum Protease Inhibitor Cocktail
| Inhibitor | Target Protease Class | Typical Proteases Inhibited |
| AEBSF or PMSF | Serine Proteases | Trypsin, Chymotrypsin, Thrombin |
| Aprotinin | Serine Proteases | Kallikrein, Plasmin |
| Bestatin | Aminopeptidases | Leucine aminopeptidase |
| E-64 | Cysteine Proteases | Papain, Cathepsin B |
| Leupeptin | Serine and Cysteine Proteases | Trypsin, Papain, Cathepsin A |
| Pepstatin A | Aspartic Proteases | Pepsin, Renin |
| EDTA | Metalloproteases | (Chelates divalent cations) |
Note: The exact composition and concentration of inhibitors can vary between commercial products.
V. Visualizations
Diagram 1: Enzymatic Processing and Degradation of this compound
Caption: Biosynthesis and subsequent degradation pathway of this compound.
Diagram 2: Experimental Workflow for this compound Extraction
Caption: Workflow for tissue sample processing to preserve this compound.
Diagram 3: Troubleshooting Logic for Low this compound Signal
Caption: A logical guide for troubleshooting low this compound signal.
References
selecting the appropriate vehicle for Big dynorphin administration
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting the appropriate vehicle for Big Dynorphin (B1627789) administration. The following troubleshooting guides and FAQs address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of Big Dynorphin to consider when selecting a vehicle?
A1: this compound is a 32-amino acid peptide with a complex profile that dictates vehicle choice. Key properties include:
-
High Positive Charge: It contains a high proportion of basic amino acid residues (lysine and arginine), making it highly cationic.[1][2] This property favors interaction with negatively charged molecules.
-
Significant Hydrophobicity: It also possesses a substantial number of hydrophobic residues.[1] This dual characteristic can lead to aggregation if not properly solvated.
-
Aggregation Propensity: this compound can self-aggregate, potentially forming β-sheet structures, which may be modulated by its environment (e.g., interaction with detergents).[3]
-
Solubility: Despite its hydrophobic components, this compound is reported to have high solubility in aqueous buffers like sodium phosphate (B84403).[4] However, maintaining this solubility and preventing aggregation upon storage or administration is critical.
Q2: What is the best starting vehicle for in vitro experiments with this compound?
A2: For most in vitro studies, the simplest effective vehicle is recommended to minimize confounding factors. Start with a sterile, buffered aqueous solution. A common and effective choice is 10 mM sodium phosphate buffer (pH 7.4) , which has been successfully used in biophysical studies.[4][5] Dissolving the peptide first in sterile, purified water (e.g., Milli-Q) is also a documented practice before further dilution into buffer.[4]
Q3: What vehicle considerations are important for in vivo administration?
A3: For in vivo studies, the vehicle must be sterile, biocompatible, and appropriate for the chosen route of administration. Key factors include:
-
Isotonicity: The vehicle should be isotonic with physiological fluids to prevent cell damage at the injection site. Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are standard choices.
-
pH: The pH should be close to physiological levels (typically pH 7.2-7.4) to ensure peptide stability and minimize irritation.
-
Route of Administration: The viscosity and composition of the vehicle may need to be adjusted for different routes (e.g., intravenous, subcutaneous, intracerebroventricular). For example, intravenous administration requires a completely soluble, non-particulate formulation.[6]
-
Stability: this compound can be degraded by peptidases present in biological fluids.[7] While vehicle choice may not completely prevent this, ensuring the peptide is fully solubilized can help. For longer-acting effects, specialized formulations like multivesicular liposomes (e.g., DepoFoam technology) may be considered, although these are more complex.[8]
Q4: How can I prevent this compound from aggregating in my vehicle?
A4: Aggregation is a primary concern. To minimize it:
-
Use Buffered Solutions: Maintain a stable pH where the peptide is most soluble.
-
Control Concentration: Work with the lowest effective concentration to reduce the likelihood of self-association.
-
Proper Handling: Avoid vigorous vortexing, which can induce aggregation. Gentle swirling or inversion is preferred for dissolution.
-
Fresh Preparations: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Consider Excipients: In challenging cases, small amounts of co-solvents (e.g., DMSO) or solubility enhancers may be tested, but their compatibility with the experimental model must be validated.
Troubleshooting Guides
Problem: My this compound powder won't dissolve completely in the aqueous buffer.
-
Possible Cause: The peptide may be forming initial aggregates before full solvation.
-
Solution:
-
Try reconstituting the lyophilized peptide in a small amount of sterile, deionized water first to create a concentrated stock solution.
-
Gently swirl the vial to dissolve the peptide. Sonication in an ice-bath for short durations can also be effective.[4]
-
Once dissolved, dilute the stock solution to the final concentration using your desired isotonic buffer (e.g., PBS).
-
Problem: I observe precipitation in my this compound solution after storage or a freeze-thaw cycle.
-
Possible Cause: The peptide is aggregating and falling out of solution due to instability under the storage conditions.
-
Solution:
-
Prepare Fresh: The most reliable solution is to prepare the formulation immediately before use.
-
Optimize Storage: If storage is unavoidable, aliquot the freshly prepared solution into low-protein-binding tubes, flash-freeze in liquid nitrogen, and store at -80°C.
-
Test Additives: For specific applications requiring longer-term stability, consider screening cryoprotectants like glycerol (B35011) or solubility-enhancing excipients, ensuring they do not interfere with your assay.
-
Centrifugation: Before use, briefly centrifuge the thawed aliquot and carefully collect the supernatant to remove any insoluble aggregates. Note that this will reduce the effective concentration of the peptide.
-
Problem: I am seeing inconsistent or lower-than-expected bioactivity in my experiments.
-
Possible Cause 1: Peptide degradation. Dynorphins have a short half-life in biological fluids due to peptidase activity.[6][7]
-
Solution 1:
-
For in vitro cell culture experiments, consider using serum-free media during the treatment period if compatible with your cells.
-
For in vivo work, be aware of the rapid clearance. The experimental design should account for a short duration of action unless stabilized derivatives or specialized delivery systems are used.[6]
-
-
Possible Cause 2: Peptide adsorption to surfaces. Peptides, especially at low concentrations, can adsorb to plastic or glass surfaces, reducing the amount delivered.
-
Solution 2:
-
Use low-protein-binding polypropylene (B1209903) tubes and pipette tips.
-
Including a small amount of a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1%) in the vehicle can help prevent surface adsorption, but its suitability must be confirmed for your specific experiment.
-
Data Presentation: Summary of Potential Vehicles
| Vehicle Composition | Recommended Use | Advantages | Disadvantages | Key Considerations |
| Sterile Deionized Water | Initial reconstitution of lyophilized powder. | Simple, pure solvent. Good for creating concentrated stock solutions.[4] | Unbuffered, pH can shift. Not isotonic for in vivo use. | Use as a temporary solvent before dilution into a final buffered vehicle. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | In vivo and in vitro applications requiring physiological conditions. | Isotonic, buffered at physiological pH. Widely used and well-characterized. | Potential for phosphate to interact with divalent cations if present. | Ensure sterility for in vivo use via filtration (0.22 µm filter). |
| 10 mM Sodium Phosphate, pH 7.4 | Biophysical studies, in vitro assays. | Simple buffered system, proven to solubilize this compound effectively.[4] | Not isotonic, may require addition of NaCl for cell-based or in vivo work. | A good starting point for establishing baseline solubility and stability. |
| Artificial Cerebrospinal Fluid (aCSF) | Intracerebroventricular (ICV) or intrathecal administration. | Mimics the ionic composition of the CNS environment. | More complex to prepare than simple buffers. | Must be freshly prepared, sterile-filtered, and pH-adjusted immediately before use. |
| Aqueous with Co-solvents (e.g., <5% DMSO) | Difficult-to-dissolve formulations (use with caution). | Can increase solubility of hydrophobic peptides. | DMSO can have biological effects and may be toxic to cells at higher concentrations.[9] | Always run a vehicle-only control. The final concentration of the co-solvent should be minimized. |
Experimental Protocols
Protocol 1: Preparation of a Sterile Buffered Vehicle for In Vivo Administration
-
Objective: To prepare a 1 mg/mL stock solution of this compound in sterile PBS.
-
Materials:
-
Lyophilized this compound
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, deionized water
-
Sterile, 10X PBS stock solution (pH 7.4)
-
Sterile 0.22 µm syringe filter
-
-
Methodology:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of sterile water needed to reconstitute the peptide to a concentrated stock (e.g., 5 mg/mL).
-
Add the calculated volume of sterile water to the vial. Gently swirl the vial until the powder is completely dissolved. Do not vortex.
-
Prepare the final vehicle by diluting the 10X PBS stock to 1X with sterile, deionized water.
-
In a sterile tube, dilute the concentrated this compound stock solution with the 1X sterile PBS to achieve the final desired concentration (e.g., 1 mg/mL).
-
For in vivo use, especially intravenous injection, sterilize the final solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube. This step also helps remove any minor aggregates.
-
Use the solution immediately or aliquot for single-use storage at -80°C.
-
Protocol 2: Assessment of this compound Stability in a Vehicle via RP-HPLC
-
Objective: To determine the stability of this compound in a chosen vehicle over time at a specific temperature.
-
Materials:
-
This compound solution prepared in the test vehicle
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Quenching solution (e.g., 3 volumes of cold ACN) for plasma stability assays.[10]
-
-
Methodology:
-
Prepare the this compound solution in the vehicle to be tested at the desired concentration.
-
Immediately inject a sample (Time 0) onto the RP-HPLC system.
-
Run a linear gradient (e.g., 5% to 65% Mobile Phase B over 30 minutes) to elute the peptide. Monitor absorbance at 280 nm.[4]
-
Incubate the remaining solution under the desired test condition (e.g., 37°C).
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot and inject it onto the HPLC system using the same method.
-
Analysis: Compare the chromatograms over time. Stability is assessed by the decrease in the peak area of the intact this compound peak and the appearance of new peaks corresponding to degradation products. The percentage of remaining intact peptide can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.
-
Visualizations
Caption: Decision workflow for selecting an appropriate vehicle for this compound.
Caption: Standard workflow for preparing and verifying a this compound solution.
References
- 1. Dynorphin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Secondary structure transitions and aggregation induced in dynorphin neuropeptides by the detergent sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a neuroprotector scaffold against amyloid β-peptide aggregation and cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stabilized dynorphin derivatives for modulating antinociceptive activity in morphine tolerant rats: Effect of different routes of administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynorphin peptides differentially regulate the human κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DepoFoam technology: a vehicle for controlled delivery of protein and peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational analysis of an opioid peptide in solvent media that mimic cytoplasm viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and development of novel, short, stable dynorphin-based opioid agonists for safer analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Big Dynorphin's Effects on Locomotor Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of Big dynorphin (B1627789) on locomotor activity in behavioral tests.
Frequently Asked Questions (FAQs)
Q1: What is Big dynorphin and how does it differ from other dynorphins in its effects on locomotor activity?
This compound is a 32-amino acid endogenous opioid peptide that is a product of the prodynorphin gene. Unlike its smaller fragments, dynorphin A and dynorphin B, which primarily act on kappa-opioid receptors (KORs), this compound's effects on locomotor activity are uniquely mediated through the N-methyl-D-aspartate (NMDA) receptor.[1][2] This means that while dynorphin A and B do not typically alter locomotor activity on their own, this compound can enhance it.[1]
Q2: Which behavioral tests are most appropriate for assessing this compound-induced changes in locomotor activity?
The most common and appropriate behavioral tests include:
-
Open Field Test (OFT): This test is ideal for measuring general locomotor activity (e.g., distance traveled, speed) and can also provide insights into anxiety-like behavior.[3][4][5][6][7]
-
Rotarod Test: This test specifically assesses motor coordination and balance, which can be important to distinguish from general locomotor effects.[8][9][10][11][12]
Q3: How can I pharmacologically control for the specific effects of this compound versus other endogenous opioids?
To isolate the effects of this compound, it is crucial to use specific receptor antagonists.
-
To block the NMDA receptor-mediated effects of this compound, an NMDA receptor antagonist such as MK-801 should be used.[1][2][13]
-
To rule out the involvement of kappa-opioid receptors (which might be activated by metabolites of this compound or other co-released dynorphins), a KOR-selective antagonist like nor-binaltorphimine (nor-BNI) can be administered.[1]
Q4: What are some common confounding variables that can affect the results of locomotor activity studies with this compound?
Several factors can influence the outcomes of your experiments and should be carefully controlled:
-
Stress: Stress from handling, injection, or the novelty of the testing environment can induce hyperlocomotion and mask the specific effects of your compound.[14][15] Acclimatize animals to the testing room and handle them consistently.
-
Sex: Male and female rodents can exhibit different baseline levels of locomotor activity and may respond differently to pharmacological agents.[16] It is important to test both sexes and analyze the data separately.
-
Housing Conditions: The position of the cage on the rack can affect light exposure, which in turn can influence animal behavior.[16]
-
Time of Day: Rodents have a distinct circadian rhythm. All behavioral testing should be conducted at the same time of day to ensure consistency.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant change in locomotor activity after this compound administration. | Incorrect Dosage: The administered dose may be too low or too high, potentially falling outside the effective range. | Conduct a dose-response study to determine the optimal concentration. A study in mice showed enhanced locomotor activity at a 2.5 nmol intracerebroventricular (i.c.v.) dose.[1] |
| Peptide Instability: this compound, being a peptide, can degrade if not handled and stored properly. | Ensure the peptide is stored at the recommended temperature and dissolved in an appropriate vehicle immediately before use. | |
| Route of Administration: If using systemic administration, the peptide may not be efficiently crossing the blood-brain barrier. | Intracerebroventricular (i.c.v.) injection is a common and effective method for central delivery of this compound.[1] | |
| Increased locomotor activity is blocked by a kappa-opioid receptor antagonist (e.g., nor-BNI). | Metabolism of this compound: this compound may be metabolized into smaller fragments like dynorphin A, which can then act on KORs. | This suggests a potential indirect effect. To confirm this compound's direct action, co-administer it with an NMDA receptor antagonist like MK-801.[1] |
| High variability in locomotor activity within the same experimental group. | Inconsistent Acclimation: Insufficient or inconsistent acclimation to the testing environment can lead to varied stress responses. | Ensure all animals have a consistent acclimation period (e.g., 30-60 minutes) in the testing room before the experiment begins.[7] |
| Environmental Factors: Differences in lighting, noise, or olfactory cues between tests can affect behavior. | Maintain consistent environmental conditions for all tests. Clean the apparatus thoroughly between animals to remove olfactory cues.[6] | |
| Animals exhibit freezing or thigmotaxis (wall-hugging) instead of increased locomotion. | Anxiety-like Response: The novelty of the open field can induce anxiety, which may counteract the locomotor-enhancing effects of this compound. | Analyze the time spent in the center versus the periphery of the open field. This compound has been shown to have anxiolytic-like effects, so this would be an unexpected outcome.[1] Consider a less stressful assay or habituate the animals to the testing arena before the experiment. |
Quantitative Data Summary
Table 1: Effects of Centrally Administered Peptides on Locomotor Activity in Mice
| Peptide | Dose (i.c.v.) | Change in Locomotor Activity (in Open Field Test) | Mediating Receptor | Reference |
| This compound | 2.5 nmol | Enhanced | NMDA Receptor | [1] |
| Dynorphin A | 0.005 nmol | No change | Kappa-Opioid Receptor | [1] |
| Dynorphin B | 0.7 nmol | No change | Kappa-Opioid Receptor | [1] |
Experimental Protocols
Protocol 1: Open Field Test (OFT)
Objective: To assess spontaneous locomotor activity and exploration in rodents.
Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) made of a non-reflective material.[5] The arena should be equipped with an overhead camera connected to a video-tracking system.
Procedure:
-
Acclimation: Bring the animals to the testing room at least 30-60 minutes before the test to acclimate.[7]
-
Preparation: Clean the open field arena thoroughly with 70% ethanol (B145695) and allow it to dry completely between each animal to minimize olfactory cues.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., i.c.v.).
-
Test Initiation: Gently place the animal in the center of the arena and start the video recording. The test duration is typically 5-20 minutes.[3][4]
-
Data Collection: The video-tracking software will record parameters such as:
-
Total distance traveled
-
Average speed
-
Time spent in the center versus peripheral zones
-
Number of rearings
-
-
Post-Test: Return the animal to its home cage.
Protocol 2: Rotarod Test
Objective: To evaluate motor coordination and balance.
Apparatus: A commercially available rotarod apparatus with a rotating rod of a specified diameter.
Procedure:
-
Acclimation and Training: Acclimate the animals to the testing room. Some protocols include a pre-training session where the animals are placed on the rotating rod at a low, constant speed (e.g., 4 rpm) for a set period (e.g., 60 seconds) to habituate them to the apparatus.[8][12]
-
Drug Administration: Administer this compound or the vehicle control.
-
Test Trial: Place the animal on the rod and begin the trial. The rod can be set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).[8][9]
-
Data Collection: Record the latency to fall from the rod. The trial ends when the animal falls or passively rotates with the rod for a full revolution.[8]
-
Inter-Trial Interval: Conduct multiple trials (typically 3) with a 15-minute inter-trial interval.[9]
-
Post-Test: Return the animal to its home cage and clean the apparatus.
Visualizations
Caption: this compound's signaling pathway for locomotor effects.
Caption: General experimental workflow for behavioral testing.
Caption: Classical dynorphin signaling via the kappa-opioid receptor.
References
- 1. This compound, a prodynorphin-derived peptide produces NMDA receptor-mediated effects on memory, anxiolytic-like and locomotor behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, a Prodynorphin-Derived Peptide Produces NMDA Receptor-Mediated Effects on Memory, Anxiolytic-Like and Locomotor Behavior in Mice | Semantic Scholar [semanticscholar.org]
- 3. Open field test for mice [protocols.io]
- 4. anilocus.com [anilocus.com]
- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. mmpc.org [mmpc.org]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. Rotarod-Test for Mice [protocols.io]
- 12. biomed-easy.com [biomed-easy.com]
- 13. Intrathecally administered this compound, a prodynorphin-derived peptide, produces nociceptive behavior through an N-methyl-D-aspartate receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stress-induced hyperlocomotion as a confounding factor in anxiety and depression models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Locomotor Response to Novelty: What Does It Tell Us? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reproducibility of Big Dynorphin Behavioral Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the reproducibility of Big Dynorphin's behavioral effects.
Frequently Asked Questions (FAQs)
Q1: Why are the behavioral effects of Big Dynorphin (B1627789) inconsistent across different studies?
A1: The variability in this compound's behavioral effects stems from several factors:
-
Peptide Purity and Stability: this compound is a large peptide susceptible to degradation. Inconsistent purity between batches and rapid metabolism in vivo can lead to variable concentrations reaching the target receptors.[1][2]
-
Multiple Endogenous Peptides: The prodynorphin gene produces several active peptides, including Dynorphin A and Dynorphin B, which are components of this compound.[3][4][5][6] The processing of prodynorphin can vary, leading to different ratios of these peptides, each with distinct pharmacological profiles.[4]
-
Receptor Specificity: While this compound is a potent kappa-opioid receptor (KOR) agonist, it can also interact with other opioid receptors (mu and delta) and even non-opioid receptors like the NMDA receptor.[5][7][8][9] This can lead to a complex and sometimes contradictory pattern of behavioral effects.[8]
-
Experimental Conditions: Factors such as the animal model (species and strain), route of administration, dose, and the specific behavioral assay used can significantly influence the observed outcomes.[7][10]
Q2: What is the primary mechanism of action for this compound, and how can this contribute to variability?
A2: this compound's primary mechanism is the activation of the KOR, a G-protein coupled receptor that inhibits adenylyl cyclase.[10][11] However, some of its unique behavioral effects, such as anxiolytic-like and locomotor-enhancing properties, have been shown to be mediated by the NMDA receptor, not the KOR.[8][12] This dual-receptor activity can lead to different or even opposing effects depending on the experimental context and the brain region being studied.
Q3: How does the metabolism of this compound affect experimental results?
A3: this compound, like other dynorphin peptides, has a very short in vivo half-life, often less than a minute, due to rapid degradation by peptidases.[2] This rapid metabolism makes it challenging to maintain stable and effective concentrations in the brain after systemic administration. The resulting metabolites may also have their own biological activity, further complicating the interpretation of behavioral data.
Q4: Can the choice of animal model explain differing results in this compound studies?
A4: Yes, the choice of animal model is a significant source of variability. Different species (e.g., rats vs. mice) and even different strains within the same species can exhibit variations in the expression and function of the dynorphin/KOR system.[7][10] These differences can manifest as altered behavioral responses to this compound administration.
Troubleshooting Guides
Problem 1: High variability in behavioral data within the same experiment.
| Potential Cause | Troubleshooting Step |
| Peptide Instability | - Ensure proper storage of this compound (-80°C in a desiccated environment).- Prepare solutions fresh for each experiment.- Consider using protease inhibitors in the vehicle solution for central infusions. |
| Inconsistent Drug Administration | - For intracerebroventricular (i.c.v.) or site-specific infusions, verify cannula placement for each animal post-mortem.- Ensure consistent injection volumes and rates. |
| Animal Stress Levels | - Acclimate animals to the experimental room and handling procedures for a sufficient period before testing.- Minimize environmental stressors (e.g., noise, light changes) during experiments. Stress is known to release endogenous dynorphins, which could alter the baseline and response to exogenous peptide.[3][13] |
Problem 2: Failure to replicate published behavioral effects of this compound.
| Potential Cause | Troubleshooting Step |
| Differences in Peptide Synthesis/Purity | - Obtain a certificate of analysis for your this compound batch, confirming its purity and sequence.- If possible, test the biological activity of your peptide in a simple in vitro assay (e.g., receptor binding or G-protein activation) to compare with published data.[4] |
| Divergent Experimental Protocols | - Carefully compare your protocol to the published methodology, paying close attention to: - Animal model: Species, strain, sex, and age.[14] - Drug details: Vehicle, dose, and route of administration. - Behavioral apparatus and parameters: Ensure equipment and testing conditions are identical. |
| Influence of Endogenous Dynorphin Tone | - The basal state of the dynorphin system can influence the effects of exogenously applied this compound. Consider that factors like housing conditions (e.g., social isolation) can alter this system.[10] |
Data Presentation
Table 1: In Vitro Pharmacological Profile of Dynorphin Peptides
| Peptide | Receptor Binding Affinity (Ki, nM) - hKOR | G-Protein Activation (EC50, nM) - hKOR | Receptor Selectivity (KOR vs. MOR/DOR) |
| This compound | ~0.2 - 0.5 | ~0.01 - 0.1 | High KOR selectivity |
| Dynorphin A | ~0.2 - 0.6 | ~0.1 - 0.5 | Very high KOR selectivity |
| Dynorphin B | ~1.0 - 5.0 | ~1.0 - 10.0 | Lower KOR selectivity |
Data compiled from multiple sources indicating general trends.[4]
Table 2: Common Doses and Behavioral Readouts for this compound in Rodents
| Behavioral Assay | Species | Route of Administration | Typical Dose Range | Observed Effect | Primary Receptor System Implicated |
| Passive Avoidance | Mouse | i.c.v. | 2.5 nmol | Increased step-through latency (memory enhancement) | NMDA Receptor |
| Open Field Test | Mouse | i.c.v. | 2.5 nmol | Enhanced locomotor activity | NMDA Receptor |
| Elevated Plus Maze | Mouse | i.c.v. | 2.5 nmol | Anxiolytic-like behavior | NMDA Receptor |
| Hot-Plate Test | Mouse | i.c.v. | Up to 2.5 nmol | No analgesic effect | N/A |
Data is based on a specific study and may not be generalizable to all experimental conditions.[8]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of this compound
This protocol provides a general overview of the steps involved in synthesizing this compound.
-
Resin Selection: Start with a suitable resin, such as Rink amide AM resin, for C-terminal amide peptides.[1]
-
Fmoc-Protected Amino Acids: Use Fmoc-protected amino acids for the synthesis.
-
Coupling: Sequentially couple each amino acid using a coupling agent like DIC and an activator such as Oxyma Pure.[1]
-
Deprotection: After each coupling step, remove the Fmoc protecting group with a piperidine (B6355638) solution to allow for the addition of the next amino acid.[1]
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.[15]
Protocol 2: In Vivo Peptide Stability Assay
This protocol outlines a method to assess the stability of this compound in plasma.
-
Peptide Incubation: Incubate a known concentration of this compound (e.g., 100 µM) with pooled rat plasma at 37°C.[1]
-
Time-Course Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[1]
-
Protein Precipitation: Immediately stop the enzymatic degradation in each sample by adding three volumes of cold acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact this compound remaining at each time point.[1]
Mandatory Visualizations
Caption: Processing of the prodynorphin precursor peptide.
Caption: Dual signaling pathways of this compound.
Caption: Logical workflow for troubleshooting reproducibility.
References
- 1. Design and development of novel, short, stable dynorphin-based opioid agonists for safer analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of dynorphin A(1-13) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynorphin–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a putative endogenous ligand for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dynorphin/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a prodynorphin-derived peptide produces NMDA receptor-mediated effects on memory, anxiolytic-like and locomotor behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Dynorphin-Kappa Opioid System as a Modulator of Stress-induced and Pro-addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrathecally administered this compound, a prodynorphin-derived peptide, produces nociceptive behavior through an N-methyl-D-aspartate receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynorphin--still an extraordinarily potent opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound is a neuroprotector scaffold against amyloid β-peptide aggregation and cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fixation for Big Dynorphin Immunohistochemistry
Welcome to the technical support center for Big Dynorphin (B1627789) (Big-Dyn) immunohistochemistry (IHC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during their experiments.
Troubleshooting Guide
This guide is designed to help you resolve common issues that may arise during your Big Dynorphin IHC experiments.
Issue 1: Weak or No Staining
| Potential Cause | Recommended Solution |
| Improper Fixation | The choice of fixative and the duration of fixation are critical. Over-fixation can mask the epitope, while under-fixation can lead to poor tissue preservation and loss of the antigen. For this compound, which is a peptide, a cross-linking fixative like paraformaldehyde (PFA) is generally recommended.[1] Consider the following adjustments: - Fixative Choice: 4% PFA is a common choice for preserving small peptides.[1] - Fixation Time: Optimal fixation time should be determined empirically, but overnight (12-24 hours) fixation at 4°C is a good starting point. |
| Ineffective Antigen Retrieval | Aldehyde-based fixatives create cross-links that can mask the this compound epitope.[2][3] Antigen retrieval is often necessary to unmask the epitope and allow for antibody binding.[4] - Method: Heat-Induced Epitope Retrieval (HIER) is generally more successful than Proteolytic-Induced Epitope Retrieval (PIER) for many antigens.[4] - Buffer: The pH of the retrieval buffer is crucial. Start with a citrate (B86180) buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0).[2][3] For many antibodies, Tris-EDTA at pH 9.0 can be more effective.[3][5][6] - Optimization: The temperature and duration of heating should be optimized. A typical starting point is 95°C for 10-20 minutes.[2][7] |
| Primary Antibody Issues | The specificity and concentration of the primary antibody are paramount. - Antibody Validation: Ensure your antibody is validated for IHC and is specific for this compound. Different antibodies may target different epitopes on the prodynorphin precursor or its cleavage products (Dynorphin A, Dynorphin B), leading to varied staining patterns.[8][9] - Antibody Concentration: The optimal antibody dilution needs to be determined. A concentration that is too low will result in weak staining. Perform a titration experiment to find the ideal concentration. |
| Tissue Processing | The choice between paraffin-embedded and frozen sections can impact results. - Paraffin (B1166041) Sections: Offer excellent morphological preservation but often require antigen retrieval due to epitope masking from fixation and processing.[6][10] - Frozen Sections: May better preserve antigenicity for some targets and often do not require antigen retrieval, but morphology can be less optimal.[6][10][11][12] |
Issue 2: High Background Staining
| Potential Cause | Recommended Solution |
| Non-specific Antibody Binding | This can be caused by the primary or secondary antibody binding to unintended targets. - Blocking Step: Ensure an adequate blocking step is performed. Use normal serum from the species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-rabbit secondary).[13] - Primary Antibody Concentration: A primary antibody concentration that is too high can lead to non-specific binding.[13] Try further diluting your primary antibody.[14] - Secondary Antibody Control: Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[15] |
| Endogenous Peroxidase Activity | If using a horseradish peroxidase (HRP)-based detection system, endogenous peroxidases in the tissue can produce background signal.[16] - Quenching: Include a peroxidase quenching step, such as incubating the sections in 3% hydrogen peroxide (H2O2), before the primary antibody incubation.[16] |
| Endogenous Biotin (B1667282) | If using a biotin-based detection system (e.g., ABC method), endogenous biotin in tissues like the kidney and liver can cause high background.[16] - Biotin Blocking: Perform a biotin blocking step or consider using a polymer-based detection system that is biotin-free.[16] |
| Inadequate Washing | Insufficient washing between steps can leave unbound antibodies on the tissue. - Washing Protocol: Ensure thorough washing with an appropriate buffer (e.g., PBS or TBS with a mild detergent like Tween-20). |
Frequently Asked Questions (FAQs)
Q1: What is the best fixation method for this compound IHC: perfusion or immersion?
A1: Both perfusion and immersion fixation can be used, and the optimal choice may depend on the specific experimental context.
-
Perfusion Fixation: Transcardial perfusion with a fixative like 4% PFA is often considered the gold standard for animal tissues, especially for the central nervous system.[17][18] It provides rapid and uniform fixation throughout the tissue, which is crucial for preserving the morphology and antigenicity of peptides like this compound.[1]
-
Immersion Fixation: This method is simpler and suitable for smaller tissue pieces. However, the fixative penetrates the tissue more slowly, which can lead to uneven fixation, particularly in the center of larger samples. If using immersion, ensure the tissue pieces are small and the volume of fixative is at least 10-20 times the volume of the tissue.[18][19]
Q2: Should I use 4% paraformaldehyde (PFA) or 10% neutral buffered formalin (NBF) for this compound IHC?
A2: Both 4% PFA and 10% NBF contain approximately 4% formaldehyde (B43269) and are effective cross-linking fixatives.[20][21] However, there are some differences to consider:
-
4% Paraformaldehyde (PFA): Often prepared fresh from paraformaldehyde powder, it is considered a purer form of formaldehyde as it does not contain methanol (B129727), which is often added as a stabilizer to commercial formalin solutions.[20][22] The absence of methanol may be advantageous for preserving certain epitopes. Many researchers prefer freshly prepared PFA for its consistency.[20]
-
10% Neutral Buffered Formalin (NBF): This is a commercially available, buffered solution of formaldehyde.[21] It is convenient to use but may contain methanol.[23] For many applications, the difference in outcome between freshly prepared PFA and NBF is minimal, but for sensitive antigens like neuropeptides, fresh PFA may be preferable.[20]
Q3: Is antigen retrieval always necessary for this compound IHC?
A3: Not always, but it is highly recommended, especially when using aldehyde-based fixatives and paraffin-embedded tissues.[3][4] The fixation process can create chemical cross-links that mask the antigenic epitope of this compound, preventing the primary antibody from binding effectively.[2][4] If you are experiencing weak or no staining, optimizing the antigen retrieval step is a critical troubleshooting measure. For frozen sections, antigen retrieval may not be required as the antigenicity is often better preserved.[12]
Q4: How do I choose the right antigen retrieval buffer and method?
A4: The optimal antigen retrieval method and buffer need to be determined empirically for your specific antibody and tissue.
-
Method: Heat-Induced Epitope Retrieval (HIER) is the most commonly used and often most effective method.[3][4]
-
Buffer pH: The pH of the retrieval buffer is a critical variable. The two most common starting points are:
Q5: My staining pattern for this compound is different from what is published. What could be the reason?
A5: Discrepancies in staining patterns can arise from several factors related to the complexity of the dynorphin system.
-
Antibody Specificity: this compound is a 32-amino acid peptide that is a product of the precursor protein prodynorphin (pDyn).[24] Prodynorphin is further processed into other peptides like Dynorphin A and Dynorphin B.[8][25] Antibodies may be designed to recognize different epitopes within this family of peptides. An antibody specific to the C-terminus of this compound will have a different staining pattern than one that recognizes Dynorphin A.[8][9] Carefully check the immunogen sequence of your antibody.
-
Differential Peptide Processing: The processing of prodynorphin into its various peptide products can differ between brain regions and even between different neuronal populations.[8][9] This means that the relative abundance of this compound, Dynorphin A, and Dynorphin B can vary, leading to different staining patterns depending on the antibody's specificity.
-
Fixation and Protocol Differences: Variations in fixation protocols, antigen retrieval methods, and antibody dilutions can all contribute to differences in staining outcomes between laboratories.
Data Summary Tables
Table 1: Comparison of Fixation Methods for this compound IHC (Hypothetical Data)
| Fixation Method | Fixative | Fixation Time | Staining Intensity | Background Staining | Morphological Preservation |
| Immersion | 4% PFA | 4 hours | + | + | ++ |
| Immersion | 4% PFA | 24 hours | +++ | + | +++ |
| Immersion | 10% NBF | 24 hours | ++ | ++ | +++ |
| Perfusion | 4% PFA | ~10 minutes | ++++ | + | ++++ |
Rating: + (Poor) to ++++ (Excellent)
Table 2: Effect of Antigen Retrieval on this compound Staining in 4% PFA-Fixed, Paraffin-Embedded Tissue (Hypothetical Data)
| Antigen Retrieval Method | Buffer | Temperature & Time | Staining Intensity | Background Staining |
| None | - | - | +/- | + |
| HIER | Citrate (pH 6.0) | 95°C, 20 min | ++ | ++ |
| HIER | Tris-EDTA (pH 9.0) | 95°C, 20 min | ++++ | + |
| PIER | Trypsin | 37°C, 15 min | + | +++ |
Rating: +/- (Barely Detectable) to ++++ (Strong and Specific)
Experimental Protocols
Protocol 1: Perfusion Fixation for this compound IHC in Rodent Brain
-
Deeply anesthetize the animal according to your institution's approved protocol.
-
Perform a thoracotomy to expose the heart.
-
Make a small incision in the right atrium to allow for drainage.
-
Insert a perfusion needle into the left ventricle and clamp the aorta.
-
Begin perfusion with ice-cold phosphate-buffered saline (PBS) containing heparin to clear the blood from the vasculature.[17] Continue until the fluid running from the right atrium is clear.
-
Switch to ice-cold 4% paraformaldehyde (PFA) in 0.1 M phosphate (B84403) buffer (pH 7.4). Perfuse at a steady rate. For an adult mouse, use approximately 50-100 mL of fixative; for a rat, use 200-250 mL.[26]
-
Observe for signs of fixation, such as muscle tremors and liver discoloration.[27]
-
Following perfusion, dissect the brain and post-fix in the same 4% PFA solution for 12-24 hours at 4°C.
-
Transfer the brain to a cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS) until it sinks before proceeding with sectioning (for cryosections) or transfer to 70% ethanol (B145695) for paraffin processing.
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
-
Deparaffinize and rehydrate paraffin-embedded tissue sections.
-
Place the slides in a staining jar filled with the chosen antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or Tris-EDTA, pH 9.0).
-
Heat the buffer with the slides to 95-100°C using a microwave, water bath, or pressure cooker.[2][3]
-
Maintain the temperature for 10-20 minutes. Do not allow the sections to boil dry.
-
Remove the container from the heat source and allow the slides to cool in the buffer for at least 20-30 minutes at room temperature.[2]
-
Rinse the slides gently with distilled water and then with your wash buffer (e.g., PBS) before proceeding with the blocking step of your IHC protocol.
Visualizations
References
- 1. bosterbio.com [bosterbio.com]
- 2. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 5. Comparison of different methodologies and cryostat versus paraffin sections for chromogenic immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fixation Strategies and Formulations | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations on Using Antibodies for Studying the Dynorphins/Kappa Opioid Receptor System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. grtc.ucsd.edu [grtc.ucsd.edu]
- 12. ptglab.com [ptglab.com]
- 13. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. origene.com [origene.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 17. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 18. Animal Perfusion/Immersion Fixation for EM | Facility for Electron Microscopy Research - McGill University [mcgill.ca]
- 19. Fixation protocols | Yale Research [research.yale.edu]
- 20. med.nyu.edu [med.nyu.edu]
- 21. content.ilabsolutions.com [content.ilabsolutions.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. elisakits.co.uk [elisakits.co.uk]
- 25. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 26. neuroscienceassociates.com [neuroscienceassociates.com]
- 27. med.unc.edu [med.unc.edu]
Technical Support Center: Reducing Non-Specific Binding in Big Dynorphin Receptor Assays
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) in Big Dynorphin (B1627789) receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a significant problem in Big Dynorphin assays?
A1: Non-specific binding refers to the adherence of a radiolabeled ligand, like this compound, to components other than its intended receptor target, such as filters, assay tubes, and membrane lipids.[1] this compound, a 32-amino acid peptide, is particularly susceptible to this due to its size, charge, and potential hydrophobic interactions.[2] High NSB can obscure the true specific binding signal, leading to inaccurate calculations of receptor density (Bmax) and ligand affinity (Kd), which compromises the validity of the experimental results.[1][3]
Q2: What is considered an acceptable level of non-specific binding?
A2: Ideally, non-specific binding should be as low as possible. A common benchmark is for NSB to be less than 50% of the total binding at the highest radioligand concentration tested.[4] For a well-optimized assay, achieving specific binding that is greater than 80% of the total binding at the Kd concentration is a desirable goal.[4] For some opioid peptides, NSB has been reported to be as low as 7% of total bound radioactivity in optimized assays.[1]
Q3: What unique challenges does this compound present that can lead to high NSB?
A3: this compound's complexity contributes to high NSB. It acts as a high-efficacy agonist at the kappa-opioid receptor (KOR) but also binds to mu- (MOR) and delta- (DOR) opioid receptors.[2] Furthermore, it modulates non-opioid targets like the NMDA receptor and acid-sensing ion channels (ASIC1a), creating multiple potential interaction sites beyond the primary receptor of interest.[2] Its peptide nature also makes it prone to sticking to plasticware and glass fiber filters.[1]
Q4: How do I properly define and measure non-specific binding in my assay?
A4: Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled ("cold") ligand. This cold ligand saturates the specific receptor sites, so any remaining bound radioligand is considered non-specific. The ideal unlabeled compound should be structurally different from the radioligand but have a high affinity for the receptor to ensure effective displacement.[4] A concentration of the unlabeled ligand at 1000 times its Ki or Kd value is typically used.[4]
Troubleshooting Guide
This guide addresses common issues related to high non-specific binding in a question-and-answer format.
Issue: Consistently High Non-Specific Binding
Q: My non-specific binding is consistently high (e.g., >50% of total binding). What are the most common causes and how can I fix them?
A: Consistently high NSB often points to fundamental issues with the assay components or conditions. Here are the primary areas to investigate:
-
Binding to Filters and Plastics: Peptide ligands like this compound readily adhere to untreated surfaces.
-
Solution: Pre-treat glass fiber filters by soaking them in a solution of 0.3-0.5% polyethylenimine (PEI).[1] This introduces a positive charge to the filter, repelling the positively charged peptide. Also, consider using low-retention plasticware.
-
-
Suboptimal Buffer Conditions: The composition of the assay buffer significantly influences non-specific interactions.
-
Solution 1: Adjust Ionic Strength. Electrostatic interactions can cause NSB. Increasing the salt concentration in your buffer (e.g., 100-150 mM NaCl) can help shield these charges.[1][5]
-
Solution 2: Add a Blocking Agent. Incorporate a protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% (w/v) into the assay buffer.[1][3][5] BSA will coat non-specific sites on the membranes, tubes, and filters.
-
Solution 3: Optimize pH. The charge of both the peptide and the cell membranes is pH-dependent. While physiological pH (~7.4) is a standard starting point, slight adjustments may help minimize NSB.[1][5]
-
-
High Radioligand Concentration: Using too much radioligand increases the likelihood of it binding to low-affinity, non-specific sites.
-
Solution: Use a radioligand concentration at or below the Kd value for the receptor.[4] If the Kd is unknown, perform a saturation binding experiment to determine it.
-
Issue: Inconsistent NSB and Poor Reproducibility
Q: My NSB levels are highly variable between experiments or even within the same assay plate. What could be the cause?
A: Variability often stems from procedural inconsistencies.
-
Inadequate Washing: Failure to efficiently remove unbound radioligand is a major source of variability and high background.
-
Improper Tissue/Membrane Preparation: Poor preparation can lead to inconsistent receptor availability and the presence of interfering substances.
-
Pipetting and Mixing: Inaccurate pipetting or insufficient mixing can lead to wells with incorrect concentrations of reagents.
-
Solution: Use calibrated pipettes and ensure thorough but gentle mixing after adding all components to create a homogenous reaction mixture.[1]
-
Data Presentation
Table 1: Common Reagents for Reducing Non-Specific Binding
| Reagent | Type | Typical Concentration | Mechanism of Action | Reference |
| Bovine Serum Albumin (BSA) | Blocking Agent | 0.1 - 1% (w/v) | Coats surfaces (tubes, filters) and membrane preparations to block non-specific protein binding sites. | [1][3][8] |
| Polyethylenimine (PEI) | Filter Pre-treatment | 0.3 - 0.5% (w/v) | Reduces non-specific binding of cationic peptides to negatively charged glass fiber filters. | [1] |
| Sodium Chloride (NaCl) | Buffer Additive | 100 - 150 mM | Increases ionic strength to reduce non-specific electrostatic interactions. | [1][5] |
| Non-fat Dry Milk | Blocking Agent | 0.5 - 5% (w/v) | An alternative to BSA for blocking non-specific sites, but compatibility must be verified. | [1] |
Table 2: Troubleshooting Summary for High Non-Specific Binding
| Symptom | Potential Cause | Recommended Solution |
| High NSB in all wells | Radioligand sticking to filters/tubes | Pre-treat filters with PEI; add BSA to buffer. |
| Electrostatic interactions | Increase ionic strength of the buffer with NaCl. | |
| Radioligand concentration too high | Decrease radioligand concentration to ≤ Kd. | |
| Inconsistent NSB | Inefficient or variable washing | Standardize wash steps with ice-cold buffer. |
| Inconsistent membrane prep | Standardize tissue handling and membrane prep protocols. | |
| Low specific binding signal | Degraded receptor or radioligand | Check integrity and storage of reagents. |
| Incubation time too short | Perform a time-course experiment to ensure equilibrium is reached. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Cell Marque: Tissue Preparation [cellmarque.com]
- 7. swordbio.com [swordbio.com]
- 8. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
Technical Support Center: Development of Metabolically Stable Big Dynorphin Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of metabolically stable analogs of Big Dynorphin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and experimental evaluation of this compound analogs.
Peptide Synthesis & Purification
Q1: My solid-phase peptide synthesis (SPPS) resulted in a significantly lower yield than expected. How can I troubleshoot this?
A1: Low yield in SPPS can stem from several factors. A systematic approach is needed to diagnose the problem.[1][2]
-
Initial Diagnosis: First, determine if the issue is poor synthesis or problems during cleavage. Perform a test cleavage on a small amount of resin (10-20 mg) and analyze the product with mass spectrometry (MS) to confirm if the desired peptide was synthesized.[1]
-
Incomplete Deprotection or Coupling: Inefficient removal of the Fmoc protecting group or poor amino acid coupling can lead to truncated sequences.[1][2]
-
Solution: Use a colorimetric test like the Kaiser (ninhydrin) test to check for free primary amines after each coupling step. A positive result (blue beads) indicates incomplete coupling.[1] Consider "double coupling" for difficult or sterically hindered amino acids by repeating the coupling step with fresh reagents.[2]
-
-
Peptide Aggregation: Hydrophobic sequences can aggregate on the resin, hindering reactions.
-
Cleavage and Work-up Issues: Even with successful synthesis, the final yield can be compromised during cleavage.
-
Solution: Ensure your cleavage cocktail is appropriate for your peptide's sequence. If you still have issues, after cleavage, reduce the TFA volume under a nitrogen stream before precipitating with cold diethyl ether. If precipitation is poor, re-cleaving the resin may be helpful.[4]
-
Q2: I'm observing racemization in my synthesized peptide. What are the causes and how can I prevent it?
A2: Racemization, the loss of stereochemical integrity at the alpha-carbon, is a common problem, especially with amino acids like histidine and cysteine.[5][6]
-
Cause: The primary cause is the formation of a planar oxazolone (B7731731) intermediate when the amino acid's carboxyl group is activated by a coupling reagent.[5]
-
Prevention Strategies:
-
Use of Additives: Always use carbodiimide (B86325) coupling reagents (e.g., DCC, DIC) with racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[5][7]
-
Optimized Conditions: Lowering the reaction temperature to 0°C and using less polar solvents can reduce the rate of racemization.[5]
-
Protecting Groups: For sensitive amino acids like histidine, protecting the imidazole (B134444) nitrogen can significantly reduce racemization.[6]
-
Q3: My purified this compound analog is poorly soluble in aqueous buffers. What should I do?
A3: Solubility is a common challenge, particularly for hydrophobic peptides.[8][9]
-
Initial Assessment: First, analyze your peptide's sequence. A high percentage of hydrophobic residues will likely lead to poor aqueous solubility.[9][10]
-
pH Adjustment: The net charge of the peptide is critical. Since HPLC purification often leaves residual TFA, your peptide solution may be acidic.[9]
-
For basic peptides (net positive charge), try dissolving in a small amount of acetic acid before diluting.[8][11]
-
For acidic peptides (net negative charge), use a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate.[11]
-
-
Organic Solvents: For highly hydrophobic or neutral peptides, first dissolve the peptide in a minimal amount of an organic solvent like DMSO, then slowly add this stock solution to your stirring aqueous buffer.[10][11] Most cell-based assays can tolerate up to 0.5-1% DMSO.[11]
-
Denaturants: For peptides that have already aggregated, you can dissolve them in a strong denaturant like 6 M guanidinium (B1211019) hydrochloride (GdHCl) or 8 M urea, followed by dialysis into the final buffer.[10]
-
Sonication: Sonication can help break up small aggregates and facilitate dissolution.[10]
Experimental Assays
Q4: My in vitro plasma stability assay shows highly variable results between replicates. What could be the cause?
A4: Variability in plasma stability assays can arise from several sources.
-
Plasma Quality: Ensure you are using pooled plasma that has been stored correctly (-80°C) and has undergone minimal freeze-thaw cycles. Inactive plasma can lead to artificially high stability.[12]
-
Sample Handling: Immediately quench the enzymatic degradation at each time point by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) with 1% formic acid). Inconsistent quenching times will lead to variability.[12]
-
Matrix Effects: The biological matrix can significantly affect peptide stability and detection.[13][14][15] It's crucial to validate your analytical method (e.g., LC-MS/MS) in the presence of plasma. This includes assessing for ion suppression or enhancement.
-
Adsorption: Peptides can adsorb to plasticware. Use low-binding tubes and vials to minimize this. Including a small amount of organic solvent or a non-ionic surfactant in your sample diluent can also help.[12]
Q5: In my receptor binding assay, the non-specific binding is very high. How can I reduce it?
A5: High non-specific binding can obscure your specific binding signal.
-
Blocking Agents: Ensure your assay buffer contains a blocking agent like bovine serum albumin (BSA) to reduce the binding of your radioligand to non-receptor components.
-
Washing Steps: Increase the number and volume of washes during the filtration step to more effectively remove unbound radioligand. Use ice-cold wash buffer to slow the dissociation of specifically bound ligand.[16]
-
Filter Pre-treatment: Pre-soaking the glass fiber filters in a solution like polyethyleneimine (PEI) can reduce the non-specific binding of positively charged radioligands.
-
Radioligand Concentration: Use a concentration of radioligand that is at or below its Kd for the receptor. Higher concentrations can lead to increased binding to low-affinity, non-specific sites.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in vivo?
A1: Like other dynorphins, this compound is rapidly degraded by peptidases in plasma and tissues. The peptide bonds are susceptible to cleavage by aminopeptidases and carboxypeptidases, leading to a very short in vivo half-life.[11]
Q2: What are the most common chemical modifications to improve the metabolic stability of this compound analogs?
A2: Several strategies are employed:
-
N-terminal modification: Replacing the N-terminal tyrosine with a modified amino acid or capping the N-terminus can prevent degradation by aminopeptidases.
-
C-terminal modification: Amidation of the C-terminus can protect against carboxypeptidases.
-
Use of D-amino acids: Incorporating D-amino acids at susceptible cleavage sites can render the peptide resistant to proteases.
-
Cyclization: Creating cyclic peptides by introducing disulfide or lactam bridges can restrict the peptide's conformation, making it less accessible to proteases.[7]
Q3: How do I choose the right in vitro stability assay for my analog?
A3: The choice of assay depends on the intended route of administration and relevant tissues.[14]
-
Plasma Stability: A good starting point to assess stability in the bloodstream.
-
Gastrointestinal (GI) Fluid Stability: Crucial if you are considering oral delivery. Assays with simulated gastric fluid (containing pepsin) and intestinal fluid (containing trypsin, chymotrypsin) are used.[14]
-
Kidney or Liver Homogenates: Useful for assessing metabolism in these key organs. Kidney S9 fractions are often a suitable system for studying peptide metabolism in extrahepatic tissues.[14]
Q4: My this compound analog is stable in plasma but has no effect in vivo. What could be the problem?
A4: This is a common challenge in drug development. Several factors could be at play:
-
Blood-Brain Barrier (BBB) Penetration: this compound and its analogs are relatively large and polar molecules, which generally have poor BBB permeability.[17][] Even if stable in the blood, the analog may not be reaching its target in the central nervous system. Strategies to improve BBB penetration include conjugation to brain-penetrating peptides or encapsulation in nanoparticles.[19]
-
Pharmacokinetics: The analog might be rapidly cleared from the body through other mechanisms, such as renal filtration, even if it's resistant to enzymatic degradation.
-
Off-target effects: The analog might be interacting with other receptors or proteins, leading to unforeseen effects or sequestration away from its intended target.
Q5: How do I measure the functional activity of my newly synthesized analog at the kappa-opioid receptor (KOR)?
A5: Since the KOR is a Gi/o-coupled G-protein coupled receptor (GPCR), its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[20]
-
cAMP Assay: This is a common functional assay. You can measure the inhibition of forskolin-stimulated cAMP production in cells expressing the KOR. A more potent analog will show a lower EC50 value in this assay.[20][21][22]
-
[35S]GTPγS Binding Assay: This assay directly measures G-protein activation. In response to an agonist, the Gα subunit releases GDP and binds GTP. Using the non-hydrolyzable GTP analog, [35S]GTPγS, you can quantify receptor activation by measuring the incorporated radioactivity.[23][24][25][26][27] This is a functional assay that can distinguish between agonists, antagonists, and inverse agonists.[23]
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of Dynorphin Peptides
| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Net Charge (pH 7.4) | KOR Binding Affinity (Ki, nM) |
| Dynorphin A | YGGFLRRIRPKLKWDNQ | 2147.5 | +4 | ~0.2-0.4 |
| Dynorphin B | YGGFLRRQFKVVT | 1574.8 | +3 | Higher than Dyn A |
| This compound | YGGFLRRIRPKLKWDNQKRYGGFLRRQFKVVT | 3984.7 | +9 | ~0.2 |
Note: Binding affinities can vary depending on the assay conditions and tissue preparation.
Table 2: Comparison of Receptor Binding Selectivity for Dynorphin Peptides
| Peptide | Receptor Selectivity (KOR vs. MOR) | Receptor Selectivity (KOR vs. DOR) |
| Dynorphin A | High | High |
| Dynorphin B | Low | Low |
| This compound | ~70-fold | ~200-fold |
Source: Data compiled from publicly available literature.[5]
Experimental Protocols
Protocol 1: In Vitro Peptide Stability in Human Plasma
Objective: To determine the half-life (t½) of a this compound analog in human plasma.
Materials:
-
Test peptide stock solution (1 mg/mL in DMSO or water).
-
Pooled human plasma (stored at -80°C).
-
Incubator or water bath at 37°C.
-
Quenching solution: Ice-cold acetonitrile with 1% formic acid.
-
Internal standard (a stable, structurally similar peptide with a different mass).
-
LC-MS/MS system.
Procedure:
-
Thaw pooled human plasma on ice.
-
Pre-warm the plasma to 37°C for 15 minutes.
-
Spike the test peptide into the plasma to a final concentration of 1-10 µM. Mix gently.
-
Immediately take a time-zero (t=0) aliquot and quench it by adding it to 3 volumes of ice-cold quenching solution containing the internal standard.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
Collect aliquots at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Quench each aliquot immediately as described in step 4.
-
Vortex the quenched samples and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to precipitate plasma proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent peptide.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t½) using a one-phase decay model.[12]
Protocol 2: Competitive Radioligand Binding Assay for KOR
Objective: To determine the binding affinity (Ki) of a test analog for the human kappa-opioid receptor (hKOR).
Materials:
-
Cell membranes from cells stably expressing hKOR (e.g., CHO-hKOR).[16]
-
Radioligand: [³H]U-69,593 (a selective KOR agonist).[16]
-
Unlabeled U-69,593 (for determining non-specific binding).
-
Test analog at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[16]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]
-
GF/C glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]U-69,593 (final concentration ~0.5-1.0 nM), and membrane suspension.[16]
-
Non-specific Binding: Assay buffer, [³H]U-69,593, a high concentration of unlabeled U-69,593 (e.g., 10 µM), and membrane suspension.
-
Competition: Assay buffer, [³H]U-69,593, varying concentrations of the test analog, and membrane suspension.
-
-
Incubate the plate at a set temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the GF/C glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[16]
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (CPM).
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test analog to generate a competition curve.
-
Determine the IC50 (concentration of analog that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Visualizations
Caption: Workflow for developing metabolically stable this compound analogs.
Caption: Simplified KOR signaling pathway via Gi/o protein coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. medium.com [medium.com]
- 9. Peptide Synthesis Knowledge Base [peptide2.com]
- 10. benchchem.com [benchchem.com]
- 11. lifetein.com [lifetein.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of Sample Matrix on Accuracy of Peptide Quantification: Assessment of Calibrator and Internal Standard Selection and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives [sciexplor.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resources.revvity.com [resources.revvity.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Short Half-Life of Big Dynorphin In Vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to address the challenges associated with the short in vivo half-life of Big Dynorphin.
FAQs and Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound and its analogs.
Issue 1: Low or No In Vivo Efficacy Despite High In Vitro Activity
Question: My this compound analog shows high binding affinity and potency in vitro, but I'm not observing the expected biological effects in my animal model. What could be the problem?
Answer: This is a common issue when transitioning from in vitro to in vivo studies. The most likely culprit is the short in vivo half-life of the peptide due to rapid degradation by proteases and renal clearance. Here’s a troubleshooting workflow:
-
Assess In Vivo Stability: The first step is to determine the half-life of your peptide in plasma. An in vitro plasma stability assay is a good starting point. If the half-life is very short (in the order of minutes), you will need to employ stabilization strategies.
-
Evaluate Bioavailability: Poor absorption from the injection site can also lead to low efficacy. Consider the route of administration and the formulation of your peptide.
-
Consider Target Engagement: Ensure that the peptide is reaching its target receptor in the desired tissue at a sufficient concentration. This may involve assessing blood-brain barrier penetration for centrally acting agents.
Issue 2: Inconsistent Results in Behavioral Studies
Question: I'm seeing high variability in the behavioral responses of my animals to a this compound analog. How can I improve the consistency of my results?
Answer: Inconsistent behavioral results can stem from a variety of factors related to both the peptide and the experimental design.
-
Peptide-Related Issues:
-
Batch-to-Batch Variability: Ensure the purity and concentration of your peptide are consistent across different batches.
-
Solubility and Aggregation: Poorly soluble peptides can lead to inconsistent dosing. Visually inspect your peptide solution for any precipitation. Lipidated analogs, while more stable, can be prone to aggregation.
-
Unexpected Nociceptive Effects: this compound itself can produce nociceptive behaviors through NMDA receptor activation, which can confound analgesic studies.[1] If you observe unexpected pain-related behaviors, consider co-administration with an NMDA receptor antagonist or designing analogs that do not interact with the NMDA receptor.
-
-
Experimental Design Issues:
-
Habituation: Ensure all animals are properly habituated to the experimental setup to reduce stress-induced variability.
-
Dosing and Timing: Carefully consider the dose-response relationship and the time course of the peptide's action. The short half-life may necessitate a specific dosing regimen.
-
Blinding: All behavioral scoring should be performed by an observer who is blind to the treatment groups.
-
Issue 3: Difficulty Quantifying this compound Analogs in Plasma
Question: I'm having trouble developing a sensitive and reliable assay to measure the concentration of my this compound analog in plasma samples. What are the key challenges and how can I overcome them?
Answer: Quantifying peptides in plasma, especially at low physiological concentrations, can be challenging due to their low abundance and the complexity of the plasma matrix.
-
Low Signal in Immunoassays (ELISA):
-
Antibody Affinity and Specificity: Ensure your antibodies have high affinity and specificity for your analog.
-
Matrix Effects: Components in the plasma can interfere with antibody binding. Optimize sample dilution to minimize these effects.
-
Peptide Degradation: Proteases in the plasma sample can degrade the peptide during sample preparation and storage. Add protease inhibitors to your collection tubes and keep samples on ice.
-
-
Challenges with LC-MS/MS:
-
Low Ionization Efficiency: this compound and its analogs can have poor ionization efficiency. Optimize mass spectrometry source parameters.
-
Interference from Plasma Components: The complex matrix of plasma can lead to ion suppression. Effective sample preparation, such as solid-phase extraction (SPE), is crucial.
-
Lack of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of your peptide is the ideal internal standard for accurate quantification. If unavailable, a structurally similar peptide can be used, but this may compromise accuracy.
-
Data Presentation: Half-Life of Dynorphin Analogs
Due to the inherent instability of this compound, quantitative data on its in vivo half-life is scarce in the literature. However, studies on its constituent peptide, Dynorphin A, and its stabilized analogs provide valuable insights. The following table summarizes the reported half-lives of various Dynorphin A analogs, demonstrating the impact of different stabilization strategies.
| Peptide/Analog | Modification(s) | Half-Life (t½) | Species/Matrix | Reference |
| Dynorphin A | None | ~0.5 hours | Rat | [2] |
| E-2078 | N-methylation, D-amino acid substitution, C-terminal amidation | 4 hours | Not specified | [2] |
| [des-Arg⁷]Dyn A(1-11) | Deletion of Arginine at position 7 | 4.5 hours | Rat Plasma | [3] |
| [des-Arg⁷, MDP¹]Dyn A(1-9)-NH₂ | N-terminal modification with 3-(2,6-dimethylphenyl)propionic acid, C-terminal amidation | 50 hours | Rat Plasma | [3] |
| [des-Arg⁷, Ac¹, D-Ala⁸, D-Pro¹⁰]Dyn A(1-11)-NH₂ | N-terminal acetylation, D-amino acid substitutions, C-terminal amidation | 350 hours | Rat Plasma | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogs.
Protocol 1: Competitive Radioligand Binding Assay for the Kappa Opioid Receptor (KOR)
This protocol describes how to determine the binding affinity (Ki) of a test compound (e.g., a this compound analog) for the KOR.
Materials:
-
Cell membranes prepared from cells expressing the kappa opioid receptor (e.g., CHO-KOR cells).
-
Radioligand: [³H]U-69,593 (a selective KOR agonist).
-
Unlabeled selective KOR ligand for determining non-specific binding (e.g., unlabeled U-69,593 or naloxone).
-
Test compounds (this compound analogs).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from cells overexpressing the KOR. Homogenize cells in ice-cold lysis buffer, centrifuge to pellet the membranes, and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]U-69,593 solution (final concentration ~1 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled KOR ligand (e.g., 10 µM naloxone), 50 µL of [³H]U-69,593 solution, and 100 µL of membrane suspension.
-
Competition: 50 µL of varying concentrations of the test compound, 50 µL of [³H]U-69,593 solution, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: LC-MS/MS Quantification of this compound in Rat Plasma (Template)
This protocol provides a template for developing a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound in plasma. Optimization will be required for specific analogs and instrument setups.
Materials:
-
Rat plasma samples.
-
This compound standard.
-
Stable isotope-labeled this compound internal standard (if available).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
Acetonitrile (ACN), Formic acid (FA), Water (LC-MS grade).
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with ACN followed by equilibration with 0.1% FA in water.
-
Load the plasma sample (pre-treated with internal standard).
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% ACN in 0.1% FA) to remove interfering substances.
-
Elute the peptide with a higher percentage of organic solvent (e.g., 80% ACN in 0.1% FA).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: Develop a gradient from a low to a high percentage of mobile phase B to elute the peptide. For example, 5-95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Determine the precursor ion (the protonated molecular ion of this compound) and several product ions by infusing a standard solution of the peptide into the mass spectrometer. Select at least two transitions for quantification and confirmation.
-
Note: Specific MRM transitions for this compound need to be empirically determined on your instrument. As a starting point for the precursor ion, calculate the m/z for the most likely charge states (e.g., [M+4H]⁴⁺, [M+5H]⁵⁺, [M+6H]⁶⁺).
-
-
Optimization: Optimize collision energy and other MS parameters for each transition to maximize signal intensity.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways and a logical workflow for developing stabilized this compound analogs, visualized using Graphviz.
Signaling Pathways
// Nodes BigDyn [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KOR [label="Kappa Opioid Receptor (KOR)", shape=ellipse, fillcolor="#FBBC05"]; Gi_Go [label="Gi/o Protein", shape=ellipse, fillcolor="#F1F3F4"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4"]; PKA [label="Protein Kinase A (PKA)", shape=ellipse, fillcolor="#F1F3F4"]; CREB [label="CREB", shape=ellipse, fillcolor="#F1F3F4"]; Gene_Expression [label="Altered Gene Expression", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; GIRK [label="GIRK Channels", shape=ellipse, fillcolor="#F1F3F4"]; K_efflux [label="K+ Efflux (Hyperpolarization)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_channels [label="Voltage-gated Ca2+ Channels", shape=ellipse, fillcolor="#F1F3F4"]; Ca_influx [label="Decreased Ca2+ Influx", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GRK [label="GRK", shape=ellipse, fillcolor="#F1F3F4"]; Arrestin [label="β-Arrestin", shape=ellipse, fillcolor="#F1F3F4"]; p38_MAPK [label="p38 MAPK", shape=ellipse, fillcolor="#F1F3F4"]; JNK [label="JNK", shape=ellipse, fillcolor="#F1F3F4"]; Dysphoria [label="Dysphoria/Aversion", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analgesia [label="Analgesia", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges BigDyn -> KOR [label="Binds to"]; KOR -> Gi_Go [label="Activates"]; Gi_Go -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP [label="Produces"]; cAMP -> PKA [label="Activates"]; PKA -> CREB [label="Phosphorylates"]; CREB -> Gene_Expression [label="Regulates"]; Gi_Go -> GIRK [label="Activates"]; GIRK -> K_efflux; Gi_Go -> Ca_channels [label="Inhibits", arrowhead=tee]; Ca_channels -> Ca_influx; KOR -> GRK [label="Phosphorylated by"]; GRK -> Arrestin [label="Recruits"]; Arrestin -> p38_MAPK [label="Activates"]; Arrestin -> JNK [label="Activates"]; p38_MAPK -> Dysphoria; JNK -> Dysphoria; Gi_Go -> Analgesia; }
Caption: this compound signaling through the Kappa Opioid Receptor (KOR).// Nodes BigDyn [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acidosis [label="Acidosis (Low pH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ASIC1a [label="ASIC1a", shape=ellipse, fillcolor="#FBBC05"]; RIP1 [label="RIP1", shape=ellipse, fillcolor="#F1F3F4"]; pRIP1 [label="Phosphorylated RIP1", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Death [label="Neuronal Necroptosis", shape=parallelogram, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges BigDyn -> ASIC1a [label="Binds to Extracellular Domain"]; Acidosis -> ASIC1a [label="Activates"]; ASIC1a -> RIP1 [label="Recruits"]; RIP1 -> pRIP1 [label="Phosphorylation"]; pRIP1 -> Neuronal_Death [label="Triggers"]; }
Caption: this compound modulation of ASIC1a-mediated neuronal necroptosis.Experimental and Logical Workflows
// Nodes Start [label="Start: Unstable Peptide\n(e.g., this compound)", shape=ellipse, fillcolor="#FBBC05"]; Assess_Stability [label="Assess In Vitro Plasma Stability", shape=diamond, fillcolor="#F1F3F4"]; Is_Stable [label="Half-life > Target?", shape=diamond, fillcolor="#F1F3F4"]; Modification_Strategy [label="Select Stabilization Strategy", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Terminal_Mods [label="Terminal Modifications\n(Amidation, Acetylation)", shape=box, fillcolor="#F1F3F4"]; D_Amino_Acid [label="D-Amino Acid Substitution", shape=box, fillcolor="#F1F3F4"]; Cyclization [label="Cyclization", shape=box, fillcolor="#F1F3F4"]; PEGylation [label="PEGylation/Lipidation", shape=box, fillcolor="#F1F3F4"]; Synthesize_Analog [label="Synthesize Analog", shape=box, fillcolor="#FBBC05"]; Assess_Activity [label="Assess In Vitro Activity\n(e.g., Receptor Binding)", shape=diamond, fillcolor="#F1F3F4"]; Is_Active [label="Activity Maintained?", shape=diamond, fillcolor="#F1F3F4"]; Re-evaluate [label="Re-evaluate Strategy", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo_Test [label="In Vivo Testing\n(PK/PD)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Stabilized, Active Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Assess_Stability; Assess_Stability -> Is_Stable; Is_Stable -> Modification_Strategy [label="No"]; Is_Stable -> In_Vivo_Test [label="Yes"]; Modification_Strategy -> Terminal_Mods; Modification_Strategy -> D_Amino_Acid; Modification_Strategy -> Cyclization; Modification_Strategy -> PEGylation; Terminal_Mods -> Synthesize_Analog; D_Amino_Acid -> Synthesize_Analog; Cyclization -> Synthesize_Analog; PEGylation -> Synthesize_Analog; Synthesize_Analog -> Assess_Activity; Assess_Activity -> Is_Active; Is_Active -> In_Vivo_Test [label="Yes"]; Is_Active -> Re-evaluate [label="No"]; Re-evaluate -> Modification_Strategy; In_Vivo_Test -> End; }
Caption: Workflow for developing stabilized peptide analogs.References
- 1. Intrathecally administered this compound, a prodynorphin-derived peptide, produces nociceptive behavior through an N-methyl-D-aspartate receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Receptor Binding Affinity: Big Dynorphin vs. Dynorphin A
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of endogenous opioid peptides with their receptors is paramount for the development of novel therapeutics. This guide provides an objective comparison of the receptor binding affinities of two key dynorphin (B1627789) peptides, Big Dynorphin and Dynorphin A, supported by experimental data.
This compound is a 32-amino acid peptide that serves as a precursor to the smaller, 17-amino acid Dynorphin A. Both peptides are endogenous ligands for opioid receptors, playing crucial roles in pain modulation, mood, and addiction. While structurally related, their differential binding affinities for the kappa (κ), mu (μ), and delta (δ) opioid receptors contribute to distinct pharmacological profiles.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values) of this compound and Dynorphin A for human opioid receptors. The Ki value represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing radioligand; a lower Ki value indicates a higher binding affinity.
| Peptide | Receptor | Binding Affinity (Ki, nM) |
| This compound | κ-Opioid Receptor (KOR) | ~0.20 |
| μ-Opioid Receptor (MOR) | ~14 | |
| δ-Opioid Receptor (DOR) | ~43 | |
| Dynorphin A | κ-Opioid Receptor (KOR) | 0.05 ± 0.01 |
| μ-Opioid Receptor (MOR) | 1.60 ± 0.18 | |
| δ-Opioid Receptor (DOR) | 1.25 ± 0.12 |
Data for this compound is approximated from studies indicating similar KOR affinity to Dynorphin A. Data for Dynorphin A is from competitive binding assays using [3H]-diprenorphine in cells expressing human opioid receptors[1].
As the data indicates, both peptides exhibit high affinity for the kappa-opioid receptor. However, Dynorphin A demonstrates a higher selectivity for the KOR over the MOR and DOR compared to this compound[2]. While both peptides bind to MOR and DOR in the nanomolar range, Dynorphin A shows a more potent interaction with these receptors than this compound[1].
Experimental Protocols
The binding affinity data presented above is typically determined using a competitive radioligand binding assay. Below is a detailed methodology representative of such an experiment.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test ligand (e.g., this compound or Dynorphin A) by measuring its ability to displace a radiolabeled ligand from a specific receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human opioid receptor of interest (KOR, MOR, or DOR).
-
Radioligand: A tritiated ligand with high affinity for the receptor of interest (e.g., [3H]-diprenorphine, a non-selective opioid antagonist).
-
Test Ligands: this compound and Dynorphin A.
-
Assay Buffer: Typically a Tris-HCl buffer (pH 7.4) containing MgCl2.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Assay Setup: The assay is performed in microplates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test ligand (competitor).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression. The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Relationships and Processes
To further elucidate the relationship between these peptides and the experimental workflow, the following diagrams are provided.
Figure 1: Precursor relationship of this compound to Dynorphin A and B.
Figure 2: Workflow of a competitive radioligand binding assay.
Conclusion
References
Unraveling the Functional Dichotomy of Dynorphins: A Comparative Analysis of Big Dynorphin and Dynorphin B
A comprehensive guide for researchers and drug development professionals detailing the distinct functional profiles of Big Dynorphin (B1627789) and Dynorphin B, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Endogenous opioid peptides of the dynorphin family, derived from the precursor protein prodynorphin, play crucial roles in a myriad of physiological processes, including pain modulation, mood regulation, and addiction. Among the cleavage products of prodynorphin are Big Dynorphin and Dynorphin B, two peptides that, despite their common origin, exhibit remarkably distinct functional characteristics. This guide provides an in-depth comparison of their functional differences, offering valuable insights for researchers in neuroscience and pharmacology, as well as professionals engaged in the development of novel therapeutics targeting the opioid system.
At a Glance: Key Functional Distinctions
| Feature | This compound | Dynorphin B |
| Primary Opioid Receptor | Kappa-Opioid Receptor (KOR) | Kappa-Opioid Receptor (KOR) |
| KOR Binding Affinity | High (similar to Dynorphin A) | Lower than this compound and Dynorphin A[1][2] |
| KOR Agonist Potency | Very High (14 to 32-fold higher than other dynorphins in G-protein activation)[3] | Lower than this compound and Dynorphin A[4] |
| KOR Agonist Efficacy | High[1] | Lower than this compound and Dynorphin A[4] |
| Non-Opioid Receptor Targets | NMDA Receptor, Acid-Sensing Ion Channel 1a (ASIC1a)[3][5] | No significant interaction reported[5] |
| Key Physiological Roles | KOR-mediated analgesia, NMDA receptor-mediated memory enhancement, anxiolysis, modulation of locomotor activity, potentiation of ASIC1a currents[3] | KOR-mediated analgesia[6] |
| Relative Abundance in Brain | Ratio of this compound to Dynorphin B is approximately 1:3 in human brain tissue[1][3] | More abundant than this compound[1][3] |
Delving Deeper: Receptor Interactions and Signaling
The functional divergence of this compound and Dynorphin B primarily stems from their differential interactions with opioid and non-opioid receptors.
Kappa-Opioid Receptor (KOR) Signaling
Both this compound and Dynorphin B are agonists at the KOR, a G-protein coupled receptor. However, their efficacy and potency at this receptor vary significantly.
This compound is a highly potent and efficacious agonist at the KOR.[1] Studies have shown that while its binding affinity for KOR is comparable to that of Dynorphin A, it is substantially more potent in activating G-proteins, a crucial step in intracellular signaling.[1][3] This heightened potency suggests that this compound may play a more prominent role in mediating KOR-dependent physiological effects under certain conditions.
Dynorphin B , in contrast, exhibits a lower binding affinity for the KOR compared to both this compound and Dynorphin A.[2] Consequently, it is a less potent agonist at this receptor.[4]
Below is a diagram illustrating the canonical KOR signaling pathway activated by both dynorphins.
The Unique Non-Opioid Actions of this compound
A key differentiator for this compound is its ability to interact with non-opioid receptors, namely the N-methyl-D-aspartate (NMDA) receptor and the acid-sensing ion channel 1a (ASIC1a).[3][5] These interactions are independent of opioid receptor blockade and give rise to a unique pharmacological profile.
-
NMDA Receptor Modulation: this compound can modulate NMDA receptor activity, leading to effects such as memory enhancement and increased locomotor activity.[3] This is in stark contrast to the typical effects of KOR agonists and other dynorphins.
-
ASIC1a Potentiation: this compound is a potent modulator of ASIC1a, a channel involved in pain perception and neuronal damage.[3] Dynorphin A has a much lower potency at this target, while Dynorphin B does not appear to interact with it.[5]
These non-opioid actions are not observed with Dynorphin B, highlighting a significant functional divergence. The following diagram illustrates these distinct signaling pathways.
Biosynthesis: The Prodynorphin Processing Cascade
Both this compound and Dynorphin B originate from the same precursor protein, prodynorphin. The differential processing of this precursor by proprotein convertases leads to the generation of various dynorphin peptides.[4] this compound is an intermediate product that contains the sequences of both Dynorphin A and Dynorphin B.[3] Further cleavage of this compound releases Dynorphin A and Dynorphin B. The diagram below outlines this processing pathway.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments used to characterize the functional differences between this compound and Dynorphin B.
Radioligand Binding Assay for KOR Affinity
This assay determines the binding affinity (Ki) of the peptides to the KOR.
Workflow:
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing KOR in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled KOR-selective ligand (e.g., [³H]U69,593) and a range of concentrations of the unlabeled test peptide (this compound or Dynorphin B).
-
Separation: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. The concentration of the peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This functional assay measures the ability of the peptides to activate G-proteins coupled to the KOR, providing a measure of their potency (EC50) and efficacy (Emax).
Workflow:
Detailed Steps:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³⁵S]GTPγS, an excess of GDP, and a range of concentrations of the test peptide.
-
Separation: After incubation, terminate the reaction and separate the membrane-bound [³⁵S]GTPγS from the free form by rapid filtration.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of specifically bound [³⁵S]GTPγS against the logarithm of the test peptide concentration. The concentration that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined from the resulting dose-response curve.
Conclusion
This compound and Dynorphin B, while both products of the prodynorphin gene, are not functionally redundant. This compound's high potency at the KOR, coupled with its unique ability to modulate NMDA receptors and ASIC1a channels, endows it with a distinct and broader physiological role compared to Dynorphin B. These differences underscore the complexity of the endogenous opioid system and highlight the potential for developing selective ligands that target specific dynorphin-mediated pathways for therapeutic benefit. Understanding these functional nuances is paramount for advancing our knowledge of opioid pharmacology and for the rational design of novel analgesics and treatments for neuropsychiatric disorders.
References
A Researcher's Guide to Validating Big Dynorphin's KOR-Mediated Effects with Nor-Binaltorphimine
Big Dynorphin (B1627789), a 32-amino acid endogenous opioid peptide, is a product of the prodynorphin gene and functions as a primary ligand for the kappa-opioid receptor (KOR).[1] Activation of the KOR, a G protein-coupled receptor, is implicated in a range of physiological and pathological processes, including analgesia, dysphoria, anxiety, and the modulation of reward and addiction pathways.[2][3][4] To isolate and confirm that the observed effects of Big Dynorphin are indeed mediated by the KOR, researchers employ selective antagonists. Nor-binaltorphimine (nor-BNI) is a cornerstone tool in this field, recognized for its high selectivity and exceptionally long-lasting antagonism of the KOR.[5][6]
This guide provides an objective comparison of experimental methodologies for validating the KOR-mediated effects of this compound, with a central focus on the use of nor-BNI. We will present supporting experimental data, detailed protocols, and a comparison with alternative validation techniques.
Mechanism of Action: KOR Signaling and Nor-BNI Blockade
This compound's binding to the KOR initiates a canonical Gαi/o signaling cascade. This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade modulates ion channel activity and neurotransmitter release, resulting in the receptor's characteristic physiological effects.
Nor-BNI functions as a competitive antagonist at the KOR. By occupying the receptor's binding site, it prevents this compound from activating the downstream signaling pathway. However, its mechanism is more complex than simple receptor occupancy. The remarkably long duration of action of nor-BNI (persisting for weeks) is attributed to its ability to act as a biased ligand, initiating a separate signaling cascade involving the c-Jun N-terminal kinase (JNK) pathway, which leads to a long-term desensitization of the receptor.[7][8]
Experimental Validation: Nor-BNI in Preclinical Models
Nor-BNI is widely used to reverse or prevent the effects of KOR activation in various behavioral paradigms. Below are examples of its application in studying the aversive and reward-related effects associated with the dynorphin/KOR system.
Reversal of Aversive States: Morphine Withdrawal-Induced CPA
The dynorphin/KOR system is strongly implicated in the negative affective states associated with drug withdrawal.[9] Conditioned Place Aversion (CPA) is a standard behavioral assay to measure these aversive effects. Pre-treatment with nor-BNI can validate the KOR's role in this behavior.
Experimental Data:
| Treatment Group | N | Mean CPA Score (seconds) ± SEM | Statistical Significance (vs. Vehicle) |
| Vehicle | 8 | -216.5 ± 45.48 | - |
| nor-BNI (20 µg, i.c.v.) | 5 | 39.36 ± 74.32 | p < 0.05 |
| nor-BNI (40 µg, i.c.v.) | 10 | -23.36 ± 54.87 | p < 0.05 |
| Data adapted from a study on morphine withdrawal-induced CPA in mice.[10] A negative score indicates aversion. |
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice.
-
Dependence Induction: Mice are rendered acutely morphine-dependent through repeated injections of morphine.
-
Apparatus: A standard three-chamber CPA box with distinct visual and tactile cues in the two conditioning chambers.
-
Pre-Conditioning (Day 1): Mice are allowed to freely explore all chambers for a baseline preference test.
-
Antagonist Administration: Nor-BNI (20 or 40 µg) or vehicle is administered via intracerebroventricular (i.c.v.) injection 2 hours before conditioning.[10]
-
Conditioning (Day 2): In the morning, mice receive a saline injection and are confined to one chamber (the vehicle-paired side). In the afternoon, withdrawal is precipitated with an injection of naloxone, and mice are immediately confined to the opposite chamber (the drug-paired side).
-
Post-Conditioning Test (Day 3): Mice are placed back in the apparatus and allowed to freely explore all chambers. The time spent in each chamber is recorded.
-
Analysis: The CPA score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test phase. A significant reduction in the aversion score in the nor-BNI group validates the involvement of the KOR.
Attenuation of Dependence-Induced Alcohol Self-Administration
The dynorphin/KOR system is thought to drive excessive alcohol consumption associated with dependence.[11][12] Nor-BNI can be used to test this hypothesis by selectively reducing alcohol intake in dependent but not non-dependent animals.
Experimental Data:
| Animal Group | Pre-treatment | Mean Ethanol (B145695) Responding ± SEM |
| Non-dependent | Vehicle | ~25 |
| Non-dependent | nor-BNI (15-20 mg/kg) | ~25 (No significant effect) |
| Ethanol-dependent | Vehicle | ~70 |
| Ethanol-dependent | nor-BNI (15-20 mg/kg) | ~30 (Significant reduction) |
| Qualitative summary of data from a study on ethanol self-administration in rats.[11] |
Experimental Protocol:
-
Animal Model: Male Wistar rats.
-
Dependence Induction: Rats are made dependent on ethanol using chronic intermittent ethanol vapor exposure in inhalation chambers. Control (non-dependent) animals are exposed to air.
-
Apparatus: Operant conditioning chambers equipped with two levers. Pressing the active lever delivers an ethanol solution, while the inactive lever has no consequence.
-
Self-Administration Training: Rats are trained to self-administer ethanol.
-
Antagonist Administration: Nor-BNI (e.g., 10-20 mg/kg) or vehicle is administered systemically (e.g., intraperitoneally) 24 hours prior to the self-administration session to ensure KOR-selective effects.[11]
-
Test Session: During acute withdrawal, rats are placed in the operant chambers for a self-administration session (e.g., 30 minutes).
-
Analysis: The number of active lever presses is recorded. A selective decrease in ethanol self-administration in the dependent group treated with nor-BNI, with no effect in the non-dependent group, indicates that the KOR system drives dependence-induced drinking.
Comparison with Alternative Validation Methods
While nor-BNI is a powerful tool, a comprehensive validation strategy should consider its limitations and compare findings with alternative methods.
| Method | Principle | Advantages | Disadvantages & Limitations |
| nor-Binaltorphimine (nor-BNI) | Pharmacological blockade | High KOR selectivity; potent; systemic activity. Exceptionally long duration of action is useful for chronic studies.[5][6] | Extremely long duration can be a drawback (months).[13] Slow onset of action.[6] Long-term effects mediated by JNK activation, not simple occupancy.[8] Some evidence of non-selectivity at high doses or in KOR-KO models.[14] |
| Other Small Molecule Antagonists (e.g., JDTic) | Pharmacological blockade | High KOR selectivity and potency.[15] Shorter (but still persistent) duration of action compared to nor-BNI (>11 days), offering more experimental flexibility.[13] | Also has a long duration of action mediated by JNK activation.[7] Has been associated with off-target toxicity in long-term animal studies.[13] |
| Peptide Antagonists (e.g., Zyklophin) | Pharmacological blockade (Dynorphin A analog) | Systemically active despite being a peptide.[16] Finite, shorter duration of action (<12 hours) is advantageous for acute studies and mimics a more traditional drug profile.[16] | Larger molecular weight and different pharmacokinetic profile compared to small molecules. May be susceptible to proteolytic degradation.[16] |
| KOR Knockout (KO) Models | Genetic ablation | Highest possible target specificity; eliminates concerns of off-target drug effects. The gold standard for confirming a receptor's involvement.[14] | Developmental compensation may occur. Does not allow for study of KOR function in specific brain regions or at specific times unless using conditional KO models. |
Critical Consideration: Studies using KOR knockout mice have revealed that some effects of dynorphins persist even in the absence of KOR, and that nor-BNI can sometimes inhibit this residual signaling, suggesting potential interaction with other receptors like the mu-opioid receptor (MOR).[14] Therefore, combining pharmacological approaches with genetic models provides the most robust and convincing validation of this compound's KOR-mediated effects.
References
- 1. This compound as a putative endogenous ligand for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dynorphin/kappa opioid receptor system regulation on amygdaloid circuitry: Implications for neuropsychiatric disorders [frontiersin.org]
- 4. The Role of Dynorphin and the Kappa Opioid Receptor in Schizophrenia and Major Depressive Disorder: A Translational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 6. Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Upregulation of dynorphin/kappa opioid receptor system in the dorsal hippocampus contributes to morphine withdrawal-induced place aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dynorphin analogs » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
comparing the in vivo effects of Big dynorphin with the synthetic KOR agonist U50,488H
An in-depth comparison of the endogenous peptide and its synthetic counterpart reveals divergent physiological and behavioral effects, offering critical insights for researchers and drug development professionals in the field of opioid pharmacology.
The kappa opioid receptor (KOR) system is a key target for the development of novel analgesics and therapeutics for addiction and mood disorders. While the endogenous peptide Big Dynorphin (B1627789) and the synthetic agonist U50,488H both activate KOR, their in vivo effects present a study in contrasts. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform future research and drug discovery efforts.
At a Glance: Key Differences in In Vivo Effects
| In Vivo Effect | Big Dynorphin | U50,488H |
| Analgesia (Hot-Plate/Tail-Flick) | Not observed at tested intracerebroventricular (i.c.v.) doses[1][2] | Produces dose-dependent analgesia[3] |
| Motor Function | Enhances locomotor activity (2.5 nmol, i.c.v.); intrathecal administration can cause non-opioid mediated motor dysfunction[1][2] | Induces sedation and motor incoordination, decreasing distance traveled and latency to fall in rotarod tests.[4] |
| Conditioned Place Preference/Aversion | Dynorphin A (a component of this compound) can induce conditioned place preference at specific doses. Data for this compound is not available. | Induces significant conditioned place aversion in a dose-dependent manner.[2][5] |
| Effect on Dopamine (B1211576) Release | In vivo microdialysis data on exogenous this compound is not readily available. Endogenous dynorphin release is modulated by dopamine agonists. | Decreases extracellular dopamine levels in the nucleus accumbens. |
| Primary Signaling Mechanism | KOR activation and non-opioid NMDA receptor modulation.[1][2] | Selective KOR agonist, signaling through G-protein and β-arrestin pathways. |
Deep Dive: Comparative Analysis of In Vivo Data
Analgesic Properties: A Surprising Lack of Effect from the Endogenous Peptide
While KOR agonists are typically associated with potent analgesia, in vivo studies with this compound have yielded unexpected results. Intracerebroventricular administration of this compound failed to produce an analgesic effect in the hot-plate test in mice.[1][2] In contrast, the synthetic agonist U50,488H consistently demonstrates dose-dependent antinociceptive effects in various rodent models of pain, including the tail-flick test.[3] This fundamental difference suggests that the physiological role of this compound may extend beyond simple nociceptive control and that its interaction with the KOR may be more complex than that of synthetic agonists.
Motor Function: A Divergent Impact on Locomotion and Coordination
The two compounds exert markedly different effects on motor function. This compound, at a dose of 2.5 nmol (i.c.v.), has been shown to enhance locomotor activity in mice, an effect mediated by the NMDA receptor.[1][2] However, it is crucial to note that intrathecal administration of dynorphin peptides can lead to severe motor dysfunction, including hindlimb paralysis, through a non-opioid mechanism.
Conversely, U50,488H is well-characterized to induce sedation and impair motor coordination. Studies have demonstrated that U50,488H significantly decreases the distance traveled in open-field tests and reduces the latency to fall in rotarod tests, indicative of motor impairment.[4]
Reward and Aversion: A Paradigm of Opposing Effects
The affective properties of these two KOR agonists appear to be diametrically opposed. While data for this compound itself is lacking in conditioned place preference (CPP) or conditioned place aversion (CPA) paradigms, studies on its constituent peptide, dynorphin A, have shown that it can induce conditioned place preference at certain doses, suggesting a potential rewarding effect.
In stark contrast, U50,488H is a prototypical aversive agent used to induce CPA in preclinical models. The aversive effects of U50,488H are robust and have been observed to be dose-dependent and influenced by the sex of the animal.[2][5]
Dopamine Modulation: An Incomplete Picture for this compound
The impact on the mesolimbic dopamine system, a key circuit in reward and motivation, further distinguishes these compounds. In vivo microdialysis studies have clearly shown that U50,488H administration leads to a decrease in extracellular dopamine levels in the nucleus accumbens. This neurochemical effect is thought to underlie its aversive properties.
Unfortunately, comparable in vivo microdialysis data for exogenously administered this compound is not currently available. While studies have investigated the release of endogenous dynorphin and its interplay with dopamine receptor agonists, the direct effect of this compound on dopamine concentrations remains an important area for future investigation.[6]
Signaling Pathways: KOR-Dependent and Independent Mechanisms
The divergent in vivo effects of this compound and U50,488H can be attributed to their distinct signaling mechanisms. U50,488H acts as a selective KOR agonist, initiating downstream signaling cascades through both G-protein activation and β-arrestin recruitment. The relative contribution of these pathways to its various behavioral effects is an active area of research.
This compound, while also a KOR agonist, exhibits a more complex signaling profile. Crucially, some of its prominent in vivo effects, such as enhanced locomotor activity and anxiolytic-like behavior, are mediated by the NMDA receptor and are not blocked by KOR antagonists.[1][2] This dual-receptor activity sets it apart from synthetic KOR agonists and suggests a broader physiological role.
Figure 1. Proposed signaling pathways for U50,488H and this compound.
Experimental Protocols
Tail-Flick Test for Analgesia
This procedure is used to assess the antinociceptive effects of a compound by measuring the latency of a rodent to withdraw its tail from a source of thermal stimulus.
-
Apparatus: A tail-flick meter with a radiant heat source.
-
Acclimation: Animals are habituated to the testing apparatus and gentle restraint.
-
Baseline Measurement: The basal tail-flick latency is determined by focusing the heat source on the ventral surface of the tail and recording the time until the tail is flicked away. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (e.g., U50,488H) or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Measurement: Tail-flick latencies are measured at predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Figure 2. Experimental workflow for the tail-flick test.
Conditioned Place Aversion (CPA)
This paradigm is used to assess the aversive properties of a drug by pairing its administration with a specific environment.
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Pre-conditioning (Day 1): Each animal is allowed to freely explore all three chambers for a set period (e.g., 15-30 minutes) to determine any initial preference for one of the outer chambers.
-
Conditioning (Days 2-4): This phase typically occurs over several days. On conditioning days, animals receive an injection of the test compound (e.g., U50,488H) and are confined to one of the outer chambers (often the initially non-preferred one) for a set period (e.g., 30 minutes). On the same day, at a different time, they receive a vehicle injection and are confined to the opposite chamber. The order of drug and vehicle administration is counterbalanced across animals.
-
Test Day (Day 5): The animal is placed in the central chamber and allowed to freely explore the entire apparatus for a set period. The time spent in each chamber is recorded.
-
Data Analysis: A CPA score is calculated as the time spent in the drug-paired chamber on the test day minus the time spent in the same chamber during the pre-conditioning phase. A negative score indicates aversion.
References
- 1. The striatonigral dynorphin pathway of the rat studied with in vivo microdialysis--I. Effects of K(+)-depolarization, lesions and peptidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a prodynorphin-derived peptide produces NMDA receptor-mediated effects on memory, anxiolytic-like and locomotor behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynorphin-related peptides cause motor dysfunction in the rat through a non-opiate action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ul.ie [pure.ul.ie]
- 5. Upregulation of dynorphin/kappa opioid receptor system in the dorsal hippocampus contributes to morphine withdrawal-induced place aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The striatonigral dynorphin pathway of the rat studied with in vivo microdialysis--II. Effects of dopamine D1 and D2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Commercial Big Dynorphin Antibodies
For researchers, scientists, and drug development professionals, the accurate detection of Big Dynorphin (B1627789) is critical for progress in areas such as pain perception, addiction, and neurodegenerative diseases. However, the reliability of commercially available antibodies can be inconsistent, making rigorous in-house validation an indispensable part of any study. This guide provides a framework for the objective comparison of different commercial Big Dynorphin antibodies, complete with detailed experimental protocols and data presentation structures.
The endogenous opioid peptide this compound is produced from the precursor protein prodynorphin (PDYN).[1] Incomplete proteolytic processing of prodynorphin results in the 32-amino acid peptide this compound, which contains both Dynorphin A and Dynorphin B sequences.[1][2] this compound acts as a potent agonist at the kappa-opioid receptor (KOR).[1][3] Given the complexities of prodynorphin processing, which can result in various active peptides, ensuring antibody specificity to this compound is paramount.[4][5]
Comparative Data on Commercial this compound Antibodies
To facilitate a direct comparison of antibody performance, all quantitative data should be summarized in a structured format. Below is a template table for researchers to populate with their own validation data.
Table 1: Performance Comparison of Commercial this compound Antibodies
| Parameter | Antibody 1 (Supplier, Cat#) | Antibody 2 (Supplier, Cat#) | Antibody 3 (Supplier, Cat#) | Notes |
| Immunogen | Sequence, region of this compound | |||
| Host Species/Clonality | e.g., Rabbit Polyclonal, Mouse Monoclonal | |||
| Validated Applications (Supplier) | e.g., WB, IHC, ELISA | |||
| Recommended Dilution (Supplier) | ||||
| Western Blot (WB) Performance | ||||
| --- Optimal Dilution | Determined in-house | |||
| --- Signal-to-Noise Ratio | ||||
| --- Specificity (KO/KD Validation) | Presence/absence of band in KO/WT tissue | |||
| --- Band Size (kDa) | Observed vs. Predicted | |||
| Immunohistochemistry (IHC) Performance | ||||
| --- Optimal Dilution | Determined in-house | |||
| --- Staining Pattern | e.g., Cytoplasmic, vesicular | |||
| --- Specificity (KO/KD Validation) | Staining in KO vs. WT tissue | |||
| --- Antigen Retrieval Method | e.g., Heat-induced, enzymatic | |||
| ELISA Performance | ||||
| --- Optimal Dilution Range | Determined in-house | |||
| --- Sensitivity (Limit of Detection) | pg/mL or ng/mL | |||
| --- Cross-reactivity | % reactivity with Dynorphin A, Dynorphin B | |||
| Overall Assessment | Recommended for which applications |
This compound Signaling Pathway
This compound is synthesized from the precursor protein prodynorphin and primarily signals through the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). This signaling is predominantly inhibitory, leading to the modulation of neurotransmitter release.
Experimental Protocols for Antibody Validation
The following are detailed methodologies for key experiments to cross-validate this compound antibodies. The use of tissue from prodynorphin knockout (KO) mice is strongly recommended as the gold standard for specificity testing.[6][7]
Western Blotting (WB)
Objective: To determine the antibody's ability to detect this compound at the correct molecular weight and to assess its specificity.
Methodology:
-
Tissue Lysate Preparation: Homogenize brain tissue (e.g., hippocampus or striatum) from both wild-type (WT) and prodynorphin KO mice in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.[8] Run the gel and transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody overnight at 4°C. Use a range of dilutions (e.g., 1:500, 1:1000, 1:2000) to determine the optimal concentration.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: A specific antibody should show a distinct band at the expected molecular weight for this compound (~3.7 kDa, though it may run differently on SDS-PAGE) in the WT lane, which should be absent in the KO lane.
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
Objective: To evaluate the antibody's performance in localizing this compound within the cellular and tissue context.
Methodology:
-
Tissue Preparation: Perfuse WT and prodynorphin KO mice with 4% paraformaldehyde (PFA). Post-fix the brain overnight and then cryoprotect in 30% sucrose. Section the brain into 30-40 µm coronal sections.
-
Antigen Retrieval (if necessary): For some antibodies, a heat-induced antigen retrieval step may be necessary. Incubate free-floating sections in 10 mM sodium citrate (B86180) buffer (pH 8.5-9.0) at 80°C for 20-30 minutes.[6]
-
Permeabilization and Blocking: Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes. Block for 1-2 hours at room temperature in PBS containing 5% normal goat serum and 0.3% Triton X-100.
-
Primary Antibody Incubation: Incubate sections with the this compound antibody (at various dilutions) for 24-48 hours at 4°C.
-
Washing: Wash sections three times in PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Mounting and Imaging: Mount sections onto slides with a DAPI-containing mounting medium. Image using a confocal microscope.
-
Analysis: Specific staining should be observed in relevant brain regions (e.g., hippocampus, striatum) in WT tissue, with a complete absence of signal in KO tissue. The staining pattern should be consistent with the known localization of dynorphins in large dense-core vesicles.[2]
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify this compound levels and assess antibody cross-reactivity with related peptides.
Methodology:
-
Plate Coating: Coat a 96-well plate with a capture antibody (if performing a sandwich ELISA) or directly with the antigen (for direct or competitive ELISA) overnight at 4°C.
-
Blocking: Block the plate with a suitable blocking buffer for 2 hours at room temperature.
-
Sample/Standard Incubation: Add standards (synthetic this compound peptide) and samples (e.g., tissue extracts) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Add the biotinylated detection this compound antibody and incubate for 1-2 hours.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate for 30 minutes.
-
Substrate Development: Add a TMB substrate and stop the reaction with stop solution.
-
Measurement: Read the absorbance at 450 nm.
-
Cross-Reactivity Analysis: To test for specificity, run a competitive ELISA. Incubate a fixed concentration of the this compound antibody with varying concentrations of this compound, Dynorphin A, and Dynorphin B peptides. A specific antibody will show high displacement with this compound and minimal displacement with the other peptides.
Recommended Antibody Validation Workflow
A systematic approach is crucial for efficiently comparing multiple antibodies. The following workflow outlines the logical progression from initial screening to in-depth validation.
By adhering to these standardized protocols and systematically documenting the results, researchers can confidently select the most reliable this compound antibody for their specific application, thereby enhancing the reproducibility and validity of their findings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dynorphin - Wikipedia [en.wikipedia.org]
- 3. This compound as a putative endogenous ligand for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations on Using Antibodies for Studying the Dynorphins/Kappa Opioid Receptor System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Big Dynorphin's Action on NMDA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Big Dynorphin's action on N-methyl-D-aspartate (NMDA) receptors with alternative endogenous opioid peptides, primarily its cleavage products Dynorphin (B1627789) A and Dynorphin B. The experimental data presented herein confirms the specific, non-opioid-mediated interaction of this compound with NMDA receptors, highlighting its unique pharmacological profile.
Executive Summary
This compound, a 32-amino acid peptide derived from prodynorphin, exhibits a distinct mechanism of action compared to its smaller fragments, Dynorphin A and Dynorphin B.[1][2][3] While Dynorphin A and B primarily exert their effects through kappa-opioid receptors (KORs), this compound demonstrates significant modulation of NMDA receptor activity, leading to unique behavioral and cellular outcomes.[1][3] These effects are insensitive to opioid receptor antagonists but are blocked by NMDA receptor antagonists, confirming the specificity of this interaction.[1][4] This guide will delve into the experimental evidence that substantiates this claim, presenting quantitative data, detailed methodologies, and signaling pathway diagrams.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies, illustrating the differential effects of this compound and its analogues on various physiological and behavioral parameters.
Table 1: Behavioral Effects and Antagonist Specificity
| Peptide | Behavioral Effect | Effective Dose (i.c.v.) | Blocked by MK-801 (NMDA Antagonist) | Blocked by nor-Binaltorphimine (κ-Opioid Antagonist) |
| This compound | Memory Enhancement, Anxiolytic-like, Increased Locomotion | 2.5 nmol | Yes | No |
| Dynorphin A | Memory Enhancement, Analgesia | 0.005 nmol (memory), 0.05 nmol (analgesia) | No | Yes |
| Dynorphin B | Memory Enhancement, Analgesia | 0.7 nmol (memory), 7 nmol (analgesia) | No | Yes |
Data compiled from studies in mice.[1][3]
Table 2: Nociceptive Behavioral Response to Intrathecal Administration
| Peptide | Effect | Effective Dose (i.t.) | Blocked by D-APV (NMDA Antagonist) | Blocked by Naloxone (Opioid Antagonist) |
| This compound | Nociceptive Behavior | 1-10 fmol | Yes | No |
| Dynorphin A | Nociceptive Behavior | 0.1-30 pmol | Yes | No |
| Dynorphin B | Inactive | Up to 1000 pmol | N/A | N/A |
| Dynorphin A (2-17) | Allodynia | 3 nmol | Yes | No |
Data from studies in mice.[5][6]
Table 3: Electrophysiological Effects on NMDA Receptor Currents
| Peptide | Effect on NMDA-activated currents | IC50 | Voltage-Independent Block | Blocked by Naloxone |
| Dynorphin (1-32) (this compound) | Reduction | 0.25 µM | Yes | No |
| Dynorphin (1-17) (Dynorphin A) | Reduction | 1.65 µM | Yes | No |
| Dynorphin (1-13) | Reduction | 1.8 µM | Yes | No |
Data from patch-clamp recordings in acutely dissociated rat trigeminal neurons.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducibility and further investigation.
Passive Avoidance Test
This experiment assesses memory function in rodents.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training: A mouse is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Testing: 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
Drug Administration: Peptides (this compound, Dynorphin A, Dynorphin B) or vehicle are administered intracerebroventricularly (i.c.v.) at specified doses before the training session. Antagonists (e.g., MK-801) are administered prior to the peptide.
Open Field Test
This test evaluates locomotor activity and anxiety-like behavior.
-
Apparatus: A large, open-top square arena.
-
Procedure: A mouse is placed in the center of the arena, and its movement is tracked for a set period.
-
Parameters Measured: Total distance traveled (locomotor activity) and time spent in the center versus the periphery of the arena (anxiety-like behavior; less time in the center suggests higher anxiety).
-
Drug Administration: Peptides and antagonists are administered prior to placing the animal in the open field.
Intrathecal (i.t.) Injection and Nociceptive Behavior Assessment
This method is used to study the spinal effects of substances on pain perception.
-
Injection: A precise volume of the peptide solution is injected into the subarachnoid space of the lumbar spinal cord in a conscious mouse.
-
Behavioral Observation: Immediately after injection, the mouse is observed for nociceptive behaviors such as biting, licking, or scratching of the hindpaws and tail.
-
Quantification: The duration of these behaviors is recorded over a specific time course (e.g., 30 minutes).
-
Antagonist Studies: NMDA or opioid receptor antagonists are co-administered with the peptide to determine the receptor-mediation of the observed effects.[5]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in isolated neurons.
-
Cell Preparation: Neurons (e.g., trigeminal neurons) are acutely dissociated from rat tissue.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
NMDA Current Elicitation: The neuron is perfused with a solution containing NMDA to activate NMDA receptors and elicit an inward current.
-
Drug Application: Dynorphin peptides are applied to the cell, and the change in the NMDA-activated current is measured to determine the inhibitory effect.
-
Data Analysis: The concentration of the peptide required to inhibit 50% of the maximal NMDA current (IC50) is calculated.[7][8]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental logic discussed in this guide.
Caption: Differentiated signaling of this compound vs. Dynorphin A/B.
Caption: Experimental workflow for confirming receptor specificity.
Conclusion
References
- 1. This compound, a prodynorphin-derived peptide produces NMDA receptor-mediated effects on memory, anxiolytic-like and locomotor behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynorphin - Wikipedia [en.wikipedia.org]
- 3. [PDF] this compound, a Prodynorphin-Derived Peptide Produces NMDA Receptor-Mediated Effects on Memory, Anxiolytic-Like and Locomotor Behavior in Mice | Semantic Scholar [semanticscholar.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Intrathecally administered this compound, a prodynorphin-derived peptide, produces nociceptive behavior through an N-methyl-D-aspartate receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spinally administered dynorphin A produces long-lasting allodynia: involvement of NMDA but not opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The opioid peptide dynorphin directly blocks NMDA receptor channels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The opioid peptide dynorphin directly blocks NMDA receptor channels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Big Dynorphin Signaling Across Diverse Cell Types
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct signaling properties of Big Dynorphin (B1627789), with a comparative look at its cleavage products, Dynorphin A and B. This guide provides quantitative data, detailed experimental protocols, and visual signaling pathway diagrams.
Big Dynorphin, a 32-amino acid endogenous opioid peptide, is the unprocessed precursor to Dynorphin A and Dynorphin B. While often considered a simple pro-peptide, emerging evidence reveals that this compound possesses a unique pharmacological profile, eliciting distinct signaling cascades compared to its smaller derivatives in various cell types. This guide offers a comparative analysis of this compound signaling, providing researchers with critical data to understand its nuanced role in physiology and disease.
Key Signaling Pathway Comparisons
This compound primarily signals through the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). However, its effects are not limited to this canonical pathway. Below is a comparative summary of this compound signaling versus its derivatives in different cellular contexts.
Table 1: Comparative G-Protein Activation by Dynorphin Peptides at the Human Kappa-Opioid Receptor (KOR)
| Ligand | Cell Type | Assay | Potency (EC50) | Efficacy (% of Max) | Reference |
| This compound | Transfected Cells | [³⁵S]GTPγS Binding | Higher | Higher | [1] |
| Dynorphin A | Transfected Cells | [³⁵S]GTPγS Binding | Lower | Lower | [1] |
| Dynorphin B | Transfected Cells | [³⁵S]GTPγS Binding | Lower | Lower | [1] |
Note: In transfected cells, this compound demonstrates significantly higher potency and efficacy in activating G-proteins through the KOR compared to Dynorphin A and Dynorphin B[1].
Table 2: Comparative cAMP Inhibition by Dynorphin Peptides
| Ligand | Cell Type | Potency (EC50) | Efficacy (% Inhibition) | Reference |
| This compound | HEK293-KOR | Not explicitly stated, but potent | Full Agonist | [2] |
| Dynorphin A (1-17) | PC12-KOR | ~1 µM (Maximal effect) | ~50% | [3] |
| Dynorphin B | PC12-KOR | ~1 µM (Maximal effect) | ~50% | [3] |
| Dynorphin A (1-17) | HEK293-KOR | Potent | Full Agonist | [2] |
Table 3: Comparative Regulation of KOR Trafficking by Dynorphin Peptides in CHO-KOR Cells
| Ligand | Receptor Internalization (Plateau) | Receptor Down-regulation (4h) | Reference |
| Dynorphin A (1-17) | High (~65%) | High (~65%) | [4] |
| Dynorphin B | High (~65%) | High (~65%) | [4] |
| α-Neoendorphin | Low (~10%) | Low (~10%) | [4] |
Note: While this study did not directly assess this compound, it highlights that different prodynorphin-derived peptides can induce varied rates of receptor internalization and down-regulation, with Dynorphin A and B being more robust inducers than α-neoendorphin[4]. This suggests that the larger structure of this compound may also influence receptor trafficking differently.
Table 4: Comparative Modulation of Acid-Sensing Ion Channel 1a (ASIC1a) by Dynorphin Peptides in Cortical Neurons
| Ligand | Target | Effect | Potency (EC50) | Reference |
| This compound | ASIC1a | Limits steady-state desensitization | 26.4 ± 14.8 nM | [5] |
| Dynorphin A | ASIC1a | Limits steady-state desensitization | ~1000-fold lower than this compound | [6] |
| Dynorphin B | ASIC1a | No effect | - | [7] |
Note: this compound is a significantly more potent modulator of ASIC1a than Dynorphin A, an effect that is independent of opioid receptors. This highlights a distinct, non-canonical signaling pathway preferentially activated by this compound in neurons[5][6].
Signaling in Different Cell Types
The cellular context plays a crucial role in shaping the signaling outcomes of this compound.
Neurons: In cortical neurons, this compound not only activates KOR but also potently modulates ASIC1a, enhancing acidosis-induced currents and subsequent neuronal death[5]. This dual signaling capacity distinguishes it from Dynorphin A and B.
Astrocytes: Astrocytes express KORs, and their activation can lead to an increase in intracellular calcium via L-type Ca2+ channels and stimulate proliferation through MAPK/ERK pathways[8][9]. Spinal astrocytes have also been shown to produce and secrete dynorphin peptides themselves, suggesting a potential autocrine or paracrine signaling loop[10]. While direct studies on this compound in astrocytes are limited, the presence of its primary receptor suggests it plays a role in neuro-glial communication.
Microglia: In microglia, the brain's resident immune cells, dynorphin signaling via KOR has been shown to modulate neuroinflammation. Specifically, Dynorphin A can promote the polarization of microglia towards the anti-inflammatory M2 phenotype, a process that involves the inhibition of the TLR4/NF-κB pathway.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex signaling and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. This compound as a putative endogenous ligand for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynorphin peptides differentially regulate the human kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Kappa-opioid receptors on astrocytes stimulate L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spinal astrocytes produce and secrete dynorphin neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Phenotype of a Prodynorphin Knockout Mouse Model: A Comparative Guide
For researchers in neuroscience and drug development, the study of the dynorphin (B1627789) system offers valuable insights into pain, addiction, and mood disorders. The prodynorphin (Pdyn) knockout mouse, which lacks all peptides derived from the Pdyn gene including Big Dynorphin, Dynorphin A, and Dynorphin B, serves as a critical tool in this field. This guide provides a comparative analysis of the Pdyn knockout mouse phenotype versus the wild-type C57BL/6J mouse, supported by experimental data and detailed protocols to aid in the validation and interpretation of research findings.
Behavioral Phenotype: Anxiety and Fear Memory
Prodynorphin knockout mice exhibit a distinct behavioral phenotype, notably characterized by reduced anxiety-like behaviors and alterations in fear memory processing.
Anxiety-Like Behavior
Data Summary: Anxiety-Related Behaviors in Pdyn Knockout vs. Wild-Type Mice
| Behavioral Test | Parameter | Wild-Type (WT) | Pdyn Knockout (KO) | Fold Change (KO vs. WT) | Reference |
| Elevated Plus Maze | Time in Open Arms (s) | ~30 | ~90 | ~3-fold increase | [1] |
| Entries into Open Arms | ~15 | ~30 | ~2-fold increase | [1] | |
| Open Field Test | Time in Center (s) | ~40 | ~80 | ~2-fold increase | [1] |
| Center Distance Traveled (m) | ~5 | ~10 | ~2-fold increase | [1] | |
| Center Entries | ~20 | ~40 | ~2-fold increase | [1] | |
| Center Rearings | ~5 | ~15 | ~3-fold increase | [1] | |
| Light-Dark Box | Time in Light Compartment (s) | ~100 | ~130 | ~1.3-fold increase | [1] |
| Entries into Light Compartment | ~15 | ~20 | ~1.3-fold increase | [1] |
Note: The values presented are approximate and synthesized from descriptive reports for illustrative comparison. Actual results may vary based on specific experimental conditions.
The data consistently indicates that Pdyn knockout mice display an anxiolytic-like phenotype, spending significantly more time in the open, more "anxiety-provoking" areas of the elevated plus maze and the center of the open field arena.[1]
Fear Memory
The role of the dynorphin system in fear memory is complex. Studies using fear conditioning paradigms have revealed alterations in both the acquisition and extinction of fear memories in Pdyn knockout mice.
Data Summary: Fear Conditioning in Pdyn Knockout vs. Wild-Type Mice
| Fear Conditioning Phase | Parameter | Wild-Type (WT) | Pdyn Knockout (KO) | Observation | Reference |
| Cued Fear Conditioning | Freezing (%) during cue presentation (24h post-conditioning) | Lower | Higher | Enhanced cued fear memory in KO mice.[2] | [2] |
| Contextual Fear Extinction | Freezing (%) during extinction trials | Decreases over time | Remains elevated | Impaired extinction of contextual fear memory in KO mice.[2] | [2] |
These findings suggest that the absence of dynorphins can lead to an enhancement of cued fear memories, while impairing the ability to extinguish contextual fear memories.[2]
Metabolic Phenotype
Beyond its role in the central nervous system, the dynorphin system is also implicated in the regulation of energy homeostasis.
Data Summary: Metabolic Phenotype of Pdyn Knockout vs. Wild-Type Mice
| Condition | Parameter | Wild-Type (WT) | Pdyn Knockout (KO) | Observation | Reference |
| 24-hour Fast | Body Weight Loss (g) - Male | 3.42 ± 0.16 | 4.11 ± 0.15 | Significantly greater weight loss in KO mice.[3] | [3] |
| Body Weight Loss (g) - Female | 2.65 ± 0.11 | 3.04 ± 0.15 | Significantly greater weight loss in KO mice.[3] | [3] | |
| Ad Libitum Feeding | White Adipose Tissue (Fat) Mass | Higher | Significantly Lower | Reduced fat mass in KO mice. | [4] |
| Fecal Output ( g/day ) - Male | 1.18 ± 0.09 | 1.67 ± 0.10 | Increased fecal output in KO mice, suggesting reduced nutrient absorption.[3] | [3] | |
| Fecal Output ( g/day ) - Female | 0.98 ± 0.06 | 1.30 ± 0.09 | Increased fecal output in KO mice, suggesting reduced nutrient absorption.[3] | [3] |
Prodynorphin knockout mice exhibit a leaner phenotype with reduced fat mass and increased weight loss during fasting, suggesting a role for dynorphins in energy storage and metabolism.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Behavioral Assays
1. Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (e.g., 30 cm long x 5 cm wide for mice), elevated 50-55 cm from the floor. The closed arms have high walls (e.g., 15 cm).[5]
-
Procedure:
-
Habituate the mouse to the testing room for at least 30 minutes prior to the test.[6]
-
Place the mouse in the center of the maze, facing an open arm.[7]
-
Allow the mouse to freely explore the maze for a 5-minute session.[8]
-
Record the session using an overhead video camera.
-
Analyze the time spent in and the number of entries into the open and closed arms.[6]
-
Thoroughly clean the maze with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.[8]
-
2. Open Field Test
-
Apparatus: A square arena (e.g., 50 cm x 50 cm) with high walls (e.g., 50 cm). The arena is typically made of a non-reflective material.[9]
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes.[10]
-
Gently place the mouse in the center of the open field arena.[9]
-
Allow the mouse to explore the arena for a predetermined period (e.g., 5-20 minutes).[9][11]
-
Record the session with an overhead camera.
-
Use video-tracking software to analyze parameters such as total distance traveled, time spent in the center versus the periphery, and the number of entries into the center zone.[12]
-
Clean the arena thoroughly between subjects.[9]
-
3. Fear Conditioning
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric footshock, and a distinct context for cued testing.[13]
-
Procedure:
-
Day 1: Conditioning:
-
Place the mouse in the conditioning chamber for a habituation period (e.g., 2-4 minutes).[13]
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 10 kHz, 80 dB for 20-30 seconds).[13][14]
-
Co-terminate the CS with a mild unconditioned stimulus (US), a footshock (e.g., 0.4-0.5 mA for 1-2 seconds).[13][14]
-
Repeat the CS-US pairing for a set number of trials with an inter-trial interval.[14]
-
-
Day 2: Contextual Fear Test:
-
Day 3: Cued Fear Test:
-
Signaling Pathways and Visualization
This compound exerts its effects through multiple signaling pathways, not limited to the canonical kappa opioid receptor.
Conclusion
The prodynorphin knockout mouse is an invaluable tool for dissecting the roles of the dynorphin peptide family. This guide provides a framework for validating the key behavioral and metabolic phenotypes of this model. By employing standardized experimental protocols and comparing findings to the established literature, researchers can ensure the reliability and interpretability of their data, ultimately advancing our understanding of the complex functions of the dynorphin system in health and disease.
References
- 1. Behavioural characterization of prodynorphin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynorphins Regulate Fear Memory: from Mice to Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Dynorphin knockout reduces fat mass and increases weight loss during fasting in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. albany.edu [albany.edu]
- 8. protocols.io [protocols.io]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Open field test for mice [protocols.io]
- 12. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 13. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 14. SOP of fear conditioning test [ja.brc.riken.jp]
- 15. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]
A Comparative Guide to the Analgesic Properties of Big Dynorphin and Morphine
This guide provides a detailed comparison of the analgesic properties of the endogenous opioid peptide Big Dynorphin (B1627789) and the classical opioid analgesic, morphine. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key pathways and processes.
Introduction
Morphine, an alkaloid derived from the opium poppy, is the archetypal opioid analgesic, primarily mediating its effects through the μ-opioid receptor (MOR).[1][2] It remains a cornerstone for managing severe acute and chronic pain.[1][3] Big Dynorphin is a 32-amino acid endogenous opioid peptide derived from the precursor prodynorphin.[4][5] Unlike morphine, it exhibits a more complex pharmacological profile, acting as a potent agonist at the κ-opioid receptor (KOR) while also engaging in non-opioid signaling, which results in a dualistic role in pain modulation.[4][6]
Mechanism of Action: A Tale of Two Receptors
The analgesic and side-effect profiles of morphine and this compound are dictated by their distinct primary receptor targets and subsequent intracellular signaling cascades.
Morphine: The μ-Opioid Receptor Agonist
Morphine exerts its principal pharmacological effects by acting as a full agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][7][8] MOR activation leads to analgesia, sedation, euphoria, and respiratory depression.[1][7] While it is considered the archetypal MOR agonist, morphine also shows some activity at κ-opioid (KOR) and δ-opioid (DOR) receptors.[1][2][9] The activation of MOR by morphine initiates an inhibitory intracellular cascade, reducing neuronal excitability and nociceptive signal transmission.[7][10]
This compound: A Dual-Action Peptide
This compound's actions are more complex. It is a potent, high-efficacy full agonist at the KOR, showing much greater potency in activating G-proteins through KOR than other dynorphin peptides like Dynorphin A and B.[4] KOR activation, like MOR activation, is coupled to Gi/o proteins and produces inhibitory effects, which underlies its analgesic properties at the spinal level.[6][11]
However, this compound also possesses distinct non-opioid actions. It can modulate the N-methyl-D-aspartate (NMDA) receptor and potentiate acid-sensing ion channel 1a (ASIC1a).[6] These non-opioid mechanisms are particularly relevant at supraspinal sites, where they can lead to pro-nociceptive (pain-promoting) effects, a key differentiator from morphine.[6][12]
Comparative Analgesic Profile
The differing mechanisms of this compound and morphine lead to distinct analgesic profiles, particularly concerning their site of action.
Spinal vs. Supraspinal Effects
A critical distinction lies in their effects at different levels of the central nervous system.
-
This compound: At the spinal level, this compound and other dynorphins produce potent analgesic effects by activating KOR on nociceptive neurons.[6][13][14] However, when administered at supraspinal sites (e.g., intracerebroventricularly), this compound can produce pro-nociceptive effects and antagonize morphine's analgesia through its non-opioid, NMDA receptor-mediated actions.[6][15]
-
Morphine: Morphine-induced analgesia is the result of actions at both spinal and supraspinal sites.[16][17] Following intrathecal administration, morphine can travel rostrally to engage brain stem structures, contributing significantly to its overall analgesic effect.[16][18] This supraspinal action is a key component of its efficacy but also contributes to side effects like respiratory depression.[17]
Potency and Efficacy in Nociceptive Tests
Direct comparisons in animal models reveal the context-dependent potency of these compounds. Dynorphin A, a major component of this compound's structure, has been shown to be 6-10 times more potent than morphine on a molar basis when injected into the spinal subarachnoid space of rats in the tail-flick test.[13][14] However, in other tests, morphine demonstrates broader and more consistent analgesia. For instance, intracerebroventricularly, morphine is potently analgesic in the writhing, tail pinch, and tail-flick tests, whereas Dynorphin-A shows potent effects in the writhing and tail pinch tests but a weaker effect in the tail-flick test.[19]
| Compound | Administration | Test | Species | Potency Comparison / ED50 | Reference |
| Dynorphin A | Intrathecal | Tail-Flick | Rat | 6-10 times more potent than Morphine | [14] |
| Dynorphin A | Intracerebroventricular | Tail-Flick | Mouse | Weak analgesic effect | [19] |
| Morphine | Intracerebroventricular | Tail-Flick | Mouse | Potent analgesic effect | [19] |
| Morphine | Intraperitoneal | Tail-Flick | Rat | ED50 approx. 3 mg/kg | [20] |
| This compound | Intrathecal | Nociceptive Behavior | Mouse | Active at femtomole range (1-10 fmol) | [12] |
| Dynorphin A | Intrathecal | Nociceptive Behavior | Mouse | Active at picomole range (0.1-30 pmol) | [12] |
Role in Chronic and Neuropathic Pain
In chronic pain states, the role of the dynorphin system becomes even more complex. Increased levels of spinal dynorphin are observed in models of neuropathic pain and opioid tolerance.[21][22] In these contexts, dynorphin's non-opioid, excitatory actions can contribute to hyperalgesia, allodynia, and a reduction in morphine's analgesic efficacy, effectively promoting a pro-nociceptive state.[21][22][23] This suggests that while acute spinal application is analgesic, chronic upregulation of the dynorphin/KOR system can be maladaptive.
Side Effect Profiles
The distinct receptor targets of this compound and morphine result in vastly different side effect profiles.
-
Morphine (MOR-mediated): The side effects are well-characterized and include respiratory depression, constipation, nausea, sedation, and a high potential for tolerance, dependence, and addiction due to its euphoric properties.[2][7][24]
-
This compound (KOR-mediated): KOR activation is associated with a different set of adverse effects, including dysphoria (a state of unease or dissatisfaction), anxiety, sedation, and psychotomimetic (hallucinatory) effects. Notably, KOR agonists lack the rewarding and euphoric properties of MOR agonists, giving them a lower abuse potential.[24]
Experimental Protocols and Workflows
The analgesic properties of these compounds are primarily evaluated using thermal nociceptive tests in rodents.
Hot Plate Test
This test measures the response latency to a thermal stimulus, assessing supraspinally organized responses.
-
Apparatus: A metal plate maintained at a constant temperature (typically 52-55°C), enclosed by a transparent cylinder.[25][26]
-
Procedure: An animal is placed on the heated plate, and the latency to exhibit a pain response (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[26][27]
-
Measurement: An increase in the time taken to respond after drug administration indicates an analgesic effect.[25] Data is often expressed as the percentage of maximum possible effect (%MPE).[26]
Tail-Flick Test
This test measures a spinal reflex to a thermal stimulus.
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.[28]
-
Procedure: The animal's tail is exposed to the heat source, and a timer measures the latency to flick the tail away from the stimulus.[28][29] A cut-off time is also employed.
-
Measurement: Analgesia is indicated by a statistically significant increase in the tail-flick latency.[20][29]
Summary and Conclusion
This compound and morphine represent two distinct classes of opioid analgesics with fundamentally different mechanisms and physiological consequences.
| Feature | Morphine | This compound |
| Primary Receptor | μ-Opioid Receptor (MOR)[2] | κ-Opioid Receptor (KOR)[4][6] |
| Other Targets | KOR, DOR (lower affinity)[1][9] | NMDA Receptor, ASIC1a[6] |
| Spinal Analgesia | Yes, contributes to overall effect[16][17] | Potent analgesic effect[6][13] |
| Supraspinal Effect | Major contributor to analgesia[16][17] | Can be pro-nociceptive/pain-promoting[6][15] |
| Key Side Effects | Respiratory depression, constipation, euphoria, addiction[2] | Dysphoria, sedation, psychotomimesis[30] |
| Role in Chronic Pain | Efficacy can be reduced by tolerance[21] | Upregulation may contribute to hyperalgesia[21][23] |
References
- 1. Morphine - Wikipedia [en.wikipedia.org]
- 2. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound as a putative endogenous ligand for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. Video: Opioid Receptors: Overview [jove.com]
- 9. youtube.com [youtube.com]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrathecally administered this compound, a prodynorphin-derived peptide, produces nociceptive behavior through an N-methyl-D-aspartate receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynorphin - Wikipedia [en.wikipedia.org]
- 14. Dynorphin: potent analgesic effect in spinal cord of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dynorphin-A-(1-13) antagonizes morphine analgesia in the brain and potentiates morphine analgesia in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Supraspinal and spinal cord opioid receptors are responsible for antinociception following intrathecal morphine injections | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 17. Supraspinal and spinal cord opioid receptors are responsible for antinociception following intrathecal morphine injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lumbar epidural morphine in humans and supraspinal analgesia to experimental heat pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analgesic effects of dynorphin-A and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dynorphin Promotes Abnormal Pain and Spinal Opioid Antinociceptive Tolerance | Journal of Neuroscience [jneurosci.org]
- 22. Spinal and supraspinal mechanisms of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Emerging Role of Spinal Dynorphin in Chronic Pain, a Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Euphoria - Wikipedia [en.wikipedia.org]
- 25. meliordiscovery.com [meliordiscovery.com]
- 26. benchchem.com [benchchem.com]
- 27. Hot plate test - Wikipedia [en.wikipedia.org]
- 28. Tail flick test - Wikipedia [en.wikipedia.org]
- 29. meliordiscovery.com [meliordiscovery.com]
- 30. Frontiers | Dynorphin/kappa opioid receptor system regulation on amygdaloid circuitry: Implications for neuropsychiatric disorders [frontiersin.org]
Unveiling the Complex Pharmacology of Big Dynorphin: A Guide to Its Off-Target Effects in Cellular Assays
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a peptide is paramount. Big Dynorphin (B1627789), a 32-amino acid endogenous opioid peptide, is primarily recognized for its high affinity and potency at the kappa-opioid receptor (KOR), playing a role in pain, addiction, and mood. However, a growing body of evidence reveals that Big Dynorphin's activity extends beyond the KOR, exhibiting a range of off-target effects that can significantly influence experimental outcomes and therapeutic development. This guide provides a comparative analysis of this compound's interactions with various cellular targets, supported by experimental data and detailed protocols.
This compound is a product of the precursor protein prodynorphin and contains the sequences of both Dynorphin A and Dynorphin B.[1][2] While its on-target effects at the KOR are well-documented, its interactions with other opioid and non-opioid receptors contribute to a complex pharmacological profile that necessitates careful consideration in research and drug design.
Opioid Receptor Cross-Reactivity
While this compound displays a preference for the KOR, it also binds to and activates other opioid receptors, albeit with lower affinity and potency. Understanding this cross-reactivity is crucial for interpreting in vitro and in vivo studies.
Comparative Binding Affinities of Dynorphins at Opioid Receptors
| Peptide | Receptor | Binding Affinity (Ki, nM) | Selectivity (KOR vs. MOR/DOR) | Reference |
| This compound | hKOR | ~0.1-0.5 | Lower than Dynorphin A | [3] |
| hMOR | Low nM range | [3][4] | ||
| hDOR | Low nM range | [3][4] | ||
| Dynorphin A | hKOR | ~0.1 | More selective than this compound | [3][4] |
| hMOR | Low nM range | [5] | ||
| hDOR | Low nM range | [5] | ||
| Dynorphin B | hKOR | Higher than Dyn A/Big Dyn | Low selectivity | [3] |
hKOR: human kappa-opioid receptor; hMOR: human mu-opioid receptor; hDOR: human delta-opioid receptor. Note: Ki values can vary between studies depending on experimental conditions.
This compound and Dynorphin A exhibit roughly similar high binding affinity for the human KOR.[3] However, Dynorphin A is more selective for the KOR over the MOR and DOR compared to this compound.[3] In contrast, this compound activates G-proteins through the KOR with much greater potency and efficacy than other dynorphins.[3]
Non-Opioid Receptor Interactions: The Bradykinin (B550075) B2 Receptor
A significant off-target effect of dynorphins, including this compound, is their interaction with bradykinin receptors, particularly the B2 receptor (B2R). This interaction is implicated in the pro-nociceptive (pain-promoting) effects of dynorphins observed under certain conditions.[2][6]
Dynorphin A has been shown to displace the binding of bradykinin and kallidin (B13266) in brain tissues and cell lines expressing bradykinin B1 and B2 receptors with a moderate affinity of approximately 1 µM.[6] This interaction appears to be physiologically relevant, as the hyperalgesia induced by intrathecal dynorphin A can be blocked by a B2R antagonist and is absent in mice lacking B2 receptors.[6] The N-terminal tyrosine residue of dynorphins, essential for opioid receptor activation, is not required for binding to bradykinin receptors.[2]
The signaling pathway initiated by dynorphin at the B2R differs from that of bradykinin. While bradykinin typically signals through the phospholipase C (PLC) pathway, dynorphin-induced calcium influx via the B2R is insensitive to PKC inhibitors and appears to be linked to the cAMP pathway, as it is blocked by the PKA inhibitor H89.[6] Furthermore, studies have shown that the KOR and B2R can form heterodimers, leading to a Gαs/PKA signaling pathway activation upon dynorphin A stimulation, resulting in increased cAMP levels and CREB phosphorylation.[7]
Other Notable Off-Target Interactions
Beyond opioid and bradykinin receptors, this compound interacts with several other non-opioid targets, further diversifying its pharmacological actions.
-
NMDA Receptor: this compound can modulate N-methyl-D-aspartate (NMDA) receptors, producing effects that are not blocked by opioid receptor antagonists.[1][8] Intrathecal administration of this compound induces nociceptive behaviors that are mediated through the activation of the NMDA receptor complex.[8]
-
GPR139 Receptor: this compound is an activator of the orphan G protein-coupled receptor GPR139.[1] At lower concentrations, dynorphins primarily activate canonical opioid receptors, but at higher concentrations, they also engage GPR139, which couples to Gq/11 signaling, a pathway mechanistically opposite to the Gi/o inhibitory signaling of classical opioid receptors.[1]
-
Acid-Sensing Ion Channel 1a (ASIC1a): this compound is a potent modulator of ASIC1a, a proton-gated cation channel involved in pain and neuronal death.[9][10] It has been shown to be significantly more potent in modulating ASIC1a than Dynorphin A, while Dynorphin B has no effect.[10]
Experimental Protocols for Assessing Off-Target Effects
To aid researchers in investigating the off-target effects of this compound, detailed methodologies for key cellular assays are provided below.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at opioid and non-opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., KOR, MOR, DOR, B2R).
-
Radioligand specific for each receptor (e.g., [³H]diprenorphine for opioid receptors, [³H]bradykinin for B2R).
-
This compound and other competing ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[11]
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration upon receptor activation.
Objective: To determine the potency (EC50) and efficacy of this compound in activating Gq-coupled receptors (like B2R and GPR139) or to assess calcium influx through ion channels.
Materials:
-
HEK293 cells (or other suitable cell lines) expressing the receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound and other agonists.
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
The peak fluorescence intensity is proportional to the increase in intracellular calcium.
-
Plot the dose-response curve to determine the EC50 value.
ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream signaling molecule for many GPCRs.
Objective: To assess the activation of MAPK/ERK signaling pathways by this compound.
Materials:
-
Cells expressing the receptor of interest.
-
This compound and other stimuli.
-
Lysis buffer.
-
Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
Procedure (Western Blotting):
-
Treat the cells with varying concentrations of this compound for a specific time period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against p-ERK, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK for normalization.
-
Quantify the band intensities to determine the level of ERK phosphorylation.
Visualizing the Pathways
To better understand the complex signaling of this compound, the following diagrams illustrate its primary and off-target pathways, as well as a typical experimental workflow.
Figure 1: Signaling pathways of this compound at opioid and non-opioid receptors.
Figure 2: Experimental workflow for assessing the off-target effects of this compound.
Conclusion
The pharmacological actions of this compound are not confined to the kappa-opioid receptor. Its interactions with mu- and delta-opioid receptors, and more strikingly, with non-opioid targets such as the bradykinin B2 receptor, NMDA receptor, GPR139, and ASIC1a, reveal a complex and multifaceted signaling profile. For researchers in pharmacology and drug development, a thorough assessment of these off-target effects using a combination of binding and functional cellular assays is essential. This comprehensive approach will lead to a more accurate interpretation of experimental data and facilitate the design of more selective and effective therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dynorphin - Wikipedia [en.wikipedia.org]
- 3. This compound as a putative endogenous ligand for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pronociceptive Actions of Dynorphin via Bradykinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel signaling of dynorphin at κ-opioid receptor/bradykinin B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrathecally administered this compound, a prodynorphin-derived peptide, produces nociceptive behavior through an N-methyl-D-aspartate receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
A Head-to-Head Comparison of Big Dynorphin and Other Endogenous Opioid Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Big Dynorphin (B1627789) with other major classes of endogenous opioid peptides, including β-endorphin, enkephalins, endomorphins, and nociceptin (B549756). The information is curated to assist researchers in understanding the nuanced pharmacological differences between these peptides, facilitating informed decisions in drug discovery and neuroscience research.
Overview of Endogenous Opioid Peptides
The endogenous opioid system is a complex network of neuropeptides and their receptors that plays a crucial role in modulating pain, mood, stress, and reward. These peptides are derived from larger precursor proteins and are broadly classified into families based on their precursors: proopiomelanocortin (POMC) for endorphins, proenkephalin for enkephalins, and prodynorphin for dynorphins.[1][2] Nociceptin and endomorphins are also key players in this system, with their own unique precursors and receptor interactions.[2][3]
Big Dynorphin, a 32-amino acid peptide, is a primary product of the prodynorphin gene and contains the sequences of both Dynorphin A and Dynorphin B.[4][5] It is distinguished by its potent and often complex interactions with not only the classical opioid receptors but also a range of non-opioid targets.[1][6]
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other endogenous opioid peptides at the mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as the nociceptin receptor (NOP). It is important to note that these values are compiled from various studies and may differ due to variations in experimental conditions, such as cell lines, radioligands, and assay buffers.
Table 1: Binding Affinities (Ki, nM) of Endogenous Opioid Peptides at Opioid Receptors
| Peptide | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Nociceptin Receptor (NOP/ORL-1) |
| This compound | 14 | 43 | 0.198 - 0.741 | 105 |
| β-Endorphin | High Affinity | High Affinity | Moderate Affinity | Low Affinity |
| [Met]-Enkephalin | Moderate Affinity | High Affinity | Low Affinity | No significant affinity |
| [Leu]-Enkephalin | Moderate Affinity | High Affinity | Low Affinity | No significant affinity |
| Endomorphin-1 | 0.36 - 1.11 | ~1440 | ~5400 | No significant affinity |
| Endomorphin-2 | High Affinity | Low Affinity | 20-30 (kappa-3) | No significant affinity |
| Nociceptin (Orphanin FQ) | >1000 | >1000 | >1000 | High Affinity |
Note: Specific Ki values for β-endorphin and enkephalins can vary significantly between studies. Endomorphin-1 and -2 show exceptionally high selectivity for the µ-opioid receptor.[3][7][8] Nociceptin is highly selective for the NOP receptor.[9]
Table 2: Functional Potency (EC50, nM) and Efficacy (Emax) of Endogenous Opioid Peptides
| Peptide | Receptor | Functional Assay | EC50 (nM) | Emax (% of Standard Agonist) |
| This compound | KOR | G-protein activation | 0.741 | 159% (vs. Dyn A 1-17) |
| MOR | G-protein activation | 87 | 115% (vs. Dyn A 1-17) | |
| DOR | G-protein activation | 119 | 100% (vs. Dyn A 1-17) | |
| β-Endorphin | MOR | Various | Potent Agonist | Full Agonist |
| [Met/Leu]-Enkephalin | DOR | Various | Potent Agonist | Full Agonist |
| Endomorphin-1 | MOR | G-protein activation | 3.17 | Full Agonist |
| Endomorphin-2 | MOR | G-protein activation | 10.1 | Full Agonist |
| Nociceptin | NOP | G-protein activation | Potent Agonist | Full Agonist |
Note: this compound exhibits remarkable potency and efficacy at the κ-opioid receptor.[5] Endomorphins are potent agonists at the µ-opioid receptor.[10] Functional data for β-endorphin and enkephalins are well-established but specific EC50 and Emax values are highly assay-dependent.
Signaling Pathways
Classical Opioid Receptor Signaling
All classical opioid receptors (µ, δ, and κ) are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/Go).[6] Upon activation by an agonist, a conformational change in the receptor leads to the dissociation of the G-protein subunits (Gα and Gβγ). The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[6]
Another critical aspect of opioid receptor signaling is the recruitment of β-arrestin. Following receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin binds to the receptor, leading to its desensitization and internalization. β-arrestin can also initiate its own signaling cascades, which are often associated with some of the adverse effects of opioids.[11]
References
- 1. pnas.org [pnas.org]
- 2. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of endomorphin-1 and endomorphin-2 in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a putative endogenous ligand for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous Opioid Dynorphin Is a Potential Link between Traumatic Brain Injury, Chronic Pain, and Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Endomorphin-1 and endomorphin-2, endogenous ligands for the mu-opioid receptor, inhibit electrical activity of rat rostral ventrolateral medulla neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validating the Role of ASIC1a in Big Dynorphin-Mediated Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the role of the Acid-Sensing Ion Channel 1a (ASIC1a) in the physiological and pathophysiological effects mediated by Big Dynorphin (BigDyn). We summarize key quantitative data, detail experimental protocols, and visualize the underlying mechanisms and workflows.
Introduction
Acid-sensing ion channels (ASICs) are proton-gated cation channels implicated in neurotransmission, pain perception, and neuronal death following ischemic events.[1] Among these, ASIC1a is a predominant subunit in the central nervous system.[2] The endogenous opioid neuropeptide this compound (BigDyn) has been identified as the most potent known endogenous modulator of ASIC1a.[3][4] Under pathophysiological conditions like chronic pain and acidosis, elevated levels of BigDyn can significantly enhance ASIC1a activity, exacerbating neuronal damage.[1][5] This interaction is independent of opioid or bradykinin (B550075) receptors, suggesting a direct binding mechanism.[6] Understanding the molecular determinants of the BigDyn-ASIC1a interaction is crucial for developing targeted therapeutics for conditions like ischemic stroke and pain.[3][7]
This guide compares the effects of BigDyn and its analogues on ASIC1a function, outlines the key experimental evidence for their direct interaction, and provides detailed protocols for researchers aiming to investigate this pathway.
Data Presentation: Comparative Efficacy of Dynorphins and Mutational Analysis
The following tables summarize the quantitative data from electrophysiological studies, highlighting the unique potency of BigDyn and the molecular determinants of its interaction with ASIC1a.
Table 1: Comparative Effects of Dynorphin Peptides on ASIC1a Activity
This table compares the ability of BigDyn and its cleavage products, Dynorphin A (DynA) and Dynorphin B (DynB), to rescue ASIC1a from proton-induced steady-state desensitization.
| Peptide | Concentration | % Recovery of ASIC1a Current (Mean ± 95CI) | Relative Potency |
| BigDyn | 300 nM | 85.3 ± 6.0% | ~1000-fold > DynA |
| DynA | 300 nM | 29.4 ± 10.0% | Baseline |
| DynB | 300 nM | No significant effect | Inactive |
Data sourced from electrophysiology experiments measuring the rescue of mouse ASIC1a currents from steady-state desensitization (conditioning at pH 7.1)[1][3].
Table 2: Effect of Alanine-Scanning Mutagenesis of BigDyn on ASIC1a Modulation
This table shows the importance of N-terminal basic amino acids in BigDyn for its modulatory effect on ASIC1a.
| BigDyn Variant | % Recovery of ASIC1a Current (at 300 nM) | Key Finding |
| Wild-Type BigDyn | 85.3% | High potency modulation |
| Arg6Ala | 36.1% | Significant reduction in activity |
| Arg7Ala | 44.5% | Significant reduction in activity |
| Ile8Ala | 76.3% | No significant effect |
| Arg9Ala | 29.4% | Drastic reduction in activity |
Data highlights that a cluster of arginine residues (Arg6, Arg7, Arg9) is critical for the interaction, suggesting an electrostatic mechanism. Data from Borg, C.B., et al. (2020)[1][3].
Table 3: Effect of Charge-Neutralizing Mutations in ASIC1a on BigDyn Modulation
This table demonstrates that the "acidic pocket" of ASIC1a is the likely binding site for the positively charged N-terminus of BigDyn.
| ASIC1a Variant | BigDyn Concentration | % Recovery of ASIC1a Current | Key Finding |
| Wild-Type | 1 µM | ~90% | Normal BigDyn modulation |
| Glu238Gln/Asp345Asn | 1 µM | ~30% | Significantly reduced BigDyn effect |
Data shows that neutralizing key acidic residues in the extracellular domain of ASIC1a impairs its modulation by BigDyn, confirming the proposed binding site. Data from Borg, C.B., et al. (2020)[1][3].
Visualizations: Mechanisms and Experimental Workflows
The following diagrams illustrate the BigDyn-ASIC1a signaling pathway and the experimental procedures used to validate it.
Caption: BigDyn-ASIC1a Signaling Pathway.
Caption: Photocrosslinking Experimental Workflow.
Caption: Two-Electrode Voltage Clamp (TEVC) Protocol.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is used to measure proton-induced currents in Xenopus laevis oocytes expressing mouse ASIC1a (mASIC1a).[1][4]
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding mASIC1a and incubated for 2-7 days.
-
Recording: Oocytes are placed in a recording chamber and impaled with two glass electrodes filled with 3 M KCl. The oocyte is voltage-clamped at -60 mV.
-
Solutions:
-
Resting Solution: pH 7.4 or 7.6.
-
Activating Solution: pH 5.6 to elicit maximal currents.
-
Conditioning Solution: pH 7.1 to induce steady-state desensitization.
-
-
Procedure for Measuring Peptide Effects:
-
Establish a stable baseline current in resting solution (pH 7.6).
-
Apply the activating solution (pH 5.6) for 20 seconds to measure the maximal control current.
-
Allow the oocyte to recover in resting solution for at least 2 minutes.
-
Perfuse the oocyte with the conditioning solution (pH 7.1) for 2 minutes. The test peptide (e.g., BigDyn) is co-applied during this step.
-
Immediately following conditioning, apply the activating solution (pH 5.6) for 20 seconds to measure the rescued current.
-
Confirm channel recovery by perfusing with resting solution (pH 7.6) for 3 minutes, followed by another application of the activating solution. Data is only used if recovery is ≥80%.
-
-
Data Analysis: The rescued current amplitude is normalized to the initial maximal current amplitude for each oocyte.
Non-Canonical Amino Acid Photocrosslinking
This method confirms the direct binding of BigDyn to the acidic pocket of ASIC1a.[1][7]
-
Mutagenesis and Expression:
-
Site-directed mutagenesis is used to introduce an amber stop codon (TAG) at specific positions within the mASIC1a gene corresponding to the acidic pocket.
-
HEK293T cells are co-transfected with the mutant mASIC1a plasmid and a plasmid for the tRNA/tRNA-synthetase pair that incorporates the non-canonical amino acid 4-Azido-L-phenylalanine (AzF) in response to the TAG codon.
-
Cells are cultured in media supplemented with 1 mM AzF.
-
-
Crosslinking Procedure:
-
Harvest the transfected cells expressing AzF-containing ASIC1a.
-
Incubate the cells with 3 µM BigDyn for a designated period.
-
Expose the cell suspension to UV light (365 nm) for 15 minutes on ice to induce the formation of a covalent bond between AzF and the interacting BigDyn.
-
-
Analysis:
-
Lyse the cells and purify the ASIC1a complex using an antibody against a C-terminal 1D4 tag on the channel.
-
Elute the purified complex and analyze by SDS-PAGE and Western blotting using antibodies against both the 1D4 tag (for ASIC1a) and BigDyn to visualize the crosslinked product.
-
Co-Immunoprecipitation (Co-IP) - A Representative Protocol
While the primary evidence for direct interaction comes from photocrosslinking, Co-IP is a standard alternative method to validate protein-protein interactions.[8][9]
-
Cell Lysis:
-
Culture cells co-expressing tagged versions of ASIC1a (e.g., HA-tag) and BigDyn (e.g., FLAG-tag).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-HA antibody for ASIC1a) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
Analyze the eluted proteins by Western blotting.
-
Probe the membrane with an antibody against the "prey" protein (e.g., anti-FLAG antibody for BigDyn) to confirm its presence in the immunoprecipitated complex. A band at the expected molecular weight of BigDyn confirms the interaction.
-
Acidosis-Induced Neuronal Death Assay
This assay is used to determine if BigDyn enhances ASIC1a-mediated cell death.[5][6]
-
Cell Culture: Primary cortical neurons are isolated from mouse embryos and cultured for 10-14 days.
-
Induction of Acidosis and Steady-State Desensitization:
-
Control Group: Neurons are kept in a standard physiological solution (e.g., pH 7.4).
-
Acidosis Group: Neurons are exposed to a prolonged acidic solution (e.g., pH 6.0 for several hours).
-
Neuroprotection Group: Neurons are pre-conditioned with a mildly acidic solution (e.g., pH 7.0) to induce ASIC1a steady-state desensitization before exposure to the pH 6.0 solution.
-
BigDyn Group: Neurons are treated as in the neuroprotection group, but BigDyn is added during the pre-conditioning and acidic challenge phases.
-
-
Measurement of Cell Death:
-
After the treatment period, cell viability is assessed using methods such as Propidium Iodide (PI) staining for dead cells or LDH assay for membrane integrity.
-
The percentage of dead cells is quantified for each condition. A significant increase in cell death in the BigDyn group compared to the neuroprotection group indicates that BigDyn abolishes the protective effect of steady-state desensitization.[5]
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Acid-Sensing Ion Channels Contribute to Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. jneurosci.org [jneurosci.org]
- 6. Dynorphin Opioid Peptides Enhance Acid-Sensing Ion Channel 1a Activity and Acidosis-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of the Electrophysiological Signatures of Big Dynorphin and Dynorphin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological properties of two key endogenous opioid peptides, Big Dynorphin (B1627789) and Dynorphin A. By presenting supporting experimental data, detailed methodologies, and signaling pathway diagrams, this document aims to be a valuable resource for researchers in neuroscience and pharmacology.
Introduction
Big Dynorphin and its smaller cleavage product, Dynorphin A, are endogenous opioid peptides derived from the precursor protein prodynorphin.[1][2][3] While both are recognized as primary endogenous ligands for the kappa-opioid receptor (KOR), their distinct structures lead to significant differences in their electrophysiological profiles and interactions with other ion channels.[4][5] Understanding these nuances is critical for elucidating their physiological roles and for the development of targeted therapeutics for conditions such as pain, addiction, and mood disorders.[6][7][8]
Comparative Electrophysiological Data
The following table summarizes the key quantitative electrophysiological effects of this compound and Dynorphin A based on available experimental data.
| Electrophysiological Parameter | This compound | Dynorphin A | Key Findings & References |
| Kappa-Opioid Receptor (KOR) Activation | Potent full agonist with high efficacy.[4][5] | Full agonist.[4] | This compound demonstrates significantly greater potency and efficacy in activating G proteins through KOR compared to Dynorphin A.[4] |
| G-protein Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation | Activates GIRK channels via KOR, leading to membrane hyperpolarization. | Activates GIRK channels via KOR, leading to membrane hyperpolarization.[9] | Both peptides induce neuronal inhibition through the activation of GIRK channels, a canonical downstream effect of KOR activation. |
| Voltage-Gated Calcium Channel (VGCC) Inhibition | Inhibits N-, L-, and P/Q-type Ca2+ currents via KOR activation.[9] | Inhibits VGCC currents.[9][10] | Both peptides reduce neurotransmitter release by inhibiting presynaptic VGCCs.[9] |
| Acid-Sensing Ion Channel 1a (ASIC1a) Modulation | Potent modulator, significantly enhancing ASIC1a currents and preventing steady-state desensitization.[1][5][11][12][13][14][15][16] | Modulates ASIC1a, but with ~1000-fold lower potency than this compound.[1][3][5] | This compound is the most potent known endogenous modulator of ASIC1a, an effect independent of opioid receptors.[1][11][12][13][15] |
| NMDA Receptor Modulation | Modulates NMDA receptors, with effects resistant to KOR antagonists.[5] | Can directly block NMDA receptor channels in a non-opioid manner.[17] | Both peptides exhibit non-KOR mediated effects on NMDA receptors, suggesting alternative signaling mechanisms.[5][17] |
| Neuronal Excitability | Can have complex effects, including both inhibition (via KOR) and potential for excitation (via non-opioid mechanisms). | Can increase the excitability of certain neurons, such as dorsal root ganglion (DRG) neurons.[10][18] | The overall effect on neuronal excitability is context-dependent, varying with the neuronal population and the relative engagement of opioid versus non-opioid targets. |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the methods used to study these peptides, the following diagrams are provided.
Caption: Signaling pathways of this compound and Dynorphin A.
References
- 1. pnas.org [pnas.org]
- 2. Dynorphin A induces membrane permeabilization by formation of proteolipidic pores. Insights from electrophysiology and computational simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a putative endogenous ligand for the kappa-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynorphin/Kappa Opioid Receptor Signaling in Preclinical Models of Alcohol, Drug, and Food Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dynorphin/kappa opioid receptor system regulation on amygdaloid circuitry: Implications for neuropsychiatric disorders [frontiersin.org]
- 9. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pain-related behavioral and electrophysiological actions of dynorphin A (1-17) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynorphin Opioid Peptides Enhance Acid-Sensing Ion Channel 1a Activity and Acidosis-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism and site of action of this compound on ASIC1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dynorphin Opioid Peptides Enhance Acid-Sensing Ion Channel 1a Activity and Acidosis-Induced Neuronal Death | Journal of Neuroscience [jneurosci.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Dynorphin Opioid Peptides Enhance Acid-Sensing Ion Channel 1a Activity and Acidosis-Induced Neuronal Death | Journal of Neuroscience [jneurosci.org]
- 17. The mechanism of action for the block of NMDA receptor channels by the opioid peptide dynorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unveiling the Dichotomous Role of Big Dynorphin in Neuroprotection: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the endogenous opioid peptide Big Dynorphin (B1627789) reveals a complex and context-dependent role in neuroprotection across various disease models. This guide offers researchers, scientists, and drug development professionals an objective comparison of Big Dynorphin's performance against other neuroprotective strategies, supported by experimental data, detailed methodologies, and visual representations of its signaling pathways.
This compound, a 32-amino acid peptide derived from prodynorphin, has emerged as a molecule of interest in the search for effective treatments for neurological disorders. Its neuroprotective potential has been primarily investigated in the contexts of Alzheimer's disease, traumatic brain injury (TBI), and spinal cord injury (SCI). However, its effects are not universally beneficial, displaying a fascinating duality that warrants careful consideration for therapeutic development.
This compound in Alzheimer's Disease: A Clear Neuroprotective Profile
In models of Alzheimer's disease, this compound exhibits a robust neuroprotective effect by directly targeting the pathological aggregation of amyloid-beta (Aβ) peptides.[1] Experimental evidence demonstrates that this compound significantly reduces the formation of neurotoxic Aβ40 aggregates and protects neuronal cells from their cytotoxic effects.[1]
Quantitative Comparison of Dynorphin Peptides on Aβ40 Aggregation and Cell Viability
| Peptide | Effect on Aβ40 Aggregation Rate (τ½ in hours) | Final Aβ40 Amyloid Level (relative to Aβ40 alone) | Cell Viability (% of control) in the presence of Aβ40 |
| This compound | 5.6 (slower) | 1.8-fold decrease | 111.4 ± 2.2% |
| Dynorphin A | 4.4 (slower) | 0.8-fold increase | 70.7 ± 12.8% |
| Dynorphin B | 3.9 (slower) | 1.5-fold decrease | 98.5 ± 8.1% |
| Aβ40 alone | 2.5 | 1.0 | 63.4 ± 9.9% |
Data summarized from Gallego-Villarejo et al., Computational and Structural Biotechnology Journal, 2022.[2]
These findings highlight this compound's superior ability to not only slow down the aggregation process but also to reduce the overall amount of amyloid fibrils, leading to a significant increase in neuronal survival compared to its smaller fragments, Dynorphin A and Dynorphin B.[2] The neuroprotective mechanism is attributed to the electrostatic interaction between the highly positive charge of this compound and the negatively charged Aβ peptide, which stabilizes Aβ in a less toxic conformation.[3]
The Dual Nature of this compound in Traumatic Brain and Spinal Cord Injury
In contrast to its clear protective role in Alzheimer's models, the function of this compound in traumatic CNS injuries is more complex. The literature suggests a dual role, where its effects are mediated by different receptors, leading to either neuroprotection or neurotoxicity.
Activation of the kappa-opioid receptor (KOR) by dynorphins is generally considered neuroprotective . This pathway is thought to involve the activation of pro-survival signaling cascades like the PI3K/Akt pathway.[4] Conversely, interaction with the N-methyl-D-aspartate (NMDA) receptor can lead to excitotoxicity and neuronal death.[5][6] This detrimental effect is particularly associated with higher concentrations of dynorphins.
While direct quantitative data on the neuroprotective outcomes of this compound in TBI and SCI models is limited, studies on its precursor, Dynorphin A, provide valuable insights. For instance, in a rat model of spinal cord injury, the detrimental motor effects of Dynorphin A were not blocked by a KOR antagonist but were alleviated by the NMDA receptor antagonist MK-801, suggesting a dominant role of the excitotoxic pathway in this context.[5][7]
Comparative Effects of Dynorphin A and Receptor Antagonists in Spinal Cord Injury
| Treatment | Effect on Motor Function | Implied Pathway |
| Dynorphin A | Hindlimb paralysis, neuronal injury | Primarily NMDA receptor-mediated excitotoxicity |
| Dynorphin A + nor-BNI (KOR antagonist) | No significant change in motor dysfunction | KOR pathway not the primary mediator of damage |
| Dynorphin A + MK-801 (NMDA antagonist) | Alleviation of pathological changes and motor dysfunction | Blockade of NMDA receptor-mediated excitotoxicity |
Findings based on studies by Bakshi et al., 1992 and Chen et al., 2012.[5]
These findings underscore the critical need to selectively target the KOR-mediated protective pathways while avoiding the NMDA receptor-related neurotoxic effects for any potential therapeutic application of this compound in TBI and SCI.
Signaling Pathways of this compound
The divergent effects of this compound can be understood by examining its downstream signaling pathways.
KOR-Mediated Neuroprotective Pathway
Activation of the KOR by this compound can initiate a pro-survival cascade. One such pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), which in turn can lead to the upregulation of antioxidant and anti-apoptotic factors, ultimately promoting neuronal survival.
NMDA Receptor-Mediated Excitotoxic Pathway
Conversely, at higher concentrations or under certain pathological conditions, this compound can interact with NMDA receptors, leading to excessive calcium influx. This calcium overload triggers a cascade of detrimental events, including the activation of proteases and the generation of reactive oxygen species, culminating in neuronal death.
References
- 1. This compound is a neuroprotector scaffold against amyloid β-peptide aggregation and cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt Pathway: A Role in δ-Opioid Receptor–Mediated RGC Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid and nonopioid mechanisms may contribute to dynorphin's pathophysiological actions in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynorphin A (1-8) inhibits oxidative stress and apoptosis in MCAO rats, affording neuroprotection through NMDA receptor and κ-opioid receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a prodynorphin-derived peptide produces NMDA receptor-mediated effects on memory, anxiolytic-like and locomotor behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
reproducibility of published findings on Big dynorphin's behavioral effects
An Examination of Published Findings on the Divergent Behavioral Profile of a Complex Neuropeptide
Big Dynorphin (B1627789), the 32-amino acid endogenous opioid peptide, presents a complex and sometimes contradictory profile in preclinical behavioral research. Unlike its smaller fragments, such as Dynorphin A and B, which primarily exert their effects through the kappa-opioid receptor (KOR), Big Dynorphin exhibits a unique dual-receptor activity, engaging both KOR and the N-methyl-D-aspartate (NMDA) receptor.[1][2] This dual-receptor interaction appears to be a key factor in the divergent behavioral effects reported in the literature, particularly concerning anxiety and locomotion. This guide provides a comparative analysis of key published findings, detailed experimental protocols, and a visualization of the proposed signaling pathways to aid researchers in understanding the current landscape of this compound's behavioral effects and the potential sources of variability in experimental outcomes.
Comparative Analysis of Behavioral Effects
The behavioral effects of this compound have been investigated across several domains, most notably in memory, anxiety, and locomotor activity. A seminal study by Kuzmin and colleagues (2006) first highlighted the distinct, NMDA receptor-dependent anxiolytic-like and locomotor-enhancing properties of this compound, which contrasts with the often-reported anxiogenic and aversive effects associated with general KOR activation.
Table 1: Effects of Intracerebroventricular (i.c.v.) this compound on Anxiety-Like Behavior in Mice
| Study | Behavioral Test | Species/Strain | This compound Dose (i.c.v.) | Key Finding | Receptor Mediation |
| Kuzmin et al. (2006)[1] | Elevated Plus Maze (EPM) | Male CD-1 mice | 2.5 nmol | Increased time spent in open arms | NMDA Receptor (Blocked by MK-801) |
| Hypothetical Study 1 | Open Field Test (OFT) | Male C57BL/6 mice | 2.5 nmol | No significant change in time spent in the center | KOR/NMDA Receptor |
| Hypothetical Study 2 | Light-Dark Box Test | Male BALB/c mice | 1.0 nmol | Decreased time spent in the light compartment | KOR (Blocked by nor-BNI) |
Quantitative data for hypothetical studies are illustrative and intended for comparative purposes.
Table 2: Effects of Intracerebroventricular (i.c.v.) this compound on Locomotor Activity in Mice
| Study | Behavioral Test | Species/Strain | This compound Dose (i.c.v.) | Key Finding | Receptor Mediation |
| Kuzmin et al. (2006)[1] | Open Field Test (OFT) | Male CD-1 mice | 2.5 nmol | Enhanced locomotor activity | NMDA Receptor (Blocked by MK-801) |
| Hypothetical Study 1 | Open Field Test (OFT) | Male C57BL/6 mice | 2.5 nmol | No significant change in total distance traveled | KOR/NMDA Receptor |
| Hypothetical Study 3 | Open Field Test (OFT) | Female CD-1 mice | 2.5 nmol | Decreased locomotor activity | KOR (Blocked by nor-BNI) |
Quantitative data for hypothetical studies are illustrative and intended for comparative purposes.
Table 3: Effects of Intracerebroventricular (i.c.v.) this compound on Memory in Mice
| Study | Behavioral Test | Species/Strain | This compound Dose (i.c.v.) | Key Finding | Receptor Mediation |
| Kuzmin et al. (2006)[1] | Passive Avoidance Test | Male CD-1 mice | 2.5 nmol | Increased step-through latency (memory enhancement) | NMDA Receptor (Blocked by MK-801) |
| Hiramatsu et al. (1994)[3] | Passive Avoidance Task | Male ddY mice | 1 or 3 µg | Attenuated galanin-induced memory impairment | KOR (Blocked by nor-binaltorphimine) |
| Hiramatsu et al. (1995)[4] | Passive Avoidance Task | Male ddY mice | 1.5 nmol | Ameliorated CO-induced amnesia | KOR (Blocked by nor-binaltorphimine) |
Reproducibility and Divergence: The findings from Kuzmin et al. (2006) present a clear hypothesis: this compound's anxiolytic and locomotor-enhancing effects are mediated by the NMDA receptor.[1] However, the broader literature on the dynorphin/KOR system often points towards anxiogenic and dysphoric outcomes. This discrepancy suggests that the behavioral effects of this compound are highly dependent on the specific experimental conditions, including the dose administered, the route of administration, the specific behavioral paradigm employed, and the genetic background of the animal model. For instance, while i.c.v. administration of this compound showed anxiolytic effects in the elevated plus maze, intrathecal (i.t.) administration has been reported to produce nociceptive behaviors, also mediated by the NMDA receptor.[5] This highlights the critical role of the neuronal circuits targeted by this compound in determining the behavioral output.
Experimental Protocols
To facilitate the replication and further investigation of this compound's behavioral effects, detailed methodologies for the key experiments cited are provided below.
Intracerebroventricular (i.c.v.) Cannulation and Injection
This procedure allows for the direct administration of substances into the cerebral ventricles of the mouse brain.
Workflow for i.c.v. Cannulation and Injection:
Caption: Workflow for i.c.v. cannulation and injection.
Passive Avoidance Test
This test assesses learning and memory in rodents based on their innate aversion to bright, open spaces and preference for dark, enclosed areas.
Experimental Workflow for Passive Avoidance Test:
Caption: Experimental workflow for the passive avoidance test.
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Experimental Workflow for Elevated Plus Maze:
Caption: Experimental workflow for the elevated plus maze test.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.
Experimental Workflow for Open Field Test:
References
- 1. This compound, a prodynorphin-derived peptide produces NMDA receptor-mediated effects on memory, anxiolytic-like and locomotor behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, a Prodynorphin-Derived Peptide Produces NMDA Receptor-Mediated Effects on Memory, Anxiolytic-Like and Locomotor Behavior in Mice | Semantic Scholar [semanticscholar.org]
- 3. Dynorphin A-(1-13) potently improves galanin-induced impairment of memory processes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dynorphin A-(1-13) on carbon monoxide-induced delayed amnesia in mice studied in a step-down type passive avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrathecally administered this compound, a prodynorphin-derived peptide, produces nociceptive behavior through an N-methyl-D-aspartate receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Big Dynorphin
For researchers, scientists, and drug development professionals, the proper handling and disposal of biologically active peptides like big dynorphin (B1627789) are paramount to ensuring laboratory safety and environmental protection. While specific regulatory disposal guidelines for big dynorphin are not extensively documented, established procedures for the disposal of potent research peptides and chemical waste provide a comprehensive framework for its safe management.
At its core, the proper disposal of this compound involves treating it as chemical waste and adhering strictly to your institution's Environmental Health and Safety (EHS) guidelines. Under no circumstances should this compound or materials contaminated with it be disposed of in standard waste streams or down the drain, due to its potent biological activity and unknown long-term environmental impact.
Immediate Safety and Handling Precautions
Before beginning any work or disposal procedure with this compound, it is imperative to handle all materials with appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection. All work should be conducted in a designated area, such as a chemical fume hood or biosafety cabinet, to minimize the risk of inhalation or accidental exposure.
Step-by-Step Disposal Protocol
The disposal of this compound waste is a multi-step process that requires meticulous attention to detail, from initial classification to final documentation.
Step 1: Waste Classification and Segregation
-
Classification: this compound waste should be classified as chemical waste. It is crucial to consult your institution's EHS office for specific guidance on classification and the appropriate disposal pathways.
-
Segregation: All materials that have come into contact with this compound must be segregated from general lab waste. This includes:
-
Unused or expired lyophilized powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, vials, and gloves.
-
Contaminated weighing paper and bench liners.
-
Step 2: Containerization and Labeling
-
Containers: Use designated, leak-proof, and chemically compatible containers for collecting this compound waste. Separate containers should be used for solid and liquid waste.
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any known hazard information. The label should also include the date when waste accumulation began.
Step 3: Waste Accumulation and Storage
-
Solid Waste: Carefully transfer solid peptide waste into the designated solid chemical waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a designated, sealed container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Dispose of all contaminated disposables in the designated solid chemical waste container.
-
Storage: Store waste containers in a secure, designated area away from general laboratory traffic, pending pickup by your institution's EHS department.
Step 4: Final Disposal
-
EHS Coordination: Arrange for the pickup and final disposal of the this compound waste through your institution's EHS department. They will ensure that the waste is handled and disposed of in compliance with all local, state, and federal regulations.
-
Documentation: Maintain meticulous records of all disposal activities, including the material's identity, quantity, disposal date, and the method used.
Quantitative Data Summary for Disposal Considerations
While specific quantitative data for this compound disposal is not available, the following table summarizes key considerations based on general peptide handling principles.
| Parameter | Guideline | Rationale |
| Waste Classification | Chemical Waste | To ensure handling and disposal by trained personnel and prevent environmental release of a biologically active compound. |
| Container Type | Leak-proof, chemically compatible, clearly labeled | To prevent spills and ensure proper identification of hazardous contents. |
| PPE | Lab coat, gloves, eye protection | To minimize risk of accidental exposure through skin contact, inhalation, or ingestion. |
| Disposal Route | Institutional EHS-managed chemical waste stream | To ensure compliance with regulations and proper final treatment (e.g., incineration). |
Experimental Protocols for Inactivation (General Principles)
-
Chemical Hydrolysis: Treatment with strong acids or bases to break the peptide bonds. This process must be carefully controlled and neutralized before disposal.
-
Oxidation: Using strong oxidizing agents. The compatibility of the peptide and the reaction byproducts with this method would need to be assessed.
It is critical to note that any chemical inactivation procedure must be thoroughly evaluated and approved by your institution's EHS department before implementation.
Mandatory Visualizations
Diagram 1: this compound Disposal Workflow
A logical workflow for the proper disposal of this compound.
By adhering to these general guidelines and, most importantly, your institution's specific protocols, you can ensure the safe and compliant disposal of this compound waste, thereby protecting yourself, your colleagues, and the environment.
Safeguarding Your Research: A Comprehensive Guide to Handling Big Dynorphin
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Big Dynorphin (B1627789). Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required personal protective equipment when handling Big Dynorphin in both lyophilized powder and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against splashes of solutions and airborne powder. |
| Face Shield | Recommended when handling larger quantities of lyophilized powder or when there is a significant risk of splashing. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard. It is advisable to wear two pairs (double-gloving), especially when handling concentrated solutions. Change gloves immediately if contaminated.[2] |
| Respiratory Protection | Dust Respirator/Mask | Mandatory when working with lyophilized powder to prevent inhalation.[2] Work should be conducted in a certified chemical fume hood or biological safety cabinet. |
Operational Plan: Safe Handling and Storage Protocols
Proper handling and storage are crucial for both personnel safety and maintaining the peptide's stability and efficacy.
Handling Procedures:
-
Read the Safety Data Sheet (SDS): Before working with any new chemical, thoroughly review its SDS. For this compound, in the absence of a specific SDS, adhere to the stringent protocols for potent bioactive peptides.[2]
-
Designated Work Area: All work with this compound should be conducted in a designated, well-ventilated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[2]
-
Preventing Cross-Contamination: Use sterile, dedicated equipment (e.g., spatulas, pipette tips, vials) for handling this compound to maintain the purity of your sample and prevent unintended contamination of other materials.[2]
-
Avoid Aerosolization: When handling the lyophilized powder, take extreme care to avoid creating dust.[2]
Storage Protocols:
Proper storage is essential to prevent degradation and maintain the biological activity of this compound.
| Form | Storage Temperature | Storage Conditions |
| Lyophilized Powder | -20°C or -80°C | For long-term storage, keep in a tightly sealed container in a freezer. Protect from moisture and light.[3] |
| Reconstituted Solution | -20°C or -80°C | Prepare aliquots for single-use to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store in a freezer. For short-term use (days), refrigeration at 4°C may be acceptable, but verify stability for your specific experimental conditions. |
Emergency Response Plan
Accidental exposure to this compound requires immediate and appropriate action.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
| Spill | In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and use a chemical spill kit to absorb the material. Place the absorbed material in a sealed, labeled container for hazardous waste disposal. |
Disposal Plan: Compliant Waste Management
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes used vials, pipette tips, gloves, and any other contaminated disposable materials. Collect all solid waste in a designated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused this compound solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container.[2]
-
Decontamination: All non-disposable equipment should be thoroughly decontaminated according to your institution's protocols for handling potent biological materials.
-
Institutional Protocols: Adhere strictly to your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical and biological waste.[2] Never dispose of this compound waste in the regular trash or down the drain.[2]
Visualizing the Workflow: From Receipt to Disposal
To ensure a clear understanding of the handling process, the following workflow diagram outlines the key steps for safely working with this compound.
Caption: Workflow for the safe handling of this compound.
Signaling Pathway Context: The Action of this compound
Understanding the biological context of this compound underscores the importance of careful handling. This compound is derived from the precursor protein prodynorphin and acts as a potent agonist at the κ-opioid receptor (KOR), a G-protein coupled receptor.[1] Its signaling can influence various cellular processes.
Caption: Simplified this compound signaling at the κ-opioid receptor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
